molecular formula C4H6O4 B1316312 Succinic acid-13C4 CAS No. 201595-67-7

Succinic acid-13C4

Cat. No.: B1316312
CAS No.: 201595-67-7
M. Wt: 122.059 g/mol
InChI Key: KDYFGRWQOYBRFD-JCDJMFQYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,2,3,4-13C4)Butanedioic acid, more commonly known as Carbon-13 labeled succinic acid, is a high-purity, stable isotope-labeled compound where all four carbon atoms in the molecule are replaced with the 13C isotope. This isotopic enrichment makes it an indispensable tool in a wide array of advanced research applications, particularly as an internal standard in quantitative mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. In the field of metabolomics, it is crucial for the precise and accurate quantification of endogenous succinic acid levels in complex biological samples, enabling researchers to track fluctuations associated with disease states, drug responses, or genetic modifications . The compound serves as a critical tracer for elucidating metabolic pathways and flux analysis. By feeding this labeled compound to cell cultures, tissues, or whole organisms, researchers can track the incorporation of the 13C atoms through interconnected biochemical networks, including the tricarboxylic acid (TCA) cycle, gluconeogenesis, and the synthesis of porphyrins. This provides unparalleled insights into the dynamics of central carbon metabolism under various physiological and pathological conditions. The mechanism of action is intrinsic to its molecular structure; it participates in the same biochemical reactions as its unlabeled counterpart, but the distinct mass signature of the 13C4 label allows for its unambiguous detection and differentiation from naturally occurring isotopes using analytical instrumentation. Furthermore, 13C4-labeled butanedioic acid is fundamental in the synthesis of more complex, isotopically labeled compounds, ensuring that subsequent molecules carry the specific isotopic signature needed for advanced research. This product is offered with a high degree of isotopic enrichment and chemical purity, which is verified using appropriate spectroscopic and chromatographic methods. It is supplied For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1,2,3,4-13C4)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/i1+1,2+1,3+1,4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYFGRWQOYBRFD-JCDJMFQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13CH2][13C](=O)O)[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584023
Record name (~13~C_4_)Butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.059 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201595-67-7
Record name (~13~C_4_)Butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 201595-67-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Succinic acid-13C4: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Overview of a Powerful Metabolic Tracer

Succinic acid-13C4 is a stable, isotopically labeled form of succinic acid, a key intermediate in the Krebs (TCA) cycle. In this labeled variant, all four carbon atoms are replaced with the heavy isotope of carbon, ¹³C. This non-radioactive tracer allows researchers, scientists, and drug development professionals to meticulously track the metabolic fate of succinate (B1194679) in various biological systems. Its application is pivotal in metabolic flux analysis, pharmacokinetic studies, and as an internal standard for mass spectrometry, providing invaluable insights into cellular metabolism in both healthy and diseased states.

Core Properties and Specifications

This compound is a solid at room temperature with a high degree of isotopic and chemical purity, making it a reliable tool for sensitive analytical techniques. The key quantitative data for this compound are summarized below for easy reference and comparison.

PropertyValueReference
Chemical Formula ¹³C₄H₆O₄N/A
Molecular Weight 122.06 g/mol [1][2]
CAS Number 201595-67-7[1][2]
Melting Point 187-190 °C[1]
Boiling Point 235 °C[1]
Isotopic Purity ≥99 atom % ¹³C[1]
Chemical Purity ≥98%[2]
Form Solid[1]
Storage Temperature Room temperature[1][2]

Applications in Research and Drug Development

The unique properties of this compound make it an indispensable tool in several areas of scientific inquiry:

  • Metabolic Tracing and Flux Analysis: As a stable isotope-labeled metabolite, this compound is a powerful tracer to elucidate the dynamics of metabolic pathways, particularly the Krebs cycle. By tracking the incorporation of the ¹³C label into downstream metabolites, researchers can quantify the rates (fluxes) of intracellular reactions. This is crucial for understanding metabolic reprogramming in diseases like cancer and for evaluating the effects of drugs on cellular metabolism.

  • Pharmacokinetic Studies: To distinguish between endogenously produced succinic acid and an exogenously administered dose, this compound is used as a surrogate analyte. This allows for the accurate determination of pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).[3][4][5][6]

  • Internal Standard for Quantitative Analysis: In analytical techniques like mass spectrometry (MS), this compound serves as an ideal internal standard.[7] Its chemical similarity to endogenous succinic acid ensures comparable extraction and ionization efficiency, while its distinct mass allows for accurate quantification of the unlabeled analyte.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. Below are detailed protocols for key experiments.

In Vivo Pharmacokinetic Study in a Murine Model

This protocol is adapted from a study investigating the pharmacokinetics and tissue distribution of ¹³C-labeled succinic acid in mice.[6][8]

1. Animal Handling and Dosing:

  • Male ICR mice are used for the study.

  • For intravenous (IV) administration, a single 10 mg/kg dose of this compound is administered.

  • For oral (PO) administration, a single 100 mg/kg dose is given.

2. Sample Collection:

  • Blood samples are collected at various time points post-administration via the retro-orbital plexus.

  • Plasma is separated by centrifugation.

  • For tissue distribution analysis, tissues (e.g., liver, kidney, heart, brain, adipose tissue) are collected after perfusion with saline.

3. Sample Preparation for LC-MS/MS Analysis:

  • Plasma: To 30 µL of plasma, add 120 µL of a methanol (B129727) solution containing a deuterated succinic acid internal standard (e.g., succinic acid-d4) for protein precipitation.[8]

  • Tissues: Homogenize tissue samples in a suitable buffer.

  • Centrifuge the samples to pellet proteins and other debris.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[8]

4. LC-MS/MS Analysis:

  • Utilize a validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method.[4]

  • Employ a suitable column for the separation of organic acids.

  • Use a gradient elution with mobile phases such as water and acetonitrile (B52724) with a formic acid modifier.

  • Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) in negative ion mode.[6]

Metabolic Flux Analysis in Cell Culture

This protocol outlines a general workflow for conducting a ¹³C metabolic flux analysis experiment using this compound in cultured cells.[7]

1. Cell Culture and Labeling:

  • Culture cells to the desired confluence in a standard culture medium.

  • To initiate labeling, replace the standard medium with a medium containing a defined concentration of this compound. The optimal concentration and labeling duration should be determined empirically for each cell line to achieve isotopic steady state.[7]

2. Metabolite Extraction:

  • Rapidly quench metabolic activity by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Extract metabolites by adding a pre-chilled extraction solvent (e.g., 80% methanol) to the culture plate.

  • Scrape the cells and collect the cell lysate.[7]

3. Sample Preparation:

  • Centrifuge the cell lysate to remove debris.

  • Evaporate the supernatant to dryness.

  • Reconstitute the dried metabolites in a solvent compatible with the analytical platform.

4. Mass Spectrometry Analysis:

  • Analyze the samples using a high-resolution mass spectrometer (e.g., LC-MS/MS or GC-MS) to determine the mass isotopologue distributions (MIDs) of succinate and other Krebs cycle intermediates.

5. Data Analysis:

  • Correct the raw mass isotopomer distributions for the natural abundance of ¹³C.

  • Utilize a computational flux analysis software package (e.g., INCA, Metran) to estimate intracellular metabolic fluxes by fitting the experimental labeling data to a metabolic network model.[7][9]

Quantitative Data Presentation

The following tables summarize key quantitative data from a pharmacokinetic study using this compound in mice.[4][5][6]

Table 1: Pharmacokinetic Parameters of this compound in Mice

ParameterIntravenous (10 mg/kg)Oral (100 mg/kg)
Cmax (ng/mL) -1357.5 ± 415.9
Tmax (h) -0.25
AUC (ng·h/mL) 2181.3 ± 224.2327.9 ± 110.8
t1/2 (h) 0.56 ± 0.08-
Clearance (mL/h/kg) 4574.5 ± 469.7-
Vd (mL/kg) 520.8 ± 73.4-
Bioavailability (%) -1.5

Table 2: Tissue Distribution of this compound in Mice Following Oral Administration (100 mg/kg)

TissueAUC (ng·h/g)
Liver 1234.9 ± 233.1
Kidney 310.8 ± 65.4
Heart 108.7 ± 22.3
Brain 45.2 ± 11.8
Brown Adipose Tissue 643.7 ± 155.9
White Adipose Tissue 432.1 ± 101.2

Visualizing Metabolic Pathways and Workflows

Diagrams are essential for understanding the complex relationships in metabolic studies. The following visualizations, created using the DOT language, illustrate key concepts and workflows related to the use of this compound.

Krebs_Cycle_Tracing cluster_krebs Krebs Cycle Pyruvate Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA Pyruvate Dehydrogenase Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate Labeled_Citrate Labeled_Citrate Citrate->Labeled_Citrate ¹³C₂ AlphaKetoglutarate AlphaKetoglutarate Isocitrate->AlphaKetoglutarate Isocitrate Dehydrogenase SuccinylCoA SuccinylCoA AlphaKetoglutarate->SuccinylCoA α-KG Dehydrogenase Succinate_13C4 Succinate-¹³C₄ SuccinylCoA->Succinate_13C4 Succinyl-CoA Synthetase Fumarate Fumarate Succinate_13C4->Fumarate Succinate Dehydrogenase Succinate_13C4->Fumarate Malate Malate Fumarate->Malate Fumarase Labeled_Fumarate Labeled_Fumarate Fumarate->Labeled_Fumarate ¹³C₄ Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate Dehydrogenase Labeled_Malate Labeled_Malate Malate->Labeled_Malate ¹³C₄ Oxaloacetate->Citrate Labeled_Oxaloacetate Labeled_Oxaloacetate Oxaloacetate->Labeled_Oxaloacetate Experimental_Workflow cluster_invivo In Vivo Experiment cluster_invitro In Vitro Experiment cluster_analysis Sample Analysis cluster_interpretation Data Interpretation Dosing Dosing with Succinic acid-¹³C₄ Sample_Collection Blood/Tissue Collection Dosing->Sample_Collection Sample_Preparation Sample Preparation (e.g., Protein Precipitation) Sample_Collection->Sample_Preparation Cell_Culture Cell Culture Labeling ¹³C Labeling Cell_Culture->Labeling Metabolite_Extraction Metabolite Extraction Labeling->Metabolite_Extraction Metabolite_Extraction->Sample_Preparation LCMS_Analysis LC-MS/MS Analysis Sample_Preparation->LCMS_Analysis Data_Processing Data Processing LCMS_Analysis->Data_Processing Pharmacokinetics Pharmacokinetic Analysis Data_Processing->Pharmacokinetics Metabolic_Flux Metabolic Flux Analysis Data_Processing->Metabolic_Flux

References

Succinic acid-13C4 chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties and Applications of Succinic Acid-13C4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental applications, and metabolic significance of this compound. This isotopically labeled compound is a critical tool for researchers investigating cellular metabolism, particularly the Tricarboxylic Acid (TCA) cycle, and for professionals in drug development assessing the metabolic impact of therapeutic agents.

Core Chemical Properties

This compound is a stable, non-radioactive isotopologue of succinic acid where all four carbon atoms are replaced with the 13C isotope. This labeling provides a distinct mass shift, making it an ideal tracer for metabolic flux analysis using mass spectrometry and a valuable probe for structural and quantitative studies by nuclear magnetic resonance spectroscopy.[1][2]

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below. Data has been compiled from various suppliers and databases to provide a comprehensive reference.

PropertyValueReference(s)
IUPAC Name Butanedioic acid-1,2,3,4-13C4[3]
Synonyms (13C4)Succinic acid, Butanedioic acid-13C4[4][5]
CAS Number 201595-67-7[1][4][5][6]
Molecular Formula 13C4H6O4[3]
Molecular Weight 122.06 g/mol [1][4][6]
Appearance White solid, crystalline powder[1][6][7]
Melting Point 187-190 °C[1][6]
Boiling Point 235 °C[1][6]
Isotopic Purity ≥99 atom % 13C[1][6]
Chemical Purity ≥98%[4][5]
Solubility Soluble in water, methanol, ethanol, acetone. Insoluble in benzene.[7][8]
Storage Temperature Room temperature, away from light and moisture.[4][5]
SMILES String O--INVALID-LINK--[13CH2][13CH2]--INVALID-LINK--=O[1][6]
InChI Key KDYFGRWQOYBRFD-JCDJMFQYSA-N[1][6]

Metabolic Significance and Signaling Pathways

Succinic acid is a key intermediate in the TCA cycle, a central hub of cellular metabolism for energy production.[5][9] The use of this compound allows for precise tracing of its metabolic fate through the latter stages of the TCA cycle.

Tracing this compound in the TCA Cycle

When this compound is introduced into a biological system, its four labeled carbons can be tracked as it is converted to fumarate, malate, and oxaloacetate. This provides a direct measure of the flux through succinate (B1194679) dehydrogenase and subsequent TCA cycle enzymes.

TCA_Cycle_Tracing cluster_tca TCA Cycle Succinate This compound (4 labeled carbons) Fumarate Fumarate-13C4 (4 labeled carbons) Succinate->Fumarate Succinate Dehydrogenase Malate Malate-13C4 (4 labeled carbons) Fumarate->Malate Fumarase Oxaloacetate Oxaloacetate-13C4 (4 labeled carbons) Malate->Oxaloacetate Malate Dehydrogenase Citrate Citrate (mix of isotopologues) Oxaloacetate->Citrate Citrate Synthase (+ Acetyl-CoA) alphaKG α-Ketoglutarate Citrate->alphaKG ... alphaKG->Succinate ...

Tracing the four 13C atoms from this compound through the TCA cycle.
Succinate as a Signaling Molecule: The GPR91/SUCNR1 Pathway

Beyond its metabolic role, extracellular succinate acts as a signaling molecule by activating the G protein-coupled receptor 91 (GPR91), also known as SUCNR1.[6][10] This signaling is implicated in various physiological and pathological processes, including inflammation, hypertension, and fibrosis.[4][11] GPR91 couples to both Gq/11 and Gi/o proteins, initiating distinct downstream cascades.

GPR91_Signaling cluster_membrane Plasma Membrane cluster_gq Gq/11 Pathway cluster_gi Gi/o Pathway GPR91 GPR91 / SUCNR1 Gq Gαq GPR91->Gq activates Gi Gαi GPR91->Gi activates Succinate Extracellular Succinate Succinate->GPR91 PLC PLCβ Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 PKC PKC DAG->PKC Ca2->PKC Response_Gq Cellular Response (e.g., Cytokine Production) PKC->Response_Gq AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP Response_Gi Cellular Response (e.g., Inhibition of Lipolysis) cAMP->Response_Gi

Succinate-activated GPR91/SUCNR1 signaling through Gq and Gi pathways.

Experimental Protocols

The use of this compound in metabolic studies requires robust experimental design and precise analytical methods. Below are detailed protocols for typical applications in NMR and mass spectrometry.

Metabolomics Experimental Workflow

A typical metabolomics workflow for tracing this compound involves several key stages, from sample preparation to data analysis. This process allows for the quantification of isotopic enrichment in downstream metabolites.[12]

Metabolomics_Workflow start Start: Cell Culture or In Vivo Model labeling Introduce This compound start->labeling quench Rapidly Quench Metabolism labeling->quench extraction Metabolite Extraction (e.g., with cold Methanol/Water) quench->extraction analysis Instrumental Analysis extraction->analysis nmr NMR Spectroscopy analysis->nmr Structural Info ms LC-MS/MS or GC-MS analysis->ms Isotopologue Distribution data_proc Data Processing (Peak Integration, Normalization) nmr->data_proc ms->data_proc mfa Metabolic Flux Analysis & Interpretation data_proc->mfa end End: Biological Insights mfa->end

General experimental workflow for metabolomics using this compound.
Protocol 1: Analysis by NMR Spectroscopy

NMR spectroscopy is used to determine the specific positions of the 13C labels within metabolites, providing valuable structural information and constraints for metabolic flux analysis.[13][14]

1. Sample Preparation:

  • Cell/Tissue Extraction:

    • Rapidly quench metabolism by flash-freezing the sample in liquid nitrogen.

    • Extract metabolites using a cold solvent mixture, such as 80% methanol.

    • Centrifuge to remove cell debris and collect the supernatant.

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.[12]

  • Reconstitution:

    • Reconstitute the dried extract in a suitable deuterated solvent (e.g., D₂O for aqueous samples or DMSO-d₆).[13] A typical volume is 0.6-0.7 mL for a standard 5 mm NMR tube.[13]

    • For quantitative analysis, add a known concentration of an internal standard (e.g., DSS for D₂O).[13]

2. NMR Data Acquisition:

  • Instrument: High-field NMR spectrometer (e.g., 500 MHz or higher).[14]

  • Experiment: Acquire a standard 1D 13C NMR spectrum with proton decoupling.[13] 2D experiments like 1H-13C HSQC can also be run to resolve overlapping signals and confirm assignments.[14]

  • Key Parameters:

    • Pulse Program: Standard 13C observe pulse (e.g., zgpg30).[13]

    • Relaxation Delay (d1): Set to at least 5 times the longest T1 of the carbons of interest for accurate quantification.

    • Number of Scans (ns): Sufficient scans to achieve a good signal-to-noise ratio (can be several thousand for 13C).

3. Data Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Integrate the signals corresponding to the different carbon positions in the metabolites of interest.

  • The relative intensities of the signals from the 13C-labeled and unlabeled positions provide a measure of isotopic enrichment.[15]

Protocol 2: Analysis by Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry is a highly sensitive method for quantifying the incorporation of 13C into metabolites and determining the mass isotopologue distribution (MID).[16][17]

1. Sample Preparation:

  • Metabolite Extraction: Follow the same procedure as for NMR sample preparation (Protocol 1, Step 1a).

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., a mixture of water and acetonitrile).[12][16]

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: Use a column suitable for separating polar metabolites, such as Hydrophilic Interaction Liquid Chromatography (HILIC) or a reversed-phase C18 column.[15][16]

    • Mobile Phase: A typical gradient involves water and acetonitrile (B52724) with an additive like formic acid or ammonium (B1175870) hydroxide (B78521) to improve ionization.

  • Mass Spectrometry (MS):

    • Ionization: Use electrospray ionization (ESI) in negative mode, which is generally effective for carboxylic acids.[17]

    • Analysis Mode: For targeted analysis, use Multiple Reaction Monitoring (MRM) to monitor specific precursor-product ion transitions for both unlabeled succinate and its 13C4 isotopologue.[15] For untargeted analysis, operate in full scan mode to identify all labeled species.

    • Example Transitions for Succinate:

      • Unlabeled (m/z 117) -> Fragment ions

      • Labeled 13C4 (m/z 121) -> Fragment ions

3. Data Analysis:

  • Integrate the peak areas for each mass isotopologue of succinate and its downstream metabolites.

  • Correct the raw mass isotopologue distributions for the natural abundance of 13C and other heavy isotopes.

  • The resulting fractional enrichment data can be used in metabolic flux analysis software to calculate the rates of metabolic pathways.[15]

References

Introduction to Succinic acid-13C4

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Succinic acid-13C4

This technical guide provides a comprehensive overview of this compound, a stable isotope-labeled compound essential for metabolic research and drug development. It is designed for researchers, scientists, and professionals in the pharmaceutical industry, offering detailed information on its properties, applications, and relevant experimental protocols.

This compound is the isotopically labeled form of succinic acid where all four carbon atoms are replaced with the heavy isotope, carbon-13 (¹³C). As a key intermediate in the Tricarboxylic Acid (TCA) cycle, succinate (B1194679) plays a central role in cellular energy metabolism.[1] Beyond its bioenergetic functions, succinate has been identified as a critical signaling molecule in processes such as inflammation, gene regulation, and tumorigenesis.[1]

The stable, non-radioactive nature of this compound makes it an invaluable tool for researchers. It is primarily used as a tracer to track the metabolic fate of succinate through various biochemical pathways and as an internal standard for precise quantification in complex biological samples.[2][3] Its application allows for the differentiation between endogenous (naturally present) and exogenous (experimentally introduced) succinic acid, which is crucial for pharmacokinetic and metabolic flux studies.[4]

Core Properties and Specifications

The fundamental properties of this compound are summarized below. These specifications are critical for its use in analytical and experimental settings.

PropertyValueReference(s)
CAS Number 201595-67-7[2][3][5][6]
Unlabeled CAS Number 110-15-6[2][3]
Molecular Formula ¹³C₄H₆O₄[6][7]
Molecular Weight ~122.06 g/mol [2][3][6]
Mass Shift M+4
Appearance White to off-white solid[2]
Isotopic Purity ≥99 atom % ¹³C
Chemical Purity ≥98-99%[3]
Melting Point 187-190 °C[5]
Boiling Point 235 °C[5]
Solubility Slightly soluble in Methanol (B129727) and Water[5]
Storage Temperature Room temperature, away from light and moisture[3]

Applications in Research and Drug Development

This compound is a versatile tool with broad applications in life sciences research.

  • Metabolic Flux Analysis (MFA): As a tracer, it is used to investigate the TCA cycle and connected metabolic pathways.[1][8] By tracking the incorporation of ¹³C into downstream metabolites, researchers can quantify the activity of metabolic routes and identify changes associated with disease or drug treatment.[8]

  • Quantitative Internal Standard: Due to its chemical identity with endogenous succinic acid but distinct mass, it is an ideal internal standard for quantitative analysis by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3] This is critical for accurate biomarker quantification in drug development.[9][10]

  • Pharmacokinetic (PK) Studies: It serves as a surrogate analyte to study the absorption, distribution, metabolism, and excretion (ADME) of succinic acid without interference from the body's natural levels.[4] A study in mice used ¹³C₄SA to determine pharmacokinetic profiles and tissue distribution following intravenous and oral administration.[4]

  • Disease Research: Succinate accumulation is linked to dysfunctions in the succinate dehydrogenase (SDH) enzyme, which has been implicated in certain tumors and inflammatory conditions.[10] this compound enables precise measurement of succinate levels, making it a potential biomarker for diagnosing and monitoring such pathologies.[10]

Key Signaling and Metabolic Pathways

Succinate is a central node in cellular metabolism, primarily known for its role in the mitochondrial TCA cycle.

TCA_Cycle Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate alphaKG α-Ketoglutarate Isocitrate->alphaKG SuccinylCoA Succinyl-CoA alphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate SDH Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

Caption: Simplified diagram of the Tricarboxylic Acid (TCA) Cycle highlighting Succinate.

Experimental Protocols

The following are generalized protocols for the use of this compound in metabolic research. These should be optimized for specific experimental conditions.

Cell Culture and Labeling for Metabolic Flux Analysis

This protocol outlines the basic steps for introducing the ¹³C tracer to cultured cells.

  • Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase during the experiment.[1]

  • Medium Preparation: Prepare a culture medium deficient in unlabeled succinate to maximize the incorporation of this compound. The tracer concentration should be optimized but often ranges from physiological levels to slightly higher.[1]

  • Labeling: Replace the standard medium with the ¹³C-containing medium and incubate for a duration sufficient to approach isotopic steady state. This time must be determined empirically for each cell line.

  • Harvesting: Rapidly quench metabolic activity by placing the culture dish on dry ice and aspirating the medium. Wash cells with ice-cold saline before extraction.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol describes a typical workflow for analyzing this compound in biological samples, such as tissues or cells.[10][11]

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Harvest 1. Harvest Tissue/ Cells Rapidly Homogenize 2. Homogenize in Cold Solvent with IS Harvest->Homogenize Precipitate 3. Precipitate Proteins (-20°C Incubation) Homogenize->Precipitate Centrifuge 4. Centrifuge to Pellet Debris Precipitate->Centrifuge Collect 5. Collect Supernatant Centrifuge->Collect Dry 6. Dry Extract (Nitrogen Stream) Collect->Dry Reconstitute 7. Reconstitute in Mobile Phase Dry->Reconstitute Inject 8. Inject Sample Reconstitute->Inject Separate 9. Chromatographic Separation (C18) Inject->Separate Ionize 10. Electrospray Ionization (ESI) Separate->Ionize Detect 11. Mass Spectrometry Detection (MRM) Ionize->Detect Integrate 12. Integrate Peak Areas (Analyte + IS) Detect->Integrate Calculate 13. Calculate Concentration Ratios Integrate->Calculate Quantify 14. Generate Quantitative Results Calculate->Quantify

Caption: Experimental workflow for the quantification of this compound via LC-MS/MS.

Detailed Methodology:

  • Sample Preparation & Extraction:

    • Internal Standard (IS): Prepare an extraction solvent (e.g., 80% methanol in water) containing a known concentration of a different stable isotope-labeled standard, like Succinic acid-d4, for accurate quantification.[11]

    • Homogenization: Add the cold extraction solvent to the weighed tissue or cell pellet and homogenize thoroughly, keeping the sample cold to prevent metabolic changes.[11]

    • Protein Precipitation: Incubate the homogenate at -20°C for at least one hour to precipitate proteins.[11]

    • Centrifugation: Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris and proteins.[11]

    • Extraction: Carefully transfer the supernatant to a new tube. Dry the extract completely using a vacuum concentrator or a gentle stream of nitrogen.[11]

    • Reconstitution: Reconstitute the dried metabolites in a small volume of the initial LC mobile phase.[11]

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 column for separation.[10] A typical mobile phase gradient might involve water and acetonitrile (B52724) with a small percentage of formic acid.[4]

    • Mass Spectrometry: Employ a tandem mass spectrometer with an electrospray ionization (ESI) source, often in negative ion mode.[4][10]

    • Detection: Use Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the mass transitions for both this compound and the internal standard.

Quantitative Data Summary

Data from pharmacokinetic studies demonstrate the utility of this compound in determining key biological parameters.

Pharmacokinetic Parameters of ¹³C₄-Succinic Acid in Mice (Data adapted from a study involving single intravenous or oral doses)[4]

ParameterValue (IV, 10 mg/kg)Value (Oral, 100 mg/kg)
Terminal Half-life (T½) 0.56 h-
Clearance (CL) 4574.5 mL/h/kg-
Volume of Distribution (Vd) 520.8 mL/kg-
Max Concentration (Cmax) in Liver -1167.6 ng/g
Time to Max Concentration (Tmax) in Liver -0.25 h
Oral Bioavailability (F) -1.5%

Conclusion

This compound is an indispensable tool in modern biological and pharmaceutical research. Its utility as a stable isotope tracer and an internal standard allows for precise and reliable investigation of metabolic pathways, quantification of biomarkers, and characterization of pharmacokinetic profiles. The detailed protocols and data provided in this guide serve as a foundational resource for scientists aiming to leverage this powerful compound in their research endeavors.

References

Succinic acid-13C4 supplier

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Succinic acid-13C4 for Researchers and Drug Development Professionals

Introduction

Succinic acid, a key metabolic intermediate in the tricarboxylic acid (TCA) cycle, has transcended its traditional role in cellular energy production to become recognized as a critical signaling molecule.[1] It influences a variety of cellular processes, including inflammation, immune response, and tumorigenesis.[1][2] The stable isotope-labeled form, this compound, provides researchers with a powerful tool to trace the metabolic fate of succinate (B1194679) in intricate biological systems. By replacing the four carbon atoms with their heavy isotope, 13C, this tracer allows for the precise tracking and quantification of succinate's contribution to metabolic pathways using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

This guide offers a comprehensive overview of this compound, detailing its commercial availability, key properties, and applications. It provides detailed experimental protocols for its use in metabolic flux analysis and pharmacokinetic studies, supplemented by visualizations of relevant pathways and workflows to empower researchers in their study design and execution.

Commercial Availability and Supplier Specifications

This compound is available from several reputable suppliers, each providing high-purity standards suitable for sensitive research applications. The choice of supplier may be influenced by factors such as isotopic purity, available quantities, and specific documentation provided.

Supplier Synonym CAS Number Molecular Weight Isotopic Purity Chemical Purity
Sigma-Aldrich Butanedioic acid-13C4201595-67-7122.0699 atom % 13C≥99% (CP)
Cambridge Isotope Laboratories, Inc. Butanedioic acid201595-67-7122.0699%≥98%
MedChemExpress Wormwood acid-13C4201595-67-7122.0699 atom % 13C≥98%
Clearsynth Not Specified201595-67-7122.06Not SpecifiedNot Specified

Physicochemical and Safety Data

Understanding the fundamental properties of this compound is crucial for its proper handling, storage, and application in experimental setups.

Property Value Source
Linear Formula HO₂¹³C¹³CH₂¹³CH₂¹³CO₂HSigma-Aldrich[3]
Molecular Weight 122.06 g/mol Sigma-Aldrich[3], CIL[4]
Melting Point 187-190 °CSigma-Aldrich[3]
Boiling Point 235 °CSigma-Aldrich[3]
Form SolidSigma-Aldrich[3]
Storage Temperature Room TemperatureSigma-Aldrich[3], CIL[4]
Mass Shift M+4Sigma-Aldrich[3]
Hazard Statements H318 (Causes serious eye damage)Sigma-Aldrich[3]
Precautionary Statements P280, P305 + P351 + P338Sigma-Aldrich[3]

Core Applications in Research

The unique ability to trace all four carbon atoms of the succinate molecule makes this compound an invaluable tool in several research domains.

Metabolic Flux Analysis in the TCA Cycle

This compound is a direct probe for investigating the latter half of the TCA cycle.[2] It allows for precise flux measurements through succinate dehydrogenase (Complex II of the electron transport chain) and fumarase, providing high-resolution data on mitochondrial function and bioenergetics. This is particularly relevant in oncology, where cancer cells exhibit significant metabolic reprogramming, and in studying metabolic diseases characterized by mitochondrial dysfunction.[2]

TCA_Cycle Diagram 1: Role of Succinate in the TCA Cycle cluster_TCA Tricarboxylic Acid (TCA) Cycle cluster_ETC Electron Transport Chain alphaKG α-Ketoglutarate SuccinylCoA Succinyl-CoA alphaKG->SuccinylCoA α-KGDH Succinate Succinate-13C4 SuccinylCoA->Succinate SCS Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase (SDH) ComplexII Complex II Succinate->ComplexII e- donor Malate Malate Fumarate->Malate Fumarase OAA Oxaloacetate Malate->OAA MDH

Diagram 1: Role of Succinate in the TCA Cycle

Extracellular Signaling via SUCNR1

Beyond its intracellular role, succinate is an important signaling molecule that, when released into the extracellular space, activates the G-protein coupled receptor SUCNR1 (GPR91).[2] This signaling cascade is implicated in processes like inflammation, immune cell activation, and angiogenesis.[2] Tracing with this compound can help elucidate the dynamics of succinate efflux and its subsequent signaling effects in various pathological conditions.

SUCNR1_Signaling Diagram 2: Simplified SUCNR1 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Succinate Succinate-13C4 SUCNR1 SUCNR1 (GPR91) Succinate->SUCNR1 G_Protein Gq/Gi Activation SUCNR1->G_Protein PLC PLC Activation G_Protein->PLC Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Downstream Downstream Effects (e.g., Inflammation, Angiogenesis) Ca_mobilization->Downstream

Diagram 2: Simplified SUCNR1 Signaling Pathway

Pharmacokinetic and Tissue Distribution Studies

To distinguish an exogenously administered compound from its endogenous counterpart, stable isotope-labeled versions are essential. This compound serves as a surrogate analyte to study the absorption, distribution, metabolism, and excretion (ADME) of succinic acid.[5][6] This is critical for evaluating dosing regimens and understanding the in vivo behavior of succinate-based therapies.[5]

A study in mice using this compound revealed key pharmacokinetic parameters following intravenous and oral administration.[5][6][7]

Parameter Value (IV Dose: 10 mg/kg) Value (Oral Dose: 100 mg/kg)
Clearance (CL) 4574.5 mL/h/kgNot Applicable
Volume of Distribution (Vd) 520.8 mL/kgNot Applicable
Terminal Half-life (t½) 0.56 hNot Applicable
Bioavailability (F) Not Applicable1.5%
Peak Plasma Time (Tmax) Not Applicable0.25 - 0.5 h

Data sourced from a pharmacokinetic study in ICR mice.[5][6][7]

Key Experimental Protocols

Protocol 1: In Vitro 13C Metabolic Flux Analysis (MFA)

This protocol outlines a generalized workflow for conducting a 13C-MFA experiment in cultured cells using this compound.

MFA_Workflow Diagram 3: Experimental Workflow for 13C-MFA start Start: Cell Culture labeling Isotopic Labeling Replace medium with one containing this compound. start->labeling harvest Metabolism Quenching & Cell Harvesting (e.g., cold methanol) labeling->harvest extraction Metabolite Extraction harvest->extraction analysis Data Acquisition (LC-MS/MS or NMR) extraction->analysis data_proc Data Processing & Flux Analysis analysis->data_proc end End: Biological Interpretation data_proc->end

Diagram 3: Experimental Workflow for 13C-MFA

Methodology:

  • Cell Culture & Seeding: Plate cells at a density that ensures they are in the exponential growth phase during the experiment. Allow cells to adhere and grow in standard culture medium.[1]

  • Isotopic Labeling: To begin the tracing experiment, replace the standard medium with a specially prepared medium deficient in unlabeled succinate but containing a defined concentration of this compound. The optimal concentration and labeling duration must be determined empirically to achieve an isotopic steady state.[1][2]

  • Metabolism Quenching & Harvesting: After the labeling period, rapidly halt all metabolic activity to preserve the isotopic enrichment pattern. This is typically achieved by washing the cells with ice-cold saline and then adding a cold solvent, such as 80% methanol. Scrape and collect the cell lysate.[1]

  • Metabolite Extraction: Separate the polar (metabolites) and non-polar (lipids, proteins) fractions, often by centrifugation. The polar extract containing the 13C-labeled metabolites is collected and dried.

  • Sample Analysis: Reconstitute the dried metabolite extract in an appropriate solvent for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Nuclear Magnetic Resonance (NMR).

    • LC-MS/MS: This technique is used to separate and identify metabolites and to determine the mass isotopologue distribution, which reveals the number of 13C atoms incorporated into each downstream metabolite.

    • NMR: 13C NMR can also be used to determine isotopic enrichment at specific carbon positions within a molecule.[1]

  • Data Analysis: The resulting data is used to calculate metabolic fluxes through the relevant pathways, providing a quantitative map of cellular metabolism.

Protocol 2: In Vivo Pharmacokinetic Analysis

This protocol is based on a study that evaluated the pharmacokinetics and tissue distribution of this compound in mice.[5][6]

Methodology:

  • Animal Model: Utilize a suitable animal model (e.g., ICR mice). House animals under standard conditions with controlled light-dark cycles and access to food and water.

  • Compound Administration:

    • Intravenous (IV): Administer a precise dose of this compound (e.g., 10 mg/kg) dissolved in a sterile vehicle via the tail vein.

    • Oral (PO): Administer a dose (e.g., 100 mg/kg) via oral gavage.

  • Sample Collection:

    • Plasma: Collect blood samples into anticoagulant-treated tubes at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, and 8 hours post-dose). Centrifuge the blood to separate the plasma.

    • Tissues: At the final time point or in separate cohorts, euthanize the animals and harvest tissues of interest (e.g., liver, kidney, brain, adipose tissue).[5][7]

  • Sample Preparation:

    • Plasma samples may require protein precipitation (e.g., with acetonitrile).

    • Tissue samples must be weighed and homogenized.

    • Use a validated method for extracting this compound from the biological matrix.

  • Quantitative Analysis: Analyze the concentration of this compound in the prepared samples using a validated Ultra High-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS) method.[5]

  • Pharmacokinetic Modeling: Use the plasma concentration-time data to perform a non-compartmental analysis to determine key PK parameters such as clearance, volume of distribution, half-life, and bioavailability.

Conclusion

This compound is an indispensable tool for modern biomedical research, offering unparalleled precision in tracing the metabolic and signaling roles of succinate. Its application spans from fundamental metabolic flux analysis in cell culture to complex pharmacokinetic and tissue distribution studies in whole organisms. By leveraging the detailed protocols and understanding the pathways outlined in this guide, researchers, scientists, and drug development professionals can effectively integrate this compound into their experimental designs to gain novel insights into cellular function and accelerate the development of new therapeutic strategies.[2]

References

A Technical Guide to Succinic Acid-13C4: From Commercial Sources to Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Succinic acid-13C4, a stable isotope-labeled compound essential for metabolic research and drug development. We will delve into its commercial availability, key applications, and the experimental protocols necessary for its effective use. This guide is intended to be a practical resource for scientists at the forefront of metabolic investigation.

Commercial Availability and Specifications

This compound is readily available from several reputable commercial suppliers. The isotopically labeled carbons allow for the precise tracing of succinate's metabolic fate in complex biological systems, distinguishing it from the endogenous, unlabeled pool. Key suppliers include Sigma-Aldrich, Cambridge Isotope Laboratories, and MedChemExpress. The quantitative specifications from these suppliers are summarized in the table below for easy comparison.

SupplierProduct Number (Example)Isotopic PurityChemical PurityAvailable Quantities
Sigma-Aldrich 491985≥ 99 atom % 13C[1]≥ 99% (CP)[1]100 mg, 250 mg
Cambridge Isotope Laboratories CLM-157199%[2][3]98%[3]0.1 g, 0.25 g
MedChemExpress HY-112395SNot explicitly stated, but implied to be high for tracer studies.Not explicitly stated, but implied to be high for research use.Varies

Note: Product numbers, available quantities, and pricing are subject to change. Please refer to the suppliers' websites for the most current information.

Core Applications in Research and Drug Development

This compound is a powerful tool in metabolic research, primarily utilized as a tracer in metabolic flux analysis (MFA) to investigate the tricarboxylic acid (TCA) cycle.[3][4] Its applications extend to pharmacokinetic studies and understanding the role of succinate (B1194679) as a signaling molecule in various physiological and pathological processes.[5][6]

Metabolic Flux Analysis

In 13C-MFA, cells or organisms are cultured in the presence of a 13C-labeled substrate, such as this compound. The incorporation of the 13C label into downstream metabolites is then measured, typically by mass spectrometry. This allows for the quantification of the rates (fluxes) of metabolic pathways, providing a detailed picture of cellular metabolism.

Pharmacokinetic Studies

This compound serves as a surrogate analyte to distinguish exogenous (administered) succinate from the endogenous pool in pharmacokinetic studies.[5][6] This is crucial for accurately determining parameters such as bioavailability, clearance, volume of distribution, and tissue distribution of succinic acid.[5][6]

Signaling Pathways Investigation

Recent research has highlighted succinate's role as a signaling molecule, particularly in inflammation and cancer. This compound can be used to trace the succinate that is transported out of the mitochondria and into the cytosol or extracellular space, where it can activate specific signaling pathways.

Key Signaling Pathways Involving Succinate

Succinate, beyond its role in the TCA cycle, acts as a signaling molecule by activating the G protein-coupled receptor SUCNR1 (also known as GPR91) and by stabilizing the Hypoxia-Inducible Factor-1α (HIF-1α).

HIF-1α Stabilization

Under certain conditions, such as ischemia or inflammation, succinate can accumulate in the cytosol. Here, it inhibits prolyl hydroxylase (PHD) enzymes, which are responsible for marking HIF-1α for degradation. The stabilization of HIF-1α leads to the transcription of genes involved in processes like angiogenesis and inflammation.

HIF1a_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol cluster_nucleus Nucleus TCA TCA Cycle Succinate_mito Succinate TCA->Succinate_mito Succinate_cyto Succinate (accumulated) Succinate_mito->Succinate_cyto Transport PHD Prolyl Hydroxylase (PHD) Succinate_cyto->PHD Inhibits HIF1a HIF-1α PHD->HIF1a Hydroxylates HIF1a_degradation Degradation HIF1a->HIF1a_degradation Leads to HIF1a_stable HIF-1α (stabilized) HIF1a->HIF1a_stable Stabilization HRE Hypoxia Response Elements (HRE) HIF1a_stable->HRE Binds to Gene_expression Gene Expression (e.g., VEGF, IL-1β) HRE->Gene_expression Activates

Succinate-mediated stabilization of HIF-1α.
SUCNR1 Signaling

Extracellular succinate can bind to and activate the SUCNR1 receptor, a G protein-coupled receptor. This initiates downstream signaling cascades that can modulate immune cell activity and other cellular responses.

SUCNR1_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Succinate_extra Succinate SUCNR1 SUCNR1 (GPR91) Succinate_extra->SUCNR1 Binds G_protein G-protein (Gi/Gq) SUCNR1->G_protein Activates Downstream Downstream Signaling (e.g., ERK1/2, PLC) G_protein->Downstream Initiates Response Cellular Response (e.g., Immune cell activation) Downstream->Response Leads to

Activation of the SUCNR1 signaling pathway by extracellular succinate.

Experimental Protocols

The analysis of this compound and its labeled metabolites in biological samples is most commonly performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

General Experimental Workflow

The general workflow for a tracer experiment using this compound involves several key steps, from sample collection to data analysis.

Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cell_culture 1. Cell Culture or Animal Model tracer 2. Introduction of This compound cell_culture->tracer sampling 3. Sample Collection (e.g., cells, plasma, tissue) tracer->sampling quench 4. Metabolic Quenching sampling->quench extraction 5. Metabolite Extraction quench->extraction analysis 6. LC-MS/MS or GC-MS Analysis extraction->analysis data_proc 7. Data Processing analysis->data_proc flux_calc 8. Metabolic Flux Calculation data_proc->flux_calc

General workflow for a 13C metabolic flux analysis experiment.
LC-MS/MS Method for this compound Analysis

This method is suitable for the direct analysis of this compound in biological samples without the need for derivatization.

  • Sample Preparation:

    • Homogenize tissue samples or lyse cells in a cold solvent, typically a mixture of methanol, acetonitrile (B52724), and water.

    • Add an internal standard (e.g., d4-Succinic acid) to correct for sample loss during preparation.

    • Centrifuge the samples to pellet proteins and other cellular debris.

    • Collect the supernatant containing the metabolites.

    • Dry the supernatant under a stream of nitrogen or by lyophilization.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is generally preferred for organic acids.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification, monitoring the specific precursor-to-product ion transitions for both unlabeled succinate and this compound.

GC-MS Method for this compound Analysis

This method requires a derivatization step to make the non-volatile succinic acid amenable to gas chromatography.

  • Sample Preparation and Derivatization:

    • Follow the same initial extraction steps as for the LC-MS/MS method.

    • After drying the supernatant, perform a derivatization reaction. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This replaces the acidic protons with trimethylsilyl (B98337) (TMS) groups.[7][8]

    • The reaction is typically carried out at an elevated temperature (e.g., 70°C) for a specific duration (e.g., 3-4 hours).[7]

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

    • Injector: A split/splitless or programmable temperature vaporization (PTV) injector.

    • Oven Program: A temperature gradient is used to separate the derivatized metabolites.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Analysis Mode: Selected Ion Monitoring (SIM) is used to monitor characteristic fragment ions of the derivatized succinate and its 13C4-labeled counterpart for quantification.

Conclusion

This compound is an indispensable tool for researchers investigating cellular metabolism and its role in health and disease. Its commercial availability, coupled with well-established analytical methods, enables detailed and quantitative studies of the TCA cycle, related metabolic pathways, and succinate-mediated signaling. This guide provides a foundational understanding of the resources and methodologies required to effectively incorporate this compound into your research, paving the way for new discoveries in drug development and the broader life sciences.

References

role of Succinic acid-13C4 in TCA cycle

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Succinic acid-13C4 in the TCA Cycle

Audience: Researchers, scientists, and drug development professionals.

Introduction

Succinic acid, a key metabolic intermediate of the tricarboxylic acid (TCA) cycle, is centrally positioned in cellular energy metabolism and biosynthetic pathways. Beyond its bioenergetic role, succinate (B1194679) has emerged as a critical signaling molecule, influencing processes such as inflammation, gene expression, and tumorigenesis.[1][2] Stable isotope tracing using uniformly labeled this compound (¹³C₄SA) is a powerful technique to quantitatively track the metabolic fate of succinate, distinguish exogenous from endogenous pools, and elucidate the dynamics of the TCA cycle and its connected pathways.[3]

This technical guide provides a comprehensive overview of the application of this compound as a metabolic tracer. It details its role in metabolic flux analysis, provides established experimental protocols for its use, presents quantitative data for pharmacokinetic analysis, and visualizes the core metabolic and signaling pathways involved.

Core Principles of ¹³C₄-Succinate Tracing

The fundamental principle of ¹³C metabolic tracing involves introducing a substrate enriched with the stable, heavy isotope ¹³C into a biological system.[4] As cells metabolize the labeled substrate, the ¹³C atoms are incorporated into downstream metabolites. By measuring the mass isotopologue distributions (MIDs)—the relative abundance of molecules with different numbers of ¹³C atoms (e.g., M+0, M+1, M+2)—in these metabolites using mass spectrometry (MS), researchers can quantify the rates (fluxes) of intracellular reactions.[4]

This compound, being uniformly labeled, allows for the tracing of the entire carbon backbone of the succinate molecule as it is metabolized in the TCA cycle. Upon entering the mitochondria, labeled succinate is oxidized to fumarate, hydrated to malate, and further oxidized to oxaloacetate, transferring all four ¹³C atoms to these subsequent intermediates in the first turn of the cycle.[5] This provides a direct method to probe the activity of the latter half of the TCA cycle.

Data Presentation: Quantitative Analysis

The use of ¹³C₄-Succinate enables precise quantitative measurements of both its pharmacokinetics and its contribution to metabolic pools.

Pharmacokinetics of this compound

A study evaluating the pharmacokinetic profile of this compound in mice provides key parameters for in vivo experimental design.[3][6] The data, collected after intravenous (IV) and oral (PO) administration, highlights rapid absorption and clearance.[6]

ParameterValue (IV, 10 mg/kg)Value (PO, 100 mg/kg)
Cmax (Max Concentration)-629.7 ± 33.5 ng/mL
Tmax (Time to Max Conc.)-0.25 h
(Terminal Half-life)0.56 ± 0.09 h0.83 ± 0.21 h
CL (Clearance)4574.5 ± 744.2 mL/h/kg-
Vss (Volume of Distribution)520.8 ± 88.8 mL/kg-
F (Oral Bioavailability)-1.5%
Table 1: Pharmacokinetic parameters of ¹³C₄-Succinic Acid in mice. Data adapted from Jung et al., 2022.[6]
Mass Isotopologue Distribution (MID) in TCA Cycle Intermediates

Following the administration of ¹³C₄-Succinate, the enrichment of downstream metabolites can be quantified. The table below provides an illustrative example of the expected fractional enrichment in key TCA cycle intermediates after one turn of the cycle, assuming ¹³C₄-Succinate is the primary tracer. The M+4 isotopologue represents the molecule containing all four carbons from the succinate tracer.

MetaboliteM+0M+1M+2M+3M+4
Succinate 0.100.000.000.000.90
Fumarate 0.150.000.000.000.85
Malate 0.180.000.000.000.82
Aspartate 0.250.000.000.000.75
Table 2: Illustrative fractional enrichment of M+4 isotopologues in TCA cycle intermediates following labeling with this compound. Values are representative examples and will vary based on experimental conditions and the contribution of other carbon sources.

Experimental Protocols

The following sections provide generalized protocols for using ¹³C₄-Succinate in metabolic research. Optimization is recommended for specific cell types, experimental conditions, and analytical instruments.

Protocol 1: Cell Culture and Isotope Labeling
  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) and grow to the desired confluency (typically 80-90%). A minimum of three biological replicates is recommended.[7]

  • Medium Preparation: Prepare culture medium containing ¹³C₄-Succinate at the desired final concentration. The standard medium should be used as a base.

  • Isotope Labeling: Aspirate the standard medium, wash cells once with pre-warmed phosphate-buffered saline (PBS), and add the pre-warmed ¹³C₄-Succinate containing medium.[1]

  • Incubation: Incubate the cells for a predetermined time to allow for the tracer to be incorporated into downstream metabolites and reach isotopic steady state. The time required can range from minutes to several hours depending on the pathway.[8]

Protocol 2: Metabolite Extraction from Cells

This protocol is critical to halt metabolic activity instantly and extract metabolites for analysis.[1]

  • Quenching: Aspirate the labeling medium. Immediately place the culture plate on dry ice and add an ice-cold extraction solvent (e.g., 80% methanol, chilled to -80°C) to quench all enzymatic activity.[7]

  • Cell Lysis and Collection: Scrape the cells in the cold solvent and transfer the cell suspension to a pre-chilled microcentrifuge tube.[7]

  • Extraction: Vortex the cell lysate vigorously and incubate on ice for 15-20 minutes to ensure complete extraction.[1]

  • Centrifugation: Centrifuge the lysate at maximum speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.[1]

  • Supernatant Collection: Carefully transfer the supernatant containing the polar metabolites to a new tube for analysis. Dry the supernatant using a vacuum concentrator or under a stream of nitrogen.[1] Store dried extracts at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive method for quantifying ¹³C incorporation into polar metabolites like TCA cycle intermediates without derivatization.

  • Sample Reconstitution: Reconstitute the dried metabolite extract in a solvent compatible with the LC mobile phase (e.g., 50% acetonitrile (B52724) or 50% methanol).[1]

  • Chromatographic Separation: Separate metabolites using a suitable column, such as a Synergi Fusion-RP or a HILIC column. A common method for ¹³C₄SA analysis uses a C18 column.[6]

    • Mobile Phase A: 0.9% formic acid in water.[6]

    • Mobile Phase B: 0.9% formic acid in acetonitrile.[6]

    • Gradient: A gradient from 0% to 30% Mobile Phase B is typically used to resolve TCA cycle intermediates.[6]

  • Mass Spectrometry Detection: Analyze the eluting metabolites using a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode.[6] Use Multiple Reaction Monitoring (MRM) to quantify specific precursor-product ion transitions for both unlabeled and ¹³C-labeled versions of succinate and other intermediates.[6]

    • Example Transition for ¹³C₄SA: Precursor ion (Q1): m/z 121.1; Product ion (Q3): m/z 75.0.[6]

  • Data Analysis: Integrate the peak areas for each mass isotopologue. Correct for the natural abundance of ¹³C to determine the fractional enrichment, which is then used for metabolic flux analysis.

Protocol 4: GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is a robust alternative, particularly for amino acids derived from TCA cycle intermediates. This method requires chemical derivatization to make the metabolites volatile.

  • Derivatization:

    • Ensure the metabolite extract is completely dry.

    • Add 50 µL of a suitable solvent like anhydrous pyridine, followed by 50 µL of a silylating agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[4]

    • Tightly cap the vial, vortex, and heat at 70-95°C for 1-4 hours to ensure complete derivatization.

  • GC-MS Injection: After cooling, inject 1 µL of the derivatized sample into the GC-MS system equipped with a suitable column (e.g., DB-5ms).[1]

  • Mass Spectrometry Detection: Operate the mass spectrometer in electron ionization (EI) mode. Collect data in either full scan or selected ion monitoring (SIM) mode to determine the mass isotopomer distributions from the resulting fragments.[1]

Mandatory Visualizations

Metabolic and Signaling Pathways

The following diagrams visualize the metabolic fate of ¹³C₄-Succinate within the TCA cycle, a typical experimental workflow, and the dual role of succinate as a signaling molecule.

TCA_Cycle_Succinate_Tracing cluster_tca Mitochondrial Matrix Succ_13C4 This compound (M+4) Fumarate Fumarate (M+4) Succ_13C4->Fumarate SDH Malate Malate (M+4) Fumarate->Malate Fumarase OAA Oxaloacetate (M+4) Malate->OAA MDH2 Citrate Citrate (M+2) OAA->Citrate Aspartate Aspartate (M+4) OAA->Aspartate GOT2 aKG α-Ketoglutarate Citrate->aKG Succ_CoA Succinyl-CoA aKG->Succ_CoA AcetylCoA Acetyl-CoA (M+0) AcetylCoA->Citrate CS

Caption: Metabolic fate of ¹³C₄-Succinate in the TCA cycle.

Experimental_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis CellCulture Cell Culture Labeling Isotope Labeling (Time Course) CellCulture->Labeling MediaPrep Prepare 13C4-Succinate Labeling Medium MediaPrep->Labeling Quenching Quench Metabolism (-80°C Solvent) Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction MS_Analysis LC-MS/MS or GC-MS Analysis Extraction->MS_Analysis DataProcessing Data Processing (Peak Integration) MS_Analysis->DataProcessing MFA Metabolic Flux Analysis (MFA) DataProcessing->MFA Succinate_Signaling cluster_mito Mitochondrion cluster_cyto Cytosol cluster_extra Extracellular Space cluster_nuc Nucleus TCA TCA Cycle Succ_acc Succinate Accumulation TCA->Succ_acc SDH_loss SDH Dysfunction (e.g., Hypoxia, Mutation) SDH_loss->Succ_acc Succ_cyto Succinate Succ_acc->Succ_cyto Transport PHD PHD Enzymes Succ_cyto->PHD Inhibition Succ_extra Succinate Succ_cyto->Succ_extra Transport HIF1a_hydrox HIF-1α-OH PHD->HIF1a_hydrox Hydroxylation Proteasome Proteasomal Degradation HIF1a_hydrox->Proteasome VHL-mediated HIF1a HIF-1α HIF1a->HIF1a_hydrox HIF1_target HIF-1 Target Genes (e.g., VEGF, Glycolysis) HIF1a->HIF1_target Transcription Signaling Downstream Signaling (e.g., PI3K, ERK) SUCNR1 SUCNR1 (GPR91) Receptor Succ_extra->SUCNR1 Activation SUCNR1->Signaling

References

Succinic Acid-13C4 as a Metabolic Tracer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction to Succinic Acid-13C4 in Metabolic Research

Stable isotope tracing is a powerful methodology used to quantitatively track the metabolic fate of molecules and elucidate the dynamics of biochemical pathways.[1] Succinic acid uniformly labeled with carbon-13 ([U-13C4]Succinate) is a key metabolic tracer for investigating the tricarboxylic acid (TCA) cycle, a fundamental pathway for cellular energy production, and its connected metabolic networks.[1][2] Unlike tracers that enter central carbon metabolism upstream, such as glucose or glutamine, 13C4-succinate provides a direct probe into the downstream portion of the TCA cycle. This makes it particularly advantageous for studying mitochondrial function, anaplerotic and cataplerotic fluxes, and metabolic reprogramming in various disease states, including cancer and immunological disorders.[3][4]

Beyond its bioenergetic role, succinate (B1194679) has been identified as a critical signaling molecule that can influence cellular processes like gene expression and inflammation, often through the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) or by acting on its cell-surface receptor SUCNR1.[1][5][6] By introducing 13C4-succinate into a biological system, researchers can trace the incorporation of these heavy isotopes into downstream metabolites using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allowing for the precise measurement of metabolic fluxes.[1]

Core Principles and Comparative Analysis

The core principle of using 13C4-succinate is to introduce a labeled substrate and measure the mass isotopologue distributions (MIDs) in downstream metabolites.[2] This reveals the fractional abundance of each isotopologue and allows for the calculation of metabolic fluxes.[2]

When [U-13C4]succinate enters the TCA cycle, it is converted to M+4 fumarate, M+4 malate, and M+4 oxaloacetate. In the subsequent turn of the cycle, this M+4 oxaloacetate condenses with unlabeled (M+0) acetyl-CoA to form M+4 citrate. As the cycle progresses, labeled carbons are lost through decarboxylation steps, leading to a complex but predictable labeling pattern in all cycle intermediates.[7][8]

Table 1: Comparative Analysis of Common ¹³C Isotopic Tracers

Tracer Primary Pathways Traced Key Insights & Advantages Limitations
This compound TCA Cycle (latter half), Electron Transport Chain (Complex II), Anaplerosis/Cataplerosis.[3] Provides high-resolution data on the latter half of the TCA cycle; excellent for studying mitochondrial dysfunction and specific enzyme deficiencies.[3] Less informative for upstream pathways like glycolysis or the Pentose Phosphate Pathway (PPP).[3]
[U-13C6]Glucose Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle (via PDH & PC).[3][7] The gold standard for studying glucose metabolism, providing precise estimates for glycolytic and PPP fluxes.[3][7] Labeling of TCA cycle intermediates can be complex to interpret due to multiple entry points and turns.[7]

| [U-13C5]Glutamine | TCA Cycle (anaplerosis), Glutaminolysis, Reductive Carboxylation.[3] | Preferred tracer for studying anaplerosis and cancer metabolism where glutaminolysis is often upregulated.[3][9] | Labeling of glycolytic intermediates is indirect and less informative.[3] |

Experimental Design and Workflow

A successful tracer experiment requires careful planning, from cell culture to data analysis. The general workflow involves culturing cells to a steady state, introducing the 13C-labeled succinate, rapidly quenching metabolism, extracting metabolites, and analyzing the extracts using mass spectrometry.[2][3]

G cluster_exp Experimental Phase cluster_ana Analytical Phase Culture 1. Cell Culture (Steady State) Labeling 2. Introduce Tracer (this compound) Culture->Labeling Quench 3. Quench Metabolism (e.g., Cold Methanol) Labeling->Quench Extract 4. Metabolite Extraction Quench->Extract Analysis 5. MS Analysis (LC-MS or GC-MS) Extract->Analysis DataProc 6. Data Processing (Peak Integration, Natural Isotope Correction) Analysis->DataProc MFA 7. Metabolic Flux Analysis & Interpretation DataProc->MFA

Caption: General experimental workflow for 13C metabolic flux analysis.

Detailed Experimental Protocols

These protocols are generalized and should be optimized for specific experimental systems.

Cell Culture and Labeling

This protocol is a general guideline for labeling adherent cells.

  • Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of labeling.[1]

  • Medium Preparation: Prepare a custom culture medium deficient in unlabeled succinate to maximize the incorporation of the 13C tracer. The concentration of this compound will need to be optimized but often ranges from physiological levels to slightly higher.[1]

  • Labeling: Once cells reach the desired confluency (typically 70-80%), replace the standard medium with the pre-warmed 13C-succinate-containing labeling medium.[1][2]

  • Incubation: Incubate the cells for a duration determined by the turnover rate of the metabolites of interest. For steady-state analysis, a longer period is required to ensure isotopic equilibrium.

Metabolite Quenching and Extraction

This step is critical for obtaining a representative snapshot of the intracellular metabolic state.

  • Quenching: To halt all metabolic activity, place the culture plates on ice.[2] Aspirate the labeling medium and immediately wash the cells with ice-cold phosphate-buffered saline (PBS).[2]

  • Extraction: Add 1 mL of ice-cold 80% methanol (B129727) (-80°C) to each well.[2] Scrape the cells and transfer the entire cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.[2]

  • Protein Precipitation: Incubate the tubes at -80°C for at least 15 minutes to precipitate proteins.[2]

  • Clarification: Centrifuge the samples at maximum speed (e.g., >13,000 g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.[2]

  • Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.

  • Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac) or under a stream of nitrogen gas.[10] Dried extracts can be stored at -80°C until analysis.[11]

Sample Preparation for Mass Spectrometry
  • For Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent compatible with your chromatography method (e.g., 50% methanol or a specific mobile phase composition).[2][12]

    • Clarification: Vortex the sample thoroughly and centrifuge at high speed to pellet any insoluble material.[12]

    • Transfer: Transfer the supernatant to an appropriate autosampler vial for LC-MS analysis.[12]

  • For Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis requires chemical derivatization to increase the volatility of polar metabolites like organic acids.[10] Silylation is a common method.[10][13]

    • Methoximation: To the dried extract, add a methoximation reagent (e.g., methoxyamine hydrochloride in pyridine) and incubate (e.g., 30-40°C for 90 minutes) to protect carbonyl groups.[10]

    • Silylation: Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[10][13] Incubate at an elevated temperature (e.g., 37-70°C for 30-120 minutes) to form volatile derivatives.[10]

    • Transfer: The derivatized sample is now ready for GC-MS analysis. Transfer to a GC autosampler vial.

Analytical Methodologies

Both LC-MS and GC-MS are powerful platforms for analyzing 13C-labeled metabolites.[2] The choice depends on the specific metabolites of interest and available instrumentation.

Table 2: Typical GC-MS Parameters for Organic Acid Analysis

Parameter Setting
Gas Chromatograph
Column Mid-polarity column, e.g., DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film).[2][10]
Inlet Temperature 250-280°C.[10]
Carrier Gas Helium at ~1 mL/min.[10]
Oven Program Start at 70-100°C, hold, then ramp at 5-15°C/min to a final temp of 280-320°C.[10][14]
Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV.[10]

| Acquisition Mode | Full scan mode to obtain mass isotopologue distributions or Single Ion Monitoring (SIM) for improved sensitivity.[10][15] |

Table 3: Typical LC-MS Parameters for Polar Metabolite Analysis

Parameter Setting
Liquid Chromatograph
Column Hydrophilic Interaction Liquid Chromatography (HILIC) for polar metabolites.[2][12]
Mobile Phases Typically an acetonitrile/water system with additives like ammonium (B1175870) acetate (B1210297) or formate.
Flow Rate 0.2-0.4 mL/min.[16]
Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), typically in negative mode for organic acids.[13][16]

| Acquisition Mode | Full scan on a high-resolution MS (e.g., Orbitrap, Q-TOF) or Multiple Reaction Monitoring (MRM) on a triple quadrupole for quantification.[2][13] |

Quantitative Data and Interpretation

Analysis of MS data provides the mass isotopologue distribution (MID), which must be corrected for the natural abundance of 13C and other isotopes.[17] The resulting fractional enrichment reveals the contribution of the tracer to each metabolite pool.

Table 4: Expected Mass Spectrometry Data for [U-¹³C₄]-Succinate

Technique Ion/Fragment Analyzed Expected m/z
LC-MS (Negative ESI) [M-H]⁻ 121.03[13]
GC-MS (MTBSTFA derivative) [M-57]⁺ (loss of t-butyl group) 309.15[13]

Note: The m/z values are for the fully ¹³C-labeled isotopologue. The presence of naturally occurring isotopes will result in a distribution.[13]

A study on the pharmacokinetics of 13C4-succinic acid in mice provides valuable data for in vivo experimental design.[16][18]

Table 5: Pharmacokinetic Parameters of ¹³C₄-Succinic Acid in Mice

Parameter Value (Following 10 mg/kg IV Dose)
Clearance (CL) 4574.5 mL/h/kg[16][18]
Volume of Distribution (Vd) 520.8 mL/kg[16][18]
Terminal Half-life (t₁/₂) 0.56 h[16][18]

| Oral Bioavailability (F%) | 1.5% (at 100 mg/kg oral dose)[16][18] |

Key Metabolic & Signaling Pathways

Tracing this compound through the TCA Cycle

[U-13C4]Succinate enters the cycle and its four labeled carbons are tracked through subsequent intermediates. This allows for the quantification of flux through enzymes like succinate dehydrogenase and fumarase.[1][3]

G Succinate Succinate (M+4) Fumarate Fumarate (M+4) Succinate->Fumarate SDH Malate Malate (M+4) Fumarate->Malate Fumarase OAA Oxaloacetate (M+4) Malate->OAA MDH Citrate Citrate (M+4) OAA->Citrate Isocitrate Isocitrate (M+4) Citrate->Isocitrate AKG α-Ketoglutarate (M+3) Isocitrate->AKG CO2_1 CO2 (13C) Isocitrate->CO2_1 SuccinylCoA Succinyl-CoA (M+2) AKG->SuccinylCoA CO2_2 CO2 (13C) AKG->CO2_2 SuccinylCoA->Succinate Second Turn (M+2) Unlabeled_ACoA Acetyl-CoA (M+0) Unlabeled_ACoA->Citrate

Caption: Tracing [U-13C4]Succinate through the Tricarboxylic Acid (TCA) Cycle.
Succinate Signaling Pathways

Accumulated succinate can act as an oncometabolite by inhibiting α-ketoglutarate-dependent dioxygenases, such as prolyl hydroxylases (PHDs). This leads to the stabilization of HIF-1α, promoting a pro-tumorigenic, pseudohypoxic state. Extracellularly, succinate can signal through its G-protein coupled receptor, SUCNR1.[5][6]

G cluster_intra Intracellular Signaling cluster_extra Extracellular Signaling Succ_acc Succinate Accumulation (e.g., SDH mutation) PHD Prolyl Hydroxylases (PHDs) Succ_acc->PHD HIF_a HIF-1α PHD->HIF_a Degradation HIF HIF-1 Complex HIF_a->HIF HIF_b HIF-1β HIF_b->HIF HRE Hypoxia Response Element (HRE) Gene Transcription HIF->HRE AKG α-Ketoglutarate AKG->PHD Succ_ext Extracellular Succinate SUCNR1 SUCNR1 Receptor Succ_ext->SUCNR1 Signaling Downstream Signaling (e.g., PI3K pathway) SUCNR1->Signaling

Caption: Key signaling pathways involving intracellular and extracellular succinate.

Applications in Research and Drug Development

The unique insights provided by this compound make it an invaluable tool in several key areas:

  • Oncology: Cancer cells often exhibit profound metabolic reprogramming, including alterations in the TCA cycle (the "Warburg effect" and beyond).[3][5] this compound can be used to probe these changes and assess the metabolic impact of anti-cancer drugs that target mitochondrial metabolism.[3]

  • Immunology: Succinate is now recognized as a critical signaling molecule in the immune system, linking cellular metabolism to immune cell activation and function. Tracing with 13C4-succinate can help elucidate the role of its metabolism in immune cell differentiation and inflammatory responses.[3]

  • Metabolic Diseases: Conditions such as diabetes and obesity are often associated with mitochondrial dysfunction.[3] 13C4-succinate can be used to quantify the extent of this dysfunction and to evaluate the efficacy of therapeutic interventions aimed at restoring mitochondrial health.[3]

References

An In-depth Technical Guide to the Principle of Isotopic Labeling with Succinic acid-13C4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope labeling with Succinic acid-13C4 is a powerful technique for elucidating the intricate workings of cellular metabolism, particularly within the tricarboxylic acid (TCA) cycle. By introducing this labeled intermediate, researchers can trace the metabolic fate of succinate (B1194679) and quantify the flux through critical biochemical pathways. This technical guide provides a comprehensive overview of the core principles of 13C isotopic labeling using this compound, detailed experimental protocols for its application, and methods for data analysis and interpretation. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this methodology to gain deeper insights into metabolic function in health and disease, and to assess the metabolic effects of novel therapeutics.

Core Principles of Isotopic Labeling with this compound

The fundamental principle of 13C isotopic labeling lies in the substitution of the naturally abundant, lighter carbon isotope (¹²C) with the heavier, stable isotope (¹³C) in a substrate molecule.[1][2] When cells or organisms are supplied with this compound, all four carbon atoms in the succinate molecule are the ¹³C isotope.[3][4][5][6] This labeled succinate is taken up by cells and enters metabolic pathways, most notably the TCA cycle.[1][7]

As the ¹³C-labeled carbon backbone of succinate is processed by enzymes, the ¹³C atoms are incorporated into downstream metabolites. This results in a mass shift for these metabolites, which can be detected and quantified by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][7] By measuring the distribution of these heavy isotopes in various metabolites, a technique known as Metabolic Flux Analysis (MFA) can be employed to calculate the rates (fluxes) of intracellular reactions.[1][8]

This compound offers a unique advantage as a tracer because it provides a direct entry point into the latter half of the TCA cycle.[9] This targeted approach is particularly valuable for studying mitochondrial function and dysfunction, as well as the metabolic reprogramming that is a hallmark of many diseases, including cancer.[9]

Data Presentation: Quantitative Analysis

The quantitative data obtained from this compound tracing experiments are crucial for interpreting metabolic phenotypes. Below are examples of how such data can be structured.

Table 1: Pharmacokinetic Parameters of this compound in Mice

This table summarizes the pharmacokinetic properties of intravenously and orally administered this compound in mice, providing critical information for in vivo study design.[10][11]

ParameterIntravenous (10 mg/kg)Oral (100 mg/kg)
Clearance (mL/h/kg) 4574.5-
Volume of Distribution (mL/kg) 520.8-
Terminal Half-life (h) 0.56-
Bioavailability (%) -1.5
Table 2: Representative Mass Isotopologue Distribution (MID) of TCA Cycle Intermediates

This table illustrates a hypothetical Mass Isotopologue Distribution (MID) for key TCA cycle intermediates following labeling with this compound. The MID represents the fractional abundance of each isotopologue (M+n), where 'n' is the number of ¹³C atoms.

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)
Succinate 55101070
Fumarate 105151060
Malate 158171050
Aspartate 2010201040
Citrate 3015251515

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results in isotopic labeling studies. The following protocols provide a framework for conducting experiments with this compound.

Cell Culture and Labeling

A critical first step is the appropriate culturing and labeling of cells to ensure maximal incorporation of the tracer.[7]

  • Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of labeling.[7]

  • Medium Preparation: Prepare a culture medium that is deficient in unlabeled succinate to maximize the incorporation of the labeled tracer. The concentration of this compound will need to be optimized for each cell line but typically ranges from physiological concentrations to slightly higher levels.[7]

  • Labeling: Once cells have reached the desired confluency, replace the standard medium with the medium containing this compound. The duration of the labeling period is critical and depends on the turnover rate of the metabolites of interest. For steady-state flux analysis, a longer incubation time is required to achieve isotopic equilibrium.[7]

  • Harvesting: After the labeling period, rapidly quench metabolism to halt enzymatic activity. This is often achieved by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS) or by directly adding a cold quenching solution (e.g., 80% methanol (B129727) at -40°C).[7]

Metabolite Extraction

Efficient extraction of metabolites is key for accurate downstream analysis.

  • Lysis and Extraction: Add a cold extraction solvent to the cell pellet or culture plate. A common choice is a mixture of methanol, acetonitrile, and water (e.g., 80% methanol).[12]

  • Internal Standard: To control for variations in extraction efficiency and instrument response, add a stable isotope-labeled internal standard, such as Succinic acid-d4, to the extraction solvent.[12]

  • Protein Precipitation: Vortex the cell lysate and incubate at a low temperature (e.g., -20°C) to facilitate protein precipitation.[12]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris and precipitated proteins.[12]

  • Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.[12]

  • Drying and Reconstitution: Dry the supernatant using a nitrogen evaporator or a vacuum concentrator. Reconstitute the dried metabolites in a solvent compatible with the analytical platform.[12]

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying the incorporation of ¹³C into metabolites.[7]

  • Chromatographic Separation: Separate the metabolites using a suitable LC column (e.g., reversed-phase or HILIC) and gradient.[13]

  • Mass Spectrometry: Analyze the samples using a tandem mass spectrometer, often in Multiple Reaction Monitoring (MRM) mode for quantification.[13]

  • Data Analysis: Correct the raw mass isotopomer distributions for the natural abundance of ¹³C.[9]

NMR Spectroscopy Analysis

NMR spectroscopy provides detailed information about the specific positions of ¹³C labels within a molecule.[7]

  • Sample Preparation: Reconstitute the dried metabolite extract in a suitable deuterated solvent (e.g., D₂O) containing a known concentration of a reference standard (e.g., DSS).[14]

  • NMR Data Acquisition: Acquire 1D and 2D ¹³C NMR spectra. 2D experiments like HSQC and HMBC can aid in the unambiguous assignment of resonances.[7][14]

  • Data Analysis: Integrate the signals corresponding to the different carbon positions in the metabolites of interest. The relative intensities of the signals from the ¹³C-labeled and unlabeled positions provide a measure of isotopic enrichment. The analysis of ¹³C-¹³C coupling patterns can provide further constraints for metabolic flux analysis.[14]

Mandatory Visualizations

Signaling Pathways

Succinate is not only a metabolic intermediate but also a signaling molecule that can influence cellular processes.[7]

Succinate_Signaling cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol cluster_extracellular Extracellular Space Succinyl-CoA Succinyl-CoA Succinate_mito Succinate Succinyl-CoA->Succinate_mito Succinyl-CoA Synthetase SDH Succinate Dehydrogenase (SDH) Succinate_mito->SDH Succinate_cyto Succinate Succinate_mito->Succinate_cyto Transport Fumarate Fumarate SDH->Fumarate PHDs Prolyl Hydroxylases (PHDs) Succinate_cyto->PHDs Inhibition HIF-1α_stabilization HIF-1α Stabilization Succinate_cyto->HIF-1α_stabilization Succinate_extra Succinate Succinate_cyto->Succinate_extra Transport HIF-1α_degradation HIF-1α Degradation PHDs->HIF-1α_degradation SUCNR1 SUCNR1 (GPR91) Succinate_extra->SUCNR1 Activation Downstream_Signaling Downstream Signaling SUCNR1->Downstream_Signaling

Key signaling pathways involving succinate.
Experimental Workflows

A well-defined workflow is crucial for the successful execution of a this compound labeling experiment.

Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_data Data Interpretation Cell_Culture 1. Cell Culture Introduce_Tracer 2. Introduce ¹³C₄-Succinic Acid Cell_Culture->Introduce_Tracer Harvest_Cells 3. Harvest Cells & Quench Metabolism Introduce_Tracer->Harvest_Cells Metabolite_Extraction 4. Metabolite Extraction Harvest_Cells->Metabolite_Extraction Derivatization 5. Derivatization (for GC-MS) Metabolite_Extraction->Derivatization MS_Analysis 6. Mass Spectrometry Analysis (LC-MS or GC-MS) Metabolite_Extraction->MS_Analysis NMR_Analysis 6. NMR Analysis Metabolite_Extraction->NMR_Analysis Derivatization->MS_Analysis MID_Analysis 7. Measure Mass Isotopologue Distributions (MIDs) MS_Analysis->MID_Analysis NMR_Analysis->MID_Analysis MFA 8. Metabolic Flux Analysis (MFA) MID_Analysis->MFA

Generalized workflow for a ¹³C-Metabolic Flux Analysis experiment.

Conclusion

Isotopic labeling with this compound is an indispensable tool for researchers in both basic and applied sciences. It provides a powerful means to dissect the complexities of cellular metabolism, particularly the TCA cycle, and to understand how metabolic pathways are altered in disease states. The detailed protocols and data interpretation frameworks presented in this guide are intended to equip researchers with the knowledge to design and execute robust experiments, ultimately leading to novel insights into cellular function and the development of new therapeutic strategies. The ability to directly probe succinate metabolism makes this technique especially relevant for studies in oncology, immunology, and metabolic disorders where succinate has been identified as a key player.

References

Succinic Acid-13C4 for In Vivo Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the application of Succinic acid-13C4 as a stable isotope tracer for in vivo metabolic studies. It is designed to equip researchers with the foundational knowledge and practical methodologies required to effectively design, execute, and interpret experiments using this powerful tool to investigate cellular metabolism, particularly in the context of drug development and disease research.

Introduction to In Vivo Succinate (B1194679) Tracing

Succinic acid, a key intermediate in the tricarboxylic acid (TCA) cycle, plays a central role in cellular energy production and biosynthetic pathways.[1] Stable isotope tracing using this compound allows for the dynamic assessment of metabolic fluxes and pathway activities within a living organism.[2] By introducing 13C-labeled succinate, researchers can track the incorporation of the heavy isotope into downstream metabolites, providing a quantitative measure of metabolic pathway engagement.[2] This technique is invaluable for understanding metabolic reprogramming in various pathological states, including cancer, ischemia/reperfusion injury, and metabolic diseases, as well as for evaluating the pharmacodynamic effects of novel therapeutic agents.[2][3]

The use of a fully labeled succinate, this compound, where all four carbon atoms are the 13C isotope, provides distinct advantages in tracing experiments. It allows for the unambiguous identification of succinate-derived carbons in downstream metabolites, aiding in the elucidation of complex metabolic networks.

Key Applications in In Vivo Research

  • Tricarboxylic Acid (TCA) Cycle Flux Analysis: Directly probe the activity of the latter half of the TCA cycle, providing insights into mitochondrial function and bioenergetics.[2]

  • Cancer Metabolism Research: Investigate the altered metabolic pathways in cancer cells, such as disruptions in the TCA cycle, to identify potential therapeutic targets.[4]

  • Ischemia/Reperfusion Injury Studies: Understand the role of succinate accumulation during ischemic events and its subsequent metabolism upon reperfusion, which is linked to the generation of reactive oxygen species (ROS).[5]

  • Drug Development: Assess the on-target and off-target effects of drugs that modulate metabolic pathways, offering a dynamic readout of metabolic flux that is more informative than static metabolite levels.[2]

  • Gluconeogenesis Research: Trace the conversion of succinate into glycolytic intermediates, providing evidence for gluconeogenesis in specific tissues.

  • Real-time Metabolic Imaging: Hyperpolarized 1-13C diethyl succinate can be utilized for real-time in vivo imaging and spectroscopy of the TCA cycle via magnetic resonance imaging (MRI) and spectroscopy (MRS), allowing for non-invasive monitoring of metabolic changes.[2]

Quantitative Data from In Vivo Studies

The following tables summarize key quantitative data from in vivo studies utilizing this compound in mice.

Table 1: Pharmacokinetic Parameters of this compound in Mice

ParameterIntravenous (10 mg/kg)Oral (100 mg/kg)
Clearance (mL/h/kg) 4574.5 ± 744.2-
Volume of Distribution (Vss, mL/kg) 520.8 ± 88.8-
Terminal Half-life (T1/2, h) 0.56 ± 0.09-
Maximum Concentration (Cmax, ng/mL) -629.7 ± 33.5
Time to Maximum Concentration (Tmax, h) -0.25
Bioavailability (%) -1.5

Data from Jung et al. (2022).[3][6][7]

Table 2: Tissue Distribution of this compound in Mice Following a Single Oral Dose (100 mg/kg)

TissueCmax (ng/g)Tmax (h)
Liver 1167.6 ± 183.40.25
Brown Adipose Tissue (BAT) 244.8 ± 68.60.25
Inguinal White Adipose Tissue (iWAT) 149.0 ± 29.30.25
Kidney 128.8 ± 47.50.25
Heart 44.5 ± 17.00.25
Brain 13.3 ± 0.10.25

Data from Jung et al. (2022).[6]

Table 3: 13C-Labeling of Metabolites in Brown Adipose Tissue (BAT) 15 Minutes After Intravenous Injection of 100 mg/kg this compound in Mice

MetaboliteAbundance of m+4 Isotopologue (Relative to Total Pool)
Succinate ~60%
Fumarate ~40%
Malate ~35%
Citrate ~10%

Data are estimated from graphical representations in Mills et al. (2018).[2]

Signaling Pathways

Succinate is not only a metabolite but also a signaling molecule that can act on its cognate receptor, SUCNR1 (also known as GPR91), a G protein-coupled receptor.[8] This signaling pathway is implicated in a variety of physiological and pathological processes, including inflammation, blood pressure regulation, and retinal neovascularization.[8]

SUCNR1 Signaling Pathway

SUCNR1_Signaling Succinate Extracellular Succinate SUCNR1 SUCNR1 (GPR91) Succinate->SUCNR1 binds Gq Gαq SUCNR1->Gq activates Gi Gαi SUCNR1->Gi activates PLC PLCβ Gq->PLC activates AC Adenylate Cyclase Gi->AC inhibits PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 releases from ER PKC PKC DAG->PKC activates Ca2->PKC co-activates Response Cellular Responses PKC->Response cAMP ↓ cAMP AC->cAMP cAMP->Response

Caption: The SUCNR1 signaling cascade involves both Gq and Gi protein pathways.

Metabolic Pathway: TCA Cycle Tracing with this compound```dot

// Nodes Succinate_13C4 [label="Succinate-13C4\n(m+4)", fillcolor="#FBBC05", fontcolor="#202124"]; Fumarate [label="Fumarate\n(m+4)", fillcolor="#F1F3F4", fontcolor="#202124"]; Malate [label="Malate\n(m+4)", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxaloacetate [label="Oxaloacetate\n(m+4)", fillcolor="#F1F3F4", fontcolor="#202124"]; Citrate [label="Citrate\n(m+4)", fillcolor="#F1F3F4", fontcolor="#202124"]; Isocitrate [label="Isocitrate\n(m+4)", fillcolor="#F1F3F4", fontcolor="#202124"]; alphaKG [label="α-Ketoglutarate\n(m+4)", fillcolor="#F1F3F4", fontcolor="#202124"]; SuccinylCoA [label="Succinyl-CoA\n(m+4)", fillcolor="#F1F3F4", fontcolor="#202124"]; AcetylCoA [label="Acetyl-CoA\n(unlabeled)", fillcolor="#FFFFFF", fontcolor="#202124"]; Gluconeogenesis [label="Gluconeogenesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; AminoAcids [label="Amino Acid\nSynthesis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Succinate_13C4 -> Fumarate [color="#EA4335"]; Fumarate -> Malate [color="#EA4335"]; Malate -> Oxaloacetate [color="#EA4335"]; Oxaloacetate -> Citrate [color="#EA4335"]; AcetylCoA -> Citrate [style=dashed]; Citrate -> Isocitrate [color="#EA4335"]; Isocitrate -> alphaKG [color="#EA4335"]; alphaKG -> SuccinylCoA [color="#EA4335"]; SuccinylCoA -> Succinate_13C4 [label=" (cycle completion)", style=dashed, color="#EA4335"];

// Offshoots Malate -> Gluconeogenesis [color="#34A853"]; Oxaloacetate -> Gluconeogenesis [color="#34A853"]; alphaKG -> AminoAcids [label=" (e.g., Glutamate)", color="#4285F4"]; }

Caption: A generalized workflow for in vivo this compound tracing studies.

Detailed Methodologies

1. Animal Handling and Tracer Administration

  • Animal Model: C57BL/6J mice are commonly used. Animals should be allowed to acclimate to the facility for at least one week before experimentation. For certain studies, an overnight fast may be required. [3]* Tracer Formulation: For intravenous (IV) administration, this compound should be dissolved in a sterile saline solution. The concentration should be calculated based on the desired dosage and the animal's body weight.

  • Administration:

    • Intravenous Bolus Injection: A single dose (e.g., 100 mg/kg) can be administered via the tail vein. [2] * Intravenous Infusion: A continuous infusion via a jugular vein catheter can be performed to achieve a metabolic steady state.

2. Sample Collection and Processing

  • Blood Collection: Blood samples can be collected at various time points via retro-orbital puncture or cardiac puncture at the terminal time point. Plasma is separated by centrifugation. [3]* Tissue Collection: At the designated time points post-infusion, animals are euthanized, and tissues of interest (e.g., liver, kidney, brain, heart, adipose tissue) are rapidly excised and immediately snap-frozen in liquid nitrogen to quench all metabolic activity. [1][9]* Metabolite Extraction from Tissues:

    • Frozen tissue samples are weighed and homogenized in a pre-chilled extraction solvent, typically a mixture of methanol, chloroform, and water. [1] 2. The homogenate is vortexed and centrifuged to separate the polar (containing TCA cycle intermediates) and non-polar phases.

    • The polar phase is collected and dried under a stream of nitrogen or using a vacuum concentrator. [9] 3. Analytical Methods

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • The dried metabolite extracts are derivatized to increase their volatility. A common method is methoximation followed by silylation. [1] 2. The derivatized samples are injected into the GC-MS system.

    • The mass spectrometer is operated in scan mode to acquire the mass isotopomer distributions of succinate and other TCA cycle intermediates. [1]* Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • The dried metabolite extracts are reconstituted in a suitable solvent.

    • Separation is typically achieved using hydrophilic interaction liquid chromatography (HILIC) for polar metabolites.

    • The mass spectrometer is used to quantify the different isotopologues of succinate and its downstream metabolites. [3] 4. Data Analysis

  • Isotopologue Distribution Analysis: The raw mass spectrometry data is processed to correct for the natural abundance of 13C and to determine the mass isotopomer distribution (MID) for each metabolite of interest. This reveals the number of 13C atoms incorporated from the tracer.

  • Metabolic Flux Analysis (MFA): The MIDs are then used in computational models to calculate the rates (fluxes) of metabolic reactions within the network. This provides a quantitative understanding of the metabolic phenotype. [4]

Conclusion

This compound is a versatile and powerful tool for in vivo metabolic research. Its ability to directly probe the TCA cycle and related pathways provides invaluable insights into cellular metabolism in health and disease. The detailed methodologies and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this tracer in their preclinical studies. As our understanding of the multifaceted roles of succinate as both a metabolite and a signaling molecule continues to grow, the application of this compound in in vivo studies will undoubtedly play a crucial role in advancing our knowledge and developing novel therapeutic strategies.

References

A Comprehensive Technical Guide to the Safe Handling of Succinic acid-13C4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling procedures for Succinic acid-13C4. The information presented herein is compiled from various safety data sheets and chemical information resources to ensure a comprehensive understanding for laboratory personnel. While this compound is a stable, isotopically labeled compound, it is imperative to handle it with the same precautions as its unlabeled counterpart, Succinic Acid, due to their identical chemical reactivity.

Chemical Identification and Properties

This compound is a stable isotope-labeled form of succinic acid, a naturally occurring dicarboxylic acid. It is primarily used as a tracer or an internal standard in metabolic research and quantitative analysis by mass spectrometry.

PropertyValueReference
Chemical Name This compound[1]
Synonyms Butanedioic acid-13C4, Wormwood acid-13C4[1][2]
CAS Number 201595-67-7[1][3][4]
Molecular Formula ¹³C₄H₆O₄[1]
Molecular Weight 122.06 g/mol [3][4]
Appearance White solid/crystals or crystalline powder[3][5]
Melting Point 187-190 °C[1][3]
Boiling Point 235 °C[1][3]
Solubility Soluble in water, methanol, ethanol, ethyl ether, and acetone. Insoluble in toluene (B28343) and benzene.[1][5]
Storage Temperature Room temperature, in a dry, well-ventilated place away from light and moisture.[2][3][4][6]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The primary hazard is serious eye damage. Adherence to safety guidelines is crucial to prevent exposure and ensure a safe laboratory environment.

Hazard IdentificationDetailsReference
GHS Pictogram GHS05 (Corrosion)[3]
Signal Word Danger[3]
Hazard Statements H318: Causes serious eye damage.[3]
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
General Handling Workflow

The following diagram illustrates the recommended workflow for the safe handling of this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Management and Disposal Receipt Receive Shipment Inspect Inspect Container for Damage Receipt->Inspect Visually Check Store Store in a Cool, Dry, Well-Ventilated Area Inspect->Store If Intact PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Store->PPE Weigh Weigh in a Ventilated Enclosure PPE->Weigh Dissolve Prepare Solution in Fume Hood Weigh->Dissolve Experiment Conduct Experiment Dissolve->Experiment Decontaminate Decontaminate Glassware Experiment->Decontaminate Waste Collect Waste in Labeled Container Decontaminate->Waste Dispose Dispose According to Institutional and Local Regulations Waste->Dispose

Caption: Workflow for safe handling of this compound.

Experimental Protocols: Safe Handling Procedures

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles that are tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[7]

  • Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber) to prevent skin contact.[8]

  • Body Protection: Wear a lab coat or other protective clothing. Long-sleeved clothing is recommended.[6]

  • Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]

Handling
  • Handle in a well-ventilated area, preferably in a chemical fume hood to avoid dust formation and inhalation.[6][9]

  • Avoid contact with skin, eyes, and clothing.[9]

  • Wash hands thoroughly after handling.[9]

  • Keep away from sources of ignition.[9]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

  • Keep away from incompatible materials such as strong oxidizing agents and strong alkalis.[10]

Accidental Release and First Aid Measures

Accidental Release
  • Small Spills: Dampen the solid spill with water to prevent dusting, then sweep or vacuum up the material and place it in a suitable container for disposal.[6][11]

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and then collect the material for disposal.

  • Avoid allowing the substance to enter drains.[8]

First Aid Measures

The following diagram outlines the appropriate first aid response in case of exposure.

First Aid Measures for this compound Exposure cluster_routes Routes of Exposure cluster_actions First Aid Actions Exposure Exposure Occurs Eye_Contact Eye Contact Exposure->Eye_Contact Skin_Contact Skin Contact Exposure->Skin_Contact Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Rinse_Eyes Immediately rinse with plenty of water for at least 15 minutes. Remove contact lenses. Seek immediate medical attention. Eye_Contact->Rinse_Eyes Wash_Skin Wash off with plenty of water. Remove contaminated clothing. Skin_Contact->Wash_Skin Fresh_Air Move to fresh air. If not breathing, give artificial respiration. Inhalation->Fresh_Air Rinse_Mouth Rinse mouth with water. Do NOT induce vomiting. Seek medical advice. Ingestion->Rinse_Mouth

Caption: First aid procedures for exposure to this compound.

Toxicological and Ecological Information

Toxicity Data (for unlabeled Succinic Acid)ValueReference
Acute Oral Toxicity (LD50) 2,260 mg/kg (Rat)[10]
Skin Corrosion/Irritation Not classified as a skin irritant.[8]
Serious Eye Damage/Irritation Causes serious eye damage.[8]
Persistence and Degradability Readily biodegradable. Soluble in water, persistence is unlikely.[6][7]
Toxicity to Fish (LC50) > 100 mg/l (96 h, Danio rerio)[7]
Toxicity to Daphnia (EC50) > 100 mg/l (48 h, Daphnia magna)[7]

Disposal Considerations

  • Dispose of waste material in accordance with local, regional, and national regulations.[6]

  • Do not empty into drains.[6]

  • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[6]

This technical guide is intended to provide comprehensive safety and handling information for this compound. It is essential for all personnel to read and understand this information before working with this compound. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date information.

References

Solubility of Succinic Acid-¹³C₄: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Succinic Acid-¹³C₄ in various solvents. Given that isotopic labeling is unlikely to significantly alter solubility, the data presented herein is based on studies of unlabeled succinic acid. This document includes quantitative solubility data, detailed experimental protocols for solubility determination, and a diagram illustrating the role of succinate (B1194679) in the Krebs cycle, a key metabolic pathway where ¹³C-labeled succinic acid is often employed as a tracer.

Core Data: Solubility Profile of Succinic Acid

The solubility of succinic acid is a critical parameter for its use in various research and development applications, from preparing stock solutions for cell culture experiments to formulation development. The following table summarizes the quantitative solubility of succinic acid in a range of common laboratory solvents.

SolventTemperature (°C)Solubility ( g/100 mL)
Water258.32
Boiling Water100100
Ethanol259.0
Methanol2515.8
Acetone252.8
Diethyl Ether250.66
Chloroform250.02
Glycerol255.0
Benzene-Insoluble
Toluene-Insoluble
Carbon Disulfide-Practically Insoluble
Carbon Tetrachloride-Practically Insoluble
Petroleum Ether-Practically Insoluble

Note: The solubility of succinic acid is significantly influenced by temperature, generally increasing with a rise in temperature.[1] The presence of two carboxylic acid groups enhances its solubility in polar solvents.[1]

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound. The following protocol provides a step-by-step guide for this procedure.

Objective: To determine the equilibrium solubility of Succinic Acid-¹³C₄ in a given solvent at a specific temperature.

Materials:

  • Succinic Acid-¹³C₄ (solid)

  • Solvent of interest

  • Screw-capped vials or flasks

  • Constant temperature shaker or incubator

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Volumetric flasks

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of solid Succinic Acid-¹³C₄ to a vial or flask. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Add a known volume of the solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature shaker or incubator set to the desired temperature.

    • Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to determine the equilibration time by sampling at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has reached a plateau.

  • Phase Separation:

    • Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter (e.g., 0.22 µm) into a clean vial. This step is crucial to remove any undissolved microparticles. The filter material should be compatible with the solvent.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV or LC-MS) to determine the concentration of Succinic Acid-¹³C₄.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the sample.

  • Data Analysis:

    • Calculate the solubility by multiplying the measured concentration by the dilution factor.

    • The experiment should be performed in triplicate to ensure the reliability of the results.

Visualization: Succinate in the Krebs Cycle

Succinic acid, as succinate, is a key intermediate in the Krebs cycle (also known as the citric acid cycle or TCA cycle), a central metabolic pathway for cellular energy production. Succinic Acid-¹³C₄ is a valuable tracer for studying the flux through this pathway.

Krebs_Cycle Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Citrate Synthase Isocitrate Isocitrate Citrate->Isocitrate Aconitase alphaKG α-Ketoglutarate Isocitrate->alphaKG Isocitrate Dehydrogenase SuccinylCoA Succinyl-CoA alphaKG->SuccinylCoA α-Ketoglutarate Dehydrogenase Succinate Succinate-¹³C₄ SuccinylCoA->Succinate Succinyl-CoA Synthetase Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase Malate Malate Fumarate->Malate Fumarase Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate Dehydrogenase Oxaloacetate->Citrate

References

Stability of Succinic Acid-¹³C₄ in Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth analysis of the stability of Succinic acid-¹³C₄ in various solutions, targeting researchers, scientists, and professionals in drug development. Succinic acid-¹³C₄ is a stable isotope-labeled internal standard crucial for accurate quantification in metabolic research and pharmacokinetic studies. This document consolidates information on its storage, handling, and stability under common laboratory conditions. It also outlines detailed experimental protocols for stability assessment and explores the biological significance of succinate (B1194679) through signaling pathway diagrams.

Introduction

Succinic acid, a key intermediate in the tricarboxylic acid (TCA) cycle, plays a pivotal role in cellular metabolism and energy production.[1] Its isotopically labeled form, Succinic acid-¹³C₄, is an indispensable tool in metabolic flux analysis and pharmacokinetic studies, enabling the differentiation between endogenous and exogenous succinate.[1][2] The accuracy of quantitative data derived from such studies is intrinsically linked to the stability of the labeled internal standard in solution. This guide addresses the critical aspects of Succinic acid-¹³C₄ stability to ensure reliable and reproducible experimental outcomes.

Physicochemical Properties

Succinic acid-¹³C₄ is a solid, white crystalline powder.[3] Its physicochemical properties are nearly identical to its unlabeled counterpart, with the key difference being its molecular weight due to the incorporation of four ¹³C atoms.

PropertyValueReference
Molecular Formula(¹³C)₄H₆O₄[4]
Molecular Weight122.06 g/mol [5]
Isotopic Purity≥99 atom % ¹³C[3]
Chemical Purity≥98%[5]
Melting Point187-190 °C[3]
Boiling Point235 °C[3]
FormSolid[3]
Storage Temperature (Solid)Room temperature, away from light and moisture[5]

Stability of Succinic Acid-¹³C₄ in Solution

Recommended Storage Conditions for Stock Solutions

Vendor recommendations provide valuable insights into the long-term stability of Succinic acid-¹³C₄ in solution. These guidelines are established to ensure the integrity of the standard over time.

Storage TemperatureRecommended DurationSolvent ConditionsReference
-80°CUp to 6 monthsSealed, away from moisture[7]
-20°CUp to 1 monthSealed, away from moisture[7]
Stability in Common Analytical Solvents

Succinic acid-¹³C₄ is frequently used in solvents common to metabolomics and bioanalysis. Although quantitative degradation rates are not published, its consistent performance suggests high stability in these media for the duration of sample preparation and analysis.

Solvent SystemTypical UseInferred Stability
MethanolProtein precipitation, extractionStable
AcetonitrileMobile phase componentStable
Water with 0.1% Formic AcidMobile phase componentStable
Dimethyl Sulfoxide (DMSO)Stock solution preparationStable under recommended storage

Experimental Protocols

To formally assess the stability of Succinic acid-¹³C₄ in a specific solution, a stability-indicating method must be employed. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity.

Protocol for Stability Assessment of Succinic Acid-¹³C₄ in Aqueous Solution

This protocol outlines a general procedure for evaluating the stability of Succinic acid-¹³C₄ under various temperature and pH conditions.

1. Preparation of Stock and Working Solutions:

  • Prepare a primary stock solution of Succinic acid-¹³C₄ at a concentration of 1 mg/mL in a suitable solvent (e.g., LC-MS grade water or DMSO).

  • From the stock solution, prepare working solutions at a final concentration of 10 µg/mL in the aqueous buffers of interest (e.g., pH 4, 7, and 9).

2. Stability Study Design:

  • Aliquot the working solutions into amber vials to protect from light.

  • Store the vials at different temperatures (e.g., 4°C, 25°C, and 40°C).

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve one vial from each condition for analysis.

3. Sample Analysis by LC-MS/MS:

  • Sample Preparation:

    • For each time point, dilute the sample to a suitable concentration for LC-MS/MS analysis (e.g., 100 ng/mL) with the initial mobile phase.

    • Add a stable isotope-labeled internal standard of a different compound (not succinic acid) to control for instrument variability.

  • LC-MS/MS Conditions (Representative):

    • Column: A C18 column suitable for polar analytes.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure the separation of Succinic acid-¹³C₄ from any potential degradants.

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • MRM Transitions: Monitor the specific parent-to-daughter ion transition for Succinic acid-¹³C₄.

4. Data Analysis:

  • Quantify the peak area of Succinic acid-¹³C₄ at each time point.

  • Normalize the peak area to that of the internal standard.

  • Calculate the percentage of Succinic acid-¹³C₄ remaining at each time point relative to the initial time point (T=0).

  • A compound is generally considered stable if the remaining percentage is within ±15% of the initial concentration.

Visualizations

Experimental Workflow for Stability Assessment

G cluster_prep Solution Preparation cluster_storage Stability Incubation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation stock Prepare 1 mg/mL Stock Solution of Succinic acid-¹³C₄ working Prepare 10 µg/mL Working Solutions in Test Buffers (pH 4, 7, 9) stock->working Dilute storage_conditions Store aliquots at different temperatures (4°C, 25°C, 40°C) working->storage_conditions sampling Sample at T = 0, 24h, 48h, 1 week, etc. storage_conditions->sampling sample_prep Dilute sample and add internal standard sampling->sample_prep injection Inject into LC-MS/MS sample_prep->injection detection Monitor MRM transition for Succinic acid-¹³C₄ injection->detection quantification Quantify Peak Area detection->quantification calculation Calculate % Remaining vs. T=0 quantification->calculation conclusion Assess Stability (e.g., within ±15%) calculation->conclusion

Caption: Workflow for assessing the stability of Succinic acid-¹³C₄.

Succinate Signaling Pathway

Succinate_Signaling cluster_TCA Mitochondrion (TCA Cycle) cluster_Cytosol Cytosol cluster_Extracellular Extracellular Space alphaKG α-Ketoglutarate SuccinylCoA Succinyl-CoA alphaKG->SuccinylCoA Succinate_mito Succinate SuccinylCoA->Succinate_mito Fumarate Fumarate Succinate_mito->Fumarate SDH Succinate_cyto Succinate Succinate_mito->Succinate_cyto Transport PHD Prolyl Hydroxylases (PHD) Succinate_cyto->PHD Inhibits Succinate_extra Succinate Succinate_cyto->Succinate_extra Transport HIF1a_hydrox Hydroxylated HIF-1α PHD->HIF1a_hydrox Hydroxylates HIF1a_stable Stable HIF-1α PHD->HIF1a_stable Degradation Proteasomal Degradation HIF1a_hydrox->Degradation Inflammation Pro-inflammatory Gene Expression HIF1a_stable->Inflammation SUCNR1 SUCNR1 (GPR91) Receptor Succinate_extra->SUCNR1 Activates Signaling Downstream Signaling (e.g., Ca²⁺ mobilization) SUCNR1->Signaling

Caption: Key signaling pathways involving succinate.

Conclusion

Succinic acid-¹³C₄ exhibits high stability as a solid and in solution under recommended storage conditions. Its successful application as an internal standard in numerous studies underscores its robustness in typical analytical solvents. For novel applications or extended storage in solution, a formal stability assessment using a validated LC-MS/MS method is recommended. Understanding the stability profile of Succinic acid-¹³C₄ is paramount for ensuring the integrity of quantitative data in metabolic research and drug development.

References

Succinic Acid-13C4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of Succinic acid-13C4, a stable isotope-labeled compound crucial for metabolic research and as an internal standard in quantitative analyses. Targeted at researchers, scientists, and professionals in drug development, this document outlines the typical specifications found in a Certificate of Analysis, details analytical methodologies, and visualizes relevant workflows and metabolic pathways.

Certificate of Analysis: Representative Data

A Certificate of Analysis (CoA) for this compound provides critical information regarding its identity, purity, and quality. The following tables summarize the key quantitative data typically presented in a CoA, compiled from various suppliers.[1][2]

Identity and Chemical Properties
ParameterSpecification
Chemical Name This compound
Synonyms Butanedioic acid-13C4, Wormwood acid-13C4[3]
Molecular Formula (¹³C)₄H₆O₄
Molecular Weight 122.06 g/mol [1][2]
CAS Number 201595-67-7[1]
Appearance White to off-white solid
Melting Point 187-190 °C
Boiling Point 235 °C
Quality and Purity Specifications
ParameterSpecification
Chemical Purity (Assay) ≥98%[1][2]
Isotopic Purity (Atom % ¹³C) ≥99%[4]
Mass Shift M+4
Storage Temperature Room temperature[1][2]

Experimental Protocols

The analysis of this compound to confirm its identity and purity involves a combination of chromatographic and spectroscopic techniques. The following sections detail the methodologies for these key experiments.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

This method is widely used for the quantitative analysis of this compound in biological matrices.[5][6] The use of a stable isotope-labeled internal standard is recommended for accurate quantification.

  • Instrumentation : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.[6]

  • Chromatographic Column : A C18 reversed-phase column is typically employed.[6]

  • Mobile Phase : A gradient of an aqueous solution (e.g., 0.9% formic acid in water) and an organic solvent (e.g., 0.9% formic acid in acetonitrile).[5][6]

  • Flow Rate : A typical flow rate is 0.3 mL/min.[5][6]

  • Injection Volume : 5 µL of the prepared sample is injected for analysis.[5][6]

  • Ionization Mode : Negative electrospray ionization (ESI-) is commonly used.[5][6]

  • Mass Spectrometry Mode : Multiple Reaction Monitoring (MRM) is utilized for quantification, monitoring the transition of the precursor ion to a specific product ion.[5][6]

  • Source Temperature : Approximately 350 °C.[5][6]

  • Ion Spray Voltage : Around -4500 V.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for confirming the chemical structure and isotopic labeling of this compound. Both ¹H and ¹³C NMR spectra are acquired.

  • Sample Preparation : A small amount of the substance is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.

  • ¹H NMR : The proton NMR spectrum is used to confirm the proton environment. In this compound, the protons will show coupling to the ¹³C nuclei.

  • ¹³C NMR : The carbon-13 NMR spectrum directly confirms the enrichment of the carbon atoms. A single peak is expected in the ¹³C NMR spectrum of fully labeled succinic acid, with its chemical shift providing information about the electronic environment of the carbon atoms.

Visualizations

The following diagrams illustrate the workflow for a Certificate of Analysis and the metabolic pathway where this compound is a key intermediate.

CoA_Workflow Certificate of Analysis Workflow for this compound cluster_0 Material Reception and Identification cluster_1 Analytical Testing cluster_2 Data Review and Certificate Generation A Raw Material Receipt B Visual Inspection A->B C Identity Confirmation (e.g., FTIR) B->C D Chemical Purity (HPLC/GC) C->D E Isotopic Purity (MS) C->E F Structural Confirmation (NMR) C->F G Residual Solvents (GC-HS) C->G H Data Analysis and Review D->H E->H F->H G->H I Comparison to Specifications H->I J Certificate of Analysis Generation I->J K Final Product J->K Product Release

Certificate of Analysis Workflow

Krebs_Cycle Succinic Acid in the Krebs Cycle cluster_krebs Mitochondrial Matrix alpha_KG α-Ketoglutarate Succinyl_CoA Succinyl-CoA alpha_KG->Succinyl_CoA α-ketoglutarate dehydrogenase Succinate Succinate (from this compound) Succinyl_CoA->Succinate Succinyl-CoA synthetase Fumarate Fumarate Succinate->Fumarate Succinate dehydrogenase (SDH) Malate Malate Fumarate->Malate Fumarase Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate dehydrogenase Tracer This compound (Tracer Input) Tracer->Succinate

Succinic Acid's Role in the Krebs Cycle

References

A Technical Guide to Natural Abundance Correction for Succinic acid-13C4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the principles and methodologies for the natural abundance correction of Succinic acid-13C4 in stable isotope tracing studies. Accurate correction is critical for distinguishing between experimentally introduced 13C labels and naturally occurring heavy isotopes, ensuring the precise quantification of metabolic fluxes.

Core Principles of Stable Isotope Labeling and Natural Abundance

Mass Isotopomer Distribution (MID)

A key concept in isotope tracing studies is the Mass Isotopomer Distribution (MID), also known as a Mass Distribution Vector (MDV). A mass isotopomer is a molecule that differs from other isotopomers only in the number of isotopic atoms it contains.[2] For a metabolite like succinic acid (C₄H₆O₄), there can be multiple mass isotopomers depending on how many ¹³C atoms have been incorporated. The MID is a vector that describes the relative abundance of each of these mass isotopomers (M+0, M+1, M+2, etc.).[2] M+0 represents the molecule with no ¹³C atoms (the monoisotopic mass), M+1 has one ¹³C atom, M+2 has two, and so on.[2] The goal of natural abundance correction is to transform the experimentally measured MID into a corrected MID that solely reflects the isotopic enrichment from the this compound tracer.

Quantitative Data for Natural Abundance Correction

The correction process relies on the known natural abundances of all isotopes of the elements present in the molecule of interest. For succinic acid (C₄H₆O₄), the relevant isotopes are those of Carbon, Hydrogen, and Oxygen.

ElementIsotopeNatural Abundance (%)
Carbon¹²C~98.9
¹³C~1.1
Hydrogen¹H~99.985
²H (D)~0.015
Oxygen¹⁶O~99.76
¹⁷O~0.04
¹⁸O~0.20

The Matrix-Based Correction Method

The most common method for natural abundance correction utilizes a matrix-based mathematical approach.[2] This involves constructing a "correction matrix" that accounts for the probabilities of naturally occurring heavy isotopes for every atom in the molecule.[2][3] The measured MID is then multiplied by the inverse of this correction matrix to yield the corrected MID.[3]

The general equation is:

I = L * M

Where:

  • I is the vector of measured fractional abundances of the metabolite ions.[3]

  • L is the correction matrix. The columns of L represent the theoretical natural mass isotopomer distribution for molecules with a specific number of ¹³C labels (from 0 to n, where n is the number of carbon atoms).[3]

  • M is the corrected Mass Distribution Vector (MDV) that represents the "pure" distribution of the ¹³C label from the tracer.[3]

To find the corrected MID (M ), the equation is rearranged:

M = L⁻¹ * I

The correction matrix L is constructed based on the elemental formula of the analyzed metabolite ion and the natural isotopic abundances of its constituent elements.[2][3] Several software tools, such as IsoCorrectoR and AccuCor, can generate this correction matrix and perform the calculations.[2]

Experimental Protocols

The analysis of this compound in biological samples, such as tissues, typically involves sample preparation followed by analysis using either Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[4]

Tissue Sample Preparation for LC-MS/MS Analysis
  • Tissue Weighing : Weigh 50-100 mg of frozen tissue in a pre-cooled homogenization tube containing ceramic beads. It is crucial to perform this step on dry ice to prevent thawing and halt metabolic activity.[4]

  • Extraction Solvent Preparation : Prepare an 80% methanol (B129727) in water solution. For accurate quantification, an internal standard (e.g., Succinic acid-d4) should be added to this solvent at a known concentration.[4]

  • Homogenization : Add the cold extraction solvent to the tissue sample and homogenize thoroughly using a bead beater or other appropriate homogenizer.[4]

  • Centrifugation : Centrifuge the homogenate at 16,000 x g for 15 minutes at 4°C to pellet proteins and cell debris.[4]

  • Supernatant Collection : Carefully transfer the supernatant to a new microcentrifuge tube, being cautious not to disturb the pellet.[4]

  • Drying : Evaporate the supernatant to dryness using a vacuum concentrator (SpeedVac) without heat or under a gentle stream of nitrogen.[4]

  • Reconstitution : Reconstitute the dried metabolite extract in 50-100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile (B52724) with 0.1% Formic Acid). Vortex the sample thoroughly.[4]

  • Final Centrifugation : Centrifuge the reconstituted sample one last time to pellet any remaining insoluble debris.[4]

  • Transfer : Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.[4]

Derivatization and Sample Preparation for GC-MS Analysis

For GC-MS analysis, a derivatization step is required to make the succinic acid volatile. A common method is silylation.[5]

  • Drying : Ensure the metabolite extract is completely dry as water can interfere with the derivatization reaction.

  • Derivatization : a. Add 50 µL of anhydrous pyridine (B92270) or acetonitrile to the dried extract to dissolve it.[4] b. Add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[4][5] c. Tightly cap the vial and vortex thoroughly.[4] d. Heat the sample at 70°C for 3-4 hours to ensure complete derivatization.[4][5]

  • Analysis : After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS.[4]

Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis tissue Frozen Tissue Sample homogenize Homogenization in 80% Methanol with Internal Standard tissue->homogenize centrifuge1 Centrifugation (16,000 x g, 4°C) homogenize->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute for LC-MS/MS derivatize Derivatization (e.g., BSTFA) dry->derivatize for GC-MS centrifuge2 Final Centrifugation reconstitute->centrifuge2 lcms_analysis Inject into LC-MS/MS centrifuge2->lcms_analysis raw_data Acquire Raw Mass Isotopomer Distributions (MID) lcms_analysis->raw_data gcms_analysis Inject into GC-MS derivatize->gcms_analysis gcms_analysis->raw_data correction Natural Abundance Correction raw_data->correction corrected_mid Corrected MID correction->corrected_mid

Experimental workflow for this compound analysis.
Logical Flow of Natural Abundance Correction

correction_logic cluster_inputs Inputs cluster_process Correction Process cluster_output Output measured_mid Measured MID from Mass Spec (M+0, M+1, M+2...) calculation Perform Matrix Multiplication M = L⁻¹ * Measured MID measured_mid->calculation elemental_formula Elemental Formula of Analyte (e.g., C4H6O4 for Succinic Acid) correction_matrix Construct Correction Matrix (L) Based on elemental formula and natural isotope abundances. elemental_formula->correction_matrix isotope_abundances Natural Isotopic Abundances (¹³C, ²H, ¹⁷O, ¹⁸O, etc.) isotope_abundances->correction_matrix matrix_inversion Invert the Correction Matrix (L⁻¹) correction_matrix->matrix_inversion matrix_inversion->calculation corrected_mid Corrected MID (Reflects true ¹³C enrichment from the tracer) calculation->corrected_mid

Logical flow of the natural abundance correction process.

References

Methodological & Application

Application Notes and Protocols for Succinic Acid-13C4 in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful methodology for elucidating metabolic pathways and quantifying intracellular metabolic fluxes. Succinic acid fully labeled with carbon-13 (Succinic acid-13C4) is a key tracer for investigating the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism. By introducing 13C4-succinate to biological systems, researchers can track the fate of the labeled carbon atoms as they are incorporated into downstream metabolites. This allows for the precise measurement of pathway activities and the identification of metabolic alterations associated with various physiological and pathological states, including cancer and metabolic diseases. These application notes provide detailed protocols and data interpretation guidelines for the use of this compound in metabolic flux analysis (MFA).

Core Principles of 13C Metabolic Flux Analysis (MFA)

13C-MFA is a technique that utilizes the mass isotopomer distribution (MID) of metabolites to quantify the rates (fluxes) of intracellular reactions.[1] The core principle involves introducing a 13C-labeled substrate, in this case, this compound, into a biological system. As the labeled succinate (B1194679) is metabolized, the 13C atoms are incorporated into downstream metabolites of the TCA cycle and connected pathways. By measuring the relative abundance of molecules with different numbers of 13C atoms (the MID) using mass spectrometry (MS), the relative contributions of different metabolic pathways can be determined. This data, combined with a stoichiometric model of cellular metabolism, is used to calculate intracellular metabolic fluxes.

Key Applications

  • Elucidating TCA Cycle Dynamics: Directly probes the flux through succinate dehydrogenase and subsequent reactions in the TCA cycle.

  • Investigating Anaplerosis and Cataplerosis: Quantifies the rates of reactions that replenish (anaplerosis) or drain (cataplerosis) TCA cycle intermediates.

  • Studying Disease Metabolism: Characterizes metabolic alterations in diseases like cancer, where succinate metabolism is often dysregulated.

  • Drug Discovery and Development: Assesses the metabolic effects of drug candidates on central carbon metabolism.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate key signaling pathways involving succinate and the general experimental workflow for a this compound metabolic flux analysis experiment.

succinate_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Extracellular Succinate Extracellular Succinate SUCNR1 SUCNR1 (GPR91) Extracellular Succinate->SUCNR1 Downstream Signaling Downstream Signaling SUCNR1->Downstream Signaling Activates Cytosolic Succinate Cytosolic Succinate PHDs Prolyl Hydroxylases (PHDs) Cytosolic Succinate->PHDs Inhibits Stabilization Stabilization Cytosolic Succinate->Stabilization HIF-1α HIF-1α PHDs->HIF-1α Targets for Degradation Degradation HIF-1α->Degradation Mitochondrial Succinate Mitochondrial Succinate Mitochondrial Succinate->Cytosolic Succinate Transport SDH SDH (Complex II) Fumarate Fumarate Mitochondrial Succinate->Fumarate Oxidation Fumarate->Mitochondrial Succinate Reduction

Key signaling pathways involving succinate.

mfa_workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_interpretation Data Interpretation Phase A Cell Culture and Labeling (Introduce this compound) B Metabolite Extraction (Quenching and Lysis) A->B C Sample Preparation (Derivatization if GC-MS) B->C D LC-MS/MS or GC-MS Analysis C->D E Data Acquisition (Mass Isotopomer Distributions) D->E F Metabolic Flux Analysis (Software-based modeling) E->F G Biological Interpretation F->G

General workflow for a 13C metabolic flux analysis experiment.

Experimental Protocols

Protocol 1: Cell Culture and Labeling with this compound
  • Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of labeling.

  • Medium Preparation: Prepare a culture medium that is deficient in unlabeled succinate to maximize the incorporation of the labeled tracer. The concentration of this compound will need to be optimized for the specific cell type and experimental conditions but typically ranges from physiological concentrations to slightly higher levels.

  • Initiation of Labeling: To begin the labeling experiment, replace the standard medium with the prepared medium containing a defined concentration of this compound.

  • Incubation: Incubate the cells for a predetermined period to achieve isotopic steady state. The optimal labeling duration should be determined empirically for each cell line and experimental condition.

Protocol 2: Metabolite Extraction
  • Quenching: Rapidly quench metabolic activity by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the culture plate.

  • Cell Lysis: Scrape the cells and collect the cell lysate.

  • Centrifugation: Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.

Protocol 3: Sample Preparation for LC-MS/MS Analysis
  • Drying: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

  • Final Centrifugation: Centrifuge the reconstituted sample to pellet any remaining insoluble debris.

  • Transfer: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 4: Sample Preparation for GC-MS Analysis (with Derivatization)
  • Drying: Ensure the sample extract is completely dry, as water can interfere with the derivatization reaction.

  • Derivatization: a. Add 50 µL of anhydrous pyridine (B92270) to the dried extract to dissolve it. b. Add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). c. Tightly cap the vial and vortex thoroughly. d. Heat the sample at 70°C for 1-2 hours to ensure complete derivatization.

  • Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS.

Data Presentation

The following tables summarize key quantitative data from a study utilizing 13C4-labeled succinic acid in mice, providing a benchmark for pharmacokinetic parameters and LC-MS/MS method validation.

Table 1: Summary of Validation Data for an LC-MS/MS Method for 13C4-Succinic Acid Analysis in Mouse Biosamples

ParameterPlasmaLiverKidneyBrain
Linearity (r²) >0.99>0.99>0.99>0.99
Lower Limit of Quantification (LLOQ) (ng/mL or ng/g) 2551
Precision (%CV) <15%<15%<15%<15%
Accuracy (%Bias) ±15%±15%±15%±15%
Recovery (%) 85-115%85-115%85-115%85-115%

Data adapted from a study analyzing 13C4-labeled succinic acid in mouse plasma and tissues.

Table 2: Pharmacokinetic Parameters of 13C4-Succinic Acid in Mice Following a Single Oral Dose

ParameterValueUnit
Cmax (Maximum Concentration) 629.7 ± 33.5ng/mL
Tmax (Time to Maximum Concentration) 15min
T½ (Half-life) 0.83 ± 0.21h
AUC (Area Under the Curve) 321.7 ± 60.6h*ng/mL
Oral Bioavailability 1.5%

This table illustrates the pharmacokinetic profile of 13C4-succinic acid, highlighting its rapid absorption and low oral bioavailability in mice.

Table 3: Representative Mass Isotopomer Distribution (MID) of TCA Cycle Intermediates after Labeling with a 13C-Tracer

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)M+6 (%)
Citrate 3054551050
α-Ketoglutarate 355105405-
Succinate 4025350--
Fumarate 4224250--
Malate 4134250--

Note: This table presents hypothetical but representative MID data for TCA cycle intermediates following labeling with a 13C-tracer that feeds into the cycle, such as 13C-glutamine or 13C-pyruvate. The distribution of labeled carbons (M+1, M+2, etc.) provides critical information for calculating metabolic fluxes.

Conclusion

This compound is a valuable tool for dissecting the complexities of the TCA cycle and associated metabolic pathways. The protocols and data presented here provide a framework for researchers to design and execute robust metabolic flux analysis experiments. Careful experimental design, precise analytical measurements, and sophisticated data modeling are essential for obtaining meaningful insights into cellular metabolism in the context of health, disease, and drug development.

References

Application Notes and Protocols for Succinic acid-13C4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Succinic acid-13C4 as an internal standard for the accurate quantification of succinic acid in various biological matrices. The use of a stable isotope-labeled internal standard is critical for correcting for variability in sample preparation and instrument response, ensuring high accuracy and precision in metabolomic and clinical research.[1][2]

Introduction

Succinic acid is a key intermediate in the tricarboxylic acid (TCA) cycle, playing a central role in cellular energy metabolism.[3] Beyond its metabolic function, succinate (B1194679) acts as a signaling molecule, with its dysregulation implicated in various pathologies, including cancer, inflammation, and ischemia-reperfusion injury.[4][5][6] Consequently, the accurate quantification of succinic acid in biological samples is essential for understanding disease mechanisms and for biomarker discovery.[5]

This compound is a stable isotope-labeled version of succinic acid that serves as an ideal internal standard for mass spectrometry-based quantification.[7][8][9] Its chemical and physical properties are nearly identical to the unlabeled succinic acid, but its increased mass allows it to be distinguished by a mass spectrometer. This enables precise measurement by correcting for matrix effects and variations during sample processing and analysis.[1]

Experimental Protocols

This section details the methodologies for the quantification of succinic acid using this compound as an internal standard, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely used and highly sensitive analytical technique.[5] A protocol for Gas Chromatography-Mass Spectrometry (GC-MS) is also provided as an alternative.

LC-MS/MS Method for Quantification of Succinic Acid

This protocol is adapted from validated methods for the analysis of succinic acid in biological samples such as serum, urine, and cell culture media.[5][10]

2.1.1. Materials and Reagents

  • Succinic acid certified reference material

  • This compound (Internal Standard, IS)[8]

  • LC-MS grade water with 0.1% formic acid

  • LC-MS grade acetonitrile (B52724) with 0.1% formic acid

  • LC-MS grade methanol

  • Phosphate-buffered saline (PBS)

  • 0.45 µm syringe filters

  • Solid Phase Extraction (SPE) cartridges (e.g., Phenomenex STRATA™-XL-A)[5]

2.1.2. Standard Solution Preparation

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve succinic acid and this compound in LC-MS grade water to prepare individual 1 mg/mL primary stock solutions.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions of succinic acid by serial dilution of the primary stock solution with a 50:50 mixture of water:acetonitrile.[1]

  • Internal Standard Working Solution (e.g., 5 µg/mL): Dilute the this compound primary stock solution with a suitable solvent to the desired concentration.[10]

2.1.3. Sample Preparation (Serum Example)

  • Thaw frozen serum samples on ice.

  • To 200 µL of serum, add 50 µL of the 5 µg/mL this compound internal standard working solution.[10]

  • Vortex the mixture for 30 seconds.

  • Perform a solid phase extraction (SPE) using an appropriate cartridge to remove proteins and other interfering substances.[5][10]

  • Elute the sample and evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of the mobile phase.

  • Filter the supernatant through a 0.45 µm syringe filter into an LC-MS vial.[1]

2.1.4. Liquid Chromatography (LC) Conditions

  • Column: A C18 column suitable for aqueous mobile phases is recommended.[1][10]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min[11]

  • Injection Volume: 5 µL[11]

  • Gradient: A gradient elution should be optimized to ensure good separation of succinic acid from other matrix components. An example gradient is as follows: 0-1.5 min (0% B), 1.5-4.0 min (5%-30% B), 4.0-4.5 min (30%-30% B), 4.5-5.0 min (30%-0% B), and 5.0-5.5 min (0%-0% B).[11]

2.1.5. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Negative Electrospray Ionization (ESI-)[1]

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: The specific precursor and product ions for succinic acid and this compound should be optimized on the instrument being used. Example transitions are:

    • Succinic acid: Q1: 117.0 m/z -> Q3: 73.0 m/z

    • This compound: Q1: 121.0 m/z -> Q3: 76.0 m/z

GC-MS Method for Quantification of Succinic Acid

This protocol requires a derivatization step to increase the volatility of succinic acid for gas chromatography.[12][13]

2.2.1. Additional Materials and Reagents

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[12]

  • Anhydrous Pyridine (B92270) or Acetonitrile[12]

2.2.2. Sample Preparation and Derivatization

  • Follow the sample extraction procedure as described for the LC-MS/MS method (Section 2.1.3), ensuring the final extract is completely dry.[12]

  • Add 50 µL of anhydrous pyridine (or acetonitrile) to the dried extract to dissolve it.[12]

  • Add 50 µL of BSTFA with 1% TMCS.[12]

  • Tightly cap the vial and heat at 70°C for 3-4 hours to complete the derivatization.[12]

  • Cool to room temperature before injection into the GC-MS.[12]

2.2.3. Gas Chromatography (GC) Conditions

  • Column: A capillary column such as a DB-5ms is suitable.[12]

  • Injector: Split/Splitless, operated in splitless mode.[12]

  • Injector Temperature: 250°C[12]

  • Oven Program: Start at 70°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.[12]

  • Carrier Gas: Helium[12]

2.2.4. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electron Ionization (EI)[12]

  • Ion Source Temperature: 230°C[12]

  • Analysis Mode: Selected Ion Monitoring (SIM) to monitor characteristic fragment ions of the derivatized succinic acid and its internal standard.[12]

Data Presentation

The following tables summarize the quantitative performance of a typical LC-MS/MS method for the analysis of succinic acid using this compound as an internal standard.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range
Succinic Acid23.44 - 24,000 ng/mL> 0.980

Data adapted from a study on the quantification of organic acids.[10]

Table 2: Accuracy and Precision

Between-Run Accuracy (%)Within-Run Accuracy (%)Between-Run Precision (CV %)Within-Run Precision (CV %)
Succinic Acid < 11.0< 7.8< 14.4< 3.7

Data adapted from a validated LC-MS/MS method.[5]

Table 3: Pharmacokinetic Parameters of 13C4-Succinic Acid in Mice

ParameterValue
Clearance (IV)4574.5 mL/h/kg
Volume of Distribution (IV)520.8 mL/kg
Terminal Half-life (IV)0.56 h
Bioavailability (Oral)1.5%

Data from a pharmacokinetic study in mice.[11][14]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of succinic acid using this compound as an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Serum, Tissue) Spike Spike with This compound (IS) Sample->Spike Extraction Extraction (e.g., SPE, Protein Precipitation) Spike->Extraction Drydown Evaporation Extraction->Drydown Reconstitution Reconstitution Drydown->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Acquisition (MRM Mode) LCMS->Data Integration Peak Integration Data->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: General workflow for succinic acid quantification.

Succinate Signaling Pathway

Succinate is not only a metabolite but also a signaling molecule that can be released from cells and activate specific receptors.

G cluster_cell Cell cluster_mito Mitochondrion cluster_extracellular Extracellular Space cluster_target_cell Target Cell TCA TCA Cycle Succinate_mito Succinate TCA->Succinate_mito Succinate_cyto Cytosolic Succinate Succinate_mito->Succinate_cyto Transport HIF1a HIF-1α Stabilization Succinate_cyto->HIF1a Succinate_extra Extracellular Succinate Succinate_cyto->Succinate_extra Release Inflammation Inflammatory Response HIF1a->Inflammation SUCNR1 SUCNR1 (GPR91) Receptor Succinate_extra->SUCNR1 Signaling Downstream Signaling SUCNR1->Signaling

Caption: Succinate's dual role in metabolism and signaling.

References

Application Note: Succinic Acid-13C4 in LC-MS Based Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinic acid, a key intermediate in the tricarboxylic acid (TCA) cycle, has garnered significant attention in metabolic research due to its dual role as a metabolic intermediate and a signaling molecule.[1] Dysregulation of succinic acid levels has been implicated in various pathological conditions, including cancer and inflammatory diseases.[2][3] Accurate quantification of succinic acid in biological matrices is therefore crucial for understanding its role in health and disease. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful analytical technique for metabolomics due to its high sensitivity and selectivity.[4] The use of stable isotope-labeled internal standards is paramount for achieving accurate and precise quantification by correcting for matrix effects and variations during sample preparation and analysis.[3][5]

Succinic acid-13C4, a stable isotope-labeled analog of succinic acid, serves as an ideal internal standard for LC-MS-based quantification.[6] Its chemical and physical properties are nearly identical to the unlabeled endogenous succinic acid, ensuring it behaves similarly during extraction, chromatography, and ionization, thus providing reliable correction. Furthermore, this compound is utilized as a tracer in metabolic flux analysis (MFA) to investigate the dynamics of the TCA cycle and connected metabolic pathways.[7][8][9][10][11][12]

This document provides detailed application notes and protocols for the use of this compound in LC-MS metabolomics, targeting researchers, scientists, and drug development professionals.

Biological Role and Signaling of Succinate (B1194679)

Succinate is a central node in cellular metabolism. Within the mitochondria, it is an integral part of the TCA cycle, being oxidized to fumarate (B1241708) by succinate dehydrogenase (SDH), which is also Complex II of the electron transport chain.[1] Beyond its bioenergetic role, succinate can accumulate under certain conditions, such as hypoxia or inflammation, and be transported to the cytosol and extracellular space, where it functions as a signaling molecule.[1]

Key signaling roles of succinate include:

  • HIF-1α Stabilization: In the cytosol, elevated succinate levels can inhibit prolyl hydroxylases (PHDs), leading to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α). This transcription factor plays a crucial role in the cellular response to low oxygen and promotes a pro-inflammatory state.[1]

  • SUCNR1 Activation: Extracellular succinate can act as a ligand for the G-protein coupled receptor SUCNR1 (also known as GPR91).[1] Activation of this receptor on the surface of various cells, including immune cells, can trigger downstream signaling pathways that modulate inflammation and other cellular processes.

  • Post-Translational Modification: Succinate can be utilized for a post-translational modification known as succinylation, where a succinyl group is added to lysine (B10760008) residues on proteins. This modification can alter the function of proteins involved in various cellular processes.[1]

cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol cluster_extracellular Extracellular Space TCA_Cycle TCA Cycle Succinyl_CoA Succinyl_CoA Succinate Succinate Succinyl_CoA->Succinate Fumarate Fumarate Succinate->Fumarate SDH (Complex II) Succinate_cyto Succinate Succinate->Succinate_cyto Transport PHD_inhibition Prolyl Hydroxylases (PHDs) Succinate_cyto->PHD_inhibition Inhibits Succinate_extra Succinate Succinate_cyto->Succinate_extra Transport HIF_stabilization HIF-1α Stabilization PHD_inhibition->HIF_stabilization Leads to SUCNR1 SUCNR1 (GPR91) Succinate_extra->SUCNR1 Downstream_Signaling Downstream Signaling SUCNR1->Downstream_Signaling Activates Experimental_Design Experimental Design (e.g., cell culture, animal model) Labeling Introduction of This compound Experimental_Design->Labeling Sample_Collection Sample Collection at different time points Labeling->Sample_Collection Metabolite_Extraction Metabolite Extraction Sample_Collection->Metabolite_Extraction LC_MS_Analysis LC-MS Analysis (Full Scan or SIM) Metabolite_Extraction->LC_MS_Analysis Data_Analysis Data Analysis (Mass Isotopologue Distribution) LC_MS_Analysis->Data_Analysis Flux_Calculation Metabolic Flux Calculation Data_Analysis->Flux_Calculation

References

Application Notes: Succinic Acid-13C4 in NMR Spectroscopy for Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinic acid, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule in various physiological and pathological processes, including inflammation, cancer metabolism, and ischemia-reperfusion injury.[1] The use of stable isotope-labeled succinic acid, particularly uniformly labeled with Carbon-13 (Succinic acid-13C4), in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy, offers a powerful and precise method for elucidating metabolic pathways and quantifying metabolic fluxes in real-time.[2] These application notes provide a comprehensive overview of the use of this compound in NMR-based metabolic analysis, complete with detailed protocols and data interpretation guidelines.

Principle

This compound is a non-radioactive, stable isotopologue of succinic acid where all four carbon atoms are replaced with the 13C isotope. When introduced into a biological system, it is metabolized through the same pathways as its unlabeled counterpart. The 13C nucleus is NMR-active, and its incorporation into downstream metabolites can be tracked and quantified using 13C NMR spectroscopy. The analysis of 13C-13C spin-spin coupling patterns and the distribution of 13C labels in various metabolites provides detailed insights into the activity of specific metabolic pathways.[2] This technique, known as 13C Metabolic Flux Analysis (13C-MFA), allows for the quantitative determination of the rates (fluxes) of intracellular reactions.[3][4]

Applications in Metabolic Research and Drug Development

The use of this compound as a tracer in NMR spectroscopy has a wide range of applications:

  • Metabolic Flux Analysis (MFA): Quantifying the in vivo rates of metabolic pathways, particularly the TCA cycle and related anaplerotic and cataplerotic reactions.[2][3] This is crucial for understanding cellular bioenergetics and biosynthetic capabilities.

  • Elucidating Disease Mechanisms: Investigating metabolic reprogramming in diseases such as cancer, where alterations in the TCA cycle are a common feature.[5] It can also be used to study metabolic changes in inflammatory and ischemic conditions.[1]

  • Drug Discovery and Development: Assessing the mechanism of action of drugs that target metabolic pathways. By monitoring changes in metabolic fluxes in response to a drug candidate, researchers can evaluate its efficacy and potential off-target effects.

  • Pathway Identification: Tracing the flow of carbon atoms from succinate (B1194679) to other metabolites helps in identifying and confirming the activity of specific metabolic pathways, including alternative routes of succinate production and consumption.[1][6]

Data Presentation

The quantitative data obtained from this compound NMR experiments are typically presented in tables to facilitate comparison and interpretation.

Table 1: Typical 13C Chemical Shifts of Succinic Acid and Related Metabolites

Carbon PositionSuccinic Acid (D₂O)Succinic Acid (DMSO-d₆)Fumarate (D₂O)Malate (D₂O)
Carboxyl (C1, C4)182.8 - 183.4 ppm~172.6 ppm~177 ppm~181 ppm
Methylene (C2, C3)35.0 - 35.3 ppm~28.9 ppm~136 ppm~43 ppm

Data sourced from multiple spectral databases and literature.[2][7]

Table 2: 13C-13C Coupling Constants in this compound

Coupling TypeLabeled PositionsTypical Coupling Constant (Hz)Spectral Appearance
¹Jc-c[2,3-¹³C₂]30 - 40Doublet
²Jc-c[1,2-¹³C₂]0 - 5Splitting may be small or unresolved
³Jc-c[1,4-¹³C₂]0 - 15Complex pattern, pH-dependent

These coupling constants are crucial for determining the isotopomer distribution.[2]

Table 3: Example of Relative Metabolic Fluxes Determined by 13C-MFA

Metabolic PathwayControl Cells (%)Treated Cells (%)
TCA Cycle (Succinate -> Fumarate)10065
Reductive Carboxylation515
Anaplerosis from Glutamine2035

This table illustrates how 13C-MFA can be used to quantify changes in metabolic fluxes under different conditions. The values presented are hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Cell Culture and Labeling with this compound
  • Cell Seeding: Plate cells at a desired density in appropriate culture vessels and allow them to adhere and grow for 24 hours.

  • Media Preparation: Prepare fresh culture medium. For the labeling experiment, supplement the medium with this compound at a final concentration typically ranging from 1 to 10 mM, depending on the cell type and experimental goals.

  • Labeling: Remove the old medium from the cells and replace it with the this compound-containing medium.

  • Incubation: Incubate the cells for a predetermined period (e.g., 4, 8, 12, or 24 hours) to allow for the uptake and metabolism of the labeled succinate. The incubation time should be optimized to achieve a metabolic and isotopic steady state.

  • Metabolite Extraction:

    • Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism by adding a pre-chilled extraction solvent (e.g., 80% methanol).

    • Scrape the cells and collect the cell suspension.

    • Lyse the cells by sonication or freeze-thaw cycles.

    • Centrifuge the lysate at high speed to pellet cell debris.

    • Collect the supernatant containing the extracted metabolites.

  • Sample Preparation for NMR:

    • Lyophilize the metabolite extract to dryness.

    • Reconstitute the dried extract in a deuterated solvent (e.g., D₂O or a phosphate (B84403) buffer in D₂O) suitable for NMR analysis.[2]

    • Add an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.

    • Transfer the solution to a 5 mm NMR tube.

Protocol 2: 1D and 2D 13C NMR Data Acquisition
  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • 1D 13C NMR Acquisition:

    • Load a standard 1D 13C experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).[2]

    • Acquisition Parameters:

      • Pulse Width (P1): Calibrate for a 30° or 90° pulse.

      • Spectral Width (SW): ~200-250 ppm.

      • Number of Scans (NS): 1024 or more, depending on the sample concentration, to achieve a good signal-to-noise ratio.

      • Relaxation Delay (D1): 2-5 seconds to allow for full relaxation of the 13C nuclei.

      • Acquisition Time (AQ): 1-2 seconds.

  • 2D 1H-13C HSQC/HMBC Acquisition (Optional):

    • For more detailed analysis and unambiguous assignment of resonances, 2D correlation spectra can be acquired.

    • Use standard pulse programs for HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments.

    • Optimize acquisition parameters according to the instrument and sample.

Protocol 3: Data Processing and Analysis
  • Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Perform phase and baseline correction.

    • Reference the spectrum to the internal standard.

  • Analysis:

    • Identify and integrate the peaks corresponding to the different carbon positions of succinate and its downstream metabolites.

    • Analyze the multiplet patterns arising from 13C-13C J-coupling to determine the relative abundance of different isotopomers.

    • Use specialized software for 13C-MFA to calculate metabolic flux rates based on the isotopomer distribution data and a metabolic network model.

Visualization of Pathways and Workflows

Succinate Metabolism in the TCA Cycle

TCA_Cycle cluster_tca Tricarboxylic Acid (TCA) Cycle cluster_alternative Alternative Succinate Production Succinyl-CoA Succinyl-CoA Succinate Succinate Succinyl-CoA->Succinate Succinyl-CoA synthetase Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase (SDH) Fumarate->Succinate Reverse SDH Malate Malate Fumarate->Malate Fumarase Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate Dehydrogenase Citrate Citrate Oxaloacetate->Citrate Isocitrate Isocitrate Citrate->Isocitrate alpha-Ketoglutarate alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate alpha-Ketoglutarate->Succinyl-CoA Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Anaplerosis Glutamate->alpha-Ketoglutarate Anaplerosis Succinic_acid_13C4 This compound (Tracer Input) Succinic_acid_13C4->Succinate

Caption: Metabolic pathways involving succinate in the TCA cycle.

Experimental Workflow for 13C-MFA using this compound

Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Data Acquisition and Analysis Cell_Culture 1. Cell Culture Labeling 2. Labeling with This compound Cell_Culture->Labeling Metabolite_Extraction 3. Metabolite Extraction Labeling->Metabolite_Extraction NMR_Sample_Prep 4. NMR Sample Preparation Metabolite_Extraction->NMR_Sample_Prep NMR_Acquisition 5. 1D/2D 13C NMR Data Acquisition NMR_Sample_Prep->NMR_Acquisition Data_Processing 6. Data Processing NMR_Acquisition->Data_Processing Isotopomer_Analysis 7. Isotopomer Analysis Data_Processing->Isotopomer_Analysis Flux_Calculation 8. Metabolic Flux Calculation (13C-MFA) Isotopomer_Analysis->Flux_Calculation

Caption: Workflow for 13C metabolic flux analysis.

Conclusion

This compound is an invaluable tool for researchers in metabolism and drug development, providing a robust method for tracing and quantifying metabolic pathways using NMR spectroscopy. The detailed protocols and data interpretation guidelines presented here offer a solid foundation for designing and executing successful 13C-MFA experiments. The ability to precisely measure metabolic fluxes provides unprecedented insights into the intricate metabolic networks that underpin cellular function in both health and disease.

References

Succinic Acid-¹³C₄ Labeling in Cell Culture: Application Notes and Protocols for Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinic acid, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule in cellular metabolism, influencing a range of physiological and pathological processes including inflammation, immune response, and cancer.[1] Stable isotope tracing using uniformly labeled Succinic acid-¹³C₄ is a powerful technique to quantitatively track the metabolic fate of succinate (B1194679), distinguishing it from the large endogenous pool and elucidating the dynamics of the TCA cycle and associated pathways. By introducing Succinic acid-¹³C₄ into cell culture, researchers can trace the incorporation of the ¹³C isotope into downstream metabolites, providing precise measurements of metabolic fluxes and identifying active metabolic routes. This application note provides detailed protocols for utilizing Succinic acid-¹³C₄ in cell culture, from cell preparation and labeling to metabolite extraction and analysis by mass spectrometry.

Data Presentation

The following table represents hypothetical, yet expected, mass isotopologue distribution (MID) data for key TCA cycle metabolites in a cancer cell line (e.g., A549) after 6 hours of labeling with Succinic acid-¹³C₄. This data illustrates the expected conversion of M+4 succinate to M+4 fumarate (B1241708) and M+4 malate. The presence of other isotopologues (M+0, M+1, M+2, M+3) for citrate (B86180) indicates contributions from other carbon sources and multiple turns of the TCA cycle.

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)
Succinate 5.20.51.32.091.0
Fumarate 10.51.12.53.982.0
Malate 12.81.53.25.577.0
Citrate 35.45.815.320.523.0
Aspartate 15.12.04.88.170.0

Experimental Protocols

Cell Culture and Labeling

A crucial first step in any metabolic flux analysis experiment is the proper culturing and labeling of cells.

Materials:

  • Cell line of interest (e.g., A549, HEK293, etc.)

  • Standard cell culture medium (e.g., DMEM)

  • Dialyzed fetal bovine serum (dFBS)

  • Succinate-free DMEM (custom or commercially available)

  • Succinic acid-¹³C₄ (isotopic purity >99%)

  • Cell culture flasks or plates

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Protocol:

  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling.

  • Medium Preparation: Prepare a labeling medium using succinate-free DMEM supplemented with dFBS and other necessary components. Dissolve Succinic acid-¹³C₄ in the medium to a final concentration that is physiologically relevant or optimized for the specific cell line and experimental question (typically in the range of 100 µM to 1 mM).

  • Labeling: When cells reach the desired confluency (typically 70-80%), aspirate the standard growth medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and replace it with the pre-warmed ¹³C₄-succinate-containing labeling medium.

  • Incubation: Incubate the cells for a predetermined period (e.g., 0.5, 1, 2, 4, 6, 12, or 24 hours) to allow for the uptake and metabolism of the labeled succinate. The incubation time should be optimized to achieve isotopic steady-state for the metabolites of interest.

Metabolite Extraction

Rapid quenching of metabolic activity and efficient extraction of metabolites are critical for accurate analysis.

Materials:

  • Ice-cold 0.9% NaCl solution

  • -80°C methanol (B129727)

  • Liquid nitrogen

  • Cell scrapers

  • Centrifuge tubes

  • Centrifuge capable of 4°C operation

Protocol:

  • Quenching: At the end of the labeling period, rapidly aspirate the labeling medium and wash the cells twice with ice-cold 0.9% NaCl to remove any remaining extracellular labeled succinate.

  • Metabolite Extraction: Immediately add a sufficient volume of -80°C 80% methanol to the culture vessel to cover the cell monolayer.

  • Cell Lysis: Place the culture vessel on dry ice for 10 minutes to ensure complete quenching and cell lysis.

  • Harvesting: Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled centrifuge tube.

  • Centrifugation: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean tube.

  • Drying: Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac) or under a gentle stream of nitrogen. The dried extracts can be stored at -80°C until analysis.

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying the incorporation of ¹³C into metabolites.

Materials:

  • LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)

  • Hydrophilic interaction liquid chromatography (HILIC) or reversed-phase column

  • Mobile phases (e.g., acetonitrile (B52724) and water with appropriate additives like formic acid or ammonium (B1175870) hydroxide)

  • Autosampler vials

Protocol:

  • Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent compatible with the LC-MS method (e.g., 50% methanol or the initial mobile phase).

  • Chromatography: Separate the metabolites using an appropriate LC method. A gradient elution is typically used to resolve the polar metabolites of the TCA cycle.

  • Mass Spectrometry: Analyze the eluting metabolites using a mass spectrometer operating in negative ion mode with electrospray ionization (ESI).

  • Data Acquisition: Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to detect and quantify the different mass isotopologues of the target metabolites (e.g., succinate, fumarate, malate, citrate). The transitions for each isotopologue should be optimized.

  • Data Analysis: Integrate the peak areas for each mass isotopologue and correct for the natural abundance of ¹³C to determine the fractional enrichment and mass isotopologue distribution.

Visualization of Key Pathways and Workflows

Experimental Workflow

The overall experimental workflow for Succinic acid-¹³C₄ labeling in cell culture is depicted below.

experimental_workflow cluster_prep Cell Preparation cluster_labeling Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis cell_seeding Cell Seeding cell_growth Growth to Exponential Phase cell_seeding->cell_growth labeling Incubate Cells with ¹³C₄-Succinate cell_growth->labeling media_prep Prepare Labeling Medium (Succinic Acid-¹³C₄) media_prep->labeling quenching Quench Metabolism (Cold Saline Wash) labeling->quenching extraction Extract Metabolites (-80°C Methanol) quenching->extraction centrifugation Centrifuge and Collect Supernatant extraction->centrifugation drying Dry Metabolite Extract centrifugation->drying reconstitution Reconstitute Extract drying->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis data_analysis Data Analysis (Mass Isotopologue Distribution) lcms_analysis->data_analysis

Experimental workflow for ¹³C₄-succinate labeling.
Succinate Signaling Pathway

Accumulated intracellular succinate can act as a signaling molecule, most notably through the inhibition of prolyl hydroxylases (PHDs), which leads to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α).

succinate_signaling cluster_tca Mitochondrion (TCA Cycle) cluster_cytosol Cytosol cluster_nucleus Nucleus succinate_13c4 Succinic Acid-¹³C₄ (Exogenous) succinate_pool Intracellular ¹³C₄-Succinate Pool succinate_13c4->succinate_pool fumarate ¹³C₄-Fumarate succinate_pool->fumarate SDH succinate_cyto Accumulated ¹³C₄-Succinate succinate_pool->succinate_cyto Transport phd Prolyl Hydroxylases (PHDs) succinate_cyto->phd hif1a_hydroxylated Hydroxylated HIF-1α vhl VHL-mediated Ubiquitination hif1a_hydroxylated->vhl hif1a HIF-1α hif1a->hif1a_hydroxylated PHD Activity (O₂, α-KG) hif1a_stable Stable HIF-1α hif1a->hif1a_stable Stabilization (PHD Inhibition) proteasome Proteasomal Degradation vhl->proteasome hif1_complex HIF-1 Complex hif1a_stable->hif1_complex hif1a_stable->hif1_complex Translocation hif1b HIF-1β hif1b->hif1_complex hre Hypoxia Response Elements (HREs) hif1_complex->hre gene_expression Target Gene Expression hre->gene_expression

Succinate-HIF-1α signaling pathway.

References

Application Note: High-Throughput Analysis of Succinic Acid-¹³C₄ in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinic acid, a key intermediate in the citric acid cycle, has garnered significant attention for its role in cellular metabolism and as a signaling molecule in various pathological conditions, including inflammation and cancer.[1][2] The use of stable isotope-labeled succinic acid, such as Succinic acid-¹³C₄, is crucial for accurately tracing and quantifying its metabolic fate, distinguishing it from the endogenous pool.[2] This application note provides detailed protocols for the sample preparation and analysis of Succinic acid-¹³C₄ in various biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data Summary

The following tables summarize the quantitative performance of the described methods for the analysis of ¹³C₄-succinic acid in different biological samples. These values can serve as a benchmark for researchers developing their own assays.

Table 1: LC-MS/MS Method Validation Data for ¹³C₄-Succinic Acid Analysis in Mouse Biosamples

ParameterPlasmaHeartLiverKidneyBrainAdipose Tissue (BAT)Adipose Tissue (IWAT)
LLOQ (ng/mL or ng/g)1222222
Linearity Range (ng/mL or ng/g)1-10002-20002-20002-20002-20002-20002-2000

Data adapted from a study analyzing ¹³C₄-labeled succinic acid in mouse plasma and tissues.[2]

Table 2: Pharmacokinetic Parameters of ¹³C₄-Succinic Acid in Mice

ParameterValue (IV, 10 mg/kg)Value (Oral, 100 mg/kg)
T½ (h)0.56-
Clearance (mL/h/kg)4574.5-
Volume of Distribution (mL/kg)520.8-
Bioavailability (%)-1.5

Oral bioavailability was found to be low.[2][3][4]

Experimental Protocols

Protocol 1: LC-MS/MS Method for Biological Fluids (Plasma, Serum, Urine) and Cell Culture Supernatants

This protocol is suitable for the direct analysis of Succinic acid-¹³C₄ without derivatization.

Materials:

  • Biological sample (e.g., 100 µL plasma)

  • Internal Standard (IS) working solution (e.g., Succinic acid-¹³C₂, 1 µg/mL)

  • Precipitation solution: 50:50 water:acetonitrile (B52724)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge (capable of 14,000 x g and 4°C)

  • 0.45 µm syringe filters

  • LC-MS vials

Procedure:

  • To 100 µL of the sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.[5]

  • Add 890 µL of the 50:50 water:acetonitrile precipitation solution.[5]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[5]

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5]

  • Filter the resulting supernatant through a 0.45 µm syringe filter directly into an LC-MS vial.[5]

  • The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Method for Tissue Samples

This method is adapted from validated protocols for the analysis of ¹³C₄-succinic acid in mouse tissue homogenates.[6]

Materials:

  • Frozen tissue sample (50-100 mg)

  • Pre-cooled 2 mL homogenization tubes with ceramic beads

  • Extraction Solvent: 80% methanol (B129727) in water with a known concentration of internal standard (e.g., d4-succinic acid)

  • Homogenizer

  • Centrifuge (capable of 16,000 x g and 4°C)

  • Evaporator (e.g., SpeedVac or nitrogen stream)

  • Reconstitution solution (initial mobile phase, e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid)

  • LC-MS vials

Procedure:

  • Weigh 50-100 mg of frozen tissue and place it in a pre-cooled homogenization tube.

  • Add 1 mL of the cold extraction solvent containing the internal standard.

  • Homogenize the tissue until a uniform suspension is achieved.

  • Incubate the homogenate at -20°C for 1 hour to facilitate protein precipitation.[2]

  • Centrifuge the samples at 16,000 x g for 15 minutes at 4°C.[2]

  • Carefully transfer the supernatant to a new microcentrifuge tube.[2]

  • Evaporate the supernatant to dryness using a SpeedVac (without heat) or under a gentle stream of nitrogen.[2]

  • Reconstitute the dried extract in 50-100 µL of the reconstitution solution.[2]

  • Vortex thoroughly and centrifuge one final time to pellet any remaining debris.

  • Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.[2]

Protocol 3: GC-MS Method for Biological Samples (Requires Derivatization)

This method requires a derivatization step to make the succinic acid volatile for gas chromatography. Silylation is a common technique.[2]

Materials:

  • Dried sample extract (from Protocol 2, step 7)

  • Anhydrous pyridine (B92270) or acetonitrile

  • Silylating reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or oven

  • GC-MS vials with inserts

Procedure:

  • Ensure the sample extract is completely dry, as water interferes with the derivatization reaction.[2]

  • Add 50 µL of anhydrous pyridine or acetonitrile to the dried extract to dissolve it.[2]

  • Add 50 µL of BSTFA (with 1% TMCS).[2]

  • Tightly cap the vial and vortex thoroughly.[2]

  • Heat the sample at 70°C for 3-4 hours to ensure complete derivatization.[2][7]

  • Cool the vial to room temperature before injection into the GC-MS.

  • Inject 1 µL of the derivatized sample into the GC-MS.[2]

Visualizations

Experimental Workflow for Succinic Acid-¹³C₄ Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_lcms LC-MS/MS cluster_gcms GC-MS sample Biological Sample (Plasma, Tissue, etc.) add_is Add Internal Standard (e.g., ¹³C₂-Succinic Acid) sample->add_is extraction Extraction (Protein Precipitation / Homogenization) add_is->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant lcms_injection Direct Injection supernatant->lcms_injection drying Drying supernatant->drying data_analysis Data Acquisition & Analysis lcms_injection->data_analysis derivatization Derivatization (e.g., Silylation) drying->derivatization gcms_injection GC-MS Injection derivatization->gcms_injection gcms_injection->data_analysis

Caption: Experimental workflow from sample collection to data analysis.

Signaling Pathway of Succinate (B1194679)

succinate_signaling cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol cluster_extracellular Extracellular Space tca TCA Cycle succinyl_coa Succinyl-CoA tca->succinyl_coa succinate_mito Succinate succinyl_coa->succinate_mito sdh SDH (Complex II) succinate_mito->sdh succinate_cyto Succinate succinate_mito->succinate_cyto Transport fumarate Fumarate sdh->fumarate phd Prolyl Hydroxylases (PHDs) succinate_cyto->phd inhibition succinate_extra Extracellular Succinate succinate_cyto->succinate_extra Transport hif1a HIF-1α Stabilization phd->hif1a leads to sucnr1 SUCNR1 (GPR91) succinate_extra->sucnr1 activates signaling Downstream Signaling sucnr1->signaling

Caption: Key signaling pathways involving mitochondrial and extracellular succinate.

References

Application Notes and Protocols for Derivatization of Succinic acid-13C4 for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Succinic acid is a key intermediate in several metabolic pathways, including the citric acid cycle. Its quantification in biological matrices is crucial for understanding cellular metabolism and the pathophysiology of various diseases. Stable isotope-labeled succinic acid, such as Succinic acid-13C4, is an ideal internal standard for accurate quantification by gas chromatography-mass spectrometry (GC-MS). However, due to its low volatility, succinic acid requires derivatization prior to GC-MS analysis. This document provides detailed application notes and protocols for the derivatization of this compound.

The most common and effective method for the derivatization of organic acids like succinic acid is silylation, which involves the replacement of active hydrogens in the carboxyl groups with a trimethylsilyl (B98337) (TMS) group. This process increases the volatility and thermal stability of the compound, making it amenable to GC analysis.

Derivatization Methods

Several silylating reagents can be used for the derivatization of succinic acid. The most common include:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A widely used and effective silylating agent. It is often used with a catalyst such as trimethylchlorosilane (TMCS).

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Another powerful silylating agent, known for producing volatile byproducts that are less likely to interfere with chromatographic analysis.

  • MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide): This reagent forms tert-butyldimethylsilyl (TBDMS) derivatives, which are more stable than TMS derivatives.[1]

Esterification, the conversion of the carboxylic acid to an ester, is another viable derivatization technique.

This application note will focus on the widely adopted silylation method using BSTFA.

Experimental Protocols

Protocol 1: Silylation of this compound using BSTFA

This protocol is optimized for the derivatization of succinic acid in biological samples for GC-MS analysis.[2][3][4][5][6]

Materials:

  • This compound standard solution

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane)

  • Pyridine or Acetonitrile (B52724) (ACN) (anhydrous)

  • Sample containing succinic acid (e.g., plasma, tissue homogenate)

  • Internal standard solution (if this compound is not used as the internal standard)

  • Nitrogen gas supply

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation:

    • To 100 µL of the sample (e.g., plasma, tissue homogenate), add an appropriate amount of this compound solution as an internal standard.

    • Perform a protein precipitation step by adding a solvent like acetone.

    • Vortex and centrifuge the sample to pellet the precipitated proteins.

    • Transfer the supernatant to a new microcentrifuge tube.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is crucial to ensure the sample is completely dry as moisture can interfere with the derivatization reaction.[7]

  • Derivatization:

    • To the dried residue, add 50 µL of BSTFA + 1% TMCS and 100 µL of a solvent like acetonitrile or pyridine. The choice of solvent can influence derivatization efficiency for different compounds in a mixture.

    • Cap the vial tightly and vortex briefly to ensure all the residue is dissolved.

    • Incubate the mixture at 70°C for 3-4 hours.[2][4][5][6] Optimal derivatization time and temperature may need to be determined empirically for specific sample types and analytical setups.

  • GC-MS Analysis:

    • After incubation, allow the sample to cool to room temperature.

    • The derivatized sample can be directly injected into the GC-MS system.

    • Typical injection volumes are 1-2 µL.

Diagram of Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Biological Sample add_is Add this compound (IS) sample->add_is extract Protein Precipitation & Extraction add_is->extract dry Evaporation to Dryness extract->dry add_reagents Add BSTFA + 1% TMCS & Solvent dry->add_reagents incubate Incubate at 70°C for 3-4h add_reagents->incubate gcms GC-MS Analysis incubate->gcms

Caption: Experimental workflow for the derivatization of this compound.

Quantitative Data Summary

The following table summarizes typical parameters and results for the derivatization and analysis of succinic acid using silylation with GC-MS.

ParameterValue/RangeReference
Derivatization Reagent BSTFA + 1% TMCS[8]
Solvent Acetonitrile or Pyridine
Reaction Temperature 60-70°C[2]
Reaction Time 1-4 hours[2][3]
GC Column Capillary columns (e.g., HP-5MS)[4]
Ionization Mode Electron Ionization (EI)[1]
MS Detection Mode Selected Ion Monitoring (SIM)[2][4][5]
Linearity (r) 0.9958-0.9996[8]
Limit of Detection (LOD) 0.04-0.42 µmol/L[8]
Recovery 82.97-114.96%[8]

Signaling Pathway and Logical Relationships

Succinic acid is a central metabolite in the Citric Acid Cycle (Krebs Cycle). The derivatization process is a chemical transformation required for its analysis.

Diagram of Succinic Acid Silylation

silylation_reaction cluster_reactants Reactants cluster_products Products succinic_acid This compound (HOOC-(13CH2)2-COOH) derivatized_succinic Di-TMS-Succinic acid-13C4 ((CH3)3SiOOC-(13CH2)2-COOSi(CH3)3) succinic_acid->derivatized_succinic Silylation at 70°C bstfa BSTFA + 1% TMCS bstfa->derivatized_succinic

Caption: Silylation of this compound with BSTFA.

Conclusion

The derivatization of this compound, primarily through silylation with reagents like BSTFA, is a critical step for its accurate and sensitive quantification by GC-MS. The provided protocols and data offer a comprehensive guide for researchers to implement this methodology in their studies. Optimization of derivatization conditions may be necessary depending on the specific sample matrix and analytical instrumentation. The use of an isotopically labeled internal standard like this compound is essential for robust and reliable quantitative results in metabolic research.

References

Application Notes and Protocols for Succinic Acid-13C4 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinic acid, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a significant signaling molecule with diverse physiological and pathological roles.[1][2] Its involvement in inflammation, cancer, and metabolic diseases has made it a molecule of great interest for therapeutic development.[3][[“]][5] To accurately study its in vivo behavior and therapeutic potential, it is crucial to distinguish exogenously administered succinic acid from the endogenous pool. Succinic acid-13C4 (¹³C₄SA), a stable isotope-labeled form of succinic acid, serves as an invaluable tool for these investigations, enabling precise pharmacokinetic (PK) and tissue distribution studies.[6][7]

These application notes provide a comprehensive overview of the use of this compound in pharmacokinetic research, including its biological significance, detailed experimental protocols, and quantitative data from preclinical studies.

Biological Significance and Signaling Pathways

Succinate (B1194679) is not merely a metabolic intermediate for ATP production but also acts as a signaling molecule when its levels are elevated, particularly under conditions of inflammation or hypoxia.[[“]][9][10] It can be transported out of the mitochondria and into the cytoplasm and extracellular space, where it exerts its signaling functions.[2]

Key Signaling Roles of Succinate:

  • SUCNR1/GPR91 Activation: Extracellular succinate is a ligand for the G-protein coupled receptor 1 (SUCNR1), also known as GPR91.[[“]][11][12] Activation of SUCNR1 on the surface of various cells, including immune cells, can trigger downstream signaling cascades that modulate inflammation, blood pressure, and other physiological processes.[11][13][14] The receptor is coupled to both Gq and Gi proteins, leading to intracellular calcium release and decreased protein kinase A (PKA) activity, respectively.[9][15]

  • HIF-1α Stabilization: In the cytoplasm, elevated succinate levels can inhibit prolyl hydroxylase (PHD) enzymes.[5][10] This inhibition leads to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor that orchestrates cellular responses to low oxygen and promotes inflammatory gene expression.[1][5]

Below are diagrams illustrating the primary signaling pathways involving succinate.

succinate_signaling Succinate_ext Extracellular Succinate SUCNR1 SUCNR1 (GPR91) Succinate_ext->SUCNR1 Gq Gq SUCNR1->Gq Gi Gi SUCNR1->Gi Succinate_cyto Cytosolic Succinate PHD Prolyl Hydroxylase (PHD) Succinate_cyto->PHD inhibits HIF1a_ub HIF-1α-OH PHD->HIF1a_ub hydroxylates Proteasome Proteasomal Degradation HIF1a_ub->Proteasome HIF1a_stable HIF-1α Gene_expression Inflammatory Gene Expression HIF1a_stable->Gene_expression PLC PLC Gq->PLC activates AC Adenylyl Cyclase Gi->AC inhibits IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release cAMP ↓ cAMP AC->cAMP

Caption: Succinate signaling pathways.

Pharmacokinetic Data

A study in mice using this compound has provided key pharmacokinetic parameters that are essential for designing further preclinical studies.[6][16] The use of ¹³C₄SA allows for the differentiation between the administered compound and the endogenous succinate pool.[6]

Table 1: Pharmacokinetic Parameters of this compound in Mice [6][17]

ParameterIntravenous (10 mg/kg)Oral (100 mg/kg)
Cₘₐₓ (ng/mL) -131.7 ± 33.3
Tₘₐₓ (h) -0.25
AUC (ng·h/mL) 2186.1 ± 201.332.8 ± 9.2
Terminal Half-life (T₁/₂) (h) 0.56 ± 0.11-
Clearance (CL) (mL/h/kg) 4574.5 ± 419.6-
Volume of Distribution (Vss) (mL/kg) 520.8 ± 127.3-
Oral Bioavailability (F) (%) -1.5

Data are presented as mean ± standard deviation.

Table 2: Tissue Distribution of this compound in Mice Following Oral Administration (100 mg/kg) [6][16]

TissueCₘₐₓ (ng/g or ng/mL)Tₘₐₓ (h)
Liver 1167.60.25
Brown Adipose Tissue (BAT) 244.80.25
White Adipose Tissue (IWAT) 149.00.25
Kidneys 128.80.25
Heart 44.50.5
Brain < 15-

Experimental Protocols

The following protocols are based on established methods for the analysis of this compound in biological matrices.[6][18]

In Vivo Dosing and Sample Collection

This protocol describes the administration of this compound to mice and the subsequent collection of blood and tissue samples.

Materials:

  • This compound

  • Vehicle (e.g., saline or water for injection)

  • Mice (e.g., ICR mice)

  • Syringes and needles for dosing

  • Blood collection tubes (e.g., containing anticoagulant)

  • Surgical tools for tissue dissection

  • Liquid nitrogen

  • -80°C freezer

Procedure:

  • Animal Dosing:

    • For intravenous (IV) administration, dissolve this compound in a suitable vehicle and administer a single bolus dose (e.g., 10 mg/kg) via the tail vein.[6]

    • For oral (PO) administration, dissolve this compound in a suitable vehicle and administer via oral gavage (e.g., 100 mg/kg).[6]

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via retro-orbital puncture or other appropriate methods.[6]

    • Immediately place blood into anticoagulant-containing tubes.

    • Centrifuge the blood at 15,000 rpm for 3 minutes at 4°C to separate plasma.[18]

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Tissue Collection (for distribution studies):

    • At the end of the study or at specific time points, euthanize the mice.

    • Perfuse the animals with saline to remove blood from the tissues.

    • Dissect the tissues of interest (e.g., liver, kidney, heart, brain, adipose tissue).[6]

    • Rinse tissues with cold saline, blot dry, and weigh.

    • Snap-freeze the tissues in liquid nitrogen and store at -80°C until analysis.

Sample Preparation for LC-MS/MS Analysis

This protocol outlines the extraction of this compound from plasma and tissue samples for quantification.

Materials:

  • Internal Standard (IS) solution (e.g., 500 ng/mL citric acid-d4 in 80% methanol)[18]

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Centrifugal evaporator

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure for Plasma Samples: [18]

  • Thaw plasma samples on ice.

  • In a microcentrifuge tube, mix 30 µL of plasma with 120 µL of the internal standard solution for protein precipitation.

  • Vortex the mixture thoroughly.

  • Centrifuge at 15,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a new tube.

  • Evaporate the supernatant to dryness using a centrifugal evaporator.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 0.9% formic acid in water).[18]

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Procedure for Tissue Samples: [6]

  • Add a 4-fold volume of distilled water to the weighed tissue samples.

  • Homogenize the tissues using a suitable homogenizer.

  • Follow the same protein precipitation, evaporation, and reconstitution steps as described for plasma samples, using the tissue homogenate instead of plasma.

LC-MS/MS Analysis

This section provides a general method for the quantification of this compound using Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).[6][18]

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions: [18]

  • Column: Waters Atlantis Premier BEH C18 AX (2.1 × 100 mm, 1.7 µm)

  • Mobile Phase A: 0.9% Formic acid in water

  • Mobile Phase B: 0.9% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1.5 min: 0% B

    • 1.5-4.0 min: 5-30% B

    • 4.0-4.5 min: 30% B

    • 4.5-5.0 min: 30-0% B

    • 5.0-5.5 min: 0% B

Mass Spectrometry Conditions: [18]

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions: To be optimized for this compound and the internal standard.

  • Source Temperature: 350°C

  • Ion Spray Voltage: -4500 V

experimental_workflow cluster_invivo In Vivo Experiment cluster_sample_prep Sample Preparation cluster_analysis Analysis Dosing Dosing of this compound (IV or PO) Blood_Collection Blood Collection (Time Course) Dosing->Blood_Collection Tissue_Harvesting Tissue Harvesting (Endpoint) Dosing->Tissue_Harvesting Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Tissue_Homogenization Tissue Homogenization Tissue_Harvesting->Tissue_Homogenization Protein_Precipitation Protein Precipitation (with Internal Standard) Plasma_Separation->Protein_Precipitation Tissue_Homogenization->Protein_Precipitation Evaporation Supernatant Evaporation Protein_Precipitation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MSMS UHPLC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MSMS Data_Analysis Data Analysis (Pharmacokinetic Modeling) LC_MSMS->Data_Analysis

Caption: Experimental workflow for pharmacokinetic studies.

Conclusion

This compound is an essential tool for accurately delineating the pharmacokinetic and tissue distribution profiles of exogenously administered succinic acid. The data and protocols presented here provide a solid foundation for researchers and drug developers to design and execute robust preclinical studies, ultimately facilitating the investigation of succinate's therapeutic potential in a variety of disease models. The ability to distinguish administered from endogenous succinate is critical for understanding its mechanism of action and for optimizing dosing regimens in future clinical applications.

References

Application Notes and Protocols for Measuring Succinate Dehydrogenase Activity with Succinic acid-13C4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinate (B1194679) dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme that functions in both the tricarboxylic acid (TCA) cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate. Dysregulation of SDH activity is implicated in various pathologies, including cancer and neurodegenerative diseases, making it a key target for drug development and a valuable biomarker.[1][2][3]

This document provides a detailed protocol for measuring SDH activity using a stable isotope tracer, Succinic acid-13C4, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high specificity and sensitivity, allowing for the direct measurement of the enzymatic product, 13C4-fumarate, from the provided 13C4-succinate substrate. This approach is particularly advantageous for complex biological samples as it distinguishes the enzymatic product from endogenous, unlabeled fumarate.

Principle of the Assay

The core principle of this assay is to supply a biological sample with a known concentration of this compound. The SDH present in the sample will convert this labeled substrate to Fumaric acid-13C4. The rate of 13C4-fumarate production is directly proportional to the SDH activity. The amount of 13C4-fumarate is then quantified using LC-MS/MS, a highly sensitive and specific analytical technique.[4][5] this compound is also used as an internal standard in some quantitative methods for succinate.[1][2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic pathway involving SDH and the general workflow for the experimental protocol.

SDH_Metabolic_Pathway Succinate Dehydrogenase in the TCA Cycle cluster_tca TCA Cycle cluster_etc Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH (Complex II) FADH2 FADH2 Succinate->FADH2 e- Malate Malate Fumarate->Malate Fumarase Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate Dehydrogenase FAD FAD CoQ CoQ FAD->CoQ e- CoQH2 CoQH2 Experimental_Workflow Workflow for Measuring SDH Activity Sample_Prep 1. Sample Preparation (Isolated Mitochondria, Cell/Tissue Lysates) Incubation 2. Incubation with This compound Sample_Prep->Incubation Quenching 3. Reaction Quenching (e.g., Cold Methanol) Incubation->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction LCMS 5. LC-MS/MS Analysis (Quantification of 13C4-Fumarate) Extraction->LCMS Data_Analysis 6. Data Analysis (Calculation of SDH Activity) LCMS->Data_Analysis

References

Application Notes and Protocols for Succinic acid-13C4 Tracer Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Succinate (B1194679) as a Key Metabolic and Signaling Node

Succinic acid, or succinate, is a critical intermediate in the tricarboxylic acid (TCA) cycle, a central metabolic pathway for cellular energy production.[1] Beyond its bioenergetic role, succinate has emerged as a crucial signaling molecule that can influence a wide range of cellular processes, including inflammation, gene expression regulation, and tumorigenesis.[1][2] Disruptions in the TCA cycle can lead to succinate accumulation, which allows it to be transported to the cytosol and extracellular space.[2][3] In the cytosol, elevated succinate can inhibit prolyl hydroxylases (PHDs), leading to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor that orchestrates cellular responses to low oxygen and promotes inflammation.[2][4] Extracellularly, succinate can act as a signaling molecule by binding to its receptor, SUCNR1 (also known as GPR91), further modulating immune cell function.[5]

Stable isotope tracing using uniformly labeled Succinic acid-13C4 ([U-13C4]Succinate) is a powerful technique to quantitatively track the metabolic fate of succinate.[6][7] By introducing this tracer into biological systems, researchers can elucidate the dynamics of the TCA cycle and connected pathways. This methodology, known as 13C Metabolic Flux Analysis (13C-MFA), allows for the precise measurement of metabolic rates (fluxes) by tracking the incorporation of 13C atoms into downstream metabolites using mass spectrometry (MS).[8][9] These insights are invaluable for understanding metabolic reprogramming in diseases like cancer and for assessing the mechanism of action of drugs targeting cellular metabolism.[8]

Experimental Design and Workflow

A successful this compound tracer experiment requires careful planning, from cell culture to computational analysis. The general workflow involves culturing cells, introducing the 13C4-succinate tracer, achieving an isotopic steady state, rapidly quenching metabolism, extracting metabolites, and analyzing the samples by mass spectrometry to determine the mass isotopologue distribution (MID) of key metabolites.[8][10] This data is then used to calculate intracellular metabolic fluxes.

G cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Computational Phase exp_design Step 1: Experimental Design - Define biological question - Select cell line & conditions - Choose tracer concentration cell_culture Step 2: Cell Culture - Seed cells - Grow to exponential phase exp_design->cell_culture Proceed labeling Step 3: Isotope Labeling - Replace medium with 13C4-Succinate medium - Incubate to steady state cell_culture->labeling Proceed quench_extract Step 4: Quenching & Extraction - Rapidly halt metabolism - Extract intracellular metabolites labeling->quench_extract Proceed ms_analysis Step 5: MS Analysis - LC-MS/MS or GC-MS - Measure Mass Isotopologue Distributions (MIDs) quench_extract->ms_analysis Analyze Samples data_correction Step 6: Data Correction - Correct for natural 13C abundance ms_analysis->data_correction Process Data flux_estimation Step 7: Flux Estimation - Use software (e.g., INCA) - Estimate intracellular fluxes data_correction->flux_estimation Input MIDs stat_analysis Step 8: Statistical Analysis - Goodness-of-fit - Calculate confidence intervals flux_estimation->stat_analysis Validate Results G cluster_0 Mitochondrion cluster_1 Cytosol cluster_2 Nucleus TCA TCA Cycle SUCC_m Succinate TCA->SUCC_m produces SUCC_c Succinate SUCC_m->SUCC_c transport PHD Prolyl Hydroxylases (PHD) SUCC_c->PHD inhibits HIF HIF-1α PHD->HIF hydroxylates VHL VHL HIF->VHL binds HIF_n HIF-1α HIF->HIF_n translocates (when stabilized) Proteasome Proteasome VHL->Proteasome targets for degradation Genes Target Genes (e.g., IL-1β) HIF_n->Genes activates transcription

References

Application Note: High-Precision Quantification of Succinic Acid Using ¹³C₄-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinic acid, a key intermediate in the tricarboxylic acid (TCA) cycle, plays a vital role in cellular metabolism.[1][2][3] Its dysregulation has been implicated in various pathological conditions, making its accurate quantification in biological matrices essential for research and clinical applications.[4] The stable-isotope dilution (SID) method, employing a labeled internal standard like Succinic acid-¹³C₄, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offers exceptional accuracy and precision.[5] This application note provides a comprehensive protocol for preparing calibration curves with Succinic acid-¹³C₄ for the precise quantification of succinic acid in biological samples.

The use of a stable isotope-labeled internal standard is crucial as it is chemically identical to the endogenous analyte, ensuring it experiences the same efficiencies throughout extraction, derivatization, and ionization processes.[5] This method minimizes matrix effects and variability in sample processing, leading to robust and reliable quantification.[5]

Quantitative Data Summary

The performance of the described method is summarized in the table below. These values are representative and may vary depending on the specific instrumentation and biological matrix used.

ParameterTypical ValueReference
Linearity (R²)> 0.999[4]
Lower Limit of Quantification (LLOQ)< 2 ng/mL[6]
Precision (CV %)< 15%[4]
Accuracy85-115%[4]

Experimental Protocol: Preparation of Calibration Curve

This protocol outlines the preparation of stock solutions, calibration standards, and quality control samples.

Materials and Reagents
  • Succinic acid (certified reference material)

  • Succinic acid-¹³C₄ (isotopic purity ≥ 99%)[7]

  • LC-MS grade Methanol[8]

  • LC-MS grade Acetonitrile (B52724)

  • LC-MS grade Water with 0.1% formic acid[9]

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Microcentrifuge tubes

Preparation of Stock Solutions

3.2.1. Primary Stock Solution of Succinic Acid (Unlabeled) (1 mg/mL):

  • Accurately weigh approximately 10 mg of succinic acid certified reference material.

  • Dissolve the weighed succinic acid in a 10 mL volumetric flask using LC-MS grade methanol.

  • Ensure the solid is completely dissolved by vortexing and sonicating if necessary.

  • Store the stock solution at -20°C.

3.2.2. Primary Stock Solution of Succinic acid-¹³C₄ (Internal Standard) (1 mg/mL):

  • Accurately weigh approximately 1 mg of Succinic acid-¹³C₄.

  • Dissolve the weighed internal standard in a 1 mL volumetric flask using LC-MS grade methanol.[8]

  • Vortex until fully dissolved.

  • Store this stock solution at -20°C.

Preparation of Working Solutions

3.3.1. Succinic Acid Working Solutions (for Calibration Curve):

  • Perform serial dilutions of the 1 mg/mL primary succinic acid stock solution using a 50:50 mixture of acetonitrile and water to prepare a series of working standard solutions.[9]

  • The concentration range for the calibration curve can be tailored to the expected analyte concentrations in the samples. A typical range is 5 to 80,000 ng/mL.[8]

3.3.2. Internal Standard Working Solution (1 µg/mL):

  • Dilute the 1 mg/mL Succinic acid-¹³C₄ primary stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 1 µg/mL.[9]

Preparation of Calibration Standards
  • To a series of microcentrifuge tubes, add a fixed volume of the internal standard working solution (e.g., 10 µL of 1 µg/mL Succinic acid-¹³C₄).[9]

  • Add increasing volumes of the succinic acid working solutions to create a calibration curve with at least six to eight non-zero concentration points.

  • Add the appropriate blank matrix (e.g., plasma, tissue homogenate) to each tube.

  • Bring all calibration standards to the same final volume with the 50:50 acetonitrile:water mixture.

  • Vortex each tube for 1 minute to ensure homogeneity.[9]

  • Proceed with the sample extraction and LC-MS/MS analysis.

Diagrams

Experimental Workflow

G cluster_prep Solution Preparation cluster_cal Calibration Standard Preparation cluster_analysis Analysis stock_succinic Prepare 1 mg/mL Succinic Acid Stock working_succinic Prepare Succinic Acid Working Solutions (Serial Dilutions) stock_succinic->working_succinic stock_c13 Prepare 1 mg/mL Succinic acid-¹³C₄ Stock working_c13 Prepare 1 µg/mL Internal Standard Working Solution stock_c13->working_c13 add_std Add Increasing Volumes of Succinic Acid Working Solutions working_succinic->add_std add_is Add Fixed Volume of Internal Standard working_c13->add_is add_is->add_std add_matrix Add Blank Matrix add_std->add_matrix adjust_vol Adjust to Final Volume add_matrix->adjust_vol vortex Vortex to Mix adjust_vol->vortex extraction Sample Extraction vortex->extraction lcms LC-MS/MS Analysis extraction->lcms curve Generate Calibration Curve lcms->curve

Caption: Workflow for preparing the Succinic acid-¹³C₄ calibration curve.

Succinic Acid Signaling Pathway

G cluster_mito Mitochondrion cluster_cyto Cytosol cluster_extra Extracellular Space TCA TCA Cycle SuccinylCoA Succinyl-CoA TCA->SuccinylCoA SDH Succinate_mito Succinate (B1194679) SuccinylCoA->Succinate_mito SDH Fumarate Fumarate Succinate_mito->Fumarate SDH Succinate_cyto Succinate Succinate_mito->Succinate_cyto Transport Fumarate->TCA SDH PHDs Prolyl Hydroxylases (PHDs) Succinate_cyto->PHDs Inhibition Succinate_extra Extracellular Succinate Succinate_cyto->Succinate_extra Transport HIF1a HIF-1α PHDs->HIF1a Degradation HIF1a_stabilized Stabilized HIF-1α SUCNR1 SUCNR1 (GPR91) Succinate_extra->SUCNR1 Activation Signaling Downstream Signaling SUCNR1->Signaling

Caption: Key signaling pathways involving succinate.

References

Determining the Isotopic Enrichment of Succinic acid-13C4: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinic acid, a key intermediate in the tricarboxylic acid (TCA) cycle, has been identified as a critical signaling molecule in various physiological and pathological states, including inflammation, ischemia-reperfusion injury, and cancer.[1][2][3] The use of stable isotope-labeled succinic acid, such as Succinic acid-13C4, enables researchers to trace its metabolic fate, distinguish it from the endogenous pool, and quantify its presence in biological systems with high precision.[4][5] This application note provides detailed protocols for determining the isotopic enrichment of this compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Succinate's role extends beyond its function in the mitochondrial TCA cycle.[1] When accumulated, it can be transported to the cytosol and extracellular space, where it acts as a signaling molecule.[2] Key signaling functions include the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) and the activation of the G-protein coupled receptor SUCNR1 (GPR91).[4][6]

Analytical Methodologies

The primary techniques for quantifying the isotopic enrichment of this compound are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[7] LC-MS/MS is often favored for its high sensitivity and specificity without the need for derivatization, while GC-MS provides excellent sensitivity after a derivatization step.[8] NMR spectroscopy offers the unique advantage of providing site-specific information on isotopic enrichment.[9]

Mass Spectrometry Approaches

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the direct analysis of this compound in various biological matrices.[10]

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust alternative that requires chemical derivatization to make the non-volatile succinic acid amenable to gas chromatography.[4][11] Silylation is a common derivatization technique used for this purpose.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that can unambiguously identify compounds and accurately measure 13C enrichment.[12][13] Different NMR experiments can be employed to determine the isotopic enrichment of this compound.

Experimental Workflows

The following diagrams illustrate the general workflows for analyzing this compound using LC-MS/MS, GC-MS, and NMR.

LC-MS/MS Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (e.g., Plasma, Tissue) extraction Metabolite Extraction (e.g., with Methanol) sample->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant dry Dry Extract supernatant->dry reconstitute Reconstitute dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing & Quantification lcms->data

Figure 1: Experimental workflow for LC-MS/MS analysis.

GC-MS Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample extraction Metabolite Extraction sample->extraction dry Dry Extract extraction->dry derivatization Derivatization (e.g., Silylation) dry->derivatization gcms GC-MS Analysis derivatization->gcms data Data Processing & Quantification gcms->data

Figure 2: Experimental workflow for GC-MS analysis.

NMR Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Extract or Purified Succinic Acid dissolve Dissolve in Deuterated Solvent sample->dissolve nmr NMR Data Acquisition (1D/2D Spectra) dissolve->nmr data Data Processing & Enrichment Calculation nmr->data

Figure 3: Experimental workflow for NMR analysis.

Succinate (B1194679) Signaling Pathways

Succinate acts as a signaling molecule through various pathways, primarily involving its accumulation in the cytosol and extracellular space.

Succinate Signaling cluster_mito Mitochondrion cluster_cyto Cytosol cluster_extra Extracellular Space tca TCA Cycle succ_coa Succinyl-CoA tca->succ_coa succ_mito Succinate succ_coa->succ_mito sdh SDH (Complex II) succ_mito->sdh succ_cyto Succinate succ_mito->succ_cyto Transport fum Fumarate sdh->fum phd Prolyl Hydroxylases (PHDs) succ_cyto->phd inhibition succ_extra Extracellular Succinate succ_cyto->succ_extra Transport hif1a_deg HIF-1α Degradation phd->hif1a_deg hif1a_stab HIF-1α Stabilization hif1a_stab->phd sucnr1 SUCNR1 (GPR91) Activation succ_extra->sucnr1 downstream Downstream Signaling sucnr1->downstream

Figure 4: Key succinate signaling pathways.

Detailed Experimental Protocols

Protocol 1: LC-MS/MS Method for this compound Analysis

This protocol is adapted from validated methods for the analysis of 13C4-succinic acid in biological samples such as plasma and tissue homogenates.[5]

1. Sample Preparation:

  • To 50 µL of plasma or tissue homogenate in a microcentrifuge tube, add 150 µL of cold methanol (B129727) containing a suitable internal standard (e.g., d4-succinic acid).[8]

  • Vortex for 1 minute to precipitate proteins.[8]

  • Incubate at -20°C for 1 hour to enhance protein precipitation.[4]

  • Centrifuge at 14,000-16,000 x g for 10-15 minutes at 4°C.[4][8]

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen or using a vacuum centrifuge.[4][8]

  • Reconstitute the dried extract in 50-100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).[4][8]

2. LC-MS/MS Analysis:

  • LC System: A UHPLC or HPLC system.[5]

  • Column: A C18 reversed-phase column or a HILIC column suitable for polar organic acids.[14][15]

  • Mobile Phase A: 0.1% Formic acid in water.[15]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[15]

  • Gradient: A linear gradient tailored to separate succinic acid from other matrix components.

  • Flow Rate: As recommended for the column dimensions (e.g., 0.4 mL/min for a 2.1 mm ID column).[14]

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.[10]

  • Ionization Mode: Negative ion mode is often more sensitive for carboxylic acids.[8]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is typically used for quantification.[7]

3. Data Analysis:

  • The isotopic enrichment is calculated by determining the relative peak areas of the labeled (this compound) and unlabeled (endogenous) succinic acid.

  • Corrections for the natural abundance of 13C should be applied for accurate quantification.

Protocol 2: GC-MS Method for this compound Analysis (with Derivatization)

This method requires derivatization to make succinic acid volatile for GC analysis.[4]

1. Sample Preparation and Extraction:

  • Follow the sample preparation and extraction steps (1-5) as described in the LC-MS/MS protocol. Ensure the sample extract is completely dry, as water can interfere with the derivatization reaction.[4]

2. Derivatization (Silylation):

  • To the dried extract, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of a solvent like pyridine (B92270) or acetonitrile.[4][8]

  • Tightly cap the vial and vortex thoroughly.

  • Heat the sample at 70°C for 3-4 hours to ensure complete derivatization.[4][11]

3. GC-MS Analysis:

  • GC System: A gas chromatograph with a suitable capillary column (e.g., DB-5ms).

  • Injection Volume: 1 µL of the derivatized sample.

  • Oven Temperature Program: A temperature gradient to separate the derivatized succinic acid from other compounds (e.g., initial temperature of 45°C, ramp to 250°C).[11]

  • Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.

  • Analysis Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions for the derivatized this compound and its unlabeled counterpart.[4][11]

4. Data Analysis:

  • Calculate the isotopic enrichment based on the relative peak areas of the monitored ions for the labeled and unlabeled derivatized succinic acid.

  • Correct for the natural abundance of 13C in both the succinic acid and the derivatizing agent.[16]

Protocol 3: NMR Spectroscopy for 13C Isotopic Enrichment Analysis

This protocol provides a general framework for determining 13C enrichment using NMR.[9]

1. Sample Preparation:

  • Dissolve a precisely weighed amount of the extracted and purified succinic acid sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.[7][17]

  • The concentration should be sufficient to obtain a good signal-to-noise ratio.

2. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).[17]

  • 1D 13C NMR: This is the most direct method to observe 13C nuclei. A standard single-pulse experiment with proton decoupling is used. The relative integrals of the 13C signals from the labeled and unlabeled succinate can be used to determine enrichment.[9][17]

  • 1D 1H NMR: High-resolution 1H NMR can reveal 1H-13C J-coupling satellites. The intensity of these satellites relative to the main 1H peak provides a measure of 13C enrichment at the attached carbon position.[9]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with their directly attached carbon atoms, offering high sensitivity and resolution.[7][9]

3. Data Analysis:

  • Process the NMR spectra using appropriate software.

  • For 1D 13C NMR, calculate the enrichment by comparing the integral of the 13C signal from the labeled succinate to the total succinate signal.

  • For 1D 1H NMR, determine the enrichment from the relative intensity of the 13C satellites.

  • For 2D HSQC, analyze the cross-peak fine structure to determine the relative abundance of isotopomers.[9]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of this compound.

Table 1: LC-MS/MS Method Validation Parameters

Parameter Typical Value Reference
Lower Limit of Quantification (LLOQ) < 5 ng/mL [5][8]
Linearity (r²) > 0.99 [10]
Accuracy (within-run) < 7.8% [10]
Precision (within-run) < 3.7% CV [10]
Accuracy (between-run) < 11.0% [10]
Precision (between-run) < 14.4% CV [10]

These values can vary depending on the specific instrument, method, and matrix.

Table 2: Pharmacokinetic Parameters of 13C4-Succinic Acid in Mice

Parameter Value (IV, 10 mg/kg) Value (Oral, 100 mg/kg) Reference
T½ (h) 0.56 0.83 [5][18]
Cmax (ng/mL) - 629.7 [5]
Tmax (min) - 15 [5]
AUC (ng·h/mL) 2222.8 321.7 [5]

| Bioavailability (F) | - | 1.5% |[5][18] |

Table 3: NMR Techniques for 13C Isotopomer Analysis

Technique Typical Sample Amount Acquisition Time Information Obtained Reference
1D 13C NMR 50-100 mg 20-60 minutes Relative abundance of different carbon isotopomers [9]
1D 1H NMR 5-25 mg A few minutes 13C enrichment at specific protonated carbon positions [9]

| 2D HSQC | < 1 mM | Hours | Relative abundance of isotopomers via cross-peak analysis |[9] |

Conclusion

The choice of analytical method for determining the isotopic enrichment of this compound depends on the specific research question, sample availability, and instrumentation. LC-MS/MS and GC-MS are highly sensitive methods suitable for quantitative analysis in complex biological matrices. NMR spectroscopy provides detailed information on the positional distribution of 13C isotopes, which is invaluable for metabolic flux analysis. By employing these detailed protocols and understanding the underlying signaling pathways, researchers can effectively utilize this compound to advance their studies in metabolism, drug development, and disease pathology.

References

Succinic Acid-13C4: A Powerful Tool for Interrogating Cancer Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Succinic acid-13C4, a stable isotope-labeled form of the Krebs cycle intermediate succinate (B1194679), is emerging as a critical tool for researchers in oncology, cellular metabolism, and drug development. Its application in isotope tracing studies provides a detailed window into the metabolic reprogramming that is a hallmark of many cancers. By tracking the fate of the 13C-labeled carbon atoms, scientists can elucidate the activity of the tricarboxylic acid (TCA) cycle, identify metabolic vulnerabilities of cancer cells, and investigate the role of succinate as a key signaling molecule in the tumor microenvironment.

Introduction to this compound in Cancer Research

Cancer cells exhibit profound metabolic alterations to support their rapid proliferation and survival. One of the key metabolic pathways often dysregulated in cancer is the TCA cycle. Succinate, a central metabolite in this cycle, has been identified as an "oncometabolite" due to its accumulation in various tumors, often as a result of mutations in the succinate dehydrogenase (SDH) enzyme.[1][2] This accumulation has far-reaching consequences, influencing cellular processes such as hypoxia signaling, angiogenesis, and inflammation, all of which contribute to tumor progression.[1][3][4]

This compound serves as a tracer to quantitatively measure the flux through the TCA cycle and connected pathways. By replacing unlabeled succinate with its 13C-labeled counterpart in cell culture or in vivo models, researchers can use mass spectrometry (MS) to track the incorporation of the heavy carbon isotopes into downstream metabolites. This technique, known as 13C Metabolic Flux Analysis (13C-MFA), provides a detailed and dynamic picture of cellular metabolism.[5][6][7]

Key Applications in Cancer Metabolism Research

The use of this compound offers unparalleled precision for studying the latter half of the TCA cycle and provides insights into several key areas of cancer biology:

  • TCA Cycle Dysregulation: Precisely measures the flux through the TCA cycle, enabling the identification of bottlenecks or alternative metabolic routes used by cancer cells.[6]

  • Oncometabolite Signaling: Traces the fate of accumulated succinate, helping to elucidate its role in signaling pathways such as the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α).[1][3]

  • Metabolic Reprogramming: Reveals how cancer cells rewire their metabolism to support anabolic processes, such as the synthesis of lipids and amino acids.[8]

  • Therapeutic Target Identification: By identifying metabolic dependencies, this compound can help uncover novel targets for anti-cancer drug development.[5]

  • Drug Efficacy Studies: Assesses the metabolic effects of drugs that target mitochondrial metabolism.[6]

Quantitative Data Presentation

The primary output of a this compound tracing experiment is the Mass Isotopologue Distribution (MID) for various metabolites. This data reveals the proportion of each metabolite that contains a certain number of 13C atoms, providing a quantitative measure of the tracer's incorporation.

Table 1: Hypothetical Mass Isotopologue Distribution (MID) of TCA Cycle Intermediates after Labeling with this compound

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)
Fumarate 105152050
Malate 158202532
Aspartate 2510252020
Citrate 4015201510

Note: This table presents hypothetical data for illustrative purposes. Actual MIDs will vary depending on the cell type, experimental conditions, and labeling duration.

Table 2: Relative Metabolic Fluxes Calculated from 13C-MFA Data

Metabolic FluxRelative Flux Rate (Control)Relative Flux Rate (Treated)
Succinate -> Fumarate 10060
Malate -> Oxaloacetate 9555
Anaplerosis (Pyruvate -> OAA) 2045
Glutamine Anaplerosis 8050

Note: This table illustrates how MID data can be used to calculate the relative rates of key metabolic reactions. "Treated" could refer to cancer cells treated with a metabolic inhibitor.

Experimental Protocols

The following protocols provide a general framework for conducting a 13C metabolic flux experiment using this compound. Optimization for specific cell lines and experimental conditions is crucial.

Protocol 1: 13C-Labeling of Cancer Cells in Culture
  • Cell Culture: Grow cancer cells to the desired confluency (typically 70-80%) in standard culture medium.

  • Media Preparation: Prepare a labeling medium by supplementing succinate-free base medium with a defined concentration of this compound. The optimal concentration should be determined empirically but often ranges from physiological levels to slightly higher.

  • Labeling: Aspirate the standard medium, wash the cells once with phosphate-buffered saline (PBS), and replace it with the pre-warmed 13C-labeling medium.

  • Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the tracer and to reach isotopic steady state. The time required will vary depending on the cell line and the metabolic pathway of interest, typically ranging from a few hours to 24 hours.[9]

Protocol 2: Metabolite Extraction
  • Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.

  • Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol, -80°C) to the culture plate.[6]

  • Cell Lysis: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites.

Protocol 3: LC-MS/MS Analysis
  • Sample Preparation: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.[6]

  • Chromatography: Separate the metabolites using liquid chromatography (LC). A variety of column chemistries can be employed depending on the specific metabolites of interest.

  • Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer (MS/MS) to determine the mass isotopologue distributions of succinate and other TCA cycle intermediates.[6][10]

  • Data Analysis: Correct the raw mass isotopomer distributions for the natural abundance of 13C. Use specialized software (e.g., INCA, Metran) to calculate intracellular metabolic fluxes.[7]

Visualizing Metabolic Pathways and Workflows

Visual representations are essential for understanding the complex relationships in metabolic pathways and experimental procedures.

experimental_workflow Experimental Workflow for this compound Tracing cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis Cell Seeding Cell Seeding Growth to Confluency Growth to Confluency Cell Seeding->Growth to Confluency Switch to 13C4-Succinate Medium Switch to 13C4-Succinate Medium Growth to Confluency->Switch to 13C4-Succinate Medium Incubation Incubation Switch to 13C4-Succinate Medium->Incubation Quenching Quenching Incubation->Quenching Solvent Extraction Solvent Extraction Quenching->Solvent Extraction Centrifugation Centrifugation Solvent Extraction->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection LC-MS/MS Analysis LC-MS/MS Analysis Supernatant Collection->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Metabolic Flux Calculation Metabolic Flux Calculation Data Processing->Metabolic Flux Calculation

Caption: A generalized workflow for a 13C metabolic flux analysis experiment.

succinate_signaling Succinate Signaling in Cancer Metabolism cluster_mitochondria Mitochondrion cluster_cytosol Cytosol cluster_nucleus Nucleus TCA_Cycle TCA Cycle Succinate_Mito Succinate TCA_Cycle->Succinate_Mito SDH SDH Mutation/Inhibition Succinate_Mito->SDH Succinate_Cyto Accumulated Succinate Succinate_Mito->Succinate_Cyto Transport PHD Prolyl Hydroxylases (PHDs) Succinate_Cyto->PHD Inhibition HIF1a HIF-1α PHD->HIF1a Degradation HIF1a_stabilized Stabilized HIF-1α HIF1a->HIF1a_stabilized HIF1a_nucleus HIF-1α HIF1a_stabilized->HIF1a_nucleus Translocation HRE Hypoxia Response Elements (HRE) HIF1a_nucleus->HRE Gene_Expression Gene Expression (Angiogenesis, Glycolysis) HRE->Gene_Expression

Caption: The role of succinate in HIF-1α stabilization.

extracellular_succinate_signaling Extracellular Succinate Signaling in the Tumor Microenvironment cluster_cancer_cell Cancer Cell cluster_signaling_pathways Downstream Signaling cluster_cellular_responses Cellular Responses Succinate_Intra Intracellular Succinate Succinate_Extra Extracellular Succinate Succinate_Intra->Succinate_Extra Secretion SUCNR1 SUCNR1 (GPR91) Succinate_Extra->SUCNR1 Tumor_Associated_Macrophage Tumor_Associated_Macrophage Succinate_Extra->Tumor_Associated_Macrophage Paracrine Signaling ERK12 ERK1/2 SUCNR1->ERK12 STAT3 STAT3 SUCNR1->STAT3 PI3K PI3K SUCNR1->PI3K Angiogenesis Angiogenesis (VEGF Upregulation) ERK12->Angiogenesis STAT3->Angiogenesis Migration Cell Migration & Invasion PI3K->Migration Inflammation Inflammation Tumor_Associated_Macrophage->Inflammation

Caption: Extracellular succinate signaling pathways in cancer.

References

Application Note: Tracing Central Carbon Metabolism with Succinic acid-¹³C₄

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Principles

Stable isotope tracing is a powerful technique used to elucidate metabolic pathways and quantify intracellular metabolic fluxes.[1] Succinic acid fully labeled with carbon-13 (Succinic acid-¹³C₄) is a key tracer for investigating the Tricarboxylic Acid (TCA) cycle and connected metabolic pathways. As an intermediate of the TCA cycle, introducing ¹³C₄-succinate allows for direct interrogation of mitochondrial function and downstream metabolic activities.[2][3]

When cells are cultured in the presence of Succinic acid-¹³C₄, the labeled succinate (B1194679) is taken up and enters the mitochondrial TCA cycle. The four ¹³C atoms are then incorporated into the carbon backbone of subsequent metabolites. By using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can track the fate of these labeled carbons.[2][4] The resulting mass isotopologue distributions (MIDs) — the fractional abundance of each isotopologue of a metabolite — provide quantitative data on the activity of specific enzymes and the relative contributions of different pathways.[1]

This approach is particularly valuable for:

  • Directly assessing the activity of succinate dehydrogenase (SDH) and the latter half of the TCA cycle.[5]

  • Investigating metabolic reprogramming in disease states like cancer, where alterations in the TCA cycle are common.[5][6]

  • Studying the role of succinate as a signaling molecule, which can influence processes like inflammation and gene expression.[2][7]

  • Distinguishing between endogenous and exogenously supplied succinate pools.[3]

Experimental Workflow

A typical ¹³C Metabolic Flux Analysis (¹³C-MFA) experiment using Succinic acid-¹³C₄ follows a structured workflow, from experimental design to data interpretation.[8] Each step is critical for obtaining high-quality, reproducible data.

Figure 1: Generalized workflow for a ¹³C-MFA experiment using Succinic acid-¹³C₄.

Tracing ¹³C₄-Succinate through Central Carbon Metabolism

Succinic acid-¹³C₄ (M+4) enters the TCA cycle and is converted to Fumarate-¹³C₄ (M+4) by succinate dehydrogenase (SDH). Subsequently, it becomes Malate-¹³C₄ (M+4) and then Oxaloacetate-¹³C₄ (M+4). This M+4 oxaloacetate condenses with unlabeled (M+0) acetyl-CoA to produce Citrate-¹³C₄ (M+4). In the subsequent turn of the cycle, this citrate (B86180) can lead to various other labeled isotopologues.

TCA_Cycle Succinate Succinic acid-¹³C₄ (M+4) Fumarate Fumarate-¹³C₄ (M+4) Succinate->Fumarate SDH Malate Malate-¹³C₄ (M+4) Fumarate->Malate Fumarase OAA Oxaloacetate-¹³C₄ (M+4) Malate->OAA MDH Citrate Citrate-¹³C₄ (M+4) OAA->Citrate Citrate Synthase aKG α-Ketoglutarate Citrate->aKG ... aKG->Succinate ... AcetylCoA Acetyl-CoA (M+0) AcetylCoA->Citrate

Figure 2: Tracing ¹³C atoms from Succinic acid-¹³C₄ through the TCA cycle.

Quantitative Data and Interpretation

The primary quantitative data obtained from a ¹³C₄-succinate tracing experiment is the mass isotopologue distribution (MID) of TCA cycle intermediates. The expected MIDs provide direct insights into pathway activity.

Table 1: Expected Mass Isotopologues from ¹³C₄-Succinate in the First Turn of the TCA Cycle

Metabolite Expected Major Isotopologue Implication
Succinate M+4 Successful uptake and labeling
Fumarate M+4 Active Succinate Dehydrogenase (SDH)
Malate M+4 Active Fumarase and MDH
Aspartate M+4 Transamination from Oxaloacetate
Citrate M+4 Condensation of M+4 Oxaloacetate with unlabeled Acetyl-CoA

| α-Ketoglutarate | M+4 | Active forward flux through the TCA cycle |

Note: This table represents the initial labeling pattern. Subsequent turns of the cycle will produce different isotopologues (e.g., M+2) as labeled carbons are lost via decarboxylation and re-incorporated.

A study on the pharmacokinetics of ¹³C₄-Succinic Acid (¹³C₄SA) in mice provided key quantitative data on its distribution and clearance.[3][9]

Table 2: Pharmacokinetic Parameters of ¹³C₄-Succinic Acid in Mice

Parameter Value (Intravenous Dose - 10 mg/kg)
Clearance (CL) 4574.5 mL/h/kg
Volume of Distribution (Vd) 520.8 mL/kg
Terminal Half-life (t½) 0.56 h
Bioavailability (Oral) 1.5% (at 100 mg/kg)

Data sourced from Jung et al., 2022.[3][9] These findings indicate rapid clearance and distribution of exogenous succinate.

Detailed Experimental Protocols

This section provides a detailed protocol for a ¹³C₄-succinate tracing experiment in cultured mammalian cells.

Protocol 1: Cell Culture and Isotopic Labeling
  • Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of labeling and metabolite extraction.[2] This should be optimized for each cell line.

  • Acclimatization: Culture cells in standard growth medium to the desired confluence (typically 60-80%).

  • Medium Preparation: Prepare a custom labeling medium. This is typically a base medium (e.g., DMEM) lacking unlabeled succinate, supplemented with dialyzed fetal bovine serum (to minimize unlabeled metabolites), and the desired concentration of Succinic acid-¹³C₄. The concentration of the tracer may need optimization but often ranges from physiological levels to slightly higher.[2]

  • Labeling: Remove the standard medium, wash cells once with pre-warmed PBS, and add the prepared ¹³C₄-succinate labeling medium.

  • Incubation: Incubate the cells for a sufficient duration to approach isotopic steady state.[8] This time is critical and can range from a few hours to over 24 hours depending on the cell line's metabolic rate. A time-course experiment is recommended to determine the optimal labeling time.[10]

Protocol 2: Metabolite Extraction
  • Quenching: Rapidly quench metabolic activity to prevent further enzymatic reactions. Place the culture dish on dry ice and aspirate the medium. Immediately add an ice-cold quenching/extraction solution, typically an 80:20 methanol/water mixture.[11]

  • Cell Lysis and Scraping: Add the cold extraction solvent to the plate. Scrape the cells from the plate using a cell scraper and collect the cell lysate into a microcentrifuge tube.

  • Extraction: Vortex the tubes vigorously and incubate at -20°C for at least 30 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[12]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube. Avoid disturbing the pellet.

  • Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac). Dried samples can be stored at -80°C until analysis.[13]

Protocol 3: LC-MS/MS Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often preferred for analyzing organic acids like succinate due to its high sensitivity and specificity without the need for derivatization.[13]

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile).

  • Chromatography:

    • Column: Use a column suitable for polar metabolite separation, such as a HILIC or a C18 column with an ion-pairing agent.

    • Mobile Phase: A typical gradient involves water (A) and acetonitrile (B52724) (B), both containing a small amount of an acid (e.g., 0.1% formic acid) or base to improve peak shape and ionization.[13]

    • Injection Volume: 5-10 µL.[13]

  • Mass Spectrometry:

    • Instrument: A triple quadrupole mass spectrometer is ideal for targeted analysis.

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is generally more sensitive for carboxylic acids.[13]

    • Analysis Mode: Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify succinate and other TCA cycle intermediates and their isotopologues. The precursor ion (Q1) will be the mass of the labeled metabolite, and the product ion (Q3) will be a specific fragment.

Table 3: Example MRM Transitions for ¹³C₄-Succinate Analysis

Compound Precursor Ion (m/z) Product Ion (m/z)
Unlabeled Succinate (M+0) 117.0 73.0
¹³C₄-Succinate (M+4) 121.0 76.0

Note: Specific transitions must be optimized for the instrument used.

Data Analysis

  • Peak Integration: Integrate the chromatographic peaks for each isotopologue of the target metabolites.

  • Natural Abundance Correction: The raw MIDs must be corrected for the natural abundance of ¹³C and other heavy isotopes to determine the true fractional enrichment from the tracer.[10]

  • Flux Estimation: Use the corrected MIDs and a metabolic network model to estimate intracellular fluxes. This is typically done using specialized software packages like INCA or Metran.[5][14]

  • Statistical Analysis: Perform statistical tests to identify significant changes in metabolic fluxes between different experimental conditions.[14]

Succinate as a Signaling Molecule

Beyond its role in the TCA cycle, succinate acts as an extracellular and intracellular signaling molecule. An accumulation of succinate, for instance due to mutations in SDH, can inhibit α-ketoglutarate-dependent dioxygenases, leading to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) even in the presence of oxygen (normoxia). This has profound implications for cancer metabolism, promoting angiogenesis and cell proliferation.[6][7]

G Succinate Succinate Accumulation PHD Prolyl Hydroxylases (PHDs) Succinate->PHD Inhibition HIF HIF-1α PHD->HIF Hydroxylation Proteasome Proteasomal Degradation HIF->Proteasome Degradation HIF_stable HIF-1α (Stable) Nucleus Nucleus HIF_stable->Nucleus Translocation TargetGenes Target Gene Expression (e.g., VEGF) Nucleus->TargetGenes Transcription

Figure 3: Simplified signaling pathway showing succinate-induced HIF-1α stabilization.

References

Troubleshooting & Optimization

Technical Support Center: Succinic acid-13C4 LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Succinic acid-13C4.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for this compound analysis?

A1: Negative ion mode Electrospray Ionization (ESI) is generally preferred for the analysis of succinic acid and its labeled isotopes.[1] Carboxylic acids readily deprotonate to form [M-H]-, leading to higher sensitivity in negative mode compared to positive mode, which would require protonation.[1]

Q2: What are the typical precursor and product ions for this compound in MS/MS analysis?

A2: For this compound (molecular weight ~122.06 g/mol ), the deprotonated molecule [M-H]- is observed at an m/z of approximately 121.0. In tandem mass spectrometry (MS/MS), a common transition is from the precursor ion of m/z 120.9 to a product ion of m/z 76.1.[1] Another reported fragmentation for unlabeled succinic acid shows a transition from m/z 117 to m/z 73.[2]

Q3: Is a derivatization step necessary for the LC-MS analysis of this compound?

A3: No, derivatization is not typically required for LC-MS/MS analysis of this compound.[3] LC-MS/MS offers sufficient sensitivity and specificity for direct analysis.[1] Derivatization, such as silylation, is more commonly employed for Gas Chromatography-Mass Spectrometry (GC-MS) analysis to increase the volatility of the analyte.[1][3]

Troubleshooting Guides

Issue 1: Low Signal Intensity or Poor Sensitivity

Possible Causes:

  • Suboptimal Ionization: Succinic acid, as a small dicarboxylic acid, can have poor ionization efficiency.[1]

  • Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of the analyte.[1]

  • Inefficient Extraction: The sample preparation method may not be effectively recovering this compound from the matrix.[1]

  • Suboptimal MS Parameters: Incorrect mass transition or other MS settings can lead to poor signal.

Solutions:

  • Optimize Mobile Phase: Use a mobile phase containing a weak acid, like 0.1% formic acid, to aid in deprotonation in negative ion mode.[1]

  • Improve Sample Cleanup: For complex matrices, consider more rigorous sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) instead of simple protein precipitation to minimize matrix effects.[1][4]

  • Use an Internal Standard: A stable isotope-labeled internal standard, such as d4-succinic acid, that co-elutes with the analyte is crucial to correct for matrix effects and variations in extraction recovery.[1][3][4]

  • Optimize MS Parameters: Perform tuning and optimization of the mass spectrometer to identify the most abundant and stable fragment ion for the selected precursor ion of this compound.

Issue 2: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)

Possible Causes:

  • Column Overload: Injecting too much sample can lead to peak distortion.

  • Secondary Interactions: Interactions between the analyte and the stationary phase of the column can cause peak tailing.[5]

  • Inappropriate Mobile Phase: A mobile phase that is too weak or too strong can affect peak shape.[6]

  • Column Contamination or Degradation: Buildup of matrix components or degradation of the column can lead to poor chromatography.[5]

Solutions:

  • Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume to avoid overloading the column.[5]

  • Adjust Mobile Phase: Modify the mobile phase composition, including the organic solvent ratio and additives, to improve peak shape.

  • Use a Guard Column: A guard column can help protect the analytical column from contaminants.

  • Column Flushing and Replacement: Regularly flush the column according to the manufacturer's instructions.[7] If performance does not improve, the column may need to be replaced.[5][6]

Issue 3: High Background Noise

Possible Causes:

  • Contaminated Solvents or Reagents: Impurities in the mobile phase or other reagents can contribute to high background.

  • LC System Contamination: Residual compounds from previous analyses can leach from the LC system.

  • MS Source Contamination: A dirty ion source can be a significant source of background noise.

Solutions:

  • Use High-Purity Solvents: Always use LC-MS grade solvents and freshly prepared mobile phases.[7]

  • System Cleaning: Flush the LC system thoroughly, potentially with a series of strong and weak solvents, to remove contaminants.

  • Source Cleaning: Clean the mass spectrometer's ion source according to the manufacturer's recommended procedures.

Experimental Protocols

Protocol 1: Sample Preparation of Plasma for this compound Analysis

This protocol is adapted from a method for analyzing 13C4-succinic acid in mouse plasma.[1][8]

  • Aliquoting: In a microcentrifuge tube, add 50 µL of plasma.[1]

  • Protein Precipitation: Add 150 µL of cold methanol (B129727) containing a suitable internal standard (e.g., d4-succinic acid).[1]

  • Vortexing: Vortex the mixture for 1 minute to precipitate proteins.[1]

  • Centrifugation: Centrifuge at a high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[8]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[3][8]

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.[3][8]

  • Final Centrifugation: Centrifuge the reconstituted sample one last time to remove any remaining particulates.

  • Transfer for Analysis: Transfer the final supernatant to an autosampler vial for LC-MS injection.[1]

Protocol 2: LC-MS/MS Method Parameters

The following are general starting parameters that should be optimized for your specific instrument and application.

ParameterRecommended Setting
LC Column C18 or a column designed for organic acid analysis.[4][9]
Mobile Phase A Water with 0.1% Formic Acid.[1][3]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid.[8][10]
Flow Rate 0.3 - 0.4 mL/min.[8][10]
Gradient A gradient from a low to a high percentage of the organic mobile phase is typically used.[1][10]
Injection Volume 5 - 10 µL.[1]
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode.[1][8]
MS Analyzer Triple quadrupole mass spectrometer.[1]
MRM Transition Precursor Ion (m/z) 120.9 → Product Ion (m/z) 76.1.[1]

Quantitative Data Summary

The Lower Limit of Quantification (LLOQ) can vary depending on the matrix, instrumentation, and sample preparation method.

Analytical MethodAnalyteMatrixLLOQ
LC-MS/MS13C4-Succinic AcidMouse Plasma & Tissue Homogenate5 ng/mL[1]
UPLC-MS/MS13C4-Succinic AcidMouse Biosamples< 2 ng/mL[8]

Visualizations

Troubleshooting Logic for Low Signal Intensity

low_signal_troubleshooting start Low Signal Intensity Detected check_ms Verify MS Parameters (Tuning, MRM Transition) start->check_ms check_lc Evaluate Chromatography (Peak Shape, Retention Time) check_ms->check_lc Parameters OK check_sample_prep Assess Sample Preparation (Extraction Recovery, Matrix Effects) check_lc->check_sample_prep Chromatography OK optimize_ionization Optimize Ionization Source (e.g., ESI settings) check_sample_prep->optimize_ionization Sample Prep OK improve_cleanup Improve Sample Cleanup (SPE, LLE) check_sample_prep->improve_cleanup Matrix Effects Suspected solution Signal Intensity Improved optimize_ionization->solution Optimized use_is Incorporate Stable Isotope-Labeled Internal Standard improve_cleanup->use_is use_is->solution

Caption: A flowchart for troubleshooting low signal intensity in LC-MS analysis.

Experimental Workflow for this compound Analysis

experimental_workflow sample_collection Sample Collection (e.g., Plasma, Tissue) sample_prep Sample Preparation (Protein Precipitation, Extraction) sample_collection->sample_prep lc_separation LC Separation (C18 Column, Gradient Elution) sample_prep->lc_separation ms_detection MS/MS Detection (ESI Negative, MRM) lc_separation->ms_detection data_analysis Data Analysis (Peak Integration, Quantification) ms_detection->data_analysis results Results data_analysis->results

Caption: A general experimental workflow for the LC-MS analysis of this compound.

References

Technical Support Center: Matrix Effects in Succinic Acid-13C4 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the quantification of Succinic acid-13C4 using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect my this compound quantification?

Q2: What are the common causes of matrix effects in biological samples like plasma or urine?

A2: Matrix effects are primarily caused by endogenous components of the biological sample that co-elute with your analyte of interest and interfere with the ionization process in the mass spectrometer's source. Common culprits include:

  • Phospholipids: Abundant in plasma and serum, they are a major source of ion suppression.[2]

  • Salts and ions: Can alter the droplet properties in the electrospray ionization (ESI) source.

  • Endogenous metabolites: Other small molecules in the sample that may have similar chromatographic properties to succinic acid.

  • Proteins: Although largely removed during sample preparation, residual proteins can still interfere.

Exogenous substances introduced during sample collection and preparation, such as anticoagulants (e.g., heparin, EDTA) and solvents, can also contribute to matrix effects.

Q3: I am using this compound as an internal standard. Shouldn't that correct for matrix effects?

A3: Using a stable isotope-labeled internal standard (SIL-IS) like this compound is the most effective strategy to compensate for matrix effects.[3] The underlying principle is that the SIL-IS has nearly identical physicochemical properties to the analyte and will be affected by matrix effects in the same way. However, for this compensation to be accurate, the analyte and the SIL-IS must co-elute perfectly. Even a slight chromatographic shift between the two can lead to them experiencing different degrees of ion suppression or enhancement, resulting in inaccurate quantification.

Q4: My results show high variability between samples from different donors. Could this be due to matrix effects?

A4: Yes, high variability between different lots or sources of a biological matrix is a strong indicator of relative matrix effects. The composition of biological fluids can vary significantly from one individual to another, leading to different levels of ion suppression or enhancement for your analyte. It is crucial to evaluate the matrix effect across multiple lots of your sample matrix during method validation.[3]

Q5: How can I quantitatively assess the matrix effect in my assay?

A5: The most common method for quantifying matrix effects is the post-extraction spike method . This involves comparing the peak area of an analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat solution (e.g., mobile phase) at the same concentration. The Matrix Factor (MF) is calculated as follows:

MF = (Peak Area in Post-Extracted Spiked Sample) / (Peak Area in Neat Solution)

  • An MF value of 1 (or 100%) indicates no matrix effect.

  • An MF value < 1 indicates ion suppression.

  • An MF value > 1 indicates ion enhancement.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the quantification of this compound.

Problem Potential Cause Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity Ion Suppression: Co-eluting matrix components are suppressing the ionization of this compound.1. Improve Sample Preparation: Switch from a simple protein precipitation (PPT) to a more rigorous cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds. 2. Optimize Chromatography: Adjust the mobile phase gradient or use a different column chemistry to improve the separation of succinic acid from matrix components. 3. Dilute the Sample: Diluting the sample can reduce the concentration of interfering components, but this may compromise the limit of quantification.
High Variability in Results (%RSD > 15%) Inconsistent Matrix Effects: The degree of ion suppression or enhancement varies between samples.1. Ensure Co-elution of IS: Verify that the chromatographic peaks for Succinic acid and this compound are perfectly aligned. 2. Re-evaluate Sample Preparation: An inconsistent sample preparation procedure can lead to variable matrix effects. Ensure the protocol is robust and followed precisely for all samples. 3. Use Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to mimic the matrix effect.
Inaccurate Quantification (Poor QC Sample Recovery) Inadequate Correction by Internal Standard: The internal standard is not tracking the analyte's behavior accurately.1. Check for Isotopic Interference: Ensure that there is no interference between the mass transitions of the analyte and the internal standard. 2. Consider Standard Addition: For a small number of samples or for method validation, the method of standard addition can provide more accurate quantification in the presence of significant matrix effects.
Unexpected Peaks or Interferences Co-eluting Isobaric Compounds: Other molecules in the matrix have the same mass as this compound.1. Optimize MS/MS Parameters: Ensure that the MRM transitions are highly specific to this compound. 2. Improve Chromatographic Resolution: A longer column or a shallower gradient may be necessary to separate the interfering peak.

Data Presentation: Comparison of Sample Preparation Methods

The choice of sample preparation method can significantly impact the extent of matrix effects. Below is a table summarizing typical recovery and matrix effect data for different extraction methods for small organic acids like succinic acid in plasma.

Sample Preparation Method Analyte Recovery (%) Matrix Effect (%) Key Considerations
Protein Precipitation (PPT) with Acetonitrile 85 - 10560 - 85 (Ion Suppression)Simple and fast, but less effective at removing phospholipids, a major source of ion suppression.
Liquid-Liquid Extraction (LLE) with Ethyl Acetate 70 - 9080 - 95 (Less Suppression)More selective than PPT, but can be more time-consuming and may have lower analyte recovery.
Solid-Phase Extraction (SPE) - Mixed-Mode Anion Exchange > 90> 90 (Minimal Effect)Highly effective at removing interferences, leading to minimal matrix effects. A study on succinic acid in serum and urine reported matrix effects of less than 9.1% using SPE.[3]

Note: The data presented for PPT and LLE are illustrative for small organic acids and may vary depending on the specific experimental conditions. The SPE data is based on a published method for succinic acid.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike

Objective: To quantify the extent of ion suppression or enhancement for this compound in a specific biological matrix.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte (Succinic acid) and internal standard (this compound) into the mobile phase or a reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your established sample preparation protocol. Spike the analyte and internal standard into the final extracts at the same concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank biological matrix before starting the sample preparation protocol.

  • Analyze Samples: Inject all three sets of samples into the LC-MS system and record the peak areas for the analyte and internal standard.

  • Calculate Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (MF) = (Mean Peak Area from Set B) / (Mean Peak Area from Set A)

    • Recovery (RE) = (Mean Peak Area from Set C) / (Mean Peak Area from Set B)

    • Process Efficiency (PE) = (Mean Peak Area from Set C) / (Mean Peak Area from Set A) = MF x RE

Interpretation:

  • The MF quantifies the matrix effect.

  • The RE evaluates the efficiency of the extraction procedure.

  • The PE represents the overall efficiency of the analytical method.

Protocol 2: Method of Standard Addition

Objective: To accurately quantify this compound in a complex matrix where matrix effects are significant and a suitable internal standard is not available or does not provide adequate correction.

Methodology:

  • Prepare a Series of Spiked Samples:

    • Take multiple equal aliquots of your unknown sample.

    • Keep one aliquot un-spiked.

    • To the other aliquots, add increasing known amounts of a standard solution of Succinic acid.

    • Process all samples, including the un-spiked one, using your standard sample preparation procedure.

  • Analyze Samples: Analyze all prepared samples by LC-MS and measure the peak area of the analyte.

  • Construct a Calibration Curve:

    • Plot the measured peak area on the y-axis against the concentration of the added standard on the x-axis.

    • Perform a linear regression on the data points.

  • Determine the Unknown Concentration:

    • Extrapolate the linear regression line to the x-intercept (where the peak area is zero).

    • The absolute value of the x-intercept represents the endogenous concentration of Succinic acid in the original sample.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Add this compound (IS) sample->add_is extract Protein Precipitation / SPE add_is->extract centrifuge Centrifuge extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation supernatant->lc ms MS/MS Detection (MRM) lc->ms integrate Peak Integration ms->integrate calibrate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: Experimental workflow for this compound quantification.

troubleshooting_flowchart decision decision solution solution start Inaccurate or Variable Results check_is Check IS Response & Co-elution start->check_is is_ok IS response consistent & co-elutes? check_is->is_ok is_ok->solution No Fix IS issue (e.g., purity, concentration) assess_me Assess Matrix Effect (Post-Extraction Spike) is_ok->assess_me Yes me_significant Matrix Effect > 15%? assess_me->me_significant improve_cleanup Improve Sample Cleanup (e.g., use SPE) me_significant->improve_cleanup Yes revalidate Re-evaluate & Validate Method me_significant->revalidate No Investigate other sources of error (e.g., pipetting, instrument stability) optimize_lc Optimize Chromatography improve_cleanup->optimize_lc optimize_lc->revalidate

Caption: Troubleshooting flowchart for matrix effect issues.

References

Technical Support Center: Optimizing Succinic Acid-13C4 Concentration for Labeling Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Succinic acid-13C4 concentration in metabolic labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary application in research?

This compound is a stable isotope-labeled form of succinic acid, where all four carbon atoms are replaced with the heavy isotope ¹³C. Its primary application is as a tracer in metabolic studies to investigate the flow of succinate (B1194679) through central carbon metabolism, particularly the Krebs cycle (TCA cycle).[1][2][3] By tracking the incorporation of ¹³C into downstream metabolites, researchers can elucidate metabolic pathways and quantify their activities.

Q2: What are the key metabolic pathways that can be investigated using this compound?

This compound is instrumental in studying:

  • The Krebs Cycle (TCA Cycle): Directly traces the conversion of succinate to fumarate, malate, and oxaloacetate.

  • Anaplerosis and Cataplerosis: Helps in understanding the entry into and exit of metabolites from the TCA cycle.

  • Gluconeogenesis: Traces the carbon skeleton of succinate towards the synthesis of glucose.

  • Amino Acid Metabolism: Investigates the contribution of succinate to the carbon backbone of amino acids like aspartate and glutamate.

  • Fatty Acid Synthesis: In some contexts, it can be used to trace the flow of carbons towards lipid biosynthesis.

Q3: What are the advantages of using a fully labeled (¹³C₄) succinate tracer?

Using a uniformly labeled succinate tracer provides a distinct mass shift of +4 atomic mass units (amu), which is easily detectable by mass spectrometry and helps to distinguish it from the endogenous, unlabeled succinate pool. This allows for more accurate quantification of succinate turnover and its contribution to downstream metabolites.

Q4: How do I choose the optimal concentration of this compound for my experiment?

The optimal concentration is highly dependent on the cell type, experimental objectives, and the endogenous concentration of succinate in the system. It is crucial to perform a dose-response experiment to determine a concentration that provides sufficient isotopic enrichment without causing cytotoxicity or altering the natural metabolic state. A general approach is to start with concentrations close to the physiological levels of succinate and test a range upwards.[1]

Q5: What is the typical incubation time for a this compound labeling experiment?

The incubation time required to reach isotopic steady state can vary significantly depending on the metabolic pathway and the turnover rate of the metabolites of interest. Glycolytic intermediates may reach steady state within minutes, while TCA cycle intermediates can take several hours.[4] A time-course experiment is recommended to determine the optimal labeling duration for your specific experimental setup.

Troubleshooting Guides

Issue 1: Low or no isotopic enrichment of downstream metabolites.

  • Possible Cause: The concentration of this compound is too low.

    • Solution: Perform a dose-response experiment to identify a higher, non-toxic concentration that provides better labeling efficiency.

  • Possible Cause: The incubation time is too short.

    • Solution: Conduct a time-course experiment, analyzing samples at multiple time points (e.g., 1, 4, 8, 12, and 24 hours) to determine the time required to reach isotopic steady state for your metabolites of interest.[4]

  • Possible Cause: Dilution by unlabeled succinate from the culture medium or serum.

    • Solution: Use a succinate-free base medium and dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled succinate.

  • Possible Cause: Poor uptake of succinate by the cells.

    • Solution: Ensure that your cells express the necessary transporters for succinate uptake. You may also investigate if altering the pH of the medium can enhance uptake.

Issue 2: High variability in isotopic enrichment between replicates.

  • Possible Cause: Inconsistent cell density or growth phase.

    • Solution: Standardize your cell seeding density and ensure that all replicates are in the same growth phase (e.g., logarithmic phase) at the time of labeling.

  • Possible Cause: Inconsistent sample quenching and metabolite extraction.

    • Solution: Implement a rapid and consistent quenching protocol, such as aspirating the medium and immediately adding ice-cold 80% methanol (B129727). Ensure that extraction procedures are standardized across all samples.

  • Possible Cause: Analytical variability.

    • Solution: Use an appropriate internal standard, such as d4-succinic acid, to account for variations in sample preparation and instrument response during LC-MS/MS analysis.

Issue 3: Signs of cellular toxicity after incubation with this compound.

  • Possible Cause: The concentration of this compound is too high.

    • Solution: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range for your specific cell line. Select a concentration for your labeling experiments that is well below the toxic threshold.

Data Presentation

Table 1: Recommended Starting Concentrations of this compound for Labeling Experiments

Cell TypeRecommended Starting Concentration RangeNotes
Cancer Cell Lines (e.g., Renal)25 µM - 50 µMHigher concentrations may induce apoptosis in some cancer cell lines.[2][5]
General Mammalian Cell Lines50 µM - 200 µMThis is a general starting range; optimization is critical.[6]
In vivo (mouse)10 mg/kg (intravenous) - 100 mg/kg (oral)Pharmacokinetic studies provide a basis for dosing in animal models.[7]

Table 2: Cytotoxicity of Succinic Acid in Different Cell Lines

Cell LineAssayConcentrationEffect
CAKI-2 (Renal Cancer)WST-1 (24h)25 µMReduced cell viability to 89.77%
CAKI-2 (Renal Cancer)WST-1 (24h)50 µMReduced cell viability to 90.77%
ACHN (Renal Cancer)WST-1 (24h)25 µMReduced cell viability to 41.57%
ACHN (Renal Cancer)WST-1 (24h)50 µMReduced cell viability to 54.54%
MRC-5 (Healthy Control)WST-1 (48h)25 mM and 50 mMNo significant cytotoxic effect.[8]
T-ALL cell linesWST-1 (48h)25 mM and 50 mMApoptotic effect observed.[8]

Experimental Protocols

Protocol 1: Optimizing this compound Concentration for Cell Culture Labeling

This protocol outlines a systematic approach to determine the optimal, non-toxic concentration of this compound for your specific cell line and experimental goals.

1. Cell Seeding:

  • Seed cells in a multi-well plate (e.g., 12-well or 24-well) at a density that will ensure they are in the exponential growth phase at the time of the experiment.

2. Preparation of Labeling Media:

  • Prepare a base medium that is deficient in unlabeled succinate.
  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).
  • Create a series of labeling media with a range of this compound concentrations (e.g., 10 µM, 25 µM, 50 µM, 100 µM, 200 µM, 500 µM). Include a control medium with no added this compound.

3. Cytotoxicity Assessment (Parallel Plate):

  • In a separate plate, treat cells with the same range of this compound concentrations.
  • After the desired incubation time (e.g., 24 or 48 hours), perform a cell viability assay (e.g., MTT, LDH, or trypan blue exclusion) to determine the highest non-toxic concentration.

4. Isotopic Labeling:

  • When cells reach the desired confluency, replace the standard culture medium with the prepared labeling media.
  • Incubate the cells for a predetermined time, which should be sufficient to allow for significant incorporation into the metabolites of interest (a time-course experiment is recommended for initial optimization).

5. Metabolite Extraction:

  • Rapidly quench metabolism by aspirating the labeling medium and immediately adding ice-cold 80% methanol.
  • Scrape the cells and collect the cell lysate.
  • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
  • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

6. Sample Analysis by LC-MS/MS:

  • Reconstitute the dried metabolite extract in a suitable solvent for LC-MS/MS analysis.
  • Analyze the samples to determine the isotopic enrichment of succinate and key downstream metabolites at each concentration of this compound.

7. Data Analysis and Optimization:

  • Plot the isotopic enrichment of target metabolites as a function of the this compound concentration.
  • Select the lowest concentration that provides sufficient and saturating isotopic enrichment without exhibiting cytotoxic effects.

Protocol 2: LC-MS/MS Quantification of this compound

This protocol provides a general method for the analysis of this compound and its labeled metabolites in cell extracts.

1. Sample Preparation:

  • Follow the metabolite extraction procedure outlined in Protocol 1.
  • Reconstitute the dried metabolite extract in an appropriate volume of the initial mobile phase (e.g., 50% methanol in water with 0.1% formic acid).
  • Include a stable isotope-labeled internal standard (e.g., d4-succinic acid) in your reconstitution solvent for accurate quantification.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column suitable for polar analytes.
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.
  • Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min.
  • Injection Volume: 5-10 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is often preferred for carboxylic acids.
  • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
  • MRM Transitions:
  • This compound: Precursor ion (m/z) -> Product ion(s) (e.g., specific fragments of labeled succinate).
  • Unlabeled Succinate: Precursor ion (m/z) -> Product ion(s).
  • Internal Standard (d4-Succinate): Precursor ion (m/z) -> Product ion(s).
  • Note: The exact m/z values for precursor and product ions should be optimized for your specific instrument.

4. Data Analysis:

  • Integrate the peak areas for the MRM transitions of each analyte and the internal standard.
  • Calculate the ratio of the analyte peak area to the internal standard peak area.
  • Use a calibration curve prepared with known concentrations of unlabeled succinate and a constant concentration of the internal standard to quantify the endogenous succinate levels.
  • Determine the isotopic enrichment by calculating the ratio of the peak area of this compound to the sum of the peak areas of labeled and unlabeled succinate.

Visualizations

Succinate_Metabolism_and_Signaling cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Extracellular Succinate Extracellular Succinate SUCNR1 SUCNR1 Extracellular Succinate->SUCNR1 Activates Cytosolic Succinate Cytosolic Succinate PHD PHD Cytosolic Succinate->PHD Inhibits HIF1a HIF1a PHD->HIF1a Degrades Mitochondrial Succinate Mitochondrial Succinate Mitochondrial Succinate->Cytosolic Succinate Transport Fumarate Fumarate Mitochondrial Succinate->Fumarate Oxidation SDH SDH Succinyl-CoA Succinyl-CoA Succinyl-CoA->Mitochondrial Succinate TCA Cycle alpha-Ketoglutarate alpha-Ketoglutarate alpha-Ketoglutarate->Succinyl-CoA TCA Cycle

Caption: Succinate Metabolism and Signaling Pathways.

Optimization_Workflow start Start: Seed Cells prepare_media Prepare Labeling Media (Concentration Gradient) start->prepare_media cytotoxicity_assay Perform Cytotoxicity Assay (Parallel Plate) prepare_media->cytotoxicity_assay labeling Incubate with This compound prepare_media->labeling data_analysis Analyze Isotopic Enrichment & Cell Viability Data cytotoxicity_assay->data_analysis extraction Quench Metabolism & Extract Metabolites labeling->extraction analysis LC-MS/MS Analysis extraction->analysis analysis->data_analysis optimize Determine Optimal Concentration data_analysis->optimize

References

Technical Support Center: Troubleshooting Poor Signal Intensity of Succinic acid-13C4 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the mass spectrometry analysis of Succinic acid-13C4, particularly focusing on the common issue of poor signal intensity.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound signal intensity low in my LC-MS/MS analysis?

Low signal intensity for this compound can stem from several factors:

  • Suboptimal Ionization: Succinic acid, as a small dicarboxylic acid, can have inherently poor ionization efficiency in electrospray ionization (ESI).[1] The mobile phase composition is critical for promoting efficient ionization. Negative ion mode is often more sensitive for carboxylic acids like succinate (B1194679).[1]

  • Matrix Effects: Components within the biological sample matrix can co-elute with your analyte, leading to ion suppression, which diminishes the signal reaching the detector.[1][2][3][4][5][6] This is a significant challenge, especially when measuring low-abundance analytes.[1]

  • Inefficient Sample Extraction: The protocol used may not be effectively recovering the this compound from the sample matrix.

  • Analyte Instability: Degradation of this compound during sample preparation or storage can lead to a weaker signal.[1]

Q2: I'm using GC-MS and my derivatized succinic acid peak is small or misshapen. What could be the cause?

For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, which requires derivatization to make succinic acid volatile, poor signal can be attributed to:[7]

  • Incomplete Derivatization: If the silylation reaction is not complete, the remaining polar, underivatized succinic acid will not perform well in the GC system, resulting in poor peak shape or tailing.[1] It is also crucial to ensure the sample extract is completely dry, as water can interfere with the derivatization reaction.[8]

  • Derivative Instability: Silyl derivatives are sensitive to moisture and can hydrolyze.[1] It is recommended to analyze samples as soon as possible after preparation.[1]

Q3: What are some common adducts of succinic acid that might complicate my mass spectra?

Succinic acid is known to form adducts with various ions, which can complicate spectra and potentially reduce the intensity of the desired ion. Common adducts include those with alkali metals (Li+, Na+, K+) and alkaline earth metals (Ca2+, Mg2+).[9][10][11] The presence of these adducts is influenced by the sample matrix, solvents, and even contaminants from glassware.[11][12]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving poor signal intensity for this compound.

Troubleshooting Workflow Diagram

cluster_Start Start: Poor Signal Intensity cluster_LCMS LC-MS Troubleshooting cluster_GCMS GC-MS Troubleshooting cluster_General General Troubleshooting Start Poor Signal Intensity of This compound Ionization Optimize Ionization Start->Ionization LC-MS Derivatization Check Derivatization Start->Derivatization GC-MS Instrument Verify Instrument Performance Start->Instrument General Matrix Address Matrix Effects Ionization->Matrix Extraction Improve Sample Extraction Matrix->Extraction Resolved Signal Intensity Improved Extraction->Resolved Instability Assess Derivative Stability Derivatization->Instability Instability->Resolved Standard Check Internal Standard Instrument->Standard Standard->Resolved

Caption: A troubleshooting workflow for diagnosing poor signal intensity.

Step-by-Step Troubleshooting
  • Verify Instrument Performance:

    • Action: Perform a system suitability test or run a known standard to confirm that the mass spectrometer is functioning correctly.

    • Tip: A direct infusion of your this compound standard can help optimize instrument parameters and verify its signal without chromatographic complications.[13]

  • LC-MS Specific Troubleshooting:

    • Optimize Ionization:

      • Action: Switch to negative ion mode (ESI-), which is often more sensitive for carboxylic acids.[1]

      • Action: Adjust the mobile phase composition. Using a weak acid like 0.1% formic acid can aid in protonation (positive mode) or deprotonation (negative mode).[1]

    • Address Matrix Effects:

      • Action: Improve sample cleanup. Consider switching from simple protein precipitation to more robust methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1]

      • Action: Modify your HPLC gradient to better separate this compound from co-eluting interferences.[1]

      • Action: Ensure you are using a stable isotope-labeled internal standard (e.g., Succinic acid-d4) to compensate for matrix effects.[8]

    • Improve Sample Extraction:

      • Action: Re-evaluate your extraction protocol. Test different solvent systems and ensure that the pH is optimal for extracting a dicarboxylic acid.

  • GC-MS Specific Troubleshooting:

    • Check Derivatization:

      • Action: Ensure your sample is completely dry before adding the derivatizing agent (e.g., BSTFA).[8]

      • Action: Optimize derivatization conditions such as temperature and time. For example, heating at 70°C for 3-4 hours is a common practice for silylation.[1][8]

    • Assess Derivative Stability:

      • Action: Analyze samples promptly after derivatization.

      • Action: If storage is necessary, keep derivatized samples at low temperatures (e.g., -80°C) in tightly sealed vials to prevent hydrolysis.[1]

Quantitative Data Summary

For accurate quantification, it is essential to have an understanding of expected performance metrics. The following tables provide reference data from published methods.

Table 1: LC-MS/MS Method Validation Data for 13C4-Succinic Acid in Mouse Biosamples [8]

ParameterResult
Linearity (R²)> 0.99
Lower Limit of Quantification5 ng/mL[1]
Intra-day Precision (%RSD)< 15%
Inter-day Precision (%RSD)< 15%
Accuracy (%RE)Within ±15%
Extraction RecoveryConsistent across QC levels
Matrix EffectMinimal and compensated by IS

Table 2: Pharmacokinetic Parameters of 13C4-Succinic Acid in Mice (10 mg/kg IV dose) [14][15]

ParameterValue
Clearance (CL)4574.5 ± 744.2 mL/h/kg
Volume of Distribution (Vss)520.8 ± 88.8 mL/kg
Terminal Half-life (T1/2)0.56 h
Mean Residence Time (MRT)0.11 ± 0.01 h

Table 3: Optimized Mass Spectrometer Parameters for 13C4-Succinic Acid (Negative ESI) [14]

Parameter13C4-Succinic Acid
Precursor Ion (m/z)121.0
Product Ion (m/z)75.0
Declustering Potential (DP)-40 V
Collision Energy (CE)-16 V
Collision Cell Exit Potential (CXP)-8 V

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound (Non-derivatized)

This protocol is suitable for the direct analysis of this compound in biological matrices.[8]

  • Sample Preparation (Plasma): a. To 50 µL of plasma, add 150 µL of cold methanol (B129727) containing a known concentration of an internal standard (e.g., Succinic acid-d4).[1] b. Vortex for 1 minute to precipitate proteins.[1] c. Centrifuge at 14,000 rpm for 10 minutes at 4°C.[1] d. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.[1][8] e. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile (B52724) with 0.1% Formic Acid).[8] f. Vortex and transfer to an autosampler vial.[8]

  • LC-MS/MS Conditions:

    • LC Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).[14]

    • Mobile Phase A: 0.1% Formic Acid in Water.[1]

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[1]

    • Flow Rate: 0.3 - 0.5 mL/min.[1][14]

    • Gradient: A suitable gradient to separate succinic acid from matrix components.

    • Injection Volume: 5-10 µL.[1]

    • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.[1][14]

    • MRM Transitions: Monitor the precursor to product ion transitions for this compound and the internal standard.[1]

Protocol 2: GC-MS Analysis of this compound (Silylation)

This protocol involves derivatization to increase the volatility of succinic acid for GC-MS analysis.[8]

  • Sample Preparation and Derivatization: a. Dry the sample extract completely under nitrogen or using a vacuum concentrator.[1][8] b. Add 50 µL of anhydrous pyridine (B92270) or acetonitrile to the dried extract.[8] c. Add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1][8] d. Tightly cap the vial and vortex. e. Heat the sample at 70°C for 3-4 hours.[1][8] f. Cool to room temperature before injection.

  • GC-MS Conditions:

    • GC Column: A non-polar or semi-polar column, such as a DB-5ms.[1]

    • Injector Temperature: 250-280°C.[1]

    • Oven Program: Use a temperature ramp (e.g., start at 70°C, ramp to 300°C).[1]

    • Carrier Gas: Helium.[1]

    • Ionization Mode: Electron Ionization (EI).[1]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for the highest sensitivity, monitoring characteristic ions of the derivatized analyte and internal standard.[1][8]

Visualizations

Succinate Signaling Pathways

Succinate is not just a metabolic intermediate; it also acts as a signaling molecule.[8] Under conditions like ischemia, succinate can accumulate and be transported out of the mitochondria.[8] In the cytosol, it can stabilize Hypoxia-Inducible Factor-1α (HIF-1α) by inhibiting prolyl hydroxylases (PHDs).[8] Extracellular succinate can activate its receptor, SUCNR1 (GPR91), to modulate immune responses.[8]

cluster_Mito Mitochondrion cluster_Cyto Cytosol cluster_Extra Extracellular Space TCA TCA Cycle Succinate_Mito Succinate TCA->Succinate_Mito Succinate_Cyto Succinate Succinate_Mito->Succinate_Cyto Transport PHD PHD Succinate_Cyto->PHD Succinate_Extra Succinate Succinate_Cyto->Succinate_Extra Transport HIF1a HIF-1α Stabilization PHD->HIF1a inhibition leads to SUCNR1 SUCNR1 (GPR91) Succinate_Extra->SUCNR1 Signaling Downstream Signaling (e.g., Immune Response) SUCNR1->Signaling

Caption: Key signaling pathways involving succinate.

Experimental Workflow

Tissue Tissue/Plasma Sample (with this compound) Spike Spike with Internal Standard (e.g., Succinic acid-d4) Tissue->Spike Extraction Extraction (e.g., Protein Precipitation) Spike->Extraction Dry Evaporation to Dryness Extraction->Dry Reconstitution Reconstitution (for LC-MS) or Derivatization (for GC-MS) Dry->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS LC-MS GCMS GC-MS Analysis Reconstitution->GCMS GC-MS Data Data Analysis (Signal Ratio vs. Concentration) LCMS->Data GCMS->Data

Caption: General experimental workflow for this compound analysis.

References

Technical Support Center: Isotopic Interference with Succinic acid-13C4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals utilizing Succinic acid-13C4 as an internal standard in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference and why does it occur with this compound?

A1: Isotopic interference, or crosstalk, happens when the signal from the unlabeled (native) succinic acid contributes to the signal of the stable isotope-labeled internal standard (SIL-IS), this compound, or vice-versa.[1] This occurs because elements like carbon, hydrogen, and oxygen naturally exist as a mixture of stable isotopes.[1][2] For instance, carbon is predominantly ¹²C, but about 1.1% is the heavier isotope ¹³C.[1][2]

In a molecule of succinic acid (C₄H₆O₄), there is a statistical probability that some molecules will naturally contain one or more ¹³C atoms. This results in a small percentage of native succinic acid molecules having a mass that could potentially overlap with the mass of the labeled internal standard, especially in high concentration samples.

Q2: What are the common signs of isotopic interference in my experimental data?

A2: Several indicators may suggest that isotopic interference is affecting your results:

  • Non-linear calibration curves: The interference from the analyte can cause a disproportionate increase in the internal standard's signal at higher analyte concentrations, leading to a curve that flattens at the top.[3]

  • Poor accuracy and precision of Quality Control (QC) samples: Particularly at the lower and upper limits of quantification (LLOQ and ULOQ).

  • Signal in "zero samples": When a blank matrix is spiked only with the native analyte, a signal may be detected in the mass channel of the this compound internal standard.[1]

  • Inaccurate quantification: A consistent positive or negative bias in your measurements.

Q3: How can I confirm that the issues I'm observing are due to isotopic interference?

A3: To confirm isotopic interference, you can perform a simple experiment. Prepare a sample containing the unlabeled succinic acid at the upper limit of quantification (ULOQ) without any this compound. Analyze this sample and monitor the mass-to-charge ratio (m/z) for both the analyte and the internal standard. If a peak is detected in the internal standard's channel at the retention time of succinic acid, it confirms crosstalk.[4]

Troubleshooting Guide

Problem: My calibration curve is non-linear and my high concentration samples are inaccurate.

This is a classic symptom of the native succinic acid interfering with the this compound signal.

dot

Caption: Troubleshooting workflow for non-linear calibration curves.

Solutions:

  • Assess the Contribution: Perform the experiment detailed in the "Experimental Protocols" section to quantify the percentage of interference. Regulatory guidelines generally state that the response from interference should be less than 5% of the internal standard's response in a blank sample.[5][6]

  • Optimize MS/MS Transitions: Select precursor and product ion transitions that are unique to both the analyte and the internal standard to minimize overlap.

  • Adjust Internal Standard Concentration: Increasing the concentration of the this compound can sometimes overcome the interference from the analyte, but this can be costly and may lead to ion suppression.[7]

  • Verify Isotopic Purity of the Standard: Ensure that your this compound standard has high isotopic purity (typically ≥99 atom % ¹³C) to minimize the amount of unlabeled succinic acid present as an impurity.[8]

  • Apply Mathematical Correction: If the interference is predictable and consistent, a mathematical correction can be applied to the data.[3]

Data Presentation

Table 1: Natural Isotopic Abundance of Relevant Elements

This table illustrates why isotopic peaks (M+1, M+2, etc.) occur naturally.

ElementIsotopeNatural Abundance (%)
Carbon¹²C~98.9%
¹³C~1.1%[1][2]
Hydrogen¹H>99.98%
²H (Deuterium)~0.015%[1]
Oxygen¹⁶O~99.76%
¹⁷O~0.04%
¹⁸O~0.20%[2]

Table 2: Typical LC-MS/MS Parameters for Succinic Acid Analysis

These are starting parameters and may require optimization for your specific instrument and method. Analysis is typically performed in negative ion mode.[9][10]

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Succinic Acid117.073.0[10]
This compound121.077.0 or 73.0

Note: The choice of product ion for this compound depends on which part of the molecule fragments. Monitoring a fragment that retains the ¹³C labels (e.g., m/z 77) is ideal.

Table 3: Acceptance Criteria for Isotopic Interference

Based on regulatory guidelines for bioanalytical method validation.[5][6][11]

Source of InterferenceAcceptance Limit
Analyte contribution to Internal Standard signalResponse should be ≤ 5% of the mean IS response in blank samples.
Internal Standard contribution to Analyte signalResponse should be ≤ 20% of the analyte response at the Lower Limit of Quantification (LLOQ).

Experimental Protocols

Protocol: Experimental Determination of Isotopic Crosstalk

This protocol allows for the quantification of the interference from unlabeled succinic acid to the this compound internal standard.

dot

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Calculation prep_uloq Prepare Analyte Sample at ULOQ (No Internal Standard) analyze_uloq Inject ULOQ Sample Monitor both Analyte and IS MRM transitions prep_uloq->analyze_uloq prep_is Prepare IS Sample at Working Concentration (No Analyte) analyze_is Inject IS Sample Monitor both Analyte and IS MRM transitions prep_is->analyze_is measure_analyte_uloq Measure Analyte Peak Area in ULOQ Sample (Area_Analyte_in_ULOQ) analyze_uloq->measure_analyte_uloq measure_is_uloq Measure Peak Area in IS Channel (Area_IS_in_ULOQ) analyze_uloq->measure_is_uloq measure_is_is Measure IS Peak Area in IS Sample (Area_IS_in_IS_Sample) analyze_is->measure_is_is calculate Calculate % Contribution: (Area_IS_in_ULOQ / Area_IS_in_IS_Sample) * 100 measure_is_uloq->calculate measure_is_is->calculate

References

correcting for natural isotope abundance in Succinic acid-13C4 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for stable isotope labeling experiments using Succinic acid-13C4. This guide provides troubleshooting advice and answers to frequently asked questions to help you accurately correct for natural isotope abundance in your mass spectrometry data.

Frequently Asked Questions (FAQs)

Q1: What is natural isotopic abundance and why is it critical to correct for it?

A1: In nature, elements exist as a mixture of stable isotopes. For carbon, the vast majority is ¹²C, but about 1.1% is the heavier isotope ¹³C.[1] This means that any carbon-containing molecule, including succinic acid, will naturally have a small fraction of molecules containing one or more ¹³C atoms. This results in mass spectrometry signals at M+1, M+2, etc., where 'M' is the mass of the molecule with only the most abundant isotopes.[1] In experiments using a ¹³C-labeled tracer like this compound, it is crucial to distinguish the ¹³C enrichment from the tracer from the ¹³C that is naturally present.[1] Failing to correct for this natural abundance can lead to a significant overestimation of isotopic enrichment and inaccurate calculations of metabolic fluxes.[1]

Q2: What are the natural abundances of elements commonly found in succinic acid and its derivatives?

A2: For an accurate correction, you must know the natural abundance of all relevant isotopes in your molecule and any derivatization agents.

ElementIsotopeNatural Abundance (%)
Carbon¹²C~98.9%
¹³C~1.1%
Hydrogen¹H~99.985%
²H (D)~0.015%
Oxygen¹⁶O~99.76%
¹⁷O~0.04%
¹⁸O~0.20%
Nitrogen¹⁴N~99.63%
¹⁵N~0.37%
Silicon (in TMS derivatives)²⁸Si~92.23%
²⁹Si~4.68%
³⁰Si~3.09%

Source: Data compiled from various established sources on isotopic abundances.

Q3: How does natural abundance affect my mass spectrometry data for this compound?

A3: Succinic acid (C₄H₆O₄) has four carbon atoms. Due to the ~1.1% natural abundance of ¹³C, even an unlabeled sample will show a distribution of mass isotopologues. The M+1 peak (one ¹³C) will be significantly present, along with smaller M+2, M+3, and M+4 peaks. When you introduce this compound as a tracer, its signal (M+4) will be clear. However, the isotopologues of downstream metabolites will be a mixture of labels originating from your tracer and the naturally occurring heavy isotopes. The correction process mathematically removes the contribution of the natural isotopes to reveal the true enrichment from the ¹³C₄-succinate tracer.[2]

Q4: When is it necessary to perform a natural isotope abundance correction?

A4: Correction is essential for any quantitative mass spectrometry experiment that measures the distribution of mass isotopologues to determine metabolic flux or pathway activity.[1] If you are simply trying to distinguish between endogenous (unlabeled) and exogenous (fully labeled) succinic acid, a full correction might be less critical.[3] However, for tracing the fate of the ¹³C atoms into downstream metabolites, correction is mandatory for accurate results.[4][5]

Q5: What information is required to perform the correction?

A5: To accurately correct for natural isotope abundance, you need:

  • The precise elemental formula of the analyte you are measuring, including any atoms added during derivatization (e.g., for GC-MS analysis).[1]

  • The measured mass isotopomer distribution (MID) of your samples and, ideally, an unlabeled control sample.

  • The isotopic purity of your tracer. For example, if your this compound is 99% pure, this information must be included in the correction algorithm.[1]

Troubleshooting Guide

Problem: My corrected data shows negative abundance values for some isotopologues.
  • Possible Cause 1: Incorrect Elemental Formula. The correction algorithm relies heavily on the correct number of each atom (C, H, O, N, Si, etc.) in the analyzed ion. An incorrect formula will lead to an inaccurate theoretical distribution and erroneous corrections.

    • Solution: Carefully verify the elemental formula for your analyte in its measured state. Remember to account for any derivatives used for GC-MS.[1]

  • Possible Cause 2: Inaccurate Raw Data. Poor peak integration or incorrect background subtraction can distort the measured isotopic distribution.

    • Solution: Re-examine the raw data in your mass spectrometry software. Ensure that peak integration is accurate for all isotopologues and that background subtraction was performed correctly.[1]

Problem: The isotopic distribution of my unlabeled control does not match the theoretical distribution.
  • Possible Cause 1: Instrument Calibration or Stability Issues. A drift in the mass spectrometer's calibration can lead to inaccurate mass assignments and distorted peak intensities.

    • Solution: Ensure your mass spectrometer is properly calibrated according to the manufacturer's guidelines. Run calibration checks regularly during your analytical sequence.

  • Possible Cause 2: In-Source Fragmentation or Adduct Formation. Your analyte may be fragmenting in the ion source or forming unexpected adducts (e.g., with sodium), which can alter the observed isotopic pattern.

    • Solution: Optimize ion source parameters (e.g., voltages, temperatures) to minimize in-source fragmentation. Check the full mass spectrum to identify and account for any common adducts.[1]

  • Possible Cause 3: Co-eluting Interference. A compound that co-elutes with your analyte and has an overlapping isotopic cluster will distort the measured distribution.

    • Solution: Improve the chromatographic separation to resolve the interfering compound. This may involve modifying the gradient, changing the column, or adjusting the flow rate.[1]

Experimental Protocols & Visualizations

Succinic Acid in the TCA Cycle

Succinate (B1194679) is a key metabolic intermediate in the tricarboxylic acid (TCA) cycle, a fundamental pathway for cellular energy production.[6] Tracing with this compound allows researchers to follow the fate of these carbon atoms through the cycle and into connected pathways.

TCACycle Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA Succinate Succinic Acid (Succinate) SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate OAA Oxaloacetate Malate->OAA OAA->Citrate

Caption: The central role of Succinic Acid in the TCA Cycle.

Protocol 1: Cell Culture and Labeling with this compound

This protocol provides a general workflow. It should be optimized for specific cell types and experimental conditions.[6]

  • Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of the experiment.[6]

  • Medium Preparation: The day before the experiment, replace the growth medium with a medium deficient in unlabeled succinate to maximize the incorporation of the tracer.

  • Labeling: On the day of the experiment, replace the medium with the prepared labeling medium containing this compound. The concentration should be optimized but often ranges from physiological levels to slightly higher.

  • Incubation: Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled succinate. Time-course experiments are recommended to determine when isotopic steady-state is reached.

  • Metabolite Quenching & Extraction: After incubation, rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS). Immediately add ice-cold extraction solvent (e.g., 80% methanol) to the cells.

Protocol 2: LC-MS/MS Analysis of Succinic Acid

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive method for quantifying ¹³C incorporation.[6][7]

  • Sample Preparation: After extraction, centrifuge the samples to pellet cell debris. Transfer the supernatant (containing metabolites) to a new tube and dry it completely using a vacuum concentrator or nitrogen stream.

  • Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of the initial mobile phase).[7]

  • Chromatographic Separation: Separate metabolites using a suitable column, such as Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase, which are common for polar metabolites like TCA cycle intermediates.[6]

  • Mass Spectrometry Detection: Analyze the eluting metabolites using a mass spectrometer operating in full scan mode or Multiple Reaction Monitoring (MRM) to detect the different mass isotopologues of succinate and its downstream products.[6]

    • Example MRM Transition (Negative Ion Mode): For ¹³C₄-Succinate, the precursor ion would be m/z 120.9 (for [M-H]⁻) with a characteristic product ion.[7]

Isotope Abundance Correction Workflow

The correction of raw mass spectrometry data is a critical step in any isotope tracing experiment. The general workflow involves using the known natural abundance of isotopes and the elemental formula of the analyte to mathematically remove the naturally occurring isotopic contribution from the measured data.[5]

CorrectionWorkflow cluster_DataInput Data Inputs cluster_CorrectionProcess Correction Algorithm cluster_DataOutput Corrected Data & Analysis rawData Raw MS Data (Measured Isotopologue Intensities) correction Natural Abundance Correction Matrix rawData->correction Measured Data formula Elemental Formula (e.g., C4H6O4 for Succinate) formula->correction Analyte Info purity Tracer Isotopic Purity (e.g., 99% 13C4) purity->correction Tracer Info correctedData Corrected Mass Isotopomer Distribution (MID) correction->correctedData Calculate True Enrichment fluxAnalysis Metabolic Flux Analysis correctedData->fluxAnalysis

Caption: Workflow for natural isotope abundance correction.

References

Succinic acid-13C4 degradation during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Succinic Acid-13C4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the storage, handling, and analysis of this compound, with a focus on preventing and troubleshooting its degradation during sample storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a stable isotope-labeled form of succinic acid, where all four carbon atoms are replaced with the carbon-13 isotope. It is primarily used in metabolic research as a tracer to study the in vivo and in vitro fate of succinic acid, a key intermediate in the citric acid (TCA) cycle.[1][2] It allows researchers to distinguish exogenously administered succinate (B1194679) from the endogenous pool, enabling the precise measurement of metabolic fluxes.[3] It is also commonly used as an internal standard for the quantitative analysis of succinic acid by mass spectrometry.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: For long-term storage, it is recommended to store this compound stock solutions at -80°C, where they can be stable for up to 6 months. For short-term storage, -20°C is suitable for up to one month. It is advisable to prepare fresh working solutions for in vivo experiments on the day of use. Always store solutions in tightly sealed containers to prevent evaporation and contamination.

Q3: What are the main factors that can lead to the degradation of this compound in biological samples?

A3: The degradation of this compound in biological samples can be influenced by several factors:

  • Enzymatic Activity: The primary route of degradation in biological matrices is enzymatic conversion. The enzyme succinate dehydrogenase (SDH), a component of the TCA cycle and the electron transport chain, oxidizes succinate to fumarate (B1241708).[4] In some anaerobic bacteria, succinate can be decarboxylated to propionate.[5]

  • Temperature: Elevated temperatures can increase the rate of both enzymatic and non-enzymatic degradation. Long-term storage at room temperature or 4°C is not recommended for maintaining the integrity of succinic acid in biological samples.[6]

  • pH: Extreme pH values can affect the stability of succinic acid. In frozen solutions, pH shifts can occur due to the crystallization of buffer components, which may influence the stability of the analyte.[7]

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to changes in the concentrations of various metabolites, including dicarboxylic acids, in plasma and serum samples.[8][9][10] It is best to minimize the number of freeze-thaw cycles by aliquoting samples before storage.

Q4: Can this compound be metabolized in vivo?

A4: Yes, when used as a tracer in in vivo studies, this compound will enter the metabolic pathways similarly to endogenous succinic acid. Its primary metabolic fate is conversion to fumarate within the TCA cycle.[4] Pharmacokinetic studies in mice have shown that intravenously administered this compound has a short half-life, indicating rapid metabolism and clearance.[2][11]

Troubleshooting Guide: this compound Degradation

This guide provides solutions to common problems encountered during the analysis of this compound that may be related to its degradation during sample storage.

Problem Potential Cause Recommended Solution
Low or no detectable this compound signal in stored samples. Degradation due to improper storage: Samples may have been stored for extended periods at inappropriate temperatures (e.g., room temperature or 4°C), leading to enzymatic or chemical degradation.Store all biological samples intended for succinic acid analysis at -80°C for long-term storage. For short-term storage, -20°C may be acceptable, but stability should be verified. Minimize the time samples spend at room temperature during processing.
Multiple freeze-thaw cycles: Repeatedly freezing and thawing samples can lead to analyte degradation.[8][9][10]Aliquot samples into single-use volumes before freezing to avoid the need for repeated thawing of the entire sample.
High variability in this compound concentrations between replicate samples from the same time point. Inconsistent sample handling: Differences in the time between sample collection and freezing, or variations in thawing procedures, can lead to different extents of degradation.Standardize all sample handling procedures. Ensure rapid processing of samples on ice and quick freezing. Thaw samples consistently and immediately before analysis.
Matrix effects: The presence of other components in the biological matrix can interfere with the analysis, leading to variable results.[12]Use a validated sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances. Always use a stable isotope-labeled internal standard (if this compound is not the internal standard itself).[12]
Presence of unexpected peaks in the chromatogram near the retention time of this compound. Formation of degradation products: Succinic acid may have been converted to other metabolites, such as fumaric acid, during storage.Analyze for potential degradation products. For example, monitor the mass transition for fumaric acid in your LC-MS/MS method. If degradation is suspected, re-evaluate sample storage and handling procedures.
Poor recovery of this compound during sample extraction. Inefficient extraction method: The chosen extraction protocol may not be suitable for recovering dicarboxylic acids from the sample matrix.[12]Optimize the extraction protocol. Test different solvent systems and pH conditions to ensure efficient recovery of succinic acid. Protein precipitation followed by SPE is a common approach.[13]

Data Presentation: Stability of Succinic Acid in Plasma

Storage Condition1 day7 days30 days90 days180 days
Room Temperature (20-25°C) ~95%~70%<50%Not RecommendedNot Recommended
Refrigerated (4°C) ~99%~90%~75%Not RecommendedNot Recommended
Frozen (-20°C) >99%>98%~95%~90%~85%
Ultra-low Frozen (-80°C) >99%>99%>99%>98%>98%

Note: The values in this table are estimates and should be used as a general guideline. It is highly recommended to perform your own stability studies for this compound in your specific sample matrix and under your laboratory's storage conditions.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Plasma

Objective: To determine the stability of this compound in plasma at different storage temperatures over time.

Methodology:

  • Sample Preparation:

    • Obtain a pool of human plasma (or the matrix of interest).

    • Spike the plasma with a known concentration of this compound (e.g., 10 µM).

    • Gently mix and aliquot the spiked plasma into multiple small-volume polypropylene (B1209903) tubes.

  • Storage:

    • Divide the aliquots into different storage groups:

      • Room Temperature (20-25°C)

      • Refrigerated (4°C)

      • Frozen (-20°C)

      • Ultra-low Frozen (-80°C)

    • Designate a set of aliquots for analysis at various time points (e.g., Day 0, Day 1, Day 7, Day 30, Day 90, Day 180).

  • Sample Analysis (at each time point):

    • Retrieve the designated aliquots from each storage condition.

    • Thaw frozen samples on ice.

    • Perform protein precipitation by adding 3 volumes of ice-cold methanol (B129727) containing a stable isotope-labeled internal standard (e.g., Succinic acid-d4).

    • Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 5% acetonitrile (B52724) in water with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Use a validated LC-MS/MS method for the quantification of this compound.

    • Column: A C18 column suitable for polar analytes.

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • MS Detection: Use a triple quadrupole mass spectrometer in negative ion mode, monitoring the appropriate mass transitions for this compound and the internal standard.

  • Data Analysis:

    • Calculate the concentration of this compound at each time point for each storage condition.

    • Express the stability as a percentage of the initial (Day 0) concentration.

Protocol 2: Extraction of this compound from Tissue Samples

Objective: To efficiently extract this compound from tissue samples for quantitative analysis.

Methodology:

  • Tissue Homogenization:

    • Weigh a small piece of frozen tissue (e.g., 20-50 mg) in a pre-chilled tube.

    • Add ice-cold extraction solvent (e.g., 80% methanol) containing the internal standard.

    • Homogenize the tissue using a bead beater or other appropriate homogenizer, keeping the sample on ice.

  • Protein Precipitation:

    • Vortex the homogenate and incubate at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C.

  • Supernatant Collection and Preparation:

    • Carefully collect the supernatant.

    • Evaporate the solvent to dryness.

    • Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

Visualizations

Succinate_Signaling_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol cluster_nucleus Nucleus TCA_Cycle TCA Cycle Succinyl_CoA Succinyl-CoA TCA_Cycle->Succinyl_CoA Succinate_m Succinate-13C4 Succinyl_CoA->Succinate_m SDH SDH Succinate_m->SDH Succinate_c Succinate-13C4 Succinate_m->Succinate_c Transport Fumarate Fumarate SDH->Fumarate PHD Prolyl Hydroxylases (PHD) Succinate_c->PHD Inhibition HIF1a_hydroxylated Hydroxylated HIF-1α PHD->HIF1a_hydroxylated Proteasomal_Degradation Proteasomal Degradation HIF1a_hydroxylated->Proteasomal_Degradation HIF1a HIF-1α HIF1a->PHD Hydroxylation HIF1a_n HIF-1α HIF1a->HIF1a_n Stabilization & Translocation HIF1_complex HIF-1 Complex HIF1a_n->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Target_Genes Target Gene Expression HRE->Target_Genes

Caption: Succinate-13C4 signaling pathway leading to HIF-1α stabilization.

Experimental_Workflow cluster_analysis Analysis at Each Time Point (T0, T1, T2...) start Start: Pooled Biological Matrix (e.g., Plasma) spike Spike with this compound (Known Concentration) start->spike aliquot Aliquot into multiple tubes spike->aliquot storage Store aliquots under different conditions (RT, 4°C, -20°C, -80°C) aliquot->storage thaw Thaw frozen samples storage->thaw extract Extract this compound (e.g., Protein Precipitation) thaw->extract analyze Analyze by LC-MS/MS extract->analyze data_analysis Calculate Concentration and % Recovery vs. T0 analyze->data_analysis end End: Stability Report data_analysis->end

Caption: Experimental workflow for a this compound stability study.

References

Technical Support Center: Troubleshooting Inconsistent Results with Succinic acid-13C4 Standard

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered when using Succinic acid-13C4 as an internal standard in analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used as an internal standard?

This compound is a stable isotope-labeled version of succinic acid, where the four carbon atoms are replaced with the heavy isotope, carbon-13.[1][2] It is an ideal internal standard (IS) for quantitative analysis, particularly in mass spectrometry-based methods like LC-MS/MS.[3][4] Because it has nearly identical chemical and physical properties to the unlabeled (endogenous) succinic acid, it co-elutes during chromatography and experiences similar ionization effects, allowing it to accurately correct for variations in sample preparation, injection volume, and matrix effects.[3][4][5]

Q2: How should I properly store my this compound standard?

Proper storage is critical to maintain the integrity of your standard. For long-term storage, it is recommended to store the neat (solid) standard at room temperature, away from light and moisture.[2] Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[1] It is advisable to prepare fresh working solutions daily to ensure accuracy.[1]

Q3: What are the common causes of inconsistent peak areas for my this compound internal standard?

Inconsistent internal standard peak areas can arise from several factors throughout the analytical workflow. Common causes include:

  • Pipetting Errors: Inaccurate or inconsistent addition of the internal standard to samples, calibrators, and quality controls.[6]

  • Improperly Prepared or Degraded Working Solutions: Using a working solution that was not prepared correctly or has degraded over time.[6]

  • Matrix Effects: Components in the biological matrix (e.g., plasma, urine, tissue homogenates) can interfere with the ionization of the internal standard, causing ion suppression or enhancement.[7][8][9][10][11]

  • Instrument Instability: Fluctuations in the mass spectrometer's performance, such as detector sensitivity drift or an unstable spray in the ion source.[6][12]

  • Inconsistent Sample Extraction: Variations in the recovery of the internal standard during sample preparation steps.[6]

Q4: How can I minimize matrix effects when using this compound?

While this compound is designed to compensate for matrix effects, significant and variable matrix components can still lead to inconsistent results.[9][13] Strategies to minimize these effects include:

  • Improved Sample Cleanup: Employing more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[4][7]

  • Chromatographic Separation: Optimizing the liquid chromatography method to separate the analyte and internal standard from co-eluting matrix components.[7]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues leading to inconsistent results with your this compound standard.

Issue 1: High Variability in Internal Standard Peak Area Across an Analytical Run
Potential Cause Recommended Action
Pipetting Error Ensure pipettes are properly calibrated. Add the internal standard to all samples, standards, and quality controls at the beginning of the sample preparation process.[7] Re-prepare and re-analyze affected samples if necessary.[6]
Degraded IS Working Solution Prepare a fresh internal standard working solution from the stock solution.[6]
Instrument Sensitivity Drift If the analyte-to-IS ratio remains consistent, the data may still be valid. However, investigate and address the source of instrument instability, such as cleaning the ion source or recalibrating the mass spectrometer.[6]
Inconsistent Sample Extraction Review the extraction procedure for any deviations. Ensure consistent timing, solvent volumes, and mixing for all samples.
Variable Matrix Effects The consistent use of a co-eluting stable isotope-labeled internal standard is crucial for correcting for this variability.[7] If variability persists, consider further sample cleanup or chromatographic optimization.
Issue 2: No or Very Low Internal Standard Signal
Potential Cause Recommended Action
IS Addition Failure Verify that the internal standard was added to the affected sample. Re-prepare and re-analyze the sample.
Incorrect MS/MS Transition Confirm that the correct precursor and product ions for this compound are being monitored in your mass spectrometer method.
Severe Ion Suppression Infuse a solution of the internal standard post-column to assess for regions of significant ion suppression. If suppression is observed at the retention time of the analyte, modify the chromatography to shift the retention time.
Instrument Malfunction Check the instrument for any errors. Perform a system suitability test to ensure the instrument is performing correctly.
Issue 3: Poor Peak Shape for this compound
Potential Cause Recommended Action
Suboptimal Chromatography Organic acids like succinic acid can be challenging to retain on standard reversed-phase columns.[14] Use a column designed for aqueous mobile phases and ensure the mobile phase pH is appropriate. A weak acid, such as 0.1% formic acid, is often used.[7][14]
Column Overload Inject a lower concentration of the standard to see if the peak shape improves.
Contamination in the LC-MS System Flush the system with a strong solvent to remove any potential contaminants that may be interacting with the analyte.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol is a general guideline; concentrations may need to be optimized for your specific application.

  • Primary Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh a known amount of this compound solid.

    • Dissolve the solid in a suitable solvent, such as methanol (B129727) or water, to achieve a final concentration of 1 mg/mL.[14][15]

    • Store the stock solution at -20°C or -80°C in a tightly sealed vial.[1]

  • Internal Standard Working Solution (e.g., 1 µg/mL):

    • On the day of analysis, allow the primary stock solution to thaw and come to room temperature.

    • Dilute the primary stock solution with the appropriate solvent (often the mobile phase or a solvent compatible with your sample preparation) to the desired final concentration (e.g., 1 µg/mL).[14]

Protocol 2: Sample Preparation using Protein Precipitation (for Plasma/Serum)

This is a common and straightforward method for sample cleanup.

  • Sample Aliquoting:

    • To a microcentrifuge tube, add a known volume of your sample (e.g., 50 µL of plasma).[7]

  • Internal Standard Spiking:

    • Add a small, precise volume of the this compound working solution to each sample, calibrator, and QC.

  • Protein Precipitation:

    • Add a volume of cold precipitation solvent (e.g., 150 µL of methanol) to the sample.[7]

    • Vortex the mixture vigorously for 1 minute to precipitate proteins.[7]

  • Centrifugation:

    • Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[7]

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new tube or vial for LC-MS/MS analysis.[7]

Visualizations

TroubleshootingWorkflow Start Inconsistent this compound Results CheckPreparation Verify Standard Preparation and Storage Start->CheckPreparation CheckInstrumentation Assess Instrument Performance CheckPreparation->CheckInstrumentation Preparation OK Reanalyze Re-prepare and Re-analyze Samples CheckPreparation->Reanalyze Error Found CheckSamplePrep Evaluate Sample Preparation Procedure CheckInstrumentation->CheckSamplePrep Instrument OK OptimizeMethod Optimize LC-MS Method CheckInstrumentation->OptimizeMethod Instability Found CheckMatrixEffects Investigate Matrix Effects CheckSamplePrep->CheckMatrixEffects Procedure OK CheckSamplePrep->Reanalyze Error Found SolutionFound Problem Resolved CheckMatrixEffects->SolutionFound IS Compensates CheckMatrixEffects->OptimizeMethod High Variability OptimizeMethod->SolutionFound Reanalyze->SolutionFound

Caption: Troubleshooting workflow for inconsistent this compound results.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with This compound IS Sample->Spike Extract Protein Precipitation & Centrifugation Spike->Extract Supernatant Collect Supernatant Extract->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Processing (Analyte/IS Ratio) LCMS->Data Result Quantification Data->Result

Caption: General experimental workflow for quantification using an internal standard.

References

Technical Support Center: Chromatographic Separation of Succinate and Its Isotopologues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of succinate (B1194679) and its isotopologues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of succinate and its isotopologues.

Question: Why am I observing poor peak shape (tailing) for my succinate peak?

Answer:

Peak tailing is a common issue when analyzing acidic compounds like succinate, often resulting from secondary interactions with the stationary phase.[1][2][3] An ideal chromatographic peak should be symmetrical and Gaussian in shape.[1][3] Peak tailing can compromise the accuracy of peak integration and reduce resolution between adjacent peaks.[1][2] The primary causes for succinate peak tailing include:

  • Mobile Phase pH: If the mobile phase pH is close to or above the pKa of succinate (pKa1 ~4.2, pKa2 ~5.6), the carboxyl groups will be ionized. These negatively charged ions can interact with residual silanol (B1196071) groups on the silica-based stationary phase, leading to peak tailing.[1][4] To achieve a sharp, symmetrical peak, it is recommended to maintain the mobile phase pH at least 1.5-2 units below the pKa of the analyte.[1][5][6]

  • Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the silica (B1680970) packing material can interact with the polar carboxyl groups of succinate, causing a secondary retention mechanism that results in tailing.[1][4][7]

  • Column Overload: Injecting a sample with too high a concentration of succinate can saturate the stationary phase, leading to peak fronting or tailing.[3]

  • Column Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape.[2]

Solutions:

  • Adjust Mobile Phase pH: Lower the mobile phase pH to a range of 2.5-3.0 using an appropriate acidifier like formic acid or phosphoric acid.[1][4]

  • Use an End-Capped Column: Employ a high-purity, end-capped column to minimize the number of available silanol groups.[1]

  • Optimize Buffer Concentration: Use a sufficient buffer concentration, typically in the range of 25-50 mM, to maintain a stable pH throughout the analysis.[1][3]

  • Reduce Sample Concentration: Dilute the sample to ensure you are working within the linear range of the column and detector.[1]

  • Column Flushing and Replacement: If the column is suspected to be the issue, flush it with a strong solvent. If performance does not improve, replace the column.[2]

Question: My succinate peak has a low retention time and co-elutes with the solvent front in reversed-phase chromatography. How can I improve retention?

Answer:

Succinate is a highly polar compound, which leads to poor retention on traditional non-polar stationary phases like C18 in reversed-phase liquid chromatography (RPLC).[8][9] To improve retention, consider the following strategies:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for separating polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.[8][10] Water acts as the strong eluting solvent in HILIC, providing excellent retention for polar analytes like succinate.[8]

  • Aqueous C18 Columns: These are modified reversed-phase columns designed to be stable in highly aqueous mobile phases, which can improve the retention of polar compounds.

  • Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics, offering multiple modes of interaction to retain a wider range of analytes, including polar compounds.

  • Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with the ionized succinate, increasing its hydrophobicity and retention on a reversed-phase column. However, these reagents can be harsh on the column and MS system.

  • Derivatization: Chemically modifying the succinate molecule to make it less polar can significantly improve its retention in reversed-phase chromatography.[11][12]

Question: I am trying to separate succinate isotopologues, but they are co-eluting. How can I achieve separation?

Answer:

Separating isotopologues can be challenging due to their identical chemical properties. However, subtle differences in physical properties can be exploited for chromatographic separation.

  • Isotopic Effects on Retention: Deuterium-labeled compounds, in particular, can exhibit different chromatographic behavior compared to their non-deuterated counterparts due to the "deuterium effect," which can alter hydrophobicity and polarizability.[13]

  • High-Efficiency Columns: Utilize columns with smaller particle sizes and longer lengths to increase column efficiency (N), which can improve the resolution of closely eluting peaks.[14][15]

  • Optimize Selectivity (α): Selectivity is the most powerful factor for improving resolution.[15] Experiment with different stationary phases (e.g., HILIC, mixed-mode) and mobile phase compositions (e.g., different organic modifiers, pH, buffer strength) to maximize the separation between isotopologues.[10][13]

  • Gradient Elution: A shallow gradient can help to resolve closely eluting compounds.

Frequently Asked Questions (FAQs)

Q1: What is the best chromatographic mode for analyzing succinate and its isotopologues?

A1: For highly polar analytes like succinate, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred method as it provides better retention and separation compared to traditional reversed-phase chromatography.[8][16][17] Mixed-mode chromatography also offers a viable alternative.

Q2: How does mobile phase pH affect the analysis of succinate?

A2: The pH of the mobile phase is a critical parameter. For succinate, a low pH (2.5-3.0) is generally recommended to suppress the ionization of its carboxylic acid groups.[1][18] This minimizes secondary interactions with the stationary phase, leading to improved peak shape and retention.[6][19][20]

Q3: Should I use isocratic or gradient elution?

A3: The choice between isocratic and gradient elution depends on the complexity of the sample. For simple mixtures containing only succinate and its isotopologues, an isocratic method may be sufficient. However, for complex biological samples, a gradient elution will likely be necessary to achieve adequate separation from other matrix components.[21]

Q4: Is derivatization necessary for the analysis of succinate?

A4: Derivatization is not always necessary, especially when using HILIC or mixed-mode chromatography with MS detection.[22][23] However, it can be a valuable tool to:

  • Improve chromatographic separation and peak shape in reversed-phase chromatography.[11]

  • Enhance ionization efficiency for mass spectrometry detection.[12]

  • Allow for analysis by Gas Chromatography (GC).[24][25]

Q5: How can I troubleshoot variability in my internal standard response?

A5: Variability in the internal standard response can be due to several factors, including pipetting errors, inconsistent injection volumes, degradation of the standard in the sample matrix, or issues with the LC-MS system. A systematic approach to troubleshooting involves analyzing the response pattern to identify whether the issue is sporadic or systematic.[26]

Data Presentation

Table 1: Troubleshooting Peak Tailing for Succinate Analysis

ParameterConditionObserved Tailing Factor (Tf)Recommendation
Mobile Phase pH pH 4.52.1Maintain pH between 2.5 and 3.0.[1]
pH 2.81.1
Buffer Concentration 5 mM Phosphate Buffer1.8Use a buffer concentration of 25-50 mM.[1]
30 mM Phosphate Buffer1.2
Column Type Standard C181.9Use a high-purity, end-capped column.[1]
End-capped C181.1
Sample Concentration 1 mg/mL2.3Work within the linear range of the column and detector.[1]
0.1 mg/mL1.2

Table 2: Comparison of Chromatographic Modes for Polar Metabolite Analysis

Chromatographic ModeStationary PhaseMobile PhaseElution OrderBest Suited For
Reversed-Phase (RPLC) Non-polar (e.g., C18)High aqueous contentPolar to non-polarNon-polar to moderately polar compounds.[8][17]
Hydrophilic Interaction (HILIC) Polar (e.g., silica, amide)High organic contentNon-polar to polarPolar and hydrophilic compounds.[8][17]
Mixed-Mode Contains both non-polar and ion-exchange groupsVariesDependent on dominant interactionComplex mixtures with analytes of varying polarity.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Succinate using a Polar-RP Column

This protocol is adapted from a method for the analysis of oncometabolites, including succinate.[22]

  • Chromatographic System: HPLC system coupled to a tandem mass spectrometer.

  • Column: Phenomenex Synergi Polar-RP, 4 µm, 150 x 2.0 mm.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-8 min: 5-50% B

    • 8-9 min: 50-95% B

    • 9-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-13 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • MS Detection: Electrospray ionization in negative mode (ESI-).

  • MRM Transition for Succinate: m/z 117.0 > 73.0.[22]

  • MRM Transition for d3-Succinate (Internal Standard): m/z 120 > 102.[27]

Protocol 2: Derivatization of Succinate for HPLC-MS Analysis

This protocol describes a derivatization procedure to improve the detection of organic acids.[11]

  • Reagents:

    • 4-(Bromo-N-methylamino)aniline (4-BNMA)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • Acetate (B1210297) buffer (50 mM, pH 5.6)

  • Procedure:

    • To 12.5 µL of the sample containing succinic acid, add 50 µL of 10 mM 4-BNMA.

    • Add 25 µL of 1 M EDC to initiate the reaction.

    • Incubate the reaction mixture at 60°C for 60 minutes.

    • Quench the reaction by adding 100 µL of 50 mM acetate buffer (pH 5.6).

  • Analysis: The derivatized sample can then be analyzed by LC-MS, typically in positive ionization mode.

Visualizations

Troubleshooting_Peak_Tailing start Poor Succinate Peak Shape (Tailing Observed) check_ph Is Mobile Phase pH 1.5-2 units below pKa (~4.2)? start->check_ph adjust_ph Adjust pH to 2.5-3.0 with Formic or Phosphoric Acid check_ph->adjust_ph No check_column Is the column old or a non-end-capped C18? check_ph->check_column Yes adjust_ph->check_column column_solution Use a high-purity, end-capped column. Flush with strong solvent or replace. check_column->column_solution Yes check_concentration Is sample concentration too high? check_column->check_concentration No column_solution->check_concentration concentration_solution Dilute sample to be within the column's linear range. check_concentration->concentration_solution Yes check_buffer Is buffer concentration adequate (25-50 mM)? check_concentration->check_buffer No concentration_solution->check_buffer buffer_solution Increase buffer concentration. check_buffer->buffer_solution No end_node Symmetrical Peak Shape Achieved check_buffer->end_node Yes buffer_solution->end_node

Caption: Troubleshooting workflow for succinate peak tailing.

Experimental_Workflow_LCMS cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., plasma, tissue) extraction Metabolite Extraction (e.g., protein precipitation) sample->extraction is_spike Spike with Isotopically Labeled Internal Standard (e.g., d3-Succinate) extraction->is_spike injection Inject Sample onto LC System is_spike->injection separation Chromatographic Separation (HILIC or Polar-RP Column) injection->separation detection Mass Spectrometry Detection (ESI-, MRM mode) separation->detection integration Peak Integration and Quantification detection->integration results Concentration Calculation and Isotopologue Ratio Analysis integration->results

Caption: General workflow for LC-MS/MS analysis of succinate.

References

Technical Support Center: Succinic Acid-13C4 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Succinic acid-13C4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the minimization of ion suppression in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the analysis of this compound?

A1: Ion suppression is a matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS) when co-eluting compounds from the sample matrix reduce the ionization efficiency of the target analyte, in this case, this compound.[1] This phenomenon leads to a decreased signal intensity, which can result in inaccurate quantification, reduced sensitivity, and poor reproducibility of results.[2][3] Essentially, components of the biological matrix, such as salts, proteins, and lipids, compete with this compound for ionization in the MS source.[3]

Q2: Why is a stable isotope-labeled internal standard like this compound used, and how does it help with ion suppression?

A2: A stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard for quantitative LC-MS analysis.[4][5] Because it is chemically identical to the analyte (succinic acid), it co-elutes and experiences the same degree of ion suppression.[5] By measuring the ratio of the analyte signal to the SIL-IS signal, accurate quantification can be achieved because this ratio should remain constant even if the absolute signals of both compounds fluctuate due to matrix effects.[2]

Q3: I'm observing a weak signal for this compound. What are the likely causes and how can I troubleshoot this?

A3: A weak signal for this compound is a common indicator of significant ion suppression. The primary cause is the presence of interfering components from the sample matrix co-eluting with your analyte.[3] To troubleshoot, consider the following:

  • Improve Sample Preparation: Implement a more rigorous sample clean-up method. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing interfering matrix components than simple protein precipitation.[3]

  • Optimize Chromatography: Adjust your chromatographic method to separate this compound from the regions of ion suppression. This can be achieved by modifying the mobile phase composition, the gradient, or the type of chromatographic column.[5]

  • Sample Dilution: If the concentration of your analyte is sufficiently high, diluting the sample can reduce the concentration of matrix components and thereby lessen ion suppression.[4]

Q4: My results are inconsistent and not reproducible. Could ion suppression be the cause?

A4: Yes, inconsistent and irreproducible results are classic symptoms of variable ion suppression.[4] This occurs when there are sample-to-sample variations in the composition of the matrix, leading to different degrees of ion suppression for each sample.[4] To address this:

  • Employ a Robust Sample Preparation Method: Consistent and thorough sample cleanup is crucial to minimize variability in matrix effects.[4]

  • Use Matrix-Matched Calibrators: Preparing your calibration standards and quality controls in the same biological matrix as your samples can help to compensate for consistent matrix effects.[4]

  • Utilize a SIL-IS: As the most effective solution, a stable isotope-labeled internal standard like this compound will co-elute and be affected by matrix variability in the same way as the analyte, allowing for reliable quantification.[4][5]

Troubleshooting Guide

This guide provides a structured approach to identifying and mitigating ion suppression for this compound analysis.

Problem: Low Signal Intensity or Complete Signal Loss
Possible Cause Solution
Co-elution with Matrix Components 1. Optimize Chromatography: Modify the LC gradient to better separate this compound from interfering compounds. 2. Improve Sample Preparation: Employ more effective cleanup techniques like SPE or LLE to remove matrix components before analysis.[3]
High Concentration of Salts or Phospholipids 1. Sample Cleanup: Use SPE cartridges designed for phospholipid removal.[3] 2. Diversion Valve: Use a divert valve to direct the early eluting salts to waste instead of the mass spectrometer.[6]
Inappropriate Ionization Source or Polarity 1. Switch Ionization Mode: Succinic acid is typically analyzed in negative ion mode.[7] Ensure your method is set correctly. 2. Consider APCI: Atmospheric pressure chemical ionization (APCI) can sometimes be less susceptible to ion suppression than electrospray ionization (ESI).[1]
Problem: Poor Reproducibility and Inaccurate Quantification
Possible Cause Solution
Variable Matrix Effects Between Samples 1. Use a Stable Isotope-Labeled Internal Standard: this compound is the ideal internal standard for succinic acid quantification to correct for these variations.[5][8] 2. Consistent Sample Preparation: Ensure a highly reproducible sample preparation workflow for all samples, calibrators, and QCs.[9]
Calibration Standards Not Matrix-Matched 1. Prepare Matrix-Matched Calibrators: Prepare your calibration curve in the same matrix as your samples to account for consistent ion suppression.[4]

Experimental Protocols & Methodologies

Protocol 1: Identifying Ion Suppression Zones via Post-Column Infusion

This experiment helps to identify the retention times at which matrix components are causing ion suppression.

Objective: To create an "ion suppression profile" of your chromatographic method.[3]

Methodology:

  • Prepare a standard solution of this compound at a concentration that provides a stable and moderate signal.

  • Set up the LC-MS/MS system with your analytical column.

  • Using a T-piece, connect the outlet of the LC column to both the mass spectrometer's ion source and a syringe pump.[2]

  • Begin the LC run with an injection of a blank matrix extract (a sample prepared without the analyte or internal standard).

  • Simultaneously, start a continuous infusion of the this compound standard solution via the syringe pump at a constant flow rate.[2]

  • Monitor the signal of this compound throughout the chromatographic run. Any significant drop in the baseline signal indicates a region of ion suppression at that retention time.[3]

Visual Guides

Troubleshooting Workflow for Ion Suppression

IonSuppressionTroubleshooting start Low Signal or Poor Reproducibility for this compound check_is Are you using this compound as an internal standard? start->check_is use_is Implement this compound as internal standard check_is->use_is No optimize_sample_prep Optimize Sample Preparation check_is->optimize_sample_prep Yes use_is->optimize_sample_prep optimize_chromatography Optimize Chromatography optimize_sample_prep->optimize_chromatography end_bad Further Method Development Required optimize_sample_prep->end_bad dilute_sample Dilute Sample optimize_chromatography->dilute_sample optimize_chromatography->end_bad post_column_infusion Perform Post-Column Infusion to Identify Suppression Zones dilute_sample->post_column_infusion end_good Analysis Optimized post_column_infusion->end_good

Caption: A decision tree for troubleshooting ion suppression.

General Sample Preparation Workflow to Minimize Ion Suppression

SamplePrepWorkflow cluster_optional Optional Cleanup start Biological Sample (e.g., Plasma, Urine) add_is Add this compound Internal Standard start->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile or Methanol) add_is->protein_precipitation centrifuge1 Centrifuge protein_precipitation->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant spe Solid-Phase Extraction (SPE) for further cleanup supernatant->spe For complex matrices evaporate Evaporate and Reconstitute supernatant->evaporate For cleaner matrices spe->evaporate analysis LC-MS/MS Analysis evaporate->analysis

References

Technical Support Center: Quantifying Low Levels of Succinic Acid-13C4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the quantification of low levels of succinic acid-13C4.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental workflow for quantifying this compound.

Issue 1: Low Signal Intensity or Poor Sensitivity in LC-MS/MS Analysis

Question: Why am I observing a weak signal or poor sensitivity for my this compound samples?

Possible Causes & Solutions:

  • Suboptimal Electrospray Ionization (ESI): Succinic acid, as a small dicarboxylic acid, can have inefficient ionization.

    • Solution: Operate the mass spectrometer in negative ion mode, which is generally more sensitive for carboxylic acids. Ensure the mobile phase is optimized to promote deprotonation; for example, using a mobile phase with a neutral or slightly basic pH can improve signal, but care must be taken with column stability. Using a mobile phase containing a weak acid like 0.1% formic acid is a common starting point, though it may not be optimal for sensitivity.

  • Matrix Effects: Co-eluting endogenous compounds from biological matrices can suppress or enhance the ionization of this compound, leading to a lower-than-expected signal.[1] This is a significant challenge when measuring low-abundance analytes.

    • Solution 1: Improve Sample Cleanup: Move beyond simple protein precipitation. Employ more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to effectively remove interfering matrix components.[1]

    • Solution 2: Enhance Chromatographic Separation: Modify the HPLC gradient to better resolve this compound from interfering compounds. Consider alternative chromatography modes like Hydrophilic Interaction Liquid Chromatography (HILIC), which can provide better retention for polar compounds like succinic acid.

    • Solution 3: Use a Co-eluting Internal Standard: A stable isotope-labeled internal standard, such as d4-succinic acid, is the most effective way to compensate for matrix effects, as it will be affected similarly by ion suppression.[1]

  • Inefficient Sample Extraction: The chosen extraction method may not be effectively recovering this compound from the sample matrix.

    • Solution: Optimize the extraction protocol by testing different solvent systems and conditions to ensure high and reproducible recovery.[1]

Issue 2: Poor Peak Shape or Tailing in GC-MS Analysis (Post-Silylation)

Question: My this compound peaks are tailing or show poor shape after derivatization for GC-MS analysis. What could be the cause?

Possible Causes & Solutions:

  • Incomplete Derivatization: The silylation reaction (e.g., with BSTFA) may not have proceeded to completion, leaving behind polar, underivatized succinic acid that interacts strongly with the GC system.[1]

    • Solution 1: Optimize Reaction Conditions: Ensure the derivatization time and temperature are sufficient. For BSTFA derivatization of succinic acid, a reaction time of 3-4 hours at 70°C has been shown to be optimal.[1]

    • Solution 2: Ensure Anhydrous Conditions: Silylating reagents are highly sensitive to moisture. All glassware, solvents, and the sample itself must be dry. Lyophilizing aqueous samples before derivatization is a recommended practice.[1]

  • Active Sites in the GC System: Free silanol (B1196071) groups in the GC inlet liner, column, or fittings can interact with the analyte, causing peak tailing.

    • Solution: Use a deactivated inlet liner and ensure the GC column is properly conditioned according to the manufacturer's instructions. An injection of the silylating reagent alone can sometimes help to temporarily passivate active sites in the inlet.[1]

Issue 3: Poor Reproducibility in Quantification

Question: I am struggling with the reproducibility of my this compound quantification. What are the likely sources of variability?

Possible Causes & Solutions:

  • Variable Matrix Effects: The degree of ion suppression or enhancement can differ between individual samples, leading to inconsistent results.[1]

    • Solution: The consistent use of a co-eluting stable isotope-labeled internal standard is critical to correct for this sample-to-sample variability.[1]

  • Inaccurate Pipetting: Small errors in pipetting, especially when adding the internal standard, can introduce significant variability in the final calculated concentrations.

    • Solution: Ensure all pipettes are properly calibrated. Add the internal standard to all samples, standards, and quality controls at the very beginning of the sample preparation process to account for variability in subsequent steps.[1]

  • Analyte or Derivative Instability: this compound or its derivative (e.g., silyl (B83357) derivative) may be degrading during sample preparation, storage, or analysis. Silyl derivatives are particularly prone to hydrolysis.

    • Solution: Analyze samples as quickly as possible after preparation. If storage is necessary, keep them at -80°C in tightly sealed vials to minimize degradation.[1]

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is more suitable for quantifying low levels of this compound: LC-MS/MS or GC-MS?

A1: Both techniques can be used effectively, but the choice depends on the specific requirements of the assay.

  • LC-MS/MS is often preferred because it does not require a derivatization step, simplifying sample preparation. It is highly sensitive and specific, especially when using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. A validated UPLC-MS/MS method has demonstrated good sensitivity with a lower limit of quantification (LLOQ) under 2 ng/mL in mouse plasma and tissues.[2][3]

  • GC-MS can also offer high sensitivity but requires derivatization (e.g., silylation) to make the non-volatile succinic acid amenable to gas chromatography.[1] This adds a step to the sample preparation workflow and can be a source of variability if not carefully controlled.

Q2: Why is a stable isotope-labeled internal standard like succinic acid-d4 or this compound essential for accurate quantification?

A2: Succinic acid is an endogenous compound present in virtually all biological samples. An isotopically labeled internal standard is chemically identical to the analyte but has a different mass. This allows it to be distinguished by the mass spectrometer. It is the gold standard for quantification because it co-elutes with the analyte and experiences similar effects during sample extraction, derivatization (if applicable), and ionization, thereby correcting for matrix effects and procedural losses.[1][4]

Q3: What are the critical considerations for sample preparation when analyzing this compound in biological matrices like plasma or tissue?

A3: The main goals are to efficiently extract the analyte, remove interferences that cause matrix effects, and concentrate the sample.

  • For Plasma/Serum: A simple protein precipitation with a cold organic solvent (e.g., methanol (B129727) or acetonitrile) is a common first step.[5] However, for low-level quantification, a subsequent liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is often necessary to achieve the required cleanliness and sensitivity.[1]

  • For Tissues: Homogenization is required to release the analyte from the tissue. This is typically followed by protein precipitation and potentially further cleanup with LLE or SPE.

Q4: What type of liquid chromatography column is best for succinic acid analysis?

A4: Due to its polar nature, retaining succinic acid on traditional reversed-phase (C18) columns can be challenging.

  • Reversed-Phase Chromatography: Use of a C18 column designed for polar analytes or aqueous mobile phases is recommended.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar compounds and can provide excellent separation for succinic acid. A common mobile phase for HILIC is a high percentage of acetonitrile (B52724) with a smaller amount of aqueous buffer (e.g., ammonium (B1175870) formate).[2][5]

Data Presentation

Table 1: Quantitative Performance of a Validated LC-MS/MS Method for this compound

Data adapted from a validated method for the analysis of 13C4-succinic acid in mouse plasma and tissue homogenates.[2][6]

ParameterPlasmaHeartLiverKidneyBrainWhite Adipose TissueBrown Adipose Tissue
Linear Range 2-2000 ng/mL2-2000 ng/mL5-5000 ng/mL5-5000 ng/mL2-2000 ng/mL5-5000 ng/mL5-5000 ng/mL
LLOQ 2 ng/mL2 ng/mL5 ng/mL5 ng/mL2 ng/mL5 ng/mL5 ng/mL
Extraction Recovery 90.3 - 95.1%85.3 - 92.5%88.5 - 94.2%86.4 - 93.1%85.2 - 91.8%87.6 - 93.5%89.1 - 94.7%
Matrix Effect 92.4 - 98.7%89.5 - 96.3%91.2 - 97.8%90.1 - 95.9%88.7 - 94.6%92.1 - 98.2%90.8 - 96.5%
Intra-day Precision (RSD) ≤ 8.5%≤ 9.2%≤ 7.9%≤ 8.8%≤ 9.5%≤ 8.1%≤ 7.5%
Inter-day Precision (RSD) ≤ 9.1%≤ 9.8%≤ 8.4%≤ 9.3%≤ 10.2%≤ 8.7%≤ 8.1%
Table 2: Comparison of Common Sample Preparation Techniques
TechniquePrincipleProsConsTypical Recovery
Protein Precipitation (PPT) Protein denaturation and removal by centrifugation.Fast, simple, inexpensive.High level of residual matrix components; may not be sufficient for low LLOQs.85-100% (analyte dependent)
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Good removal of salts and polar interferences.Can be labor-intensive; requires solvent optimization; may have emulsion issues.70-90%
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Excellent cleanup; high concentration factor; can be automated.More expensive; requires method development (sorbent selection, wash/elute steps).>85%

Experimental Protocols

Protocol 1: LC-MS/MS Quantification of this compound in Plasma

This protocol is adapted from a validated method for the analysis of 13C4-succinic acid in mouse plasma.[2]

  • Sample Preparation (Protein Precipitation): a. To a 50 µL aliquot of plasma in a microcentrifuge tube, add 150 µL of ice-cold methanol containing the internal standard (e.g., d4-succinic acid). b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 16,000 x g for 15 minutes at 4°C. d. Carefully transfer the supernatant to a new tube. e. Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator. f. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). g. Vortex and centrifuge again to pellet any insoluble material. h. Transfer the final supernatant to an autosampler vial for analysis.

  • LC-MS/MS Parameters (Example):

    • LC System: UPLC System

    • Column: HILIC or Reversed-Phase C18 column suitable for polar analytes (e.g., Waters Atlantis Premier BEH C18 AX, 2.1 × 100 mm, 1.7 µm).[2]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.3 - 0.5 mL/min

    • Injection Volume: 5 µL

    • MS System: Triple Quadrupole Mass Spectrometer

    • Ionization Mode: Negative Electrospray Ionization (ESI-)

    • Analysis Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (Example):

      • This compound (Precursor > Product): m/z 121.0 > 75.0

      • d4-Succinic acid (IS) (Precursor > Product): m/z 121.0 > 59.0

Protocol 2: GC-MS Quantification of this compound (with Derivatization)

This protocol is based on optimized derivatization conditions for succinic acid.[1]

  • Sample Preparation and Derivatization: a. Prepare the sample extract as described in Protocol 1 (steps a-e) to obtain a dried extract. Ensure the extract is completely free of water (lyophilization is recommended). b. Add 50 µL of a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried extract. c. Add 50 µL of a suitable solvent like pyridine (B92270) or acetonitrile. d. Tightly cap the vial and vortex thoroughly. e. Heat the sample at 70°C for 3-4 hours to ensure complete derivatization.[1]

  • GC-MS Parameters (Example):

    • GC System: Gas chromatograph with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Injection: 1 µL of the derivatized sample.

    • Inlet Mode: Splitless.

    • Oven Program: Start at a low temperature (e.g., 70°C) and ramp up to a final temperature of ~280-300°C.

    • MS System: Single or Triple Quadrupole Mass Spectrometer.

    • Ionization Mode: Electron Ionization (EI).

    • Analysis Mode: Selected Ion Monitoring (SIM) or MRM to monitor characteristic fragment ions of the derivatized this compound and internal standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction Methods cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (Plasma, Tissue) add_is Add Internal Standard (IS) sample->add_is extraction Extraction add_is->extraction ppt Protein Precipitation lle Liquid-Liquid Extraction spe Solid-Phase Extraction drydown Dry & Reconstitute ppt->drydown lle->drydown spe->drydown lcms LC-MS/MS Analysis drydown->lcms derivatization Derivatization (e.g., Silylation) drydown->derivatization quant Quantification (Peak Area Ratio vs. Calibration Curve) lcms->quant gcms GC-MS Analysis gcms->quant derivatization->gcms result Final Concentration quant->result

Caption: General experimental workflow for quantifying this compound.

troubleshooting_tree start Poor Signal or Reproducibility Issue is_lcms Using LC-MS/MS? start->is_lcms is_gcms Using GC-MS? start->is_gcms No lc_signal Low Signal Intensity? is_lcms->lc_signal Yes lc_repro Poor Reproducibility? is_lcms->lc_repro No is_gcms->lc_repro No gc_peak Poor Peak Shape? is_gcms->gc_peak Yes sol_ion Optimize Ionization (Negative Mode) lc_signal->sol_ion Yes sol_cleanup Improve Sample Cleanup (SPE or LLE) lc_signal->sol_cleanup Yes sol_chrom Enhance Chromatography (HILIC, Gradient) lc_signal->sol_chrom Yes sol_lc_is Use Co-eluting IS lc_repro->sol_lc_is Yes sol_pipette Calibrate Pipettes lc_repro->sol_pipette Yes sol_stability Check Analyte Stability lc_repro->sol_stability Yes sol_deriv Optimize Derivatization (Time, Temp, Anhydrous) gc_peak->sol_deriv Yes sol_gc_system Check GC System (Deactivated Liner) gc_peak->sol_gc_system Yes

Caption: Troubleshooting decision tree for this compound analysis.

References

Technical Support Center: Optimizing Quencing Methods for Succinic acid-13C4 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on optimizing quenching methods for Succinic acid-13C4 metabolomics experiments. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of quenching in metabolomics?

A1: The main objective of quenching is to instantly stop all enzymatic activity within cells.[1][2] This provides a stable and accurate snapshot of the cellular metabolome at a specific moment, preventing further metabolic changes that could alter the results of your this compound analysis.[1]

Q2: What are the most common causes of metabolite leakage during quenching?

A2: Metabolite leakage is often caused by damage to the cell membrane.[1] The most common reasons for this include the use of an inappropriate quenching solvent (like 100% methanol), osmotic shock from a hypotonic or hypertonic solution, extreme temperatures that compromise membrane integrity, and prolonged exposure to the quenching solvent.[1]

Q3: Which quenching methods are most commonly used for metabolomics studies?

A3: Widely used quenching methods include the addition of a low-temperature organic solvent (such as cold methanol), the use of a cold isotonic solution (like 0.9% saline), and rapid freezing with liquid nitrogen.[1][2] The best method depends on the cell type and the specific metabolites of interest.[1]

Q4: How can I minimize metabolite leakage when using a cold methanol (B129727) quenching protocol?

A4: To reduce leakage with cold methanol, it is critical to optimize the methanol concentration, temperature, and exposure time.[1] Using an aqueous solution of methanol is generally recommended over pure methanol.[1] The optimal concentration can vary by organism; for example, 40% aqueous methanol at -25°C is effective for Penicillium chrysogenum, while 80% cold methanol works well for Lactobacillus bulgaricus.[1]

Q5: Is liquid nitrogen a "leakage-free" quenching method?

A5: While liquid nitrogen is very effective at rapidly stopping metabolism, it does not prevent leakage during the subsequent extraction steps.[1] The thawing and extraction procedures after liquid nitrogen quenching must be carefully controlled to prevent membrane damage and the loss of intracellular metabolites like this compound.[1]

Troubleshooting Guide

Problem 1: Significant loss of intracellular this compound in my samples.

Possible Cause Troubleshooting Step
Cell membrane damage from quenching solvent Avoid using 100% methanol. Test different concentrations of aqueous methanol (e.g., 40%, 60%, 80%) to determine the optimal balance for your specific cell type.[1] Consider adding a buffer, such as HEPES, to the quenching solution to help maintain cell integrity.[3]
Osmotic shock Use an isotonic quenching solution, such as cold 0.9% sterile saline, to maintain cellular integrity.[1]
Prolonged exposure to quenching solvent Minimize the contact time between the cells and the quenching solution. Process the quenched cells as quickly as possible.[1]
Inappropriate cell collection method (for adherent cells) Avoid using trypsin, which can damage cell membranes and lead to leakage. Scraping is the recommended method for harvesting adherent cells.[2]

Problem 2: Inconsistent this compound levels across replicates.

Possible Cause Troubleshooting Step
Incomplete quenching of metabolism Ensure the quenching solution is sufficiently cold and that the volume ratio of the quenching solution to the sample is high enough (e.g., 10:1) to rapidly lower the temperature.[1] For some organisms, quenching in a cold acidic organic solvent may be more effective.[1]
Metabolite degradation after quenching If using an acidic quenching solution, neutralize it with a suitable buffer (e.g., ammonium (B1175870) bicarbonate) after quenching to prevent the acid-catalyzed degradation of metabolites.[1]
Carryover of extracellular media For adherent cells, wash them quickly with a suitable buffer like warm PBS before quenching.[1] For suspension cultures, rinsing the cell pellet with a washing solution can help prevent media carryover.[1]

Quantitative Data Summary

The following tables summarize quantitative data from studies that have evaluated different quenching protocols. While not specific to this compound in all cases, they provide a strong indication of the efficacy of different methods for similar metabolites.

Table 1: Comparison of Quenching Methods for Lactobacillus bulgaricus

Quenching MethodRelative Intracellular Metabolite Concentration (Higher is Better)Metabolite Leakage Rate (Lower is Better)
60% Methanol/WaterLowerHigher
80% Methanol/WaterHigherLower
80% Methanol/GlycerolHigherLower
Data adapted from a study on Lactobacillus bulgaricus, which showed higher concentrations of intracellular metabolites, including glutamic acid and aspartic acid, with 80% methanol solutions.[4][5]

Table 2: Optimization of Cold Aqueous Methanol Quenching for Penicillium chrysogenum

Methanol Concentration (v/v)Quenching TemperatureAverage Metabolite Recovery
40%-20°C95.7% (±1.1%)
This study found that 40% aqueous methanol at -20°C resulted in minimal metabolite leakage for intermediates of the glycolysis and TCA cycle.[6]

Table 3: Evaluation of Quenching and Extraction Combinations for HeLa Cells

Quenching MethodExtraction SolventTotal Intracellular Metabolites (nmol per million cells)
Liquid Nitrogen50% Acetonitrile (B52724)295.33
-40°C 50% Methanol50% Acetonitrile185.21
0.5°C Normal Saline50% Acetonitrile158.94
A systematic evaluation on HeLa cells identified liquid nitrogen quenching followed by extraction with 50% acetonitrile as the most optimal method for acquiring a broad range of intracellular metabolites, including organic acids.[7]

Experimental Protocols

Protocol 1: Optimized Cold Methanol Quenching for Suspension Cultures

This protocol is adapted from methodologies proven to be effective for microbial cultures and can be applied to this compound experiments.[4][6]

  • Preparation : Pre-cool a 60% aqueous methanol solution to -48°C.

  • Sampling : Collect 5 mL of the cell culture.

  • Quenching : Immediately add the cell culture to 10 mL of the cold 60% methanol solution.

  • Harvesting : Centrifuge the mixture at 5,000 x g for 10 minutes at -9°C to pellet the cells and remove the supernatant.

  • Storage : Store the quenched cell pellets at -80°C until metabolite extraction.

Protocol 2: Liquid Nitrogen Quenching for Adherent Mammalian Cells

This protocol is based on best practices for minimizing metabolite leakage in adherent cells.[7][8]

  • Cell Culture : Grow adherent cells to the desired confluency in a culture plate.

  • Media Removal : Aspirate the culture medium completely.

  • Washing : Quickly wash the cells with pre-warmed (37°C) phosphate-buffered saline (PBS) to remove extracellular metabolites. This wash step should be as brief as possible (<10 seconds). Aspirate the PBS completely.

  • Quenching : Immediately add liquid nitrogen to the plate to flash-freeze the cells.

  • Storage : The plates can be stored at -80°C for at least 7 days before extraction.[8]

Protocol 3: Metabolite Extraction for this compound Analysis

This protocol is designed for the extraction of this compound from quenched cell pellets or tissues for subsequent mass spectrometry analysis.[9][10]

  • Extraction Solvent Preparation : Prepare an 80% methanol in water solution. For accurate quantification, add a stable isotope-labeled internal standard (e.g., Succinic acid-d4) to this solvent at a known concentration.[10]

  • Homogenization : Add 400 µL of the cold extraction solvent containing the internal standard to the cell pellet or tissue. Homogenize using a bead beater.

  • Protein Precipitation & Extraction : Incubate the homogenate at -20°C for 1 hour to precipitate proteins.[10]

  • Centrifugation : Centrifuge the samples at 16,000 x g for 15 minutes at 4°C.[10]

  • Supernatant Collection : Carefully transfer the supernatant to a new microcentrifuge tube.

  • Drying : Evaporate the supernatant to dryness using a SpeedVac or under a gentle stream of nitrogen.[10] The dried extract is now ready for derivatization (if required for GC-MS) or reconstitution for LC-MS analysis.

Visualizations

Quenching_Workflow cluster_quenching Quenching Methods cluster_protocol Experimental Steps Cold_Methanol Cold Aqueous Methanol Quenching Quenching Step Cold_Methanol->Quenching Liquid_Nitrogen Liquid Nitrogen Liquid_Nitrogen->Quenching Isotonic_Saline Cold Isotonic Saline Isotonic_Saline->Quenching Cell_Culture Cell Culture Cell_Culture->Quenching Harvesting Cell Harvesting Quenching->Harvesting Extraction Metabolite Extraction Harvesting->Extraction Analysis MS Analysis Extraction->Analysis

Caption: General experimental workflow for metabolomics incorporating various quenching methods.

Troubleshooting_Quenching Start Low this compound Signal? Check_Leakage Assess Metabolite Leakage Start->Check_Leakage Check_Degradation Assess Metabolite Degradation Start->Check_Degradation Optimize_Solvent Optimize Quenching Solvent (e.g., % Methanol) Check_Leakage->Optimize_Solvent Minimize_Time Minimize Exposure Time Check_Leakage->Minimize_Time Use_Isotonic Use Isotonic Solution Check_Leakage->Use_Isotonic Neutralize_pH Neutralize Post-Quenching Check_Degradation->Neutralize_pH Improve_Washing Improve Washing Step Check_Degradation->Improve_Washing Result Improved Signal Optimize_Solvent->Result Minimize_Time->Result Use_Isotonic->Result Neutralize_pH->Result Improve_Washing->Result

Caption: A troubleshooting decision tree for low this compound signal.

References

Technical Support Center: Succinic Acid-13C4 Uptake Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with Succinic acid-13C4 uptake experiments, specifically focusing on the potential impact of cell passage number.

Troubleshooting Guide

Issue 1: High Variability in this compound Uptake Between Experiments

Possible Cause: Inconsistent Cell Passage Number

Explanation: The number of times a cell line has been subcultured (passaged) can significantly impact its phenotype, gene expression, and metabolic activity.[1][2] High-passage cells may exhibit altered expression of succinate (B1194679) transporters or changes in mitochondrial function, leading to variability in uptake.[3]

Troubleshooting Steps:

  • Standardize Passage Number: Establish a consistent passage number range for all experiments. It is recommended to use low-passage cells (e.g., <15-20 passages) for greater physiological relevance and reproducibility.[1][4]

  • Cell Line Authentication: Regularly authenticate your cell line to ensure it has not been cross-contaminated or undergone significant genetic drift.

  • Thaw New Vials: For each set of experiments, thaw a new vial of low-passage cells from a well-characterized cell bank.[4]

  • Monitor Cell Morphology: Visually inspect cells before each experiment. Changes in morphology can be an early indicator of phenotypic drift associated with high passage numbers.[1]

Issue 2: Unexpectedly Low or High this compound Uptake

Possible Cause: Altered Metabolic State Due to Cell Passage

Explanation: Continuous culturing can lead to selective pressures on cells, altering their metabolic pathways.[2] High-passage cells might exhibit increased or decreased reliance on specific metabolic pathways, affecting the demand for and uptake of succinate. For instance, some studies have shown that higher passage numbers can lead to increased metabolic capacity.[3]

Troubleshooting Steps:

  • Characterize Your Cells: If possible, perform basic characterization of your cell line at different passage numbers (e.g., growth rate, expression of key metabolic enzymes).

  • Review Literature for Your Cell Line: Investigate if there are published data on passage-dependent metabolic changes for your specific cell line.

  • Control for Cell Density: Ensure that cells are seeded at the same density and are in the same growth phase (ideally logarithmic) for all uptake experiments, as this can influence metabolic activity.

Issue 3: Inconsistent Results with Succinate Transporter Inhibitors

Possible Cause: Changes in Transporter Expression with Passage Number

Explanation: The expression levels of dicarboxylate transporters responsible for succinate uptake, such as members of the SLC13 family (e.g., NaDC3) or monocarboxylate transporters (e.g., MCT1), can change with cell passage.[5][6] This can alter the efficacy of inhibitors targeting these transporters.

Troubleshooting Steps:

  • Verify Transporter Expression: If feasible, use techniques like qPCR or Western blotting to check the expression levels of key succinate transporters at the passage number you are using.

  • Titrate Inhibitors: Perform a dose-response curve for your inhibitor at a standardized, low passage number to determine the optimal concentration for your experimental conditions.

  • Consider Alternative Transporters: Be aware that cells may utilize multiple transporters for succinate uptake, and their relative contributions might shift with passage number.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is cell passage number and why is it important for my this compound uptake experiments?

A1: Cell passage number refers to the number of times a cell line has been subcultured. It is a critical parameter because continuous passaging can induce changes in cellular characteristics, including morphology, growth rate, gene expression, and metabolism. For your this compound uptake experiments, using cells with a high passage number can lead to unreliable and irreproducible results due to potential alterations in metabolic pathways and the expression of succinate transporters.[2][3]

Q2: What is considered a "low" versus a "high" passage number?

A2: While this can be cell-line specific, a general guideline is to consider cells below passage 15-20 as "low passage" and those above passage 40 as "high passage".[1] It is best practice to establish a specific, narrower range for your experiments and adhere to it strictly. Some researchers recommend using cells within a 5-passage range for a single study.[4]

Q3: My cells are growing slowly at a high passage number. How might this affect succinic acid uptake?

A3: A reduced growth rate can be an indication of cellular senescence or other culture-induced artifacts that are more common at high passage numbers.[1] Slower growth is often associated with altered metabolism. This could lead to either decreased uptake of succinic acid due to lower metabolic demand or, in some cases, an altered metabolic state that might paradoxically increase its uptake for specific pathways.

Q4: Can I "rescue" a high-passage cell line to get more consistent results?

A4: It is not possible to reverse the genetic and phenotypic drift that occurs in a high-passage cell line. The most reliable solution is to discard the high-passage culture and start a new culture from a frozen, authenticated, low-passage stock.

Q5: How can I minimize the impact of passage number on my experiments?

A5:

  • Establish a Master and Working Cell Bank: Create a large number of frozen vials of a low-passage, authenticated cell line.

  • Use a Limited Passage Window: For any given set of experiments, use cells that are within a narrow and predetermined passage number range.

  • Keep Detailed Records: Meticulously document the passage number for every experiment.

  • Monitor Your Cells: Regularly check for changes in morphology, doubling time, and other relevant markers.

Quantitative Data Summary

The following table presents hypothetical data illustrating the potential impact of cell passage number on this compound uptake. This data is for illustrative purposes to demonstrate a potential trend.

Cell LinePassage NumberThis compound Uptake (pmol/min/mg protein)Standard Deviation
HT295150.212.5
HT2910145.815.1
HT2920112.525.3
HT293575.630.8
MCF-78210.418.9
MCF-715205.120.2
MCF-725165.735.6
MCF-740120.342.1

Experimental Protocols

Protocol: this compound Uptake Assay

This protocol provides a general framework for measuring the uptake of 13C-labeled succinic acid in cultured cells.

Materials:

  • Cells of interest at a standardized, low passage number

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • Krebs-Henseleit (KH) buffer (or other appropriate uptake buffer)

  • This compound

  • Unlabeled succinic acid

  • Cell lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • LC-MS/MS system for metabolite analysis

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment. Culture for 24-48 hours.

  • Cell Washing: On the day of the experiment, aspirate the culture medium and wash the cells twice with 1 mL of pre-warmed KH buffer.

  • Initiate Uptake: Add 500 µL of KH buffer containing the desired concentration of this compound to each well. Incubate at 37°C for a predetermined time (e.g., 5, 15, 30 minutes). Note: The optimal time should be determined in preliminary experiments.

  • Terminate Uptake: To stop the uptake, aspirate the labeling medium and immediately wash the cells three times with 1 mL of ice-cold PBS.

  • Metabolite Extraction: Add 500 µL of ice-cold 80% methanol (B129727) to each well. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Sample Preparation: Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant (containing the metabolites) to a new tube for LC-MS/MS analysis. The cell pellet can be used for protein quantification.

  • Protein Quantification: Resuspend the cell pellet in cell lysis buffer. Determine the protein concentration using a BCA assay.

  • LC-MS/MS Analysis: Analyze the extracted metabolites for the abundance of 13C-labeled succinate and other downstream metabolites.

  • Data Normalization: Normalize the amount of this compound uptake to the total protein content in each sample and the incubation time.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Uptake Assay cluster_analysis Analysis start Start with Low Passage Cells seed Seed Cells in Multi-well Plates start->seed culture Culture to 80-90% Confluency seed->culture wash_pre Wash with Uptake Buffer culture->wash_pre add_tracer Add Succinic Acid-13C4 wash_pre->add_tracer incubate Incubate at 37°C add_tracer->incubate wash_post Wash with Ice-Cold PBS incubate->wash_post extract Metabolite Extraction wash_post->extract protein_quant Protein Quantification extract->protein_quant lcms LC-MS/MS Analysis extract->lcms normalize Data Normalization protein_quant->normalize lcms->normalize

Caption: Experimental workflow for a this compound uptake assay.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Inconsistent Uptake Results passage Variable Passage Number issue->passage metabolism Altered Metabolic State issue->metabolism transporter Changes in Transporter Expression issue->transporter standardize Standardize Passage Number passage->standardize new_vial Use Low Passage Stock passage->new_vial characterize Characterize Cell Metabolism metabolism->characterize verify Verify Transporter Expression transporter->verify

Caption: Troubleshooting logic for inconsistent this compound uptake.

References

dealing with incomplete labeling in Succinic acid-13C4 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Succinic acid-13C4. This guide focuses on addressing issues related to incomplete labeling and other common challenges encountered during metabolic flux analysis.

Frequently Asked Questions (FAQs)

Q1: What is incomplete labeling in the context of this compound experiments?

Incomplete labeling refers to a situation where the isotopic enrichment of succinate (B1194679) and its downstream metabolites with 13C is lower than theoretically expected. This can manifest as a lower-than-anticipated signal intensity for 13C4-succinate or a mass isotopologue distribution (MID) that indicates a significant portion of the metabolite pool remains unlabeled. This can complicate the calculation of metabolic fluxes.

Q2: How can I determine if my system has reached an isotopic steady state?

A core assumption for standard 13C-Metabolic Flux Analysis (13C-MFA) is that the system has achieved an isotopic steady state, meaning the labeling patterns of metabolites are stable over time.[1] To verify this, you can measure the isotopic labeling at two separate time points (e.g., 18 and 24 hours) after introducing the 13C-labeled tracer.[1] If the labeling patterns are identical, the steady state is confirmed.[1]

Q3: What are the common sources of error in labeling measurements?

Errors in labeling measurements can arise from several sources, including analytical variability during sample preparation and instrument analysis, inaccuracies in the metabolic network model, and biological variability.[1] It is crucial to use a co-eluting stable isotope-labeled internal standard to correct for variability.[2]

Q4: My metabolic model is too complex, and the fluxes are poorly resolved. What can I do?

If your model is too complex, consider reducing it by removing pathways known to be inactive under your specific experimental conditions.[1] Additionally, incorporating further biological constraints, if available, can help resolve ambiguous fluxes.[1]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experimental workflow.

Issue 1: Low Signal Intensity or Poor Sensitivity for 13C4-Succinate

Possible Causes and Solutions:

Possible Cause Solution Citation
Suboptimal Ionization (LC-MS/MS) Succinate can have poor ionization efficiency. Optimize the mobile phase, for instance, by using a weak acid like 0.1% formic acid. Negative ion mode is often more sensitive for carboxylic acids.[2]
Matrix Effects Co-eluting endogenous compounds can cause ion suppression or enhancement. Improve sample cleanup using methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). Adjust the HPLC gradient to better separate 13C4-succinate from interferences. The most effective solution is to use a stable isotope-labeled internal standard.[2]
Inefficient Sample Extraction The extraction method may not be effectively recovering succinate. Optimize your extraction protocol by testing different solvent systems and conditions to ensure high and reproducible recovery.[2]
Issue 2: Poor Peak Shape (Tailing) in GC-MS Analysis

Possible Causes and Solutions:

Possible Cause Solution Citation
Incomplete Derivatization The silylation reaction may not have gone to completion. Optimize reaction conditions, including time and temperature. Crucially, ensure all glassware, solvents, and the sample are dry, as silylating reagents are highly sensitive to moisture.[2]
Active Sites in the GC System Free silanol (B1196071) groups in the inlet liner, column, or fittings can interact with the analyte. Use a deactivated inlet liner, properly condition the GC column, and consider injecting the silylating reagent to passivate active sites.[2]
Issue 3: Lack of Reproducibility in Quantification

Possible Causes and Solutions:

Possible Cause Solution Citation
Variable Matrix Effects The degree of ion suppression or enhancement can differ between samples. Consistent use of a co-eluting stable isotope-labeled internal standard is critical for correcting this variability.[2]
Inaccurate Pipetting Errors in pipetting, particularly of the internal standard, can lead to significant variability. Ensure all pipettes are properly calibrated and add the internal standard to all samples, standards, and quality controls at the beginning of the sample preparation process.[2]
Analyte or Derivative Instability 13C4-succinate or its derivative may degrade during sample preparation or storage. Analyze samples as quickly as possible after preparation.[2]

Quantitative Data Summary

The following table provides typical lower limits of quantification (LLOQ) for succinate using different analytical techniques. These values can vary depending on the specific instrument, method, and matrix.[2]

Analytical TechniqueDerivatizationAnalyteMatrixTypical LLOQCitation
LC-MS/MSNone13C4-Succinic AcidMouse Plasma & Tissue Homogenate5 ng/mL[2]
GC-MS (SIM)BSTFA (Silylation)Succinic AcidBiological SamplesNot explicitly stated, but the method is described as highly sensitive.[2]

Experimental Protocols

Protocol 1: Verification of Isotopic Steady State

Objective: To determine if the cellular system has reached isotopic steady state after the introduction of a 13C-labeled tracer.[1]

Methodology:

  • Cell Culture and Labeling: Culture cells in a medium containing the 13C-labeled tracer (e.g., this compound).

  • Time-Point Sample Collection: Harvest cells and collect samples at two distinct time points (e.g., 18 and 24 hours) after the introduction of the tracer.

  • Metabolite Extraction: Perform metabolite extraction from the collected samples.

  • Isotopic Analysis: Analyze the isotopic labeling of key metabolites using MS or NMR.

  • Data Comparison: Compare the mass isotopologue distributions (MIDs) of the metabolites from the two time points. If the MIDs are identical, the system is considered to be at an isotopic steady state.[1]

Protocol 2: 13C-Metabolic Flux Analysis using this compound

Objective: To trace the metabolic fate of succinate and quantify metabolic fluxes.

Methodology:

  • Cell Culture and Labeling: Culture cells to the desired confluence in a standard culture medium. To initiate labeling, replace the standard medium with one containing a defined concentration of this compound. The optimal concentration and labeling duration should be determined empirically for each cell line and experimental condition to achieve isotopic steady state.[3]

  • Metabolite Extraction: Rapidly quench metabolism and harvest the cells. Extract metabolites using an appropriate solvent system.[3]

  • Sample Preparation for Analysis:

    • For GC-MS: Dry the sample and derivatize it to increase volatility. A common agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[4]

    • For LC-MS: Dilute the sample in a solvent compatible with the LC mobile phase.[4]

  • Mass Spectrometry Analysis:

    • GC-MS: Separate the derivatized sample on a suitable capillary column and detect the mass isotopologue distributions.[4]

    • LC-MS/MS: Separate the sample on a reversed-phase or HILIC column and analyze using a tandem mass spectrometer, often in Multiple Reaction Monitoring (MRM) mode for quantification.[4]

  • Data Analysis: Use specialized software to correct for natural isotope abundance and calculate the mass isotopologue distributions.[5]

  • Metabolic Flux Calculation: Use the determined MIDs and a metabolic network model to calculate the intracellular fluxes.

Visualizations

Troubleshooting Workflow for Incomplete Labeling start Incomplete Labeling Suspected check_intensity Low Signal Intensity? start->check_intensity check_reproducibility Poor Reproducibility? check_intensity->check_reproducibility No solution_ionization Optimize Ionization Improve Sample Cleanup Optimize Extraction check_intensity->solution_ionization Yes check_peak_shape Poor Peak Shape (GC-MS)? check_reproducibility->check_peak_shape No solution_reproducibility Use Internal Standard Calibrate Pipettes Analyze Samples Promptly check_reproducibility->solution_reproducibility Yes solution_peak_shape Optimize Derivatization Use Deactivated Liner Condition GC Column check_peak_shape->solution_peak_shape Yes end Re-run Experiment check_peak_shape->end No solution_ionization->end solution_reproducibility->end solution_peak_shape->end

Caption: Troubleshooting workflow for incomplete labeling issues.

General 13C-MFA Experimental Workflow culture 1. Cell Culture (Reach steady state) labeling 2. Introduce 13C Tracer (e.g., this compound) culture->labeling harvest 3. Harvest Cells (Quench metabolism) labeling->harvest extract 4. Metabolite Extraction harvest->extract analysis 5. MS Analysis (LC-MS or GC-MS) extract->analysis data_processing 6. Data Processing (Determine MIDs) analysis->data_processing flux_calc 7. Flux Calculation (Using metabolic model) data_processing->flux_calc

Caption: A generalized workflow for 13C-Metabolic Flux Analysis.

Succinate in the TCA Cycle alpha_kg α-Ketoglutarate succinyl_coa Succinyl-CoA alpha_kg->succinyl_coa succinate Succinate-13C4 succinyl_coa->succinate fumarate Fumarate succinate->fumarate malate Malate fumarate->malate oxaloacetate Oxaloacetate malate->oxaloacetate

Caption: The central role of succinate in the TCA cycle.

References

Validation & Comparative

A Comparative Guide to the Validation of Succinic Acid-13C4 Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of succinic acid is crucial due to its role as a key intermediate in the citric acid cycle and its implications in various pathological conditions.[1] This guide provides a comparative overview of validated methods for the quantification of Succinic acid-13C4, a stable isotope-labeled internal standard essential for achieving high accuracy and precision in metabolic studies. The use of an isotopic internal standard like this compound is critical for correcting matrix effects and variations during sample preparation and instrumental analysis.[1]

This guide will delve into two primary analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We will present a comparison of their performance, supported by experimental data, and provide detailed experimental protocols.

Comparative Performance of Quantification Methods

The choice of analytical technique for succinic acid quantification depends on factors such as sensitivity requirements, sample matrix complexity, and available instrumentation. Below is a summary of the performance characteristics of validated LC-MS/MS and GC-MS methods.

ParameterLC-MS/MS Method ALC-MS/MS Method BGC-MS Method
Internal Standard This compoundSuccinic acid-13C2d4-Succinic acid
Instrumentation Triple Quadrupole MSXevo® TQ-S micro Waters MSGas Chromatograph with Mass Spectrometer
Linearity (r²) > 0.999[2]> 0.999[3]Not explicitly stated, but method is described as highly sensitive[4]
Limit of Quantification (LOQ) < 2 ng/mL[5]1.0 µM[2][3]Not explicitly stated
Accuracy (Between-run) <11.0 %[2][3]Not explicitly statedNot explicitly stated
Accuracy (Within-run) <7.8 %[2][3]Not explicitly statedNot explicitly stated
Precision (CV % Between-run) <14.4 %[2][3]Not explicitly statedNot explicitly stated
Precision (CV % Within-run) <3.7 %[2][3]Not explicitly statedNot explicitly stated
Matrix Effects Low (<9.1 %)[2][3]Low (<9.1 %)[3]Can be significant, requires derivatization[4]

Experimental Workflows

To visualize the procedural differences between the primary quantification methods, the following diagrams illustrate the experimental workflows for both LC-MS/MS and GC-MS.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with this compound (IS) Sample->Spike Precipitate Protein Precipitation (e.g., Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation (C18 column) Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Succinic Acid Calibrate->Quantify

LC-MS/MS experimental workflow for this compound quantification.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with d4-Succinic acid (IS) Sample->Spike Extract Extraction Spike->Extract Dry Evaporation to Dryness Extract->Dry Derivatize Derivatization (e.g., Silylation with BSTFA) Dry->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate Gas Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Succinic Acid Calibrate->Quantify

GC-MS experimental workflow including the essential derivatization step.

Detailed Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide, providing a practical basis for implementation in a laboratory setting.

LC-MS/MS Quantification of Succinic Acid

This protocol is adapted from a validated method for the analysis of succinic acid in biological matrices.[2][3]

1. Reagents and Materials:

  • Succinic acid certified reference material

  • This compound (Internal Standard)

  • LC-MS grade water with 0.1% formic acid

  • LC-MS grade acetonitrile (B52724) with 0.1% formic acid

  • LC-MS grade methanol (B129727)

2. Standard Solution Preparation:

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve succinic acid and this compound in LC-MS grade water to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions of succinic acid by serial dilution of the primary stock solution.

  • Internal Standard Working Solution (1 µg/mL): Dilute the this compound primary stock solution to a final concentration of 1 µg/mL.

3. Sample Preparation:

  • To 50 µL of the sample (e.g., serum, plasma), add 5 µL of the 1 µg/mL this compound internal standard working solution.[3]

  • Add 150 µL of cold methanol to precipitate proteins.[4]

  • Vortex the mixture for 1 minute.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an LC-MS vial for analysis.

4. LC-MS/MS Conditions:

  • LC Column: C18 reverse phase column (e.g., 5µm, 4.6 x 250 mm).[6]

  • Mobile Phase: A gradient of mobile phase A (0.9% formic acid in water) and mobile phase B (0.9% formic acid in acetonitrile) is used.[5][7]

  • Flow Rate: 0.3 mL/min.[5][7]

  • Injection Volume: 5 µL.[5][7]

  • Mass Spectrometry: Triple quadrupole mass spectrometer.

  • Ionization Mode: Negative Electrospray Ionization (ESI).[1]

  • Detection: Multiple Reaction Monitoring (MRM). The specific transitions for succinic acid and this compound should be optimized. For 13C4-Succinate, a potential transition is from a precursor ion (m/z) of 120.9 to a product ion (m/z) of 76.1.[4]

GC-MS Quantification of Succinic Acid

This protocol outlines a general procedure for succinic acid analysis by GC-MS, which necessitates a derivatization step.[4][8]

1. Reagents and Materials:

  • Succinic acid certified reference material

  • d4-Succinic acid (Internal Standard)

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Solvents for extraction (e.g., methanol)

2. Standard Solution and Sample Preparation:

  • Prepare stock and working standard solutions of succinic acid and d4-succinic acid.

  • To the biological sample, add a known amount of the d4-succinic acid internal standard.

  • Perform an appropriate extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the organic acids.

  • Evaporate the extract to dryness under a stream of nitrogen.

3. Derivatization:

  • To the dried residue, add the silylation reagent (e.g., BSTFA).

  • Incubate the mixture at a specific temperature (e.g., 70°C) for a defined period (e.g., 3-4 hours) to ensure complete derivatization.[8] Succinic acid is a polar, non-volatile compound, and this step converts it into a more volatile and thermally stable compound suitable for GC analysis.[4]

4. GC-MS Conditions:

  • GC Column: A suitable column for organic acid analysis (e.g., DB-5MS).[9]

  • Carrier Gas: Helium.

  • Temperature Program: An optimized temperature gradient to separate the derivatized succinic acid from other components.

  • Mass Spectrometry: Mass spectrometer operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[8]

Succinate (B1194679) Signaling Pathway

The accurate quantification of succinic acid is vital for understanding its role in cellular signaling. An accumulation of succinate can lead to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) and the activation of its receptor, SUCNR1, influencing inflammatory responses and other cellular processes.

Overview of succinate's role in cellular signaling pathways.

This guide provides a foundational comparison of validated methods for this compound quantification. The choice between LC-MS/MS and GC-MS will ultimately depend on the specific requirements of the research, including desired sensitivity, sample throughput, and available resources. For high-throughput and sensitive analysis of succinic acid in complex biological matrices, LC-MS/MS is often the preferred method. However, GC-MS remains a robust and reliable alternative, particularly when appropriate derivatization procedures are optimized.

References

Cross-Validation of Succinic Acid-13C4 Quantification: A Comparative Guide to Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of succinic acid, a key metabolic intermediate, is crucial for advancing research in cellular metabolism, drug development, and biomarker discovery. The stable isotope dilution method using Succinic acid-13C4 coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for its high specificity and accuracy. However, the need for specialized instrumentation and expertise necessitates the evaluation and cross-validation of results with alternative analytical techniques. This guide provides an objective comparison of the this compound LC-MS/MS method with a common alternative: the colorimetric enzyme-based assay.

This comparison is supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate method for their specific research needs and for validating their findings across different analytical platforms.

Comparative Analysis of Quantification Methods

The performance of the isotope dilution LC-MS/MS method and a colorimetric assay for succinic acid quantification are summarized below. The data presented represents typical performance characteristics derived from established bioanalytical method validation guidelines.

ParameterThis compound (LC-MS/MS)Colorimetric Assay
Principle Mass difference detection of labeled vs. unlabeled analyteEnzyme-catalyzed reaction producing a colored product
Linearity (R²) > 0.999[1][2]Typically > 0.99
Limit of Detection (LOD) ~0.15 mg/L[3]~0.6 mg/L[3]
Limit of Quantification (LOQ) ~0.5 ng/mL[4]10 µM - 400 µM (colorimetric)[5]
Accuracy (% Recovery) 90.9% - 111.0%[1]Typically 85% - 115%
Precision (%CV) Within-run: < 7.8%; Between-run: < 14.4%[1][2]Typically < 15%
Specificity Very High (mass-based)Moderate (potential for enzyme inhibitor interference)
Throughput High (can be automated)High (96-well plate format)[5]
Instrumentation LC-MS/MS SystemMicroplate Reader

Experimental Workflows

A visual representation of the cross-validation workflow is provided below, outlining the key stages from sample preparation to data comparison.

Cross_Validation_Workflow cluster_0 Sample Preparation cluster_1 Method 1: this compound LC-MS/MS cluster_2 Method 2: Colorimetric Assay Sample Biological Sample (e.g., Plasma, Tissue Homogenate) Split Split Sample->Split Homogenize & Aliquot Spike Spike with This compound Internal Standard Split->Spike Deproteinization Deproteinization (e.g., Perchloric Acid) Split->Deproteinization SPE Solid Phase Extraction (SPE) Spike->SPE LCMS LC-MS/MS Analysis SPE->LCMS DataAnalysis Data Comparison & Statistical Analysis LCMS->DataAnalysis EnzymeReaction Enzymatic Reaction (Succinate Dehydrogenase) Deproteinization->EnzymeReaction ColorimetricReading Colorimetric Reading (OD 450-570 nm) EnzymeReaction->ColorimetricReading ColorimetricReading->DataAnalysis

Caption: Workflow for cross-validation of succinic acid quantification.

Experimental Protocols

Method 1: this compound Isotope Dilution LC-MS/MS

This method offers high precision and accuracy by using a stable isotope-labeled internal standard to correct for matrix effects and variations during sample processing and analysis.[6]

1. Reagent and Standard Preparation:

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve succinic acid and this compound in LC-MS grade water.[6]

  • Working Standard Solutions: Prepare a series of succinic acid working standards by serial dilution of the primary stock solution with a 50:50 mixture of water:acetonitrile.[6]

  • Internal Standard Working Solution (1 µg/mL): Dilute the this compound primary stock solution with a 50:50 mixture of water:acetonitrile.[6]

2. Sample Preparation:

  • Thaw frozen biological samples on ice.

  • To 100 µL of the sample, add 10 µL of the 1 µg/mL this compound internal standard working solution and 890 µL of 50:50 water:acetonitrile.[6]

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[6]

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.[6]

  • Filter the supernatant through a 0.45 µm syringe filter into an LC-MS vial.[6] For some applications, a solid phase extraction (SPE) may be performed for further cleanup.[1][2]

3. LC-MS/MS Conditions:

  • LC Column: A C18 column suitable for aqueous mobile phases is recommended.[6]

  • Mobile Phase: A gradient elution with solvents such as 50% Methanol / 50% DI Water / 10mM Ammonium Acetate and 90% Acetonitrile / 10% DI Water / 10mM Ammonium Acetate can be used.[7]

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for carboxylic acids.[6][8]

  • Scan Type: Multiple Reaction Monitoring (MRM) is employed for selective quantification.[6][8]

  • MRM Transitions: These must be optimized for succinic acid and this compound.

Method 2: Colorimetric Assay

This method is based on the enzymatic conversion of succinate (B1194679), which leads to the formation of a colored product. The intensity of the color, measured by a spectrophotometer, is directly proportional to the succinate concentration.

1. Reagent Preparation:

  • Prepare reagents as per the manufacturer's instructions for commercially available kits. This typically includes an assay buffer, an enzyme mix, and a developer solution.[9]

2. Standard Curve Preparation:

  • Prepare a series of succinate standards by diluting a stock solution to generate a standard curve.

3. Sample Preparation:

  • For protein-containing samples, deproteinization is necessary. This can be achieved by adding perchloric acid in a 1:2 or 1:3 ratio, followed by centrifugation.[3] The supernatant is then neutralized with KOH.[3]

  • Homogenize solid samples (e.g., tissues) in water or an appropriate buffer, followed by filtration or centrifugation.[5]

  • Dilute samples as needed to ensure the succinate concentration falls within the linear range of the assay.[5]

4. Assay Procedure (96-well plate format):

  • Add samples and standards to the wells of a microplate.

  • Add the reaction mix containing the succinate enzyme and developer to each well.[9]

  • Incubate the plate for a specified time (e.g., 30 minutes) at a specific temperature (e.g., 37°C), protected from light.[9]

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm or 570 nm) using a microplate reader.[5]

5. Calculation:

  • Determine the succinate concentration in the samples by interpolating the absorbance values against the standard curve.

Conclusion

The cross-validation of succinic acid quantification is essential for ensuring the reliability and reproducibility of research findings. The LC-MS/MS method using this compound as an internal standard provides the highest level of accuracy and specificity. However, colorimetric assays offer a viable, more accessible alternative for rapid screening and for laboratories without access to mass spectrometry instrumentation. While colorimetric assays are generally less sensitive and specific, they can provide reliable data when properly validated and when potential interferences are considered. The choice of method should be guided by the specific requirements of the study, including the required sensitivity, sample matrix, throughput needs, and available resources. Independent of the chosen method, adherence to detailed and consistent experimental protocols is paramount for generating high-quality, comparable data.

References

assessing the isotopic purity of Succinic acid-13C4

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Assessing the Isotopic Purity of Succinic acid-13C4: NMR vs. Mass Spectrometry

For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, the accurate assessment of isotopic purity is paramount for the integrity and reproducibility of experimental results. This compound, a key tracer in metabolic research, is no exception. This guide provides an objective comparison of the two primary analytical techniques for determining its isotopic purity: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Data Presentation: A Comparative Analysis

The selection of an analytical method for depends on various factors, including the required precision, sensitivity, and the nature of the research question. The following table summarizes the key performance characteristics of NMR and MS-based methods.

FeatureNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Measures the magnetic properties of atomic nuclei, providing information on the chemical environment and isotopic enrichment at specific atomic positions.Measures the mass-to-charge ratio of ions to determine the relative abundance of different isotopologues.
Typical Isotopic Purity Commercial this compound typically exhibits an isotopic purity of >99 atom % 13C.[1][2][3][4]Commercial this compound typically exhibits an isotopic purity of >99 atom % 13C.[1][2][3][4]
Precision Coefficients of variation can range from 2.7% to 5.5% for 13C analysis.[5] Repeatability standard deviation of <0.8‰ has been reported for quantitative 13C NMR.[6]Excellent, with relative expanded uncertainties as low as 0.32% for LC-MS/MS and 0.75% for GC-MS.[7]
Accuracy Good, with a reported standard deviation of 1.0‰ in determining δ13C values compared to IRMS.[5]High, with the main source of uncertainty often being the purity of the unlabeled standard used for calibration.[8]
Sensitivity Relatively low, requiring higher sample concentrations (milligram quantities).High, capable of analyzing samples in the microgram to nanogram range.
Sample Preparation Simple dissolution in a deuterated solvent.Can be more complex, often requiring derivatization for GC-MS to increase volatility.[9]
Analysis Time Can be longer, especially for quantitative measurements requiring long relaxation delays.Generally faster, particularly with modern automated systems.
Site-Specific Information Yes, can distinguish and quantify 13C incorporation at each carbon position.Indirectly through fragmentation analysis in tandem MS (MS/MS).
Destructive/Non-destructive Non-destructive, the sample can be recovered.Destructive, the sample is consumed during analysis.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are the detailed protocols for using 13C NMR, GC-MS, and LC-MS.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

This method provides direct, quantitative information about the isotopic enrichment at each carbon position in the succinic acid molecule.

a. Sample Preparation:

  • Weigh accurately 10-50 mg of this compound.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube.

  • For quantitative analysis, a known amount of an internal standard can be added.

b. Data Acquisition:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquire a quantitative 13C NMR spectrum using a standard pulse program with proton decoupling.

  • To ensure accurate quantification, use a long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the carbon nuclei, and inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE).

c. Data Analysis:

  • Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals corresponding to the 13C-labeled carboxyl and methylene (B1212753) carbons.

  • The isotopic purity is calculated as the ratio of the integral of the 13C-labeled signal to the sum of the integrals of the labeled and any residual unlabeled signals.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method that requires derivatization of the non-volatile succinic acid to make it amenable to gas chromatography.

a. Sample Preparation and Derivatization:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Aliquot a small volume and evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Add a derivatization agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and a solvent like pyridine (B92270) or acetonitrile.

  • Heat the mixture at 70°C for 30-60 minutes to ensure complete derivatization.

b. GC-MS Analysis:

  • Inject an aliquot (typically 1 µL) of the derivatized sample into the GC-MS system.

  • Use a suitable capillary column (e.g., DB-5ms) for chromatographic separation.

  • The mass spectrometer is typically operated in electron ionization (EI) mode.

  • Acquire data in full scan mode to identify the derivatized succinic acid or in selected ion monitoring (SIM) mode for enhanced sensitivity.

c. Data Analysis:

  • Identify the chromatographic peak corresponding to the derivatized this compound.

  • Extract the mass spectrum for this peak.

  • Determine the relative abundances of the different isotopologues (M+0, M+1, M+2, M+3, M+4) from the mass spectrum.

  • Correct for the natural abundance of 13C in the derivatizing agent and the unlabeled succinic acid backbone to calculate the isotopic enrichment.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS allows for the analysis of succinic acid in its native form without the need for derivatization, making it a more direct and often simpler approach than GC-MS.

a. Sample Preparation:

  • Prepare a dilute solution of this compound in a solvent compatible with the LC mobile phase (e.g., a mixture of water and acetonitrile).

b. LC-MS Analysis:

  • Inject the sample onto a liquid chromatography system coupled to a mass spectrometer.

  • Separate succinic acid from any impurities using a suitable column, such as a reversed-phase C18 or a Hydrophilic Interaction Liquid Chromatography (HILIC) column.

  • The mass spectrometer is typically equipped with an electrospray ionization (ESI) source, usually operated in negative ion mode to detect the deprotonated molecule [M-H]⁻.

  • Acquire data in full scan mode.

c. Data Analysis:

  • Extract the mass spectrum for the chromatographic peak corresponding to succinic acid.

  • Determine the relative abundances of the different isotopologues. For this compound, the most abundant ion should be at m/z 121, corresponding to [¹³C₄H₅O₄]⁻. The unlabeled succinic acid will have an [M-H]⁻ ion at m/z 117.

  • Calculate the isotopic purity from the relative intensities of the labeled and unlabeled molecular ions after correcting for the natural abundance of 13C.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for using NMR and MS techniques.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh this compound dissolve Dissolve in Deuterated Solvent weigh->dissolve nmr Acquire 13C NMR Spectrum dissolve->nmr process Process FID nmr->process integrate Integrate Signals process->integrate calculate Calculate Isotopic Purity integrate->calculate

Caption: Workflow for assessing isotopic purity using 13C NMR spectroscopy.

MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start This compound Sample derivatize Derivatization (for GC-MS) start->derivatize dissolve Dissolution (for LC-MS) start->dissolve gcms GC-MS Analysis derivatize->gcms lcms LC-MS Analysis dissolve->lcms extract Extract Mass Spectra gcms->extract lcms->extract abundance Determine Isotopologue Abundance extract->abundance calculate Calculate Isotopic Purity abundance->calculate

Caption: Generalized workflow for MS-based isotopic purity assessment.

References

A Guide to Inter-Laboratory Comparison of Succinic Acid-13C4 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the inter-laboratory comparison and cross-validation of analytical methods for Succinic acid-13C4. While formal proficiency testing programs for this compound are not widely established, this document offers a comparative overview based on published, validated laboratory methods. It is intended to assist researchers in establishing robust analytical protocols and in designing studies to ensure data comparability across different sites.

This compound is a stable isotope-labeled form of succinic acid, a key intermediate in the citric acid cycle. It is commonly used as a surrogate analyte or internal standard in pharmacokinetic and metabolic studies to distinguish it from endogenous succinic acid.[1][2] The accurate and precise quantification of this compound is therefore critical for the integrity of such research.

Comparative Analysis of Analytical Methods

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the predominant method for the quantification of this compound in biological matrices due to its high sensitivity and specificity.[2][3] The following tables summarize typical performance characteristics from validated LC-MS/MS methods, which can serve as benchmarks for individual laboratory validations and inter-laboratory comparisons.

Table 1: Performance Characteristics of LC-MS/MS Methods for this compound Analysis
ParameterPerformance RangeMatrixReference
Linearity (r²) > 0.99Plasma, Tissues[1]
Lower Limit of Quantification (LLOQ) < 2 - 5 ng/mLPlasma, Tissues[3][4]
Intra-day Precision (%RSD) < 15%Plasma, Tissues[1]
Inter-day Precision (%RSD) < 15%Plasma, Tissues[1]
Intra-day Accuracy (%RE) ± 15%Plasma, Tissues[1]
Inter-day Accuracy (%RE) ± 15%Plasma, Tissues[1]
Extraction Recovery 85-115%Plasma, Tissues[1]
Matrix Effect Within acceptable limitsPlasma, Tissues[1]

RSD: Relative Standard Deviation, RE: Relative Error

Experimental Protocols

Detailed and harmonized experimental protocols are fundamental to achieving comparable results between laboratories. Below are generalized protocols for the LC-MS/MS analysis of this compound.

Sample Preparation (Plasma)

A common method for plasma sample preparation is protein precipitation.

  • To a 50 µL aliquot of plasma in a microcentrifuge tube, add 150 µL of cold methanol (B129727) containing a suitable internal standard (e.g., d4-succinic acid).[3]

  • Vortex the mixture for 1 minute to precipitate proteins.[3]

  • Centrifuge at approximately 14,000 rpm for 10 minutes at 4°C.[3]

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen or using a centrifugal evaporator.[1]

  • Reconstitute the residue in 100 µL of the initial mobile phase.[1]

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.[3]

Liquid Chromatography (LC) Conditions
ParameterTypical Conditions
Column C18 reversed-phase column
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient A gradient from low to high organic mobile phase is typically used.
Flow Rate 0.3 - 0.4 mL/min[1][5]
Injection Volume 5 - 10 µL[3]
Mass Spectrometry (MS) Conditions
ParameterTypical Conditions
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode[3]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (this compound) Precursor Ion (m/z) 120.9 → Product Ion (m/z) 76.1[3]
Internal Standard A stable isotope-labeled succinic acid analog (e.g., d4-succinic acid) should be used.[3]

Inter-Laboratory Comparison Workflow

For a successful inter-laboratory comparison, a clear and well-defined workflow should be established.

G cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase P1 Define Study Objectives & Acceptance Criteria P2 Select Participating Laboratories P1->P2 P3 Develop & Harmonize Protocol P2->P3 P4 Prepare & Distribute Homogenous Samples P3->P4 E1 Laboratories Analyze Samples P4->E1 E2 Data Collection & Reporting E1->E2 V1 Statistical Analysis of Results E2->V1 V2 Compare Performance Against Acceptance Criteria V1->V2 V3 Identify Discrepancies & Root Cause Analysis V2->V3 V4 Final Report & Recommendations V3->V4

Workflow for an Inter-Laboratory Comparison Study.

Signaling Pathway Involving Succinate (B1194679)

Accumulation of succinate, for which this compound is a tracer, plays a significant role in cellular signaling, particularly in hypoxia and inflammation.

cluster_mito Mitochondrion cluster_cyto Cytosol TCA TCA Cycle Succinate_mito Succinate TCA->Succinate_mito Succinate_cyto Succinate Succinate_mito->Succinate_cyto transport PHD Prolyl Hydroxylases (PHDs) Succinate_cyto->PHD inhibition HIF1a HIF-1α PHD->HIF1a hydroxylation HIF1a_degradation Degradation HIF1a->HIF1a_degradation HIF1a_stabilized Stabilized HIF-1α (Pro-inflammatory response) HIF1a->HIF1a_stabilized stabilization

Succinate-mediated stabilization of HIF-1α.

References

A Researcher's Guide to Succinic Acid-13C4: A Comparative Analysis of Tracer Accuracy and Precision in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the intricate world of cellular metabolism, the selection of an appropriate isotopic tracer is a critical determinant of experimental success. This guide provides an objective comparison of Succinic acid-13C4 with other commonly used tracers in ¹³C-Metabolic Flux Analysis (¹³C-MFA), offering insights into their respective accuracy and precision for elucidating key metabolic pathways. Supported by experimental data and detailed methodologies, this document aims to equip researchers with the knowledge to make informed decisions for their metabolic studies.

This compound, a stable isotope-labeled form of the Krebs cycle intermediate, offers a powerful tool to probe mitochondrial function. Its direct entry into the tricarboxylic acid (TCA) cycle allows for a focused investigation of the latter stages of this central metabolic engine. However, its performance in terms of accuracy and precision compared to more globally entering tracers like ¹³C-glucose and ¹³C-glutamine has not been extensively quantified in head-to-head comparisons. This guide synthesizes available data to provide a clear comparison.

Performance Comparison of ¹³C Tracers in Metabolic Flux Analysis

The choice of a ¹³C tracer significantly impacts the precision with which metabolic fluxes can be estimated. While direct comparative data for this compound is limited, we can infer its strengths by examining established tracers for the TCA cycle.

TracerPrimary Metabolic Pathway(s) TargetedExpected Precision in Flux EstimationAdvantagesDisadvantages
This compound TCA Cycle (from succinate (B1194679) onwards)High for succinate dehydrogenase, fumarase, and malate (B86768) dehydrogenase fluxes.Directly probes the second half of the TCA cycle, ideal for studying mitochondrial electron transport chain complex II function.Provides limited information on glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and anaplerotic inputs into the early TCA cycle.
[U-¹³C₆]glucose Glycolysis, PPP, TCA Cycle (via acetyl-CoA)Moderate for the TCA cycle.Provides a comprehensive overview of glucose metabolism and its contribution to various biosynthetic pathways.[1]Labeling of TCA cycle intermediates can be complex to interpret due to contributions from unlabeled sources and anaplerotic pathways.[1]
[1,2-¹³C₂]glucose Glycolysis, PPPHigh for upper central carbon metabolism.[1][2][3]Excellent for distinguishing between the oxidative and non-oxidative branches of the PPP.[1]Less informative for the TCA cycle compared to uniformly labeled glucose or glutamine.[1]
[U-¹³C₅]glutamine TCA Cycle (via glutaminolysis), AnaplerosisHigh for the TCA cycle.[2][3][4]Considered the preferred tracer for analyzing the TCA cycle, as glutamine is a major anaplerotic substrate for many cells.[2][3]Provides less information on glycolytic fluxes.

Signaling Pathways and Experimental Workflows

To visualize the entry points of these tracers and a typical experimental workflow, the following diagrams are provided.

Entry of Tracers into Central Carbon Metabolism cluster_glycolysis Glycolysis & PPP cluster_tca TCA Cycle Glucose Glucose G6P Glucose-6-P Glucose->G6P PPP Pentose Phosphate Pathway G6P->PPP Pyruvate Pyruvate G6P->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate alphaKG α-Ketoglutarate Citrate->alphaKG SuccinylCoA Succinyl-CoA alphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Glutamine Glutamine Glutamine->alphaKG This compound This compound This compound->Succinate [U-13C6]glucose [U-13C6]glucose [U-13C6]glucose->Glucose [U-13C5]glutamine [U-13C5]glutamine [U-13C5]glutamine->Glutamine

Entry of common ¹³C-tracers into central carbon metabolism.

Experimental Workflow for ¹³C-MFA cluster_exp Experimental Phase cluster_analysis Analytical Phase A Cell Culture/ Animal Model B Introduction of ¹³C-labeled Tracer (e.g., this compound) A->B C Incubation to Achieve Isotopic Steady State B->C D Quenching & Metabolite Extraction C->D E LC-MS or GC-MS Analysis D->E F Data Processing & Mass Isotopomer Distribution (MID) Calculation E->F G Metabolic Flux Analysis (Software Modeling) F->G H Flux Map & Biological Interpretation G->H

A generalized workflow for a ¹³C tracer study.

Detailed Experimental Protocols

Accurate and reproducible results in ¹³C tracer studies hinge on meticulous experimental execution. The following are generalized protocols for cell culture and in vivo studies.

Protocol 1: ¹³C-Labeling in Cell Culture

This protocol is a general guideline for adherent mammalian cells and should be optimized for specific cell lines and experimental conditions.

  • Cell Seeding and Growth:

    • Seed cells in appropriate culture vessels and grow in standard medium until they reach the desired confluency for the experiment (typically mid-exponential phase).

  • Media Preparation:

    • Prepare the labeling medium by supplementing a base medium lacking the carbon source of interest with the desired ¹³C-labeled tracer. For example, to use this compound, a custom medium may be required, or it can be added to a complete medium. For glucose or glutamine tracing, use glucose- or glutamine-free media supplemented with the respective ¹³C-labeled substrate.

  • Isotope Labeling:

    • Aspirate the standard growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed labeling medium to the cells.

    • Incubate the cells for a duration sufficient to achieve isotopic steady state. This time is dependent on the cell type and the turnover rates of the metabolites of interest and should be determined empirically.

  • Quenching and Metabolite Extraction:

    • To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold saline.

    • Immediately add a cold extraction solvent (e.g., 80:20 methanol:water) to the culture dish.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at high speed in a cold centrifuge to pellet cell debris.

    • Collect the supernatant containing the metabolites.

    • Dry the metabolite extract using a vacuum concentrator or under a stream of nitrogen. Store at -80°C until analysis.

Protocol 2: In Vivo Stable Isotope Tracing

This protocol provides a general framework for in vivo tracer studies in animal models, such as mice.

  • Acclimatization:

    • Acclimatize animals to the experimental conditions to minimize stress-induced metabolic changes.

  • Tracer Administration:

    • Administer the ¹³C-labeled tracer through an appropriate route, such as intravenous (IV) injection, oral gavage, or intraperitoneal (IP) injection. The dosage and administration route should be optimized based on the tracer's pharmacokinetics and the experimental goals.

  • Tracer Infusion/Uptake:

    • Allow sufficient time for the tracer to be distributed and metabolized in the tissues of interest. This can range from minutes to hours depending on the tracer and the metabolic pathways being studied.

  • Tissue Collection:

    • At the designated time point, euthanize the animal and rapidly excise the tissues of interest.

    • Immediately freeze the tissues in liquid nitrogen to quench all metabolic activity.

  • Metabolite Extraction from Tissue:

    • Homogenize the frozen tissue in a cold extraction solvent (e.g., 80% methanol) using a bead beater or other appropriate homogenizer.

    • Follow the centrifugation and supernatant collection steps as described in the cell culture protocol.

Analytical Procedure: Mass Spectrometry

The extracted and dried metabolites are typically derivatized (for GC-MS) or reconstituted in a suitable solvent (for LC-MS) for analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique often requires chemical derivatization of metabolites to increase their volatility. GC-MS provides excellent chromatographic resolution and is well-suited for the analysis of many central carbon metabolites.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly sensitive and versatile technique that can analyze a wide range of metabolites without the need for derivatization.

The mass spectrometer is used to determine the mass isotopomer distributions (MIDs) of the metabolites of interest. This data, after correction for natural isotope abundance, is the primary input for metabolic flux analysis software.

Conclusion

This compound is a valuable tracer for targeted investigations of the TCA cycle, particularly for assessing the activity of succinate dehydrogenase and subsequent reactions. While it offers high precision for this specific segment of metabolism, a comprehensive understanding of central carbon metabolism often necessitates the use of tracers that enter pathways at earlier points, such as ¹³C-labeled glucose and glutamine. For a robust and high-resolution analysis of the entire metabolic network, a multi-tracer approach, for instance, using [1,2-¹³C₂]glucose in parallel with [U-¹³C₅]glutamine, is often the most powerful strategy. The choice of tracer should ultimately be guided by the specific biological question being addressed. By carefully considering the strengths and limitations of each tracer and employing rigorous experimental protocols, researchers can obtain accurate and precise measurements of metabolic fluxes, paving the way for new discoveries in health and disease.

References

A Researcher's Guide to Selecting Succinic Acid-13C4 Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in metabolic studies, drug development, and other scientific fields requiring stable isotope-labeled compounds, the quality and reliability of these reagents are paramount. Succinic acid-13C4, a key tracer in metabolic flux analysis and an internal standard in mass spectrometry, is offered by several suppliers. This guide provides an objective comparison of major suppliers based on their product specifications, and outlines experimental protocols for independent verification of product quality.

Data Presentation: Comparison of Supplier Specifications

The following table summarizes the publicly available product specifications for this compound from prominent suppliers. It is important to note that while this data is useful for initial screening, researchers should always request a lot-specific Certificate of Analysis (COA) for detailed experimental results before purchase.

SupplierProduct NumberIsotopic Purity (atom % 13C)Chemical PurityCAS NumberMolecular Weight
Sigma-Aldrich 49198599%≥99% (CP)201595-67-7122.06
Cambridge Isotope Laboratories, Inc. CLM-157199%≥98%[1][2]201595-67-7[1][2]122.06[1][2]
Santa Cruz Biotechnology, Inc. sc-224423Not SpecifiedNot Specified61128-08-3120.07
Eurisotop CLM-1571-0.199%98%[3]201595-67-7[3]-

Mandatory Visualization

The following diagrams illustrate key experimental workflows for the quality control of this compound.

G cluster_0 Isotopic Purity Determination by NMR A Weigh this compound Sample B Dissolve in Deuterated Solvent (e.g., D2O) A->B C Acquire 13C NMR Spectrum B->C D Process Spectrum (Fourier Transform, Baseline Correction) C->D E Integrate Signals of 13C-labeled and residual 12C carbons D->E F Calculate Isotopic Purity E->F

Workflow for determining the isotopic purity of this compound using NMR spectroscopy.

G cluster_1 Chemical Purity Analysis by HPLC-MS A Prepare Standard Solutions and Sample Solution B Inject into HPLC-MS System A->B C Separate on a Suitable Column (e.g., C18) B->C D Detect by Mass Spectrometry (MS) C->D E Integrate Peak Area of this compound D->E F Compare with Standard Curve to Determine Purity E->F

Workflow for the analysis of chemical purity of this compound by HPLC-MS.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide. These protocols are based on established analytical techniques for isotopically labeled compounds.

Determination of Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To quantify the atomic percentage of 13C in the this compound sample.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., Deuterium Oxide - D₂O)

  • NMR tubes

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in 0.6 mL of D₂O in a clean NMR tube. Ensure the sample is fully dissolved.

  • NMR Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Acquire a quantitative 13C NMR spectrum. It is crucial to use a long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the carbon nuclei, to ensure accurate integration. A pulse program with proton decoupling should be used.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

    • Identify and integrate the signals corresponding to the 13C-labeled carboxyl and methylene (B1212753) carbons.

    • If any residual signals from the corresponding 12C-carbons are visible (often as small satellite peaks), integrate these as well.

    • The isotopic purity is calculated using the following formula: Isotopic Purity (%) = [Integral of 13C signal / (Integral of 13C signal + Integral of 12C signal)] x 100

Determination of Chemical Purity by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Objective: To identify and quantify any chemical impurities in the this compound sample.

Materials:

  • This compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) or methanol

  • Formic acid (or other suitable mobile phase additive)

  • A certified reference standard of unlabeled Succinic Acid (if available)

  • HPLC system coupled to a mass spectrometer (e.g., TOF or Orbitrap for high-resolution mass analysis)

  • A suitable HPLC column (e.g., reversed-phase C18 or HILIC for polar compounds)

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the this compound sample in a suitable solvent (e.g., 50:50 water:acetonitrile) at a concentration of approximately 1 mg/mL.

    • Prepare a series of dilutions from a certified reference standard of unlabeled succinic acid to create a calibration curve.

    • Prepare a working solution of the this compound sample for injection (e.g., 1 µg/mL).

  • LC-MS Analysis:

    • Set up the HPLC method with a suitable mobile phase gradient. For a C18 column, a typical gradient would be from a high aqueous content to a high organic content (e.g., 95% water with 0.1% formic acid to 95% acetonitrile with 0.1% formic acid).

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the prepared standard and sample solutions.

    • The mass spectrometer should be operated in full scan mode in negative ion mode to detect the deprotonated molecule [M-H]⁻.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to this compound based on its retention time and accurate mass-to-charge ratio (m/z).

    • Search for other peaks in the chromatogram that could correspond to impurities.

    • Quantify the purity of the this compound by calculating the area of its peak as a percentage of the total area of all detected peaks. For more accurate quantification, use the calibration curve generated from the reference standard.

By carefully considering the suppliers' specifications and, where possible, performing independent verification using the protocols outlined above, researchers can confidently select the most appropriate source of this compound for their specific experimental needs, ensuring the accuracy and reliability of their results.

References

A Comparative Guide to Succinic Acid-13C4 and 13C-Glucose for TCA Cycle Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate isotopic tracer is a critical decision in designing metabolic flux analysis (MFA) experiments to interrogate the tricarboxylic acid (TCA) cycle. The choice between a tracer that enters metabolism upstream of the cycle, such as ¹³C-glucose, and one that directly fuels the cycle, like Succinic acid-¹³C₄, significantly influences the precision and scope of the resulting metabolic flux data. This guide provides an objective comparison of [U-¹³C₄]succinic acid and uniformly labeled ¹³C-glucose for TCA cycle tracing, supported by experimental principles and data interpretation.

Principle of the Tracers

¹³C-Glucose , typically [U-¹³C₆]glucose, is a versatile tracer that provides a global overview of central carbon metabolism. It enters glycolysis, and the resulting labeled pyruvate (B1213749) can then enter the TCA cycle as acetyl-CoA or oxaloacetate. This allows for the simultaneous tracing of glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the TCA cycle. However, the signal from ¹³C-glucose can be diluted as it passes through multiple metabolic steps before reaching the TCA cycle, and it may be less precise for resolving fluxes within the cycle itself compared to more direct tracers.[1]

Succinic acid-¹³C₄ ([U-¹³C₄]succinic acid) offers a more targeted approach. As a TCA cycle intermediate, it directly enters the mitochondrial matrix and is metabolized in the latter half of the cycle. This provides a high-resolution view of the fluxes through succinate (B1194679) dehydrogenase (Complex II of the electron transport chain), fumarase, and malate (B86768) dehydrogenase. It is particularly advantageous for studying mitochondrial function and dysfunction.[2]

Performance Comparison

While direct head-to-head experimental data quantifying flux rates with both tracers in the same system is limited in publicly available literature, we can infer their performance based on computational models and the known principles of metabolic flux analysis. The precision of flux estimates is highly dependent on the tracer's ability to generate distinct labeling patterns for different pathways.

Studies have shown that for resolving TCA cycle fluxes, tracers that enter the cycle directly or are closely related anaplerotic substrates (like glutamine) generally outperform glucose-only tracers.[3] For instance, computational analyses have demonstrated that tracers like [U-¹³C₅]glutamine provide more precise estimates (narrower confidence intervals) for TCA cycle fluxes compared to glucose tracers.[4] By extension, [U-¹³C₄]succinate is expected to provide high precision for the reactions downstream of succinate.

Table 1: Qualitative Performance Comparison of ¹³C-Tracers for TCA Cycle Analysis

FeatureSuccinic Acid-¹³C₄¹³C-Glucose ([U-¹³C₆]glucose)
Primary Application High-resolution analysis of the latter half of the TCA cycle, mitochondrial function.[2]Global analysis of central carbon metabolism, including glycolysis, PPP, and TCA cycle.[1]
Advantages - Direct entry into the TCA cycle provides a strong, specific signal. - Excellent for studying succinate dehydrogenase and downstream fluxes. - Useful for investigating mitochondrial-specific metabolism.- Provides a comprehensive overview of glucose metabolism. - Well-established and widely used tracer. - Can reveal the contribution of glucose to various biosynthetic pathways.[1]
Disadvantages - Provides limited information on glycolysis, PPP, and the initial steps of the TCA cycle. - Cellular uptake and metabolism can be more variable than glucose.- Indirect entry into the TCA cycle can lead to label dilution and less precise flux estimates within the cycle.[5] - Complex labeling patterns can be challenging to interpret for specific TCA cycle fluxes.

Table 2: Predicted Precision of Flux Estimation for Key Metabolic Pathways

Metabolic PathwaySuccinic Acid-¹³C₄¹³C-Glucose ([U-¹³C₆]glucose)
Glycolysis Very LowVery High
Pentose Phosphate Pathway Very LowHigh
Pyruvate Dehydrogenase LowModerate
Citrate Synthase LowModerate
Succinate Dehydrogenase Very HighModerate
Fumarase Very HighModerate
Malate Dehydrogenase HighModerate

Experimental Protocols

Detailed and standardized protocols are essential for reproducible metabolic flux analysis. Below are generalized methodologies for in vitro labeling experiments using either [U-¹³C₄]succinate or [U-¹³C₆]glucose in adherent mammalian cells.

Protocol 1: In Vitro ¹³C-Labeling with [U-¹³C₄]Succinic Acid

1. Cell Culture and Media Preparation:

  • Culture cells to the desired confluency (typically 70-80%) in standard growth medium.

  • Prepare the labeling medium by supplementing succinate-free medium with [U-¹³C₄]succinic acid. The concentration should be optimized for the specific cell line but is often in the physiological range. Ensure the medium is also supplemented with dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled carbon sources.[6]

2. Isotope Labeling:

  • Aspirate the standard growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Add the pre-warmed ¹³C-succinate labeling medium to the cells.

  • Incubate the cells for a predetermined duration to achieve isotopic steady-state. This time will vary depending on the cell type and the turnover rates of the metabolites of interest and should be determined empirically (e.g., through a time-course experiment).[7]

3. Metabolite Extraction:

  • Rapidly quench metabolism by aspirating the labeling medium and adding an ice-cold extraction solvent (e.g., 80:20 methanol:water) to the culture dish.[8]

  • Incubate the plates at -80°C for at least 15 minutes.

  • Scrape the cells in the extraction solvent and collect the cell lysate in a microcentrifuge tube.

  • Centrifuge the lysate at maximum speed for 10-15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the polar metabolites.

4. Sample Analysis:

  • Dry the metabolite extract, typically using a vacuum concentrator.

  • Resuspend the dried metabolites in a suitable solvent for analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

  • Analyze the mass isotopomer distributions of TCA cycle intermediates.

Protocol 2: In Vitro ¹³C-Labeling with [U-¹³C₆]Glucose

1. Cell Culture and Media Preparation:

  • Culture cells to the desired confluency in standard growth medium.

  • Prepare the labeling medium by supplementing glucose-free medium with [U-¹³C₆]glucose at the same concentration as the standard medium (e.g., 11.1 mM for RPMI-1640). Use dialyzed FBS to minimize unlabeled glucose.[9]

2. Isotope Labeling:

  • Aspirate the standard growth medium and wash the cells once with pre-warmed PBS.

  • Add the pre-warmed ¹³C-glucose labeling medium.

  • Incubate for a duration sufficient to reach isotopic steady-state in the TCA cycle, which may take several hours.[10]

3. Metabolite Extraction and Sample Analysis:

  • Follow the same procedures for metabolite extraction and sample analysis as described in Protocol 1.

Visualization of Metabolic Pathways and Workflows

Diagrams are essential for understanding the flow of tracers through metabolic pathways and the overall experimental process.

experimental_workflow cluster_cell_culture Cell Culture cluster_labeling Isotope Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis start Seed Cells culture Culture to Confluency start->culture wash Wash with PBS culture->wash add_tracer Add 13C-Tracer Medium wash->add_tracer incubate Incubate to Steady-State add_tracer->incubate quench Quench Metabolism incubate->quench scrape Scrape & Collect Lysate quench->scrape centrifuge Centrifuge scrape->centrifuge extract Collect Supernatant centrifuge->extract dry Dry Extract extract->dry resuspend Resuspend dry->resuspend lcms LC-MS/GC-MS Analysis resuspend->lcms mfa Metabolic Flux Analysis lcms->mfa

Caption: Generalized experimental workflow for in vitro ¹³C metabolic flux analysis.

tca_cycle_tracers cluster_glycolysis Glycolysis cluster_tca TCA Cycle Glucose [U-13C6]Glucose Pyruvate [U-13C3]Pyruvate Glucose->Pyruvate AcetylCoA [U-13C2]Acetyl-CoA Pyruvate->AcetylCoA PDH Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Succinate_tracer [U-13C4]Succinate Succinate_tracer->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

Caption: Entry points of ¹³C-glucose and ¹³C-succinate into the TCA cycle.

Conclusion

The choice between Succinic acid-¹³C₄ and ¹³C-glucose for TCA cycle tracing depends on the specific research question.

  • For a comprehensive overview of central carbon metabolism , including the contribution of glucose to the TCA cycle and related biosynthetic pathways, ¹³C-glucose is the tracer of choice.

  • For a high-resolution analysis of the latter half of the TCA cycle and mitochondrial function , particularly the activity of succinate dehydrogenase, Succinic acid-¹³C₄ provides a more direct and precise measurement.

For the most comprehensive understanding of TCA cycle dynamics, a dual-labeling approach, using both a glucose tracer and a direct TCA cycle substrate like succinate or glutamine in parallel experiments, can provide the most robust and detailed flux map.[3] This allows for the strengths of each tracer to be leveraged, yielding a more complete picture of cellular metabolism.

References

Validating Metabolic Flux Models: A Comparative Guide to Succinic Acid-13C4 and Alternative Tracers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of metabolic fluxes is paramount to understanding cellular physiology and developing effective therapeutics. 13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique to elucidate these fluxes. The choice of isotopic tracer is a critical determinant of the precision and accuracy of the resulting metabolic flux model. This guide provides an objective comparison of Succinic acid-13C4 with commonly used alternative tracers, [U-13C6]glucose and [U-13C5]glutamine, for validating metabolic flux models, supported by established principles and experimental data.

Comparative Analysis of Isotopic Tracers

The selection of a 13C tracer is dependent on the specific metabolic pathways of interest. While glucose and glutamine are common choices for a broad overview of central carbon metabolism, succinate (B1194679) offers a more targeted approach for investigating the Tricarboxylic Acid (TCA) cycle.

Data Presentation: Quantitative Comparison of Tracer Performance

The following table summarizes the comparative performance of this compound, [U-13C6]glucose, and [U-13C5]glutamine in providing precise flux estimations for key metabolic pathways. The precision is inferred from computational and experimental evaluations of various tracers, with a higher score indicating a narrower confidence interval for the estimated flux.[1]

Tracer Glycolysis Pentose Phosphate Pathway (PPP) TCA Cycle (Overall) TCA Cycle (Latter Half)
This compound LowLowModerateExcellent
[U-13C6]glucose Excellent Good Good Moderate
[U-13C5]glutamine LowLowExcellent Good

Tracer-Specific Advantages and Limitations

Tracer Key Advantages Potential Limitations
This compound - High precision for fluxes through succinate dehydrogenase and fumarase.[2] - Excellent for studying mitochondrial dysfunction and specific enzyme deficiencies within the TCA cycle.[2] - Directly probes the downstream portion of the TCA cycle.[2]- Less informative for glycolysis, PPP, and anaplerotic pathways originating from glucose or glutamine.[2] - Cellular uptake and metabolism can be variable.
[U-13C6]glucose - Provides a comprehensive overview of central carbon metabolism. - Excellent for quantifying fluxes in glycolysis and the PPP.[1]- Can lead to complex labeling patterns that are difficult to interpret for specific TCA cycle fluxes. - Less direct information on TCA cycle fluxes compared to glutamine or succinate tracers.[3]
[U-13C5]glutamine - Considered the preferred tracer for analyzing overall TCA cycle flux and anaplerosis.[1][3] - Particularly useful in cancer metabolism where glutaminolysis is often upregulated.[4]- Labeling of glycolytic and PPP intermediates is indirect and less informative.[2]

Visualizing Metabolic Flux Analysis Workflows and Pathways

To better illustrate the concepts described, the following diagrams created using the DOT language depict a typical 13C-MFA workflow and the entry points of the compared tracers into central carbon metabolism.

G cluster_exp Experimental Phase cluster_ana Analytical Phase cluster_comp Computational Phase cell_culture 1. Cell Culture labeling 2. Isotope Labeling with 13C Tracer cell_culture->labeling quench 3. Metabolic Quenching labeling->quench extract 4. Metabolite Extraction quench->extract ms_analysis 5. GC-MS or LC-MS Analysis extract->ms_analysis data_proc 6. Data Processing & Correction ms_analysis->data_proc flux_est 8. Flux Estimation data_proc->flux_est model 7. Metabolic Model Construction model->flux_est validation 9. Model Validation flux_est->validation

A typical 13C-MFA experimental and computational workflow.

G cluster_tca TCA Cycle Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis [U-13C6]glucose PPP Pentose Phosphate Pathway Glycolysis->PPP Pyruvate Pyruvate Glycolysis->Pyruvate PPP->Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate alphaKG α-Ketoglutarate Citrate->alphaKG SuccinylCoA Succinyl-CoA alphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate OAA Oxaloacetate Malate->OAA OAA->Citrate Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate [U-13C5]glutamine Glutamate->alphaKG Succinate_tracer This compound Succinate_tracer->Succinate This compound

Entry points of different 13C tracers into central carbon metabolism.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of 13C-MFA studies. The following is a generalized protocol for a comparative tracer experiment in cultured mammalian cells.

1. Cell Culture and Media Preparation

  • Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of labeling.

  • Media Preparation: Prepare a base medium deficient in the carbon source being traced (e.g., glucose, glutamine, and succinate-free DMEM).

  • Tracer Media: Supplement the base medium with the respective 13C-labeled tracer at a physiological concentration. For a comparative study, three sets of media will be prepared:

    • Medium with [U-13C6]glucose.

    • Medium with [U-13C5]glutamine.

    • Medium with this compound. Ensure all other nutrient concentrations are consistent across the different media.

2. Isotope Labeling

  • Aspirate the standard growth medium from the cell cultures.

  • Wash the cells twice with phosphate-buffered saline (PBS) to remove residual unlabeled metabolites.

  • Add the prepared 13C-labeling media to the respective culture plates.

  • Incubate the cells for a sufficient duration to achieve isotopic steady-state. This time should be determined empirically for the specific cell line and metabolites of interest but is typically in the range of 6-24 hours.

3. Metabolic Quenching and Metabolite Extraction

  • Rapidly aspirate the labeling medium.

  • Quench metabolic activity by adding ice-cold 80% methanol.

  • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Centrifuge at a high speed to pellet cell debris.

  • Collect the supernatant containing the polar metabolites.

4. Sample Preparation and Analysis

  • Dry the metabolite extract, typically under a stream of nitrogen or using a vacuum concentrator.

  • For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatize the samples to increase metabolite volatility.

  • Analyze the samples using GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass isotopomer distributions (MIDs) of key metabolites.

5. Data Analysis and Flux Estimation

  • Correct the raw mass spectrometry data for the natural abundance of 13C.

  • Utilize 13C-MFA software (e.g., INCA, Metran) to estimate intracellular fluxes by fitting the experimental MIDs to a metabolic network model.

  • Perform statistical tests, such as the chi-squared (χ²) goodness-of-fit test, to assess how well the model simulation fits the experimental data, thereby validating the metabolic flux model.[5]

Conclusion

The validation of metabolic flux models is a critical step in ensuring the reliability of experimental findings. The choice of 13C tracer significantly influences the precision of flux estimates for different metabolic pathways. While [U-13C6]glucose and [U-13C5]glutamine are excellent for a broad analysis of central carbon metabolism, This compound offers unparalleled precision for dissecting the latter half of the TCA cycle. For a comprehensive and robust validation of a metabolic flux model, especially when mitochondrial metabolism is of interest, conducting parallel labeling experiments with multiple tracers, including this compound, is highly recommended. This approach provides a more constrained model, leading to a more accurate and reliable understanding of cellular metabolism.

References

Establishing Linearity and Range for Succinic Acid-13C4 Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolic studies and pharmacokinetic analyses, the accurate quantification of stable isotope-labeled compounds is paramount. Succinic acid-13C4, a crucial tracer in understanding the Krebs cycle and related metabolic pathways, requires robust analytical methods to ensure data integrity. This guide provides a comprehensive comparison of analytical techniques for establishing linearity and range in this compound quantification, supported by experimental data and detailed protocols.

The primary methodologies for the quantification of this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). While both offer high sensitivity and selectivity, they differ in sample preparation, throughput, and potential for matrix effects.

Comparative Performance of Analytical Methods

The choice of analytical technique significantly impacts the achievable linearity and analytical range. Below is a summary of typical performance characteristics for the quantification of succinic acid and its isotopologues.

Parameter LC-MS/MS GC-MS Alternative Methods (e.g., HPLC-UV, Enzymatic)
Linearity Range Wide, typically spanning several orders of magnitude (e.g., 0.5 ng/mL - 8000 ng/mL in plasma; 1.0 µM - 135.5 µM in serum/urine).[1][2]Generally linear over a narrower range (e.g., 0.01 µg/mL - 20 µg/mL).[3]Variable, often with a more restricted linear range (e.g., 20 µg/mL to 200 µg/mL for HPLC).[4]
Correlation Coefficient (r²) Consistently > 0.99.[1]Typically ≥ 0.99.Often > 0.99, but can be lower depending on the detector and matrix.[4]
Lower Limit of Quantification (LLOQ) High sensitivity, with LLOQs as low as 0.5 ng/mL in plasma and tissue homogenates.[2]Highly sensitive, with reported LLOQs in the low ng/mL to µg/mL range (e.g., 0.005 µg/mL).[3]Generally higher LLOQs compared to MS-based methods.
Internal Standard Stable isotope-labeled standards (e.g., d4-succinic acid, 13C2-succinic acid) are ideal to correct for matrix effects and instrument variability.[5][6]Stable isotope-labeled standards are also preferred.External standardization is common.
Sample Preparation Simple protein precipitation is often sufficient; derivatization is not required.[6]Requires derivatization (e.g., silylation) to increase volatility, which adds a step to the workflow.[6]Varies; may require sample cleanup to remove interferences.
Throughput Generally higher due to simpler sample preparation and faster run times.Lower due to the additional derivatization step.Can be high for some automated enzymatic assays.

Experimental Protocols

Detailed and validated experimental protocols are critical for achieving reliable and reproducible results. Below are representative protocols for LC-MS/MS and GC-MS based on established methods.

Protocol 1: LC-MS/MS Quantification of this compound in Plasma

This protocol is adapted from a validated method for the analysis of 13C4-succinic acid in mouse plasma.[6]

1. Preparation of Standards and Quality Control (QC) Samples:

  • Prepare stock solutions of this compound and a suitable internal standard (e.g., d4-succinic acid) in an appropriate solvent (e.g., methanol).

  • Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound.

  • Prepare QC samples at low, medium, and high concentrations within the expected calibration range.

2. Sample Preparation:

  • To 50 µL of plasma, add 150 µL of methanol (B129727) containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for injection.

3. LC-MS/MS Conditions:

  • LC System: A UHPLC system is recommended for optimal separation.

  • Column: A C18 column suitable for polar compounds (e.g., Waters Atlantis Premier BEH C18 AX).[7]

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (B52724) is commonly used.

  • Flow Rate: Typically 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

4. Data Analysis and Linearity Assessment:

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards.

  • Perform a linear regression analysis (typically with a 1/x or 1/x² weighting) to determine the slope, intercept, and correlation coefficient (r²).

  • The linearity is acceptable if the correlation coefficient is ≥ 0.99 and the back-calculated concentrations of the calibration standards are within ±15% of the nominal values (±20% for the LLOQ).

Protocol 2: GC-MS Quantification of Succinic Acid (with Derivatization)

This protocol outlines a general workflow for the analysis of succinic acid using GC-MS, which would be applicable to its 13C4 isotopologue.

1. Sample Preparation and Derivatization:

  • Extract succinic acid from the biological matrix using a suitable solvent extraction method.

  • Evaporate the extract to dryness.

  • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to the dried extract.[6]

  • Heat the sample at 70°C for 3-4 hours to ensure complete derivatization.

2. GC-MS Conditions:

  • GC System: A gas chromatograph equipped with a suitable capillary column (e.g., DB-5MS).

  • Injector: Splitless injection is often used for trace analysis.

  • Oven Temperature Program: A temperature gradient is used to separate the derivatized succinic acid from other components.

  • Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.

  • Analysis Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized analyte and internal standard.

3. Data Analysis and Linearity Assessment:

  • Similar to the LC-MS/MS method, construct a calibration curve using an internal standard and assess linearity based on the correlation coefficient and the accuracy of back-calculated concentrations.

Visualizing the Workflow and Logic

To better illustrate the processes involved in establishing linearity and range, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_sample_proc Sample Processing cluster_analysis Analysis cluster_data_eval Data Evaluation stock Stock Solutions (Analyte & IS) cal_standards Calibration Standards stock->cal_standards qc_samples QC Samples stock->qc_samples extraction Extraction / Protein Precipitation cal_standards->extraction qc_samples->extraction derivatization Derivatization (for GC-MS) extraction->derivatization If applicable reconstitution Reconstitution extraction->reconstitution derivatization->reconstitution instrument_analysis LC-MS/MS or GC-MS Analysis reconstitution->instrument_analysis peak_integration Peak Integration instrument_analysis->peak_integration cal_curve Calibration Curve Construction peak_integration->cal_curve regression Linear Regression cal_curve->regression linearity_range Establish Linearity & Range regression->linearity_range

Experimental workflow for establishing linearity and range.

logical_relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs & Validation cluster_criteria Acceptance Criteria standards Known Concentrations (Calibration Standards) regression Linear Regression Analysis y = mx + c standards->regression response Instrument Response (Peak Area Ratio) response->regression equation Calibration Equation regression->equation r_squared Correlation Coefficient (r²) regression->r_squared linearity Linearity Assessment equation->linearity r_squared->linearity range Analytical Range (LLOQ to ULOQ) linearity->range criteria_r2 r² ≥ 0.99 linearity->criteria_r2 criteria_back_calc Back-calculated conc. within ±15% (±20% at LLOQ) linearity->criteria_back_calc

References

A Comparative Guide to Recovery Experiments for Succinic acid-13C4 in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of quantitative bioanalysis, particularly in metabolomics and pharmacokinetic studies, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving accurate and precise results. Succinic acid-13C4 serves as an exemplary SIL-IS for the quantification of endogenous succinic acid, a key intermediate in the citric acid cycle.[1] This guide provides a comparative overview of recovery experiments for this compound in biological samples, offering insights into methodology and expected performance against other standards.

The primary role of an internal standard is to account for the variability and loss of the analyte during the entire analytical process, from sample preparation to final detection.[2] An ideal internal standard, like this compound, co-elutes with the analyte and experiences identical losses and matrix effects, thus ensuring reliable quantification.

Comparative Performance: SIL-IS vs. Structural Analog

The choice of internal standard significantly impacts the quality of bioanalytical data. While structural analogs are sometimes used due to cost or availability, they do not co-elute and may exhibit different extraction and ionization behavior compared to the analyte. This can lead to less accurate correction for analyte loss.

Table 1: Expected Recovery Performance of this compound vs. a Hypothetical Structural Analog

ParameterThis compound (SIL-IS)Structural Analog IS (e.g., Glutaric Acid)Rationale for Performance Difference
Extraction Method Protein Precipitation (PPT)
Plasma85-110%70-120%This compound perfectly mimics the analyte's behavior during PPT. The analog's different polarity can lead to more variable recovery.
Urine90-110%75-125%The simpler matrix of urine results in better recovery for both, but the SIL-IS remains more consistent.
Extraction Method Liquid-Liquid Extraction (LLE)
Plasma80-105%60-110%The partitioning coefficient of the analog in the organic and aqueous phases will differ from succinic acid, leading to disparate recovery.
Extraction Method Solid-Phase Extraction (SPE)
Plasma95-105%85-115%SPE offers cleaner extracts.[3] However, the analog may have different binding and elution characteristics on the SPE sorbent, reducing precision.

Note: The data in this table are illustrative and represent typical expected outcomes. Actual recovery can vary based on specific laboratory conditions and protocols.

According to FDA guidelines, the recovery of an analyte and internal standard does not need to be 100%, but it must be consistent and reproducible.[4][5][6] The consistency of the analyte-to-internal standard response ratio is the most critical factor.

Experimental Protocols

A robust recovery experiment is essential for validating a bioanalytical method. Below is a detailed protocol for determining the recovery of this compound in human plasma using protein precipitation followed by LC-MS/MS analysis.

Objective:

To determine the extraction efficiency of this compound from human plasma.

Materials:
  • Human plasma (K2EDTA)

  • This compound (Internal Standard)

  • Succinic acid (Analyte)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water with 0.1% formic acid (LC-MS grade)

  • Microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system

Procedure:
  • Preparation of Standard Solutions:

    • Prepare stock solutions of succinic acid and this compound in water.

    • Prepare working solutions by diluting the stock solutions.

  • Sample Set Preparation (in triplicate):

    • Set 1 (Pre-extraction Spike):

      • Pipette 100 µL of blank human plasma into a microcentrifuge tube.

      • Spike with a known amount of succinic acid and this compound working solutions.

      • Add 400 µL of cold methanol to precipitate proteins.

      • Vortex for 1 minute.

      • Centrifuge at 13,000 x g for 10 minutes at 4°C.

      • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

    • Set 2 (Post-extraction Spike):

      • Pipette 100 µL of blank human plasma into a microcentrifuge tube.

      • Add 400 µL of cold methanol.

      • Vortex and centrifuge as described above.

      • Transfer the supernatant to a clean tube.

      • Spike the supernatant with the same amount of succinic acid and this compound as in Set 1. This set represents 100% recovery.

    • Set 3 (Neat Solution):

      • Prepare a solution containing the same final concentration of succinic acid and this compound in the final solvent composition (e.g., 20% plasma extract equivalent in mobile phase).

  • LC-MS/MS Analysis:

    • Inject equal volumes of the final solutions from all three sets into the LC-MS/MS system.

    • Monitor the specific MRM (Multiple Reaction Monitoring) transitions for both succinic acid and this compound.

  • Calculation of Recovery:

    • Recovery (%) = (Mean peak area of Set 1 / Mean peak area of Set 2) x 100

    • Matrix Effect (%) = ((Mean peak area of Set 2 / Mean peak area of Set 3) - 1) x 100

Visualizing the Workflow and Rationale

To better understand the experimental process and the underlying principle of using a SIL-IS, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Analysis A Biological Sample (e.g., Plasma) B Spike with This compound (IS) A->B C Protein Precipitation (e.g., add cold Methanol) B->C D Vortex & Centrifuge C->D E Collect Supernatant D->E F LC-MS/MS Injection E->F G Data Acquisition (Peak Area Measurement) F->G H Calculate Analyte/IS Ratio G->H I Quantification using Calibration Curve H->I

Figure 1. Experimental workflow for the analysis of succinic acid in biological samples.

The core advantage of using this compound is its ability to co-behave with the unlabeled analyte through every step of the process. Any loss of the target analyte during extraction is mirrored by a proportional loss of the internal standard.

G cluster_0 Initial Sample cluster_1 Extraction Step cluster_2 Final Extract cluster_3 Result Initial Analyte (Succinic Acid) IS (this compound) Process Incomplete Recovery Matrix Effects Initial:f0->Process:f0 ~20% loss Initial:f1->Process:f0 ~20% loss Final Analyte Loss IS Loss Process->Final Result Ratio of Analyte/IS Remains Constant Final->Result Accurate Quantification

Figure 2. Principle of analyte loss compensation using a stable isotope-labeled internal standard.

This diagram illustrates that even with sample loss during the extraction process, the ratio of the analyte to the internal standard remains constant, leading to an accurate and reliable final measurement. This is the fundamental reason why SIL-IS, such as this compound, is the preferred choice for robust bioanalytical methods.

References

A Researcher's Guide to Confirming Succinic Acid-13C4 Peak Identity in Chromatograms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals utilizing isotopically labeled compounds, confident identification of chromatographic peaks is paramount for data integrity. This guide provides a comparative overview of the primary analytical techniques for confirming the identity of Succinic acid-13C4, a crucial tracer in metabolic studies. We present supporting experimental data, detailed protocols, and a logical workflow to aid in selecting the most appropriate method for your research needs.

Performance Comparison of Analytical Methods

The two most common and robust methods for the analysis of this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these techniques often depends on sample complexity, required sensitivity, and available instrumentation.

FeatureLC-MS/MSGC-MS
Derivatization Not requiredRequired (e.g., silylation)[1][2]
Sensitivity High, with reported LLOQ < 2 ng/mL in plasma[3]High sensitivity is achievable[1]
Specificity High, utilizing Multiple Reaction Monitoring (MRM)[4]High, especially with Selected Ion Monitoring (SIM)[5][6]
Sample Throughput Generally higher due to lack of derivatizationCan be lower due to the additional derivatization step
Matrix Effects Can be significant, requiring careful sample cleanup[1]Less prone to ion suppression, but matrix can affect derivatization[1]
Instrumentation Widely available in metabolomics and bioanalytical labsA standard and widely accessible technique

Experimental Protocols

Detailed and validated protocols are essential for reproducible and accurate results. Below are representative methodologies for both LC-MS/MS and GC-MS analysis of this compound.

Protocol 1: LC-MS/MS Method for this compound Quantification

This protocol is adapted from validated methods for the analysis of 13C4-succinic acid in biological matrices.[1][3]

1. Sample Preparation (Plasma):

  • To 50 µL of plasma, add 150 µL of cold methanol (B129727) containing a suitable internal standard (e.g., d4-succinic acid) to precipitate proteins.
  • Vortex the mixture for 1 minute.
  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the dried extract in a suitable volume of the initial mobile phase.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 column suitable for polar compounds (e.g., Cogent Diamond Hydride™) is recommended.[7]
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute succinic acid and wash the column.
  • Flow Rate: Typically 0.3-0.5 mL/min.
  • Injection Volume: 5-10 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is often preferred for carboxylic acids.[1]
  • Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
  • MRM Transitions:
  • This compound: Precursor ion (m/z) 120.9 → Product ion (m/z) 76.1[1]
  • The specific product ion is a result of fragmentation, often involving the loss of CO2.[8][9]

Protocol 2: GC-MS Method for this compound (with Derivatization)

Succinic acid is a non-volatile compound and requires derivatization to be analyzed by GC-MS. Silylation is a common approach.[1][2][6]

1. Sample Preparation and Derivatization:

  • Perform an initial extraction similar to the LC-MS/MS protocol to isolate the organic acids.
  • Dry the extract completely, as water can interfere with the derivatization reaction.
  • Add a silylation agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to the dried sample.
  • Heat the sample (e.g., at 70°C for 3-4 hours) to ensure complete derivatization.[5][6]

2. Gas Chromatography (GC) Conditions:

  • Column: A low-polarity capillary column (e.g., Rxi-5ms) is typically used.[6]
  • Carrier Gas: Helium at a constant flow rate.
  • Temperature Program: A temperature gradient is used to separate the derivatized succinic acid from other components.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).
  • Analysis Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized this compound for quantification.[5][6]

Alternative Confirmation Method: Co-elution with an Authentic Standard

A fundamental technique for peak identity confirmation is co-elution.[10][11][12] This involves spiking a sample with a pure, certified standard of this compound and observing a single, symmetrical peak at the expected retention time. If two separate peaks are observed, or if the peak shape is distorted (e.g., showing a shoulder), it indicates that the peak in the unspiked sample is not solely this compound.[10][13]

Experimental Workflow for Peak Identity Confirmation

The following diagram illustrates a logical workflow for the robust confirmation of a this compound peak in a chromatogram.

cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_confirmation Peak Identity Confirmation cluster_data Data Analysis Sample Biological Sample IS Addition of Internal Standard (e.g., d4-Succinic Acid) Sample->IS Extraction Metabolite Extraction (e.g., Protein Precipitation) LCMS LC-MS/MS Analysis Extraction->LCMS GCMS GC-MS Analysis (with Derivatization) Extraction->GCMS IS->Extraction RT Retention Time Matching with Standard LCMS->RT GCMS->RT MSMS MS/MS Fragmentation Pattern Matching RT->MSMS Coelution Co-elution with Authentic Standard MSMS->Coelution Confirmed Peak Identity Confirmed Coelution->Confirmed Quant Quantification Confirmed->Quant

References

A Comparative Analysis of the Ionization Efficiency of Succinic acid-13C4 and Unlabeled Succinate in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of quantitative mass spectrometry, particularly within metabolic research and drug development, stable isotope-labeled internal standards are fundamental for achieving accurate and precise measurements. The underlying principle of their use is the assumption that the labeled compound, in this case, Succinic acid-13C4, behaves identically to its unlabeled, or native, counterpart, succinate (B1194679), throughout sample preparation and analysis. A critical aspect of this identical behavior is the ionization efficiency in the mass spectrometer source. This guide provides a detailed comparison of the ionization efficiency of this compound and unlabeled succinate, supported by theoretical principles and a comprehensive experimental framework for verification.

Theoretical Background

The ionization efficiency of a molecule in electrospray ionization (ESI) mass spectrometry is dependent on its physicochemical properties, including its pKa, surface activity, and the solvent composition. When atoms in a molecule are substituted with their heavier stable isotopes, such as replacing 12C with 13C, the fundamental chemical structure and properties of the molecule remain largely unchanged. Consequently, the ionization efficiency of a 13C-labeled compound is theoretically expected to be nearly identical to that of its unlabeled form[1].

While this assumption is widely accepted and forms the basis of the internal standard methodology, it is crucial to acknowledge that minor differences can occasionally arise due to isotope effects, though these are generally more pronounced with deuterium (B1214612) (2H) labeling than with 13C labeling[1]. For this compound, any difference in ionization efficiency compared to unlabeled succinate is expected to be negligible and statistically insignificant under properly optimized analytical conditions.

Experimental Protocol for Comparative Analysis

To empirically determine and compare the ionization efficiencies, a meticulously designed experiment is required. The following protocol outlines the steps to compare the ionization efficiency of this compound and unlabeled succinate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Preparation of Standard Solutions

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve unlabeled succinic acid and this compound in LC-MS grade water to create individual 1 mg/mL primary stock solutions[2].

  • Working Standard Solutions: Prepare a series of working standard solutions for both unlabeled succinate and this compound by performing serial dilutions from the primary stock solutions. A typical solvent for dilution is a 50:50 mixture of water and acetonitrile[2]. The concentration range should be selected to cover the expected physiological or experimental concentrations.

2. LC-MS/MS Analysis

The analysis is performed using a triple quadrupole mass spectrometer, which is well-suited for quantitative studies.

  • Liquid Chromatography (LC) Conditions: Proper chromatographic separation is essential to minimize matrix effects.

ParameterValue
Column Reversed-phase C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 2% B, 2-5 min: 2-98% B, 5-7 min: 98% B, 7.1-10 min: 2% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

This is a representative gradient and may need optimization based on the specific LC system.[2]

  • Mass Spectrometry (MS) Conditions: Analysis is typically conducted in negative electrospray ionization (ESI) mode, which is more sensitive for carboxylic acids[3].

ParameterValue
Ionization Mode ESI Negative
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

These values are illustrative and should be optimized for the specific mass spectrometer used.[2]

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions are monitored for both the labeled and unlabeled succinate.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Succinic Acid 117.073.0
This compound 121.076.1

The precursor ion for this compound is based on the theoretical m/z for [¹³C₄H₅O₄]⁻, which would be approximately 121.03, and the unlabeled counterpart [C₄H₅O₄]⁻ is approximately 117.02[4]. The product ions are selected based on characteristic fragmentation patterns.

3. Data Analysis

  • Calibration Curves: Generate individual calibration curves for both unlabeled succinate and this compound by plotting the peak area against the known concentrations of the standard solutions.

  • Slope Comparison: The slopes of the two calibration curves should be statistically compared. If the ionization efficiencies are identical, the slopes will not be significantly different[1].

  • Response Ratio Calculation: At each concentration level where both compounds are analyzed, calculate the response ratio by dividing the peak area of this compound by the peak area of unlabeled succinate. This ratio should remain constant and close to 1 across the concentration range if the ionization efficiencies are the same[1].

Quantitative Data Summary

The following table presents hypothetical data from the experimental protocol described above. This data is based on the theoretical expectation of near-identical ionization efficiency.

Concentration (ng/mL)Unlabeled Succinate Peak AreaThis compound Peak AreaResponse Ratio (Labeled/Unlabeled)
1 15,23415,1890.997
5 76,17075,9800.997
10 151,980152,3001.002
50 759,900761,2001.002
100 1,525,0001,521,0000.997
500 7,610,0007,630,0001.003

In this hypothetical dataset, the response ratio is consistently close to 1.0, indicating that under these experimental conditions, the ionization efficiencies of this compound and unlabeled succinate are virtually identical.

Experimental Workflow Diagram

The following diagram illustrates the workflow for comparing the ionization efficiency of this compound and unlabeled succinate.

G prep Standard Preparation stock_unlabeled Unlabeled Succinate Stock Solution prep->stock_unlabeled stock_labeled This compound Stock Solution prep->stock_labeled serial_unlabeled Serial Dilutions (Unlabeled) stock_unlabeled->serial_unlabeled serial_labeled Serial Dilutions (Labeled) stock_labeled->serial_labeled lcms LC-MS/MS Analysis serial_unlabeled->lcms serial_labeled->lcms data_analysis Data Analysis lcms->data_analysis cal_curve_unlabeled Calibration Curve (Unlabeled) data_analysis->cal_curve_unlabeled cal_curve_labeled Calibration Curve (Labeled) data_analysis->cal_curve_labeled comparison Slope & Response Ratio Comparison cal_curve_unlabeled->comparison cal_curve_labeled->comparison conclusion Conclusion on Ionization Efficiency comparison->conclusion

Caption: Workflow for comparing the ionization efficiency of labeled and unlabeled succinate.

Conclusion

Based on fundamental principles of mass spectrometry, this compound and unlabeled succinate are expected to have nearly identical ionization efficiencies. This is because the substitution with a heavy isotope does not significantly alter the chemical properties that govern the ionization process. The provided experimental protocol offers a robust framework for researchers to verify this assumption within their own laboratory settings and analytical platforms. The consistent and predictable behavior of this compound relative to its native form solidifies its role as a reliable internal standard for accurate quantification in complex biological matrices.

References

A Researcher's Guide to Assessing the Kinetic Isotope Effect of Succinic Acid-13C4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding the Kinetic Isotope Effect (KIE)

The kinetic isotope effect is a powerful tool used to elucidate reaction mechanisms by examining the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its heavier isotopes. In the case of Succinic acid-13C4, the carbon-12 atoms are replaced with carbon-13 atoms. The slight increase in mass can lead to a measurable difference in the reaction rate, providing insights into the bond-breaking and bond-forming steps of the reaction.

The magnitude of the 13C KIE is typically smaller than that observed for hydrogen isotopes (deuterium and tritium) but can be measured with high precision using modern analytical techniques. A KIE value (k12/k13) greater than 1 (a "normal" KIE) indicates that the bond to the isotopic carbon is being broken or significantly altered in the rate-determining step of the reaction. Conversely, a KIE value less than 1 (an "inverse" KIE) suggests a tightening of the bond to the isotopic carbon in the transition state.

The Metabolic Fate of Succinic Acid: The Succinate (B1194679) Dehydrogenase Reaction

Succinic acid is a key intermediate in the Krebs cycle (also known as the citric acid cycle or TCA cycle), a central metabolic pathway for energy production in aerobic organisms. The enzyme responsible for the metabolism of succinate is succinate dehydrogenase (SDH) , also known as Complex II of the electron transport chain.[1][2][3][4] SDH catalyzes the oxidation of succinate to fumarate.[1][2]

This reaction involves the removal of two hydrogen atoms from succinate, with the electrons being transferred through a series of iron-sulfur clusters within the enzyme to ultimately reduce ubiquinone (Coenzyme Q) to ubiquinol.[1][3] The breaking of the C-H bonds in succinate is a critical step in this process and is where a kinetic isotope effect would be observed when using this compound.

Below is a conceptual diagram illustrating the role of succinate dehydrogenase in the Krebs cycle and the principle of the kinetic isotope effect.

Succinate Dehydrogenase Catalyzed Reaction and KIE cluster_krebs Krebs Cycle cluster_sdh Succinate Dehydrogenase (SDH) Reaction alpha-Ketoglutarate alpha-Ketoglutarate Succinyl-CoA Succinyl-CoA alpha-Ketoglutarate->Succinyl-CoA Succinate Succinate Succinyl-CoA->Succinate Fumarate Fumarate Succinate->Fumarate Succinate_12C Succinic acid (12C) Succinate_13C This compound Malate Malate Fumarate->Malate Fumarate_12C Fumarate (12C) Fumarate_13C Fumarate (13C) Oxaloacetate Oxaloacetate Malate->Oxaloacetate SDH Succinate Dehydrogenase Succinate_12C->SDH k12 (faster) Succinate_13C->SDH k13 (slower) SDH->Fumarate_12C SDH->Fumarate_13C KIE_Explanation Kinetic Isotope Effect (KIE) = k12 / k13 > 1 The reaction with the lighter isotope (12C) is faster.

Caption: Succinate Dehydrogenase and the Kinetic Isotope Effect.

Experimental Protocol for Measuring the 13C KIE of this compound

The following outlines a hypothetical experimental workflow for determining the 13C KIE of this compound in the succinate dehydrogenase reaction using a competitive method.

Materials and Reagents
  • Succinic acid (natural abundance)

  • This compound (as the labeled substrate)

  • Succinate Dehydrogenase (e.g., purified from bovine heart mitochondria or a recombinant source)

  • Buffer solution (e.g., phosphate (B84403) buffer at a physiological pH)

  • Coenzyme Q analogue (e.g., decylubiquinone) as an electron acceptor

  • Quenching solution (e.g., a strong acid like perchloric acid)

  • Analytical standards for succinic acid and fumaric acid

  • Instrumentation for analysis (e.g., High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) or Nuclear Magnetic Resonance (NMR) spectrometer)

Experimental Workflow

Experimental Workflow for KIE Measurement Start Start Prepare_Reaction_Mixture 1. Prepare Reaction Mixture (Buffer, Succinic acid, This compound, Coenzyme Q analogue) Start->Prepare_Reaction_Mixture Initiate_Reaction 2. Initiate Reaction (Add Succinate Dehydrogenase) Prepare_Reaction_Mixture->Initiate_Reaction Incubate 3. Incubate at Controlled Temperature Initiate_Reaction->Incubate Quench_Reaction 4. Quench Reaction at Different Time Points Incubate->Quench_Reaction Sample_Preparation 5. Sample Preparation (e.g., Centrifugation, Extraction) Quench_Reaction->Sample_Preparation Analyze_Samples 6. Analyze Samples (HPLC-MS or NMR) Sample_Preparation->Analyze_Samples Data_Analysis 7. Data Analysis (Determine Isotope Ratios and Calculate KIE) Analyze_Samples->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for a competitive KIE experiment.

Step-by-Step Protocol
  • Reaction Setup: Prepare a reaction mixture containing a known ratio of natural abundance succinic acid and this compound in the appropriate buffer. The total substrate concentration should be well below the Michaelis constant (Km) of the enzyme to ensure the observed KIE is on Vmax/Km.

  • Enzyme Addition: Initiate the reaction by adding a predetermined amount of succinate dehydrogenase.

  • Time-course Sampling: At various time points (representing different fractions of the reaction), withdraw aliquots of the reaction mixture and immediately quench the reaction by adding a quenching solution.

  • Sample Processing: Process the quenched samples to remove the enzyme and other interfering substances. This may involve centrifugation and/or solid-phase extraction.

  • Isotope Ratio Analysis: Analyze the isotopic composition of the remaining succinic acid (substrate) or the formed fumaric acid (product) using a suitable analytical technique.

  • Data Analysis: Calculate the KIE using the following equation for the analysis of the remaining substrate:

    KIE = log(1 - f) / log(1 - f * (Rs / R0))

    where:

    • f is the fraction of the reaction completion.

    • Rs is the isotope ratio of the substrate at fraction f.

    • R0 is the initial isotope ratio of the substrate.

Comparison of Analytical Methods for KIE Determination

The choice of analytical technique is crucial for obtaining accurate and precise KIE measurements. The table below compares common methods used for 13C KIE determination.

Analytical MethodPrincipleSensitivitySample RequirementAdvantagesDisadvantages
NMR Spectroscopy Measures the relative abundance of 13C and 12C at specific atomic positions by analyzing the NMR signals.[5][6][7][8][9]Moderate to HighMilligram quantitiesProvides site-specific isotope ratios; non-destructive.[5][6][7][8][9]Lower sensitivity compared to MS; requires longer acquisition times for low abundance isotopes.[5]
Isotope Ratio Mass Spectrometry (IRMS) Measures the ratio of 13CO2 to 12CO2 after combustion of the sample.Very HighMicrogram to nanogram quantitiesExtremely precise and sensitive.Destructive to the sample; provides bulk isotope ratio, not site-specific.
HPLC-Mass Spectrometry (HPLC-MS) Separates the analyte of interest chromatographically and then determines its mass-to-charge ratio.HighNanogram to picogram quantitiesHigh throughput; can analyze complex mixtures.Precision may be lower than IRMS; requires careful calibration.

Pharmacokinetic Profile of this compound

While not directly related to the kinetic isotope effect, understanding the pharmacokinetic properties of this compound is crucial for in vivo studies. A recent study in mice provided the following data after intravenous (IV) and oral (PO) administration.[10][11][12]

Pharmacokinetic ParameterIV Administration (10 mg/kg)PO Administration (100 mg/kg)
Clearance (CL) 4574.5 ± 744.2 mL/h/kg-
Volume of Distribution (Vd) 520.8 ± 88.8 mL/kg-
Terminal Half-life (t1/2) 0.56 ± 0.09 h0.83 ± 0.21 h
Maximum Concentration (Cmax) -629.7 ± 33.5 ng/mL
Time to Cmax (Tmax) -0.25 h
Bioavailability (F) -1.5%

Data from Jung et al., 2022.[10][11][12]

The low oral bioavailability suggests that a significant portion of orally administered succinic acid is either not absorbed or is rapidly metabolized in the gut or liver.[12]

Conclusion

Assessing the kinetic isotope effect of this compound can provide invaluable information about the mechanism of succinate dehydrogenase and the metabolic fate of succinate. Although direct experimental data is currently lacking, this guide provides the necessary theoretical framework and practical considerations for researchers to undertake such investigations. By carefully designing experiments and utilizing high-precision analytical techniques, the scientific community can further unravel the intricacies of this fundamental metabolic reaction, with potential implications for drug development and the understanding of metabolic diseases.

References

Performance Validation of Succinic Acid-13C4 as an Internal Standard in Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolomics and pharmacokinetic studies, the accurate quantification of endogenous molecules such as succinic acid is paramount. The use of a stable isotope-labeled internal standard is the gold standard for correcting matrix effects and variations in sample processing and instrument response in mass spectrometry-based analyses. This guide provides a comprehensive review of validation studies for Succinic acid-13C4, a widely used internal standard for the quantification of succinic acid in various biological matrices.

This comparison guide details the performance of this compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, with supporting data from published validation studies. Experimental protocols are provided to enable replication and adaptation in your own laboratory settings.

Quantitative Performance Data

The following table summarizes the key validation parameters for analytical methods employing this compound as an internal standard for succinic acid quantification in different biological matrices. The data is compiled from two independent validation studies, demonstrating the robustness and reliability of this internal standard across various sample types.

Validation ParameterStudy 1: Broutin et al. (2022)[1][2]Study 2: Lee et al. (2022)[3][4]
Analytical Method LC-MS/MSUHPLC-MS/MS
Biological Matrices Serum, Urine, Cell Pellets, SupernatantsPlasma, Liver, Brain, Heart, Kidney, Spleen, Lung, Muscle, Adipose Tissue (White & Brown), Testis
Linearity Range 1.0 - 135.5 µM2 - 80,000 ng/mL
Correlation Coefficient (r²) > 0.999> 0.99
Lower Limit of Quantification (LLOQ) 1.0 µM2 ng/mL
Within-Run Precision (%CV) < 3.7%< 15.5% (at LLOQ)
Between-Run Precision (%CV) < 14.4%Not Reported
Within-Run Accuracy (%) < 7.8%Not Reported
Between-Run Accuracy (%) < 11.0%Not Reported
Matrix Effects < 9.1%Minimal ion suppression observed in plasma, heart, and liver matrices
Recovery Not explicitly reported, but low matrix effects suggest good recovery.Consistent across different concentrations

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of analytical methods. Below are the experimental protocols from the cited studies for the quantification of succinic acid using this compound as an internal standard.

Protocol 1: LC-MS/MS Method for Serum, Urine, and Cell Samples[1][2]

This method was developed for the rapid, accurate, and precise quantification of succinic acid in clinical and preclinical samples.

1. Sample Preparation:

  • Internal Standard Spiking: 13C4 succinic acid disodium (B8443419) salt is added to the samples.

  • Solid Phase Extraction (SPE): Samples undergo SPE on Phenomenex STRATA™-XL-A (200 mg – 3 mL) 33µm cartridges.

  • Automation: The sample preparation process is automated using a Freedom EVO® platform from TECAN.

2. Liquid Chromatography:

  • Column: C18 column.

  • Instrumentation: Xevo® TQ-S micro Waters mass spectrometer.

3. Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI).

Protocol 2: UHPLC-MS/MS Method for Plasma and Tissue Homogenates[3][4]

This method was validated for determining the concentration of 13C4-Succinic Acid (a surrogate for exogenous succinic acid) in mouse plasma and various tissues.

1. Sample Preparation:

  • Details of the extraction procedure from tissues were not explicitly provided in the abstract but involved homogenization.

2. Ultra-High-Performance Liquid Chromatography (UHPLC):

  • System: 1290 Infinity II series UHPLC system (Agilent Technologies).

  • Column: Waters Atlantis Premier BEH C18 AX column (2.1 × 100 mm, 1.7 µm particle size).

  • Column Temperature: 30 °C.

  • Mobile Phase A: 0.9% formic acid in water.

  • Mobile Phase B: 0.9% formic acid in acetonitrile (B52724) (ACN).

  • Gradient: A time-scheduled gradient elution was performed.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry:

  • System: AB Sciex Qtrap 6500+ mass spectrometer.

  • Ionization Mode: Negative electrospray ionization.

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • Source Temperature: 350 °C.

  • Ion Spray Voltage: -4500 V.

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the experimental processes and the biochemical context of succinic acid, the following diagrams are provided.

General experimental workflow for succinic acid quantification.

cluster_tca Tricarboxylic Acid (TCA) Cycle cluster_electron_transport Electron Transport Chain Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG Succinyl_CoA Succinyl-CoA alpha_KG->Succinyl_CoA Succinate (B1194679) Succinate Succinyl_CoA->Succinate Fumarate Fumarate Succinate->Fumarate Complex_II Complex II (Succinate Dehydrogenase) Succinate->Complex_II Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate combines with Acetyl-CoA

Succinic acid's central role in the TCA cycle.

References

Safety Operating Guide

Proper Disposal of Succinic Acid-13C4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of Succinic acid-13C4, a stable isotope-labeled compound. Adherence to these procedures is crucial for ensuring personnel safety and environmental protection.

This compound, while not classified as a radioactive material, requires disposal as chemical waste in accordance with local, state, and federal regulations. The following procedures outline the necessary steps for its safe handling and disposal.

Hazard Identification and Safety Precautions

Before handling this compound, it is imperative to be aware of its potential hazards, which are comparable to those of unlabeled succinic acid.

Hazard ClassificationDescription
Serious Eye Damage/Irritation Can cause serious eye damage.
Skin Corrosion/Irritation May cause skin irritation.
Respiratory Irritation May cause respiratory irritation if inhaled as dust.

Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal.

PPE ComponentSpecification
Eye Protection Tightly fitting safety goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.

Step-by-Step Disposal Protocol

This protocol details the necessary steps for the collection, storage, and disposal of this compound waste.

1. Waste Identification and Segregation:

  • Treat all unused this compound and any materials contaminated with it (e.g., weighing boats, gloves, paper towels) as chemical waste.

  • Crucially, do not mix this compound waste with other waste streams, such as general trash, radioactive waste, or other chemical waste, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[]

2. Waste Collection and Containerization:

  • Collect solid this compound waste in a designated, leak-proof, and sealable container.

  • The container must be compatible with the chemical; a high-density polyethylene (B3416737) (HDPE) container is a suitable choice.

  • For solutions of this compound, use a designated liquid waste container, also chemically compatible.

  • Never overfill a waste container; leave at least 10% headspace to allow for expansion.

3. Labeling of Waste Containers:

  • Properly label the waste container immediately upon adding the first amount of waste.

  • The label should include:

    • The words "Hazardous Waste" or "Chemical Waste."

    • The full chemical name: "this compound".

    • The quantity of the waste.

    • The date the waste was first added to the container.

    • The name of the principal investigator or laboratory contact.

4. Storage of Chemical Waste:

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[2][3][4]

  • The SAA should be at or near the point of waste generation and under the control of laboratory personnel.

  • Ensure the storage area is cool, dry, and well-ventilated.

  • Store the waste container away from incompatible materials.

5. Arranging for Disposal:

  • Contact your institution's EHS department to schedule a pickup for the chemical waste.

  • Provide them with all necessary information about the waste as indicated on the label.

  • Disposal must be carried out by a licensed professional waste disposal service.[5]

Accidental Release Measures:

  • In case of a spill, avoid breathing in the dust.[5]

  • Wear appropriate PPE, including respiratory protection.

  • Mechanically collect the spilled solid (e.g., by sweeping or shoveling) and place it in a suitable, labeled container for disposal.[5]

  • Clean the spill area thoroughly.

  • Report the spill to your EHS department.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: A flowchart outlining the step-by-step procedure for the safe disposal of this compound.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

Essential Safety and Logistical Information for Handling Succinic acid-13C4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to ensuring personal safety and experimental integrity. This document provides comprehensive guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for Succinic acid-13C4. The isotopic labeling of this compound does not significantly alter its chemical properties or hazards compared to the unlabeled compound. Therefore, the handling precautions are identical.

Succinic acid is known to cause serious eye damage, skin irritation, and respiratory tract irritation.[1][2][3] It may also be harmful if swallowed.[1][2] Adherence to the following safety protocols is mandatory to minimize risk.

Personal Protective Equipment (PPE)

The following personal protective equipment is required when handling this compound to prevent exposure.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Tightly fitting safety goggles or safety glasses with side-shields.[1]To prevent eye contact which can cause serious eye damage.[1][2][3]
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile or butyl rubber).[1][4] Long-sleeved protective clothing.[1][5]To prevent skin irritation from direct contact.[1][2][3]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 or P2 filter) if dust is generated and exposure limits are exceeded.[1][6]To prevent respiratory tract irritation from inhaling dust particles.[1][2][3]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Preparation and Engineering Controls
  • Work in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Ensure that an eyewash station and safety shower are readily accessible.[1][5]

  • Keep the container of this compound tightly closed when not in use.[1][2]

Handling
  • Avoid generating dust during handling.[1][5]

  • Weigh the required amount of the compound carefully.

  • If preparing a solution, add the solid to the solvent slowly.

  • Avoid contact with skin and eyes.[1][3]

  • Do not eat, drink, or smoke in the work area.[1][7]

  • Wash hands thoroughly after handling the substance.[1][2]

Storage
  • Store in a cool, dry, and well-ventilated area.[1][2]

  • Keep the compound in its original, tightly sealed container.[1][2]

  • Store away from incompatible materials such as bases, oxidizing agents, and reducing agents.[1][2]

Spill Response
  • Minor Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wear appropriate PPE.[1]

    • Dampen the spilled solid with 60-70% ethanol (B145695) to minimize dust.[8]

    • Carefully sweep up the dampened material and place it into a clearly labeled, sealed container for disposal.[1][8]

    • Clean the spill area with soap and water.[2]

  • Major Spills:

    • Evacuate the area immediately.[1]

    • Alert the appropriate emergency response team.

Disposal Plan

All chemical waste, including this compound and any contaminated materials, must be disposed of in accordance with local, regional, and national regulations.[1][6][9]

Waste Collection
  • Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper, wipes) in a dedicated, clearly labeled, and sealed container.[1]

  • Do not mix with other waste streams.[1][6]

Disposal
  • Arrange for collection by a licensed chemical waste disposal company.

  • Provide the disposal company with a complete list of the waste contents.

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal a Don Personal Protective Equipment (PPE) b Prepare work area (fume hood) a->b c Weigh this compound b->c d Perform experimental procedure c->d e Clean work area and equipment d->e g Collect waste in a labeled, sealed container d->g f Store remaining this compound e->f h Dispose of waste via approved channels f->h If no longer needed g->h

Caption: Workflow for Handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Succinic acid-13C4
Reactant of Route 2
Succinic acid-13C4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.